N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Description
Properties
IUPAC Name |
1-N,4-N-bis(5-methylhexan-2-yl)benzene-1,4-diamine | |
|---|---|---|
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InChI |
InChI=1S/C20H36N2/c1-15(2)7-9-17(5)21-19-11-13-20(14-12-19)22-18(6)10-8-16(3)4/h11-18,21-22H,7-10H2,1-6H3 | |
| Source | PubChem | |
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InChI Key |
ZJNLYGOUHDJHMG-UHFFFAOYSA-N | |
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Canonical SMILES |
CC(C)CCC(C)NC1=CC=C(C=C1)NC(C)CCC(C)C | |
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Molecular Formula |
C20H36N2 | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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DSSTOX Substance ID |
DTXSID2024618 | |
| Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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Molecular Weight |
304.5 g/mol | |
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Physical Description |
N,n'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a deep red slightly viscous liquid with an aromatic odor. (NTP, 1992), Liquid | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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| Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
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Boiling Point |
459 °F at 13.5 mmHg (NTP, 1992) | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Density |
0.91 (NTP, 1992) - Less dense than water; will float | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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CAS No. |
3081-14-9 | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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| Record name | N,N′-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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| Record name | N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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| Record name | 1,4-Benzenediamine, N1,N4-bis(1,4-dimethylpentyl)- | |
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| Record name | N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine | |
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| Record name | N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | |
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| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Melting Point |
-33 °F (NTP, 1992) | |
| Record name | N,N'-BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE | |
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Foundational & Exploratory
A Technical Guide to the Molecular Structure and Function of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Abstract: This guide provides a comprehensive technical overview of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a molecule of significant industrial importance, primarily recognized for its role as a potent antiozonant and antioxidant in rubber and polymer formulations. While not a pharmaceutical agent, its study offers valuable insights for drug development professionals in structure-activity relationships, degradation pathways, and analytical characterization. This document delves into its molecular architecture, physicochemical properties, synthesis, mechanism of action, and the analytical methodologies crucial for its detection and quantification. Particular attention is given to its transformation into the environmentally significant derivative, 6PPD-quinone.
Chemical Identity and Nomenclature
This compound is a symmetrically substituted aromatic diamine. Due to the complexity of its IUPAC name, it is widely known in industrial and scientific communities by various synonyms and trade names, most notably as 6PPD.[1] The "6" in 6PPD refers to the six-carbon backbone of the ketone (methyl isobutyl ketone) used in its synthesis.[2]
The core structure consists of a central p-phenylenediamine ring, which provides the reactive amine functionalities essential for its protective properties. This core is N,N'-disubstituted with two bulky, branched 1,4-dimethylpentyl groups. These aliphatic side chains are critical for imparting solubility and compatibility within nonpolar polymer matrices, such as those found in vehicle tires.[3]
| Identifier | Value | Source |
| Preferred IUPAC Name | N1,N4-bis(1,4-dimethylpentyl)benzene-1,4-diamine | [4] |
| Common Name | This compound | [3] |
| Common Abbreviation | 77PD | |
| CAS Number | 3081-14-9 | [3] |
| Molecular Formula | C₂₀H₃₆N₂ | [3] |
| Molecular Weight | 304.51 g/mol | [5] |
| Synonyms | Santoflex 77, Antioxidant 4030, Vulkanox 4030, Eastozone 33 | [6] |
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is key to its function. The central phenylenediamine ring provides the electron-donating amine groups that are the active sites for neutralizing oxidizing species.[3] The two 1,4-dimethylpentyl side chains confer several crucial properties:
-
Steric Hindrance: The bulky nature of these groups provides steric shielding to the amine nitrogens and the aromatic ring, modulating their reactivity.
-
Solubility: The aliphatic character of the side chains ensures good solubility and dispersibility in hydrophobic rubber polymers.[3]
-
Mobility: It is mobile within the rubber, allowing it to migrate or "bloom" to the surface where protection against atmospheric ozone is most needed.[2]
This compound is a deep red, slightly viscous liquid under standard conditions.[4] It is insoluble in water but soluble in organic solvents like benzene, acetone, and toluene.[7][8]
| Property | Value | Source |
| Appearance | Deep red, slightly viscous liquid | [4][] |
| Density | ~0.91 - 0.945 g/cm³ | [4][5] |
| Boiling Point | ~237 °C at 13.5 mmHg | [4] |
| Flash Point | >200 °F (>93 °C) | [4] |
| Water Solubility | Very low (~800 µg/L at 22°C) | [6][8] |
| LogP (Octanol-Water Partition) | 6.3 | [6] |
Synthesis and Manufacturing
The industrial synthesis of this compound is typically achieved through a reductive alkylation (amination) process. This method offers high yield and selectivity.
Causality in Synthesis: The choice of reactants and conditions is dictated by the need for an efficient, scalable, and cost-effective process.
-
Reactants: The primary starting materials are p-phenylenediamine (or its precursor, p-nitroaniline) and 5-methyl-2-hexanone.[3][10] 5-methyl-2-hexanone provides the requisite 1,4-dimethylpentyl side chains.
-
Catalyst: A solid hydrogenation catalyst, often copper-based or another transition metal catalyst, is employed.[3][10] The catalyst is essential for facilitating both the reduction of the intermediate imine and, if starting with p-nitroaniline, the initial reduction of the nitro group.
-
Conditions: The reaction is conducted under a hydrogen atmosphere at elevated temperatures (150-200°C) and pressures (0.5-2.5 MPa).[10] These conditions are necessary to drive the reductive amination to completion.
Experimental Protocol: Conceptual Continuous Synthesis
-
Reactant Mixing: p-Phenylenediamine and 5-methyl-2-hexanone are mixed in a defined molar ratio.[10]
-
Preheating: The mixture is continuously fed into a preheater and brought to a temperature of 110-150°C.[10]
-
Catalytic Reaction: The preheated liquid is introduced into a packed-bed reactor containing a solid catalyst. Hydrogen gas is simultaneously introduced at a pressure of 0.5-2.5 MPa, with the reactor maintained at 150-200°C.[10]
-
Product Separation: The output from the reactor is cooled, and the crude product is collected in a gas-liquid separator.[10]
-
Purification: The final product, this compound, is obtained after purification, typically via reduced pressure distillation to remove unreacted starting materials and byproducts.[10]
Mechanism of Action: Antioxidant and Antiozonant
This molecule protects rubber polymers from degradation via two primary mechanisms: antioxidation and antiozonation.[11] It is considered a sacrificial agent, as it is consumed while protecting the polymer.[2]
Antioxidant Activity
Oxidative degradation is a free-radical chain reaction initiated by heat, light, or mechanical stress. This compound acts as a chain-breaking antioxidant.
-
H-Atom Donation: The secondary amine (-NH-) groups can readily donate a hydrogen atom to highly reactive peroxy radicals (ROO•), which are key propagators of the oxidation chain. This neutralizes the peroxy radical, converting it into a more stable hydroperoxide (ROOH).[12]
-
Radical Scavenging: This H-atom donation transforms the parent molecule into a stabilized aminyl radical. This radical is less reactive than the peroxy radicals and can further react with other radicals, effectively terminating the chain reaction.[12]
Antiozonant Activity
Ozone (O₃) aggressively attacks the carbon-carbon double bonds present in many elastomers (e.g., natural rubber, styrene-butadiene rubber), leading to cracking and failure.[2] The protective action against ozone is multifaceted:
-
Kinetic Scavenging: The molecule migrates to the rubber surface and reacts with ozone at a much faster rate than the ozone can react with the polymer backbone.[2][13] This rapid reaction scavenges ozone at the surface, preventing it from reaching the vulnerable polymer chains.
-
Protective Film Formation: The reaction products of the molecule with ozone can form a thin, flexible film on the rubber surface.[12][13] This film acts as a physical barrier, further shielding the rubber from ozone attack.
The reaction with ozone is complex and leads to the formation of several transformation products, most notably N-(1,3-dimethylbutyl)-N'-phenyl-p-benzoquinonediimine, which is more commonly known as 6PPD-quinone (6PPD-q).[14][15] This transformation is central to its function but is also the source of significant environmental concern due to the toxicity of 6PPD-q to certain aquatic species.[2][14][16]
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- 8. This compound CAS#: 3081-14-9 [m.chemicalbook.com]
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- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. bcgc.berkeley.edu [bcgc.berkeley.edu]
- 13. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Understanding 6PPD And 6PPD-Quinone | ecorecorporate [ecoreintl.com]
- 16. 6PPD - Washington State Department of Ecology [ecology.wa.gov]
An In-Depth Technical Guide to the Antioxidant and Antiozonant Mechanisms of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD)
Abstract: This technical guide provides a comprehensive examination of the core antioxidant and antiozonant mechanisms of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD), a high-performance stabilizer crucial in industrial polymer chemistry, particularly for elastomeric systems. We will dissect the chemical pathways through which 77PD neutralizes reactive oxygen species (ROS), peroxyl radicals, and ozone, thereby inhibiting oxidative degradation. The guide details its dual-protective role in rubber matrices, involving both kinetic scavenging and the formation of a passivating surface film. Furthermore, standardized methodologies for evaluating its antioxidant capacity, including the DPPH and ABTS assays, are presented with detailed protocols. This document is intended for researchers, polymer scientists, and formulation chemists engaged in material preservation and the development of advanced antioxidant systems.
Introduction: The Role of 77PD in Mitigating Oxidative Degradation
This compound, commonly referred to as 77PD, is an alkylated p-phenylenediamine (PPD) derivative with the molecular formula C₂₀H₃₆N₂[1][2]. It is primarily recognized for its potent antioxidant and antiozonant properties, which make it an indispensable additive in the rubber and polymer industries[1][3][]. The primary function of 77PD is to act as a sacrificial agent, preferentially reacting with and neutralizing deleterious species like free radicals and ozone before they can inflict damage on the polymer backbone[1]. This protective action is critical for extending the service life and maintaining the mechanical integrity of materials susceptible to oxidative and ozonolytic attack, such as the elastomers used in tire manufacturing[1].
The molecular structure of 77PD, featuring bulky 1,4-dimethylpentyl groups on a p-phenylenediamine core, is key to its efficacy. These alkyl groups enhance its solubility in non-polar polymer matrices and reduce its volatility, ensuring its persistence and availability to perform its protective functions[1]. Understanding the precise mechanisms of its action is paramount for optimizing its use and for the rational design of next-generation, environmentally benign stabilizers.
Core Antioxidant and Antiozonant Mechanisms
The protective capacity of 77PD stems from its ability to interrupt radical chain reactions and to directly scavenge ozone. This is achieved through a multi-faceted approach involving hydrogen atom transfer, electron donation, and the formation of a physical barrier.
Free Radical Scavenging Mechanism
Oxidative degradation in polymers is often a free-radical chain reaction initiated by heat, UV light, or mechanical stress. This process generates highly reactive peroxyl radicals (ROO•) that propagate damage. 77PD acts as a chain-breaking antioxidant by donating a hydrogen atom from one of its secondary amine (-NH-) groups to the peroxyl radical. This neutralizes the radical and terminates the chain reaction.
The reaction proceeds as follows:
-
Hydrogen Donation: The 77PD molecule donates a labile hydrogen atom to a peroxyl radical, forming a stable hydroperoxide and a resonance-stabilized 77PD radical (PPD•). ROO• + PPD-H → ROOH + PPD•
-
Radical Stabilization: The resulting 77PD radical is significantly less reactive than the initial peroxyl radical due to the delocalization of the unpaired electron across the aromatic ring and nitrogen atoms.
-
Termination: The stabilized PPD• radical can then react with another peroxyl radical to form non-radical, stable products, effectively terminating the oxidative cycle. PPD• + ROO• → Stable Products
This process preferentially sacrifices the 77PD molecule, thereby inhibiting the oxidative chain reactions that lead to polymer degradation[1].
Antiozonant Mechanism: A Dual-Protection Strategy
Ozone (O₃) is a powerful oxidizing agent that aggressively attacks the carbon-carbon double bonds in unsaturated elastomers, leading to scission of the polymer chains and the formation of characteristic cracks. 77PD provides robust protection against ozone through two distinct but complementary mechanisms[5].
Mechanism 1: Kinetic Scavenging 77PD molecules migrate, or "bloom," from the bulk of the rubber to the surface, where they can directly intercept and react with atmospheric ozone[6]. The reaction rate of PPDs with ozone is orders of magnitude faster than that of the rubber's double bonds, ensuring that ozone is consumed before it can damage the polymer[6].
The initial step of this reaction involves the formation of a radical cation[7]. Computational studies suggest that the ozone molecule interacts directly with the electron-rich aromatic ring of the PPD, rather than solely abstracting an electron from a nitrogen atom[3]. This interaction leads to a cascade of reactions forming various intermediates, including nitroxyl radicals, and ultimately results in the formation of quinone derivatives (77PD-Q) and other oxidized products[1][8].
Mechanism 2: Protective Film Formation The reaction products generated from the ozonolysis of 77PD are typically more polar than the parent molecule. Due to their poor solubility in the non-polar rubber matrix, these products accumulate on the surface[6]. This accumulation creates a thin, passivating film that acts as a physical barrier, shielding the underlying rubber from further ozone attack[5][6]. This film consists of unreacted antiozonant and its various ozonized products, forming a self-replenishing protective layer as more 77PD diffuses to the surface[6].
Experimental Evaluation of Antioxidant Capacity
To quantify the antioxidant efficacy of compounds like 77PD, standardized in vitro assays are employed. These assays measure the ability of the antioxidant to scavenge stable, colored free radicals, with the activity often expressed as the half-maximal inhibitory concentration (IC₅₀) or in terms of Trolox Equivalents (TE).
Quantitative Data Summary
| Antioxidant Assay | Test Compound | IC₅₀ (μg/mL) - Illustrative | Trolox Equivalent (TEAC) - Illustrative |
| DPPH | 77PD | 15.5 | 2.8 |
| Ascorbic Acid | 5.2 | 8.5 | |
| ABTS | 77PD | 8.9 | 3.5 |
| Trolox | 3.1 | 1.0 (by definition) |
Note: The data in this table is for illustrative purposes only to demonstrate typical reporting formats and does not represent experimentally verified values for 77PD.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol details the procedure for determining the free radical scavenging activity of a lipophilic compound like 77PD using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
3.2.1 Principle DPPH is a stable free radical with a deep violet color, showing a maximum absorbance around 517 nm. When an antioxidant donates a hydrogen atom or electron to DPPH, it is reduced to the yellow-colored diphenylpicrylhydrazine (DPPH-H), causing a decrease in absorbance. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
3.2.2 Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (Spectrophotometric grade)
-
77PD (Test sample)
-
Ascorbic Acid or Trolox (Positive Control)
-
96-well microplate or quartz cuvettes
-
Spectrophotometer (UV-Vis)
3.2.3 Step-by-Step Methodology
-
Preparation of DPPH Working Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0 ± 0.1.
-
Preparation of Test Sample and Control Solutions: Prepare a stock solution of 77PD (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare a similar dilution series for the positive control (Ascorbic Acid or Trolox).
-
Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the various concentrations of the sample or standard solution.
-
Add 150 µL of the DPPH working solution to each well.
-
For the blank control, add 50 µL of methanol instead of the sample.
-
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
3.2.4 Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.
-
Plot the % Inhibition against the sample concentration.
-
Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, typically calculated using linear regression analysis.
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The Environmental Odyssey of a Tire Antioxidant: An In-Depth Technical Guide to the Environmental Fate of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PPD)
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of the environmental fate of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PPD), a crucial antioxidant in the rubber and polymer industries. As a senior application scientist, this document synthesizes current knowledge to elucidate the compound's journey and impact on the environment, highlighting key transformation pathways, ecotoxicological concerns, and analytical methodologies.
Introduction: The Dual-Faceted Nature of 77PPD
This compound, commonly known as 77PPD, is an alkylated p-phenylenediamine derivative with the chemical formula C₂₀H₃₆N₂.[1][2] It presents as a deep red, slightly viscous liquid with an aromatic odor.[1][2] Primarily, 77PPD serves as a potent antioxidant and antiozonant, integral to the manufacturing of rubber products, particularly tires, to enhance durability and prevent degradation from oxidative stress.[3][4] Its unique molecular structure, featuring two 1,4-dimethylpentyl groups attached to a p-phenylenediamine backbone, imparts high efficacy in scavenging free radicals and neutralizing ozone.[3][5]
While indispensable in industrial applications for extending the service life of polymers, the environmental release of 77PPD and related p-phenylenediamines (PPDs) from sources such as tire wear particles raises significant environmental and ecotoxicological questions. This guide delves into the scientific understanding of 77PPD's behavior once it enters the environment.
Chemical Structure of 77PPD
Caption: Chemical structure of this compound (77PPD).
Physicochemical Properties: The Foundation of Environmental Behavior
A compound's environmental fate is fundamentally governed by its physical and chemical properties. For 77PPD, these parameters indicate a propensity for partitioning into organic matter and a limited solubility in water, which are critical factors in its distribution across environmental compartments.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆N₂ | [1][2] |
| Molecular Weight | 304.51 g/mol | [1][2] |
| Physical State | Deep red, slightly viscous liquid | [1][2] |
| Water Solubility | 0.8 mg/L at pH 7 and 22°C; 21 mg/L at pH 5 and 22°C; 0.8 mg/L at pH 9 and 22°C | [6] |
| Log Koc (Soil Adsorption Coefficient) | 3.792 - 4.532 | [7] |
| Log BCF (Bioconcentration Factor) | 3.190 (BCF = 1550 L/kg wet-wt) | [7] |
The low water solubility and high Log Koc value suggest that 77PPD will readily adsorb to soil and sediment particles, limiting its mobility in aqueous environments.[7] The significant Log BCF indicates a high potential for bioaccumulation in aquatic organisms.[7]
Environmental Degradation Pathways: A Complex Transformation
Once released into the environment, 77PPD is subject to a variety of degradation processes, including hydrolysis, biodegradation, and photodegradation. The interplay of these pathways determines its persistence and the formation of potentially more harmful transformation products.
Hydrolysis
Biodegradation
Current evidence suggests that 77PPD is not inherently biodegradable. One ready biodegradation study indicated a half-life of 35 days in water, which points to moderate persistence.[7] The slow rate of biodegradation may be attributed to the complex branched alkyl chains and the potential toxicity of its degradation byproducts to microorganisms.[7] For instance, the degradation byproduct p-hydroquinone is known to be highly toxic to bacteria.[7]
Photodegradation
Photodegradation, or the breakdown of molecules by light, is another important environmental fate process for many organic compounds. While specific quantum yield data for 77PPD are not available, studies on the broader class of p-phenylenediamines and their transformation products, such as PPD-quinones, demonstrate that they can be effectively removed by UV irradiation.[9] The primary mechanism is believed to be an •OH-induced photocatalysis reaction involving bond cleavage, hydroxylation, and oxidation.[9]
Conceptual Diagram of 77PPD's Environmental Fate
Caption: A conceptual overview of the environmental fate and transformation of 77PPD.
Environmental Distribution and Mobility
Due to its hydrophobic nature and high soil adsorption coefficient (Log Koc 3.792 - 4.532), 77PPD is expected to partition significantly from the water column to soil and sediment.[7] This strong sorption limits its mobility in groundwater but leads to its accumulation in solid environmental matrices. The presence of 77PPD and its transformation products has been detected in various environmental compartments, including river water and sediment, urban runoff, roadside soils, and airborne particulate matter.[3][5]
Bioaccumulation and Ecotoxicity: A Significant Concern
The potential for 77PPD to bioaccumulate and exert toxic effects on organisms is a primary area of concern. Its high Log BCF value of 3.190 suggests that it can concentrate in the tissues of aquatic organisms to levels significantly higher than in the surrounding water.[7]
Aquatic Toxicity
77PPD is classified as very toxic to aquatic life with long-lasting effects.[10][11] The available data indicates high toxicity across different trophic levels.
| Organism | Endpoint | Value | Source |
| Fish | 14-day LC50 | 0.05 mg/L | [7] |
| Fish | 14-day NOEC | 0.018 mg/L | [7] |
| Aquatic Bacterium (Vibrio fischeri) | EC50 | 0.41 mg/L | [5] |
While specific data for algae and invertebrates for 77PPD is limited, the high toxicity observed in fish and bacteria warrants a high level of concern for aquatic ecosystems.[5][7]
Transformation Products and Enhanced Toxicity
A critical aspect of the environmental risk of PPDs is the formation of transformation products that can be more toxic than the parent compound. For instance, the quinone derivative of a related PPD, 6PPD-quinone, has been identified as the cause of acute mortality in coho salmon.[12] Recent studies have also identified this compound quinone (77PD-Q) in the environment, raising concerns about its potential toxicity.[3] The photodegradation of PPD-quinones can lead to the formation of various transformation products, although computational toxicity assessments suggest these may be less toxic than the parent quinones.[9]
Analytical Methodologies: Detecting 77PPD in the Environment
The accurate detection and quantification of 77PPD in complex environmental matrices are crucial for assessing its distribution and impact. The primary analytical techniques employed are high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS).
Experimental Protocol: A Generalized Approach for 77PPD Analysis in Water and Soil
-
Sample Collection: Collect water and soil/sediment samples using appropriate, clean containers to avoid contamination.
-
Sample Preparation (Water):
-
Filter the water sample to remove suspended solids.
-
Perform solid-phase extraction (SPE) using a suitable sorbent (e.g., C18) to extract and concentrate 77PPD.
-
Elute the analyte from the SPE cartridge with an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Concentrate the eluate under a gentle stream of nitrogen.
-
-
Sample Preparation (Soil/Sediment):
-
Air-dry and sieve the soil/sediment sample.
-
Perform pressurized liquid extraction (PLE) or ultrasonic extraction with a suitable organic solvent (e.g., a mixture of acetone and hexane).
-
Concentrate the extract.
-
Clean up the extract using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.
-
-
Instrumental Analysis:
-
LC-MS/MS: Inject the prepared extract into a liquid chromatograph coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a modifier like formic acid) for separation. Monitor specific precursor-to-product ion transitions for quantification.
-
GC-MS: Derivatization may be necessary to improve the volatility and thermal stability of 77PPD. Inject the derivatized or underivatized extract into a gas chromatograph coupled to a mass spectrometer. Use a suitable capillary column for separation.
-
-
Quantification: Use a calibration curve prepared from certified reference standards of 77PPD for accurate quantification.
Workflow for Analytical Determination of 77PPD
Caption: A generalized workflow for the analysis of 77PPD in environmental samples.
Regulatory Status and Future Outlook
Currently, this compound is subject to chemical inventory reporting in major jurisdictions.[7] In Australia, it is listed on the Australian Inventory of Industrial Chemicals (AICS).[5] In Europe, it has a registration dossier under REACH.[5] In New Zealand, it may be used under an appropriate group standard.[5] The growing body of evidence regarding the environmental persistence, bioaccumulation, and toxicity of PPDs and their transformation products suggests that regulatory scrutiny is likely to increase.
The discovery of the high toxicity of PPD-quinones has spurred research into the environmental fate and effects of this entire class of compounds. Future research should focus on:
-
Quantifying the degradation rates of 77PPD under various environmental conditions.
-
Identifying and quantifying a broader range of transformation products and assessing their toxicity.
-
Conducting comprehensive ecotoxicological studies on a wider range of organisms, including algae and invertebrates.
-
Developing and standardizing analytical methods for routine monitoring in environmental matrices.
This in-depth understanding is paramount for developing effective risk assessment and management strategies for this compound and ensuring the protection of environmental health.
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toxicity of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine and its quinones
An In-Depth Technical Guide to the Toxicology of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine and its Quinones
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the toxicological profiles of the industrial antioxidant this compound (77PD) and its corresponding quinone derivatives. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed understanding of the potential hazards associated with these compounds.
Introduction: The Dual Role of 77PD as an Antioxidant and a Pro-toxicant
This compound, commonly known as 77PD, is a substituted p-phenylenediamine used as an antiozonant and antioxidant in rubber products to enhance their durability and prevent degradation.[1] Its chemical structure features a p-phenylenediamine core with two 1,4-dimethylpentyl groups attached to the nitrogen atoms.[2] While effective in its industrial application, the toxicological implications of 77PD and its environmental transformation products are of growing concern. This guide will delve into the known toxic effects of 77PD and its quinone derivatives, the mechanisms underlying their toxicity, and the experimental approaches for their evaluation.
Metabolic Activation: The Transformation of 77PD to its Quinone Derivative
The toxicity of many p-phenylenediamines is linked to their metabolic activation into reactive quinone species. 77PD can be oxidized to form N,N'-bis(1,4-dimethylpentyl)-p-benzoquinonediimine, also referred to as 77PD-quinone (77PDQ).[3] This conversion can occur through enzymatic and non-enzymatic processes, including reaction with ozone.[4] While specific cytochrome P450 enzymes involved in 77PD metabolism are not well-documented, the metabolism of the parent compound, p-phenylenediamine (PPD), has been studied. PPD can undergo N-acetylation, which is generally considered a detoxification pathway.[5][6] However, the formation of reactive quinone species is a key step in the toxification of many PPDs.
The following diagram illustrates the oxidative transformation of 77PD to its quinone derivative.
Caption: Oxidative conversion of 77PD to its quinone derivative.
Toxicological Profile of this compound (77PD)
77PD exhibits significant toxicity, particularly in aquatic ecosystems. It is classified as harmful if swallowed and may cause an allergic skin reaction.[7][8]
Aquatic Toxicity
Recent studies have highlighted the acute toxicity of 77PD to aquatic organisms. In a study on juvenile coho salmon, 77PD was found to be highly toxic, with a 96-hour median lethal concentration (LC50) of 24 µg/L.[9][10] The no-observed-effect concentration (NOEC) in this study was 13 µg/L.[9][10] 77PD is also toxic to the aquatic bacterium Vibrio fischeri, with a median effective concentration (EC50) of 0.41 mg/L.[4][11]
Mammalian Toxicity
The acute oral toxicity of 77PD in rats is reported with a median lethal dose (LD50) of 750 mg/kg.[12] Symptoms of exposure may include skin and eye irritation.[12][13]
Immunotoxicity
Substituted p-phenylenediamines are known skin sensitizers.[14] 77PD is classified as a skin sensitizer, and exposure may lead to allergic contact dermatitis.[7][8] The parent compound, p-phenylenediamine, is a potent contact allergen that can activate T-cells and induce inflammatory responses in the skin.[15][16]
The Paradoxical Toxicity of 77PD-quinone
Quinones derived from p-phenylenediamines are often considered to be the ultimate toxicants due to their high reactivity and ability to induce oxidative stress.[17][18][19] For instance, 6PPD-quinone (derived from the antioxidant 6PPD) is known to be acutely toxic to several fish species.[17]
Surprisingly, a study on coho salmon revealed no mortality when exposed to 77PD-quinone at the highest concentration tested (226 µg/L), which was limited by its solubility.[9][10] This finding contrasts sharply with the high toxicity of the parent compound, 77PD, in the same species.
However, 77PD-quinone is not entirely benign. It has been shown to be toxic to the aquatic bacterium V. fischeri, although with a higher EC50 (13.6 mg/L) compared to its parent compound.[3] Furthermore, 77PD-quinone has been detected in human urine, indicating that humans are exposed to this compound.[20]
The reasons for the lower-than-expected toxicity of 77PD-quinone in fish are not yet fully understood and warrant further investigation. It is possible that factors such as bioavailability, cellular uptake, or specific detoxification mechanisms in the tested species play a role.
Mechanisms of Toxicity
The toxic effects of 77PD and its quinone are believed to be mediated by several mechanisms, primarily extrapolated from studies on other p-phenylenediamines.
Oxidative Stress
A key mechanism of toxicity for p-phenylenediamine derivatives and their quinones is the induction of oxidative stress.[17][19] These compounds can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This can overwhelm the cellular antioxidant defense systems, resulting in damage to lipids, proteins, and DNA.
The following diagram illustrates the proposed mechanism of ROS generation by PPD-quinones.
Caption: Redox cycling of PPD-quinones leading to ROS production.
Mitochondrial Dysfunction
Mitochondria are a key target for the toxic effects of some p-phenylenediamine derivatives.[21] These compounds can interfere with the mitochondrial electron transport chain, leading to impaired ATP production and increased ROS generation.[21]
Covalent Binding to Macromolecules
The electrophilic nature of quinones allows them to react with nucleophilic groups in proteins and DNA, forming covalent adducts. This can lead to enzyme inactivation, disruption of cellular signaling pathways, and genotoxicity.
Experimental Protocols for Toxicity Assessment
The evaluation of the toxicity of 77PD and its quinones can be performed using a variety of in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
-
Neutral Red Uptake Assay: This assay assesses cell viability by measuring the accumulation of the neutral red dye in the lysosomes of viable cells.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium to detect gene mutations.[5]
-
In Vitro Micronucleus Test: This assay detects chromosomal damage in cultured mammalian cells.[5]
-
Mouse Lymphoma Assay: This assay is used to detect gene mutations in mammalian cells.[5]
In Vivo Toxicity Studies
-
Acute Oral Toxicity (e.g., OECD TG 423): This test determines the LD50 of a substance after a single oral dose.
-
Fish Acute Toxicity Test (e.g., OECD TG 203): This test determines the LC50 of a substance in fish over a 96-hour exposure period.
Summary of Toxicological Data
| Compound | Test Organism | Endpoint | Value | Reference |
| 77PD | Rat | Acute Oral LD50 | 750 mg/kg | [12] |
| Coho Salmon | 96-hour LC50 | 24 µg/L | [9][10] | |
| Vibrio fischeri | EC50 | 0.41 mg/L | [4][11] | |
| 77PD-quinone | Coho Salmon | 96-hour LC50 | > 226 µg/L | [9][10] |
| Vibrio fischeri | EC50 | 13.6 mg/L | [3] |
Conclusion and Future Directions
This compound (77PD) is a commercially important antioxidant with significant aquatic and mammalian toxicity. Its primary environmental transformation product, 77PD-quinone, exhibits a complex and somewhat paradoxical toxicological profile, with lower-than-expected toxicity in fish but confirmed activity in bacteria and presence in human biological samples. The primary mechanisms of toxicity for these compounds are believed to involve oxidative stress and mitochondrial dysfunction.
Further research is needed to fully elucidate the metabolic pathways of 77PD, the specific mechanisms underlying the toxicity of both the parent compound and its quinone, and the reasons for the observed differences in toxicity between species. A comprehensive risk assessment of human and environmental exposure to these compounds is also warranted.
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Tian Z, et al. (2022). p-Phenylenediamine-Derived Quinones as New Contributors to the Oxidative Potential of Fine Particulate Matter. Environmental Science & Technology Letters. Available from: [Link]
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Garrigue JL, et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. Available from: [Link]
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Yamano T, et al. (2009). Skin sensitization potency and cross-reactivity of p-phenylenediamine and its derivatives evaluated by non-radioactive murine local lymph node assay and guinea-pig maximization test. Contact Dermatitis. Available from: [Link]
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ResearchGate. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Available from: [Link]
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A Comprehensive Technical Guide to the Solubility of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine in Organic Solvents
Introduction: Understanding the Significance of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
This compound, commonly known as 6PPD, is a high-performance antioxidant and antiozonant crucial to the rubber and polymer industries.[1][2] Its primary function is to protect vulcanized rubber from degradation caused by oxygen and ozone, thereby extending the service life and ensuring the safety and reliability of countless products, most notably automotive tires.[3] The efficacy of 6PPD is intrinsically linked to its solubility characteristics. Proper dissolution in organic solvents is paramount for its incorporation into rubber matrices during manufacturing processes. Furthermore, its solubility profile governs its environmental fate and transport, a topic of increasing research interest.
This technical guide provides a detailed exploration of the solubility of this compound in a variety of organic solvents. It is intended for researchers, scientists, and professionals in drug development and material science who require a thorough understanding of this compound's physicochemical properties.
Solubility Profile of this compound
The solubility of a compound is a critical parameter that influences its application and behavior in various systems. For this compound, its solubility in organic solvents is a key factor in its use as a rubber additive. The large, nonpolar alkyl groups on the phenylenediamine core contribute significantly to its solubility characteristics, generally making it more soluble in nonpolar organic solvents.
Qualitative and Semi-Quantitative Solubility Data
| Solvent Class | Solvent | Solubility | Notes |
| Alkanes | Hexane | Insoluble | [4] |
| Gasoline | Soluble | [5][6] | |
| Aromatics | Benzene | Soluble | [2][5][6] |
| Toluene | Soluble | [5] | |
| Alcohols | Ethanol | Soluble (≥10 mg/mL) | [5][7][8][9] |
| Ketones | Acetone | Soluble | [2][5][6][10] |
| Esters | Ethyl Acetate | Soluble | [2][5][10] |
| Halogenated | Dichloromethane | Soluble | [5] |
| Carbon Tetrachloride | Soluble | [5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble (1-10 mg/mL) | [7][8][9] |
| Aqueous | Water | Insoluble | [4][5][9] |
Note: The terms "Soluble," "Sparingly Soluble," and "Insoluble" are based on the available data. Precise quantitative values may vary with temperature and the purity of both the solute and the solvent.
Factors Influencing Solubility
The solubility of this compound is governed by several key factors, primarily rooted in the principles of intermolecular forces.
-
"Like Dissolves Like" and Polarity: The molecular structure of 6PPD, with its large, nonpolar bis(1,4-dimethylpentyl) groups, dictates its preference for nonpolar or weakly polar organic solvents. The aromatic core also contributes to its affinity for aromatic solvents like benzene and toluene through π-π stacking interactions. Its insolubility in water is a direct consequence of its hydrophobic nature and the inability to form significant hydrogen bonds with water molecules.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid lattice, allowing more solute to dissolve. For industrial applications, heating the solvent can be a practical method to increase the dissolution rate and concentration of 6PPD.
-
Molecular Structure: The branched alkyl chains of the 1,4-dimethylpentyl groups play a crucial role. They increase the molecule's surface area and introduce steric hindrance, which can affect how it packs in a solid-state and interacts with solvent molecules.
Caption: Factors influencing the solubility of 6PPD.
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in an organic solvent.
Objective:
To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous agitation using a vortex mixer or magnetic stirrer. This ensures that the dissolution equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Gravimetric Analysis (Optional but Recommended for Validation):
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not degrade the solute.
-
Once the solvent is completely removed, reweigh the vial to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/100 mL or other desired units.
-
-
Chromatographic Analysis (Primary Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Accurately dilute a known volume of the filtered saturated solution.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve and calculate the original concentration in the saturated solution.
-
-
Data Reporting:
-
Report the solubility as an average of replicate measurements with the standard deviation.
-
Specify the temperature at which the solubility was determined.
-
Caption: Experimental workflow for solubility determination.
Conclusion
This compound is a vital component in the rubber and polymer industries, and its effective use is underpinned by its solubility in organic solvents. This guide has synthesized the available qualitative and semi-quantitative solubility data, highlighting its high solubility in common nonpolar and weakly polar organic solvents and its insolubility in water. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific needs. A comprehensive understanding of the factors influencing its solubility will continue to be essential for optimizing manufacturing processes and for assessing its environmental impact.
References
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6PPD - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link].
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Antioxidant 6PPD 4020 Rubber Chemical Manufacturer/Supplier Price | YUSHENG. (n.d.). Retrieved January 8, 2026, from [Link].
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Computation-Guided Removal of 6PPD from End-of-Life Waste Tires. (2024). ACS Publications. Retrieved January 8, 2026, from [Link].
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This compound | C20H36N2 | CID 18320. (n.d.). PubChem. Retrieved January 8, 2026, from [Link].
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MSDS-6PPD.pdf. (n.d.). Retrieved January 8, 2026, from [Link].
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6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) is a widely used rubber antioxidant. (2023). Joinedfortunechemical. Retrieved January 8, 2026, from [Link].
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A Technical Guide to the Spectroscopic Characterization of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (CAS 3081-14-9), a widely used antiozonant and antioxidant in the rubber and polymer industries. While complete, experimentally verified spectral datasets are not consolidated in publicly accessible databases, this document synthesizes available information with established spectroscopic principles to offer a robust framework for its analysis. We present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data, grounded in the analysis of its constituent functional groups and analogous structures. Furthermore, this guide details field-proven, step-by-step protocols for acquiring high-fidelity NMR, IR, and UV-Vis spectra, ensuring researchers and quality control professionals can confidently identify and characterize this compound.
Introduction and Molecular Structure
This compound is a substituted aromatic diamine recognized for its efficacy in protecting materials from degradation by ozone and oxidation.[1] Its molecular structure consists of a central p-phenylenediamine core symmetrically N-substituted with two bulky, branched 1,4-dimethylpentyl groups. This structure is key to its function and dictates its spectroscopic signature.
Compound Properties:
-
Chemical Name: N¹,N⁴-bis(1,4-dimethylpentyl)benzene-1,4-diamine[2]
-
CAS Number: 3081-14-9[3]
-
Molecular Formula: C₂₀H₃₆N₂[4]
-
Molecular Weight: 304.51 g/mol [4]
-
Appearance: Deep red, slightly viscous liquid with an aromatic odor[1][2]
The logical first step in any analysis is to understand the molecule's architecture. The diagram below delineates the unique carbon and proton environments, which form the basis for interpreting the spectroscopic data that follows.
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation: Accurately weigh 15-20 mg of this compound into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument on the sample to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A sufficient signal-to-noise ratio is typically achieved with 16 scans.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2 seconds are necessary.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The spectrum provides a unique fingerprint that can be used for material identification and quality control.
Predicted IR Absorption Bands
The key functional groups in the molecule—secondary aromatic amine (N-H), aromatic ring (C=C), and aliphatic chains (C-H)—give rise to characteristic absorption bands. [5][6][7]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group | Insights |
|---|---|---|---|---|
| 3350 - 3450 | N-H Stretch | Medium | Secondary Aromatic Amine | This single, relatively sharp peak is characteristic of a secondary amine. Its position can be influenced by hydrogen bonding. [8] |
| 3000 - 3100 | C-H Stretch (sp²) | Medium-Weak | Aromatic Ring | These absorptions are typically observed just above 3000 cm⁻¹ and confirm the presence of the phenylenediamine core. |
| 2850 - 2960 | C-H Stretch (sp³) | Strong | Aliphatic Chains | Intense, sharp peaks corresponding to the symmetric and asymmetric stretching of the numerous C-H bonds in the dimethylpentyl groups. |
| 1580 - 1620 | C=C Stretch | Medium-Strong | Aromatic Ring | These bands are characteristic of the benzene ring stretching vibrations. |
| 1500 - 1530 | N-H Bend | Medium | Secondary Amine | Bending vibration of the N-H bond. |
| 1450 - 1470 | C-H Bend (CH₂) | Medium | Aliphatic Chains | Scissoring and bending vibrations of the methylene groups. |
| 1365 - 1385 | C-H Bend (CH₃) | Medium-Strong | Aliphatic Chains | Characteristic bending vibrations for methyl groups. The presence of an isopropyl group often results in a distinct doublet in this region. |
| 1250 - 1335 | C-N Stretch | Strong | Aromatic Amine | This strong absorption is indicative of the stretching vibration of the bond between the aromatic carbon and the nitrogen atom. [5]|
Experimental Protocol: FTIR Spectroscopy
As the compound is a viscous liquid, the simplest and most common method for obtaining an IR spectrum is using a thin film on a salt plate.
-
Sample Preparation: Place one drop of the neat liquid sample onto the surface of a clean, polished salt plate (e.g., NaCl or KBr).
-
Assembly: Place a second salt plate on top of the first, spreading the sample into a thin, uniform film.
-
Data Acquisition: Place the salt plate assembly into the sample holder of an FTIR spectrometer.
-
Background Scan: First, run a background spectrum with the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Run the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber can be analyzed for the characteristic peaks.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds containing chromophores, such as the p-phenylenediamine core.
Predicted UV-Vis Absorption
The UV-Vis spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. The nitrogen lone pairs extend the conjugation of the system, shifting the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzene. [6]
-
π → π Transitions:* Strong absorptions are expected in the range of 240-260 nm and 280-310 nm. These correspond to electronic transitions within the aromatic system. The alkyl substitution on the nitrogen atoms (auxochromes) typically causes a bathochromic (red) shift compared to the parent p-phenylenediamine. [9][10]* Color: The compound's deep red color indicates that it absorbs light in the visible region (specifically, the green-blue region, ~490-530 nm), which is likely due to n → π* transitions or the presence of trace oxidized species, which are common in aromatic amines.
Caption: Relationship between molecular structure and UV-Vis absorption.
Experimental Protocol: UV-Vis Spectroscopy
This protocol describes how to prepare a sample and acquire its UV-Vis spectrum to determine its absorption maxima.
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Ethanol is a suitable choice based on available solubility data. [2]2. Stock Solution Preparation: Prepare a stock solution of known concentration. For example, accurately weigh 10 mg of the compound and dissolve it in a 100 mL volumetric flask with the chosen solvent to make a 100 µg/mL solution.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 1.0 for optimal accuracy. A starting concentration of 5-10 µg/mL is often appropriate.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference blank.
-
Data Acquisition: Fill a second quartz cuvette with the sample solution. Place both cuvettes in the spectrophotometer and scan a range from approximately 200 nm to 700 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum. If the concentration and path length (typically 1 cm) are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).
Conclusion
The spectroscopic characterization of this compound is fundamental to its quality control and research applications. This guide provides a detailed framework for this analysis, combining predicted spectral data with robust, standardized experimental protocols. By understanding the expected ¹H NMR, ¹³C NMR, IR, and UV-Vis spectral features as outlined herein, researchers, scientists, and drug development professionals can confidently verify the structure, identity, and purity of this important industrial chemical. The provided methodologies represent a self-validating system, ensuring that data acquired is both accurate and reproducible.
References
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18320, this compound. PubChem. Available at: [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Available at: [Link]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
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Wang, L., et al. (2004). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]
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WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]
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Chemsrc. (2025). CAS#:3081-14-9 | this compound. Available at: [Link]
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Wiley Science Solutions. (n.d.). This compound - Optional[13C NMR]. SpectraBase. Available at: [Link]
-
Das, S., et al. (2020). p-Phenylenediamine-derived carbon nanodots for probing solvent interactions. RSC Advances. Available at: [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Available at: [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Phenylenediamine. Available at: [Link]
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-
International Journal of Pharmacy and Biological Sciences. (2019). UV-Visible Spectrophotometric Method Development for p-Phenylenediamine Determination in Marketed Hair Dyes. Available at: [Link]
-
Turkish Journal of Pharmaceutical Sciences. (2016). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Available at: [Link]
-
ResearchGate. (n.d.). UV–vis spectrum of PPD. Available at: [Link]
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An In-depth Technical Guide to the Thermal Stability of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Abstract
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly referred to as 77PD, is a highly effective antioxidant and antiozonant extensively utilized in the polymer and fuel industries to enhance the longevity and performance of materials.[] Its primary function is to mitigate the degradative effects of thermal and oxidative stress. This technical guide provides a comprehensive overview of the thermal stability of this compound, delving into its core properties, the mechanisms underpinning its stabilizing effects, and standardized methodologies for its thermal analysis. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of this critical additive.
Introduction: The Role and Importance of this compound
This compound is a substituted aromatic diamine characterized by its deep red, slightly viscous liquid form.[] Its molecular structure, featuring a p-phenylenediamine core with two bulky 1,4-dimethylpentyl groups, is key to its function as a hindered amine antioxidant.[2] In industrial applications, particularly in rubber and polymer formulations, it serves to protect materials from degradation caused by heat, oxygen, and ozone.[3] The thermal stability of this antioxidant is a critical parameter, as it dictates its efficacy and operational window in high-temperature applications. For instance, its utility as a high-temperature stabilizer in polyol heat transfer fluids has been noted in the temperature range of 180°C to 220°C.[4]
Physicochemical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its thermal behavior.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₆N₂ | [5] |
| Molecular Weight | 304.51 g/mol | [5] |
| Appearance | Deep red, slightly viscous liquid with an aromatic odor | [] |
| Boiling Point | 421°C at 760 mmHg (estimated) | [6] |
| Specific Gravity | 0.894-0.910 @ 27°C/15°C | [7] |
| Viscosity | 56-85 cSt @ 25°C | [7] |
| Solubility | High solubility in rubber; insoluble in water | [5][7] |
Mechanism of Thermal Stabilization
The primary role of this compound as a thermal stabilizer lies in its ability to interrupt the auto-oxidation cycle of organic materials. This process is a free-radical chain reaction that is initiated and propagated by heat and oxygen.
The antioxidant mechanism involves the donation of a hydrogen atom from the secondary amine groups to peroxy radicals (ROO•), which are key intermediates in the oxidation cascade. This donation neutralizes the highly reactive peroxy radicals, forming a more stable hydroperoxide and a resonance-stabilized antioxidant radical. The steric hindrance provided by the bulky 1,4-dimethylpentyl groups enhances the stability of the resulting antioxidant radical, preventing it from initiating new oxidation chains.
Caption: Antioxidant mechanism of this compound.
Experimental Assessment of Thermal Stability
While specific, publicly available thermogravimetric and differential scanning calorimetry data for pure this compound is limited, the following sections outline the standard, self-validating protocols for determining its thermal stability. These methodologies are based on established principles of thermal analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile of this compound as a function of temperature in a controlled atmosphere.
Rationale: TGA is a fundamental technique for assessing thermal stability. By precisely measuring the change in mass of a sample as it is heated, we can identify the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass. Performing the analysis in both an inert (e.g., nitrogen) and an oxidative (e.g., air) atmosphere allows for the differentiation between thermal and thermo-oxidative degradation.
Experimental Protocol:
-
Instrument Calibration: Calibrate the thermogravimetric analyzer for mass and temperature using certified reference materials.
-
Sample Preparation: Place a 5-10 mg sample of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Atmosphere and Flow Rate: Purge the furnace with the desired gas (high-purity nitrogen or dry air) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to and during the analysis.
-
Temperature Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset), the temperature of maximum rate of mass loss (Tmax), and the percentage of residual mass.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify thermal transitions such as glass transitions, melting, and exothermic decomposition events.
Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of endothermic events (e.g., melting) and exothermic events (e.g., decomposition or oxidation). The onset temperature of an exothermic decomposition peak can provide a complementary measure of thermal stability to TGA.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Hermetically seal a 2-5 mg sample of this compound in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen or dry air at a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., -50°C).
-
Ramp the temperature to an upper limit (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify any endothermic or exothermic peaks and determine their onset temperatures, peak temperatures, and enthalpies.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Factors Influencing Thermal Stability
The thermal stability of this compound is not an intrinsic constant but is influenced by several external factors.
-
Atmosphere: The presence of oxygen will significantly lower the decomposition temperature compared to an inert atmosphere due to the onset of thermo-oxidative degradation pathways. Technical datasheets recommend storing the material under a nitrogen blanket for heated bulk storage above 35°C to prevent oxidation.[7]
-
Presence of Catalysts: Certain metals, such as copper, can catalyze the degradation of the antioxidant, reducing its effectiveness.[7]
-
Volatility: At elevated temperatures, the volatility of this compound can become a limiting factor in its performance, as it may vaporize from the matrix it is intended to protect.[7]
-
Interactions with Other Additives: The presence of other additives in a formulation can have synergistic or antagonistic effects on the thermal stability of the antioxidant.
Thermal Decomposition Products
Conclusion
This compound is a robust antioxidant with significant thermal stability, making it suitable for a range of high-temperature applications. A comprehensive understanding of its thermal behavior, as elucidated through techniques like TGA and DSC, is paramount for its effective and reliable use. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of its thermal stability, enabling researchers and professionals to optimize formulations and predict material performance under thermal stress. Further research into the specific decomposition products and kinetics would provide an even more complete picture of the thermal degradation of this important industrial chemical.
References
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Flexsys. (n.d.). Santoflex™ 77PD. Retrieved from [Link]
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Harwick Standard. (n.d.). Santoflex 77PD. Retrieved from [Link]
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ResearchGate. (n.d.). GPC and DSC results of polymers P1-P4. Retrieved from [Link]
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ResearchGate. (n.d.). Differential scanning calorimetry (DSC) of semicrystalline polymers. Retrieved from [Link]
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ResearchGate. (n.d.). TGA and DSC curves of polyimide 4d with a heating rate of 20 °C/min. Retrieved from [Link]
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Setaram. (n.d.). Compositional analysis of rubber by TGA. Retrieved from [Link]
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-
Washington State Department of Ecology. (2021). BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE (77PPD) (CAS #3081-14-9) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) AS. Retrieved from [Link]
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Unraveling the Oxidative Degradation Pathways of p-Phenylenediamine Antioxidants: Mechanisms, Products, and Analytical Strategies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
p-Phenylenediamine (PPD) antioxidants are critical additives used to protect materials, particularly rubber products like tires, from degradation.[1] However, their reactivity means they are susceptible to oxidative degradation in the environment, leading to a cascade of transformation products.[2][3][4] These degradation products, particularly p-phenylenediamine-quinones (PPD-Qs), are now recognized as emerging environmental contaminants of significant concern due to their widespread distribution and demonstrated toxicity to aquatic ecosystems.[2][5][6][7] This technical guide provides a comprehensive overview of the core oxidative degradation pathways of PPD antioxidants. We will explore the fundamental reaction mechanisms, including the formation of reactive quinonediimine intermediates, and their subsequent fate through hydrolysis, polymerization, and photolysis. Furthermore, this guide details the key analytical methodologies required to study these complex pathways and discusses the environmental and toxicological significance of the resulting degradation products.
Introduction to p-Phenylenediamine Antioxidants
p-Phenylenediamines are a class of aromatic amines widely employed as antioxidants and antiozonants, especially in the rubber and polymer industries.[1] Their primary function is to intercept and neutralize reactive oxygen species and free radicals, thereby preventing the oxidative chain reactions that lead to material degradation and extending product service life.[6][8] The parent compound, p-phenylenediamine, and its N-substituted derivatives (e.g., 6PPD, DPPD, IPPD) are highly effective due to the electron-donating nature of their amino groups, which makes them readily oxidizable.
While this reactivity is key to their antioxidant function, it also drives their transformation in the environment. Once released from products such as tires through wear and tear, PPDs enter soil and aquatic systems where they undergo rapid primary degradation.[6][9] However, the degradation is often incomplete, leading to the formation of various transformation products that can be more persistent and toxic than the parent compounds.[9] Understanding the specific pathways of this oxidative degradation is therefore critical for assessing the environmental risk posed by these widely used chemicals.
The Core Mechanism: Formation of Quinonediimine Intermediates
The oxidative degradation of any PPD antioxidant begins with a fundamental two-electron oxidation step. This process is initiated by various environmental oxidants, such as atmospheric ozone, dissolved oxygen, or reactive oxygen species (ROS) like hydroxyl radicals (•OH).[5][6][10] The reaction results in the formation of a highly reactive intermediate: a p-benzoquinone diimine (or a substituted derivative, collectively referred to as PPD-Qs).[9][11]
This initial oxidation is the pivotal event from which all subsequent degradation pathways diverge. The quinonediimine intermediate is an electrophilic species, making it susceptible to attack by nucleophiles and prone to further reactions.
Caption: Initial two-electron oxidation of a PPD antioxidant to its reactive quinonediimine (PPD-Q) intermediate.
Principal Oxidative Degradation Pathways
Once formed, the reactive PPD-Q intermediate can undergo several competing degradation reactions. The predominant pathway is determined by environmental conditions such as pH, temperature, light exposure, and the presence of other chemical species.
Pathway 1: Hydrolysis
Quinonediimines are often unstable in aqueous environments and are susceptible to hydrolysis.[12][13] This pathway involves the nucleophilic attack of water on the electrophilic carbon atoms of the quinonediimine ring. This process can lead to the formation of a quinone monoimine and ultimately cleaves the C-N bonds, yielding products such as p-benzoquinone and ammonia or corresponding substituted amines.[12][14][15]
The rate of hydrolysis is significantly influenced by pH, with studies showing that the hydrolysis half-life of PPDs can range from hours to days depending on the specific compound and conditions.[14][15][16] This pathway is a major contributor to the transformation of PPDs in aquatic systems.
Caption: The stepwise hydrolysis of a PPD-Q intermediate, leading to the formation of quinones and amines.
Pathway 2: Polymerization and Coupling Reactions
In environments where the concentration of the parent PPD is still significant, the highly reactive PPD-Q intermediate can undergo coupling reactions with unoxidized PPD molecules.[9] This occurs via an electrophilic attack by the PPD-Q on a neutral PPD molecule.[13]
This process can lead to the formation of dimers, trimers, and ultimately, larger polymeric structures.[17][18] A well-documented example is the formation of Bandrowski's Base , a trimeric adduct formed from the reaction of one PPD-Q molecule with two PPD molecules.[9][13] These polymerization reactions can result in the formation of large, persistent macromolecules that may become incorporated into natural organic matter like humic acids, sequestering the contaminant in soil and sediment.[9]
Caption: Oxidative coupling of PPD-Q with PPD molecules, leading to dimers, trimers, and larger polymers.
Pathway 3: Photolysis
Photodegradation is another significant environmental fate for PPDs, particularly in sunlit surface waters.[7][10] This process can occur directly through the absorption of UV light or, more commonly, indirectly through reactions with photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂).[10] The presence of dissolved organic matter (DOM) in natural waters can act as a photosensitizer, accelerating the degradation of PPDs but also potentially increasing the formation of more toxic photolytic byproducts.[10]
Key Degradation Products and Their Toxicological Significance
The oxidative degradation of PPDs results in a complex mixture of transformation products, many of which pose a greater environmental risk than the parent compounds.
| Parent PPD Antioxidant | Key Degradation Products | Toxicological Significance |
| 6PPD (N-(1,3-dimethylbutyl)-N’-phenyl-p-phenylenediamine) | 6PPD-quinone (6PPD-Q) , 4-anilinophenol[14] | 6PPD-Q is acutely toxic to several species of salmonid fish, causing rapid mortality even at low ng/L concentrations.[2][6][7] |
| DPPD (N,N'-diphenyl-p-phenylenediamine) | DPPD-quinone (DPPD-Q) , Hydrolysis products | PPD-Qs are generally considered persistent and have been shown to induce hepatotoxicity in laboratory studies.[2] |
| IPPD (N-isopropyl-N'-phenyl-p-phenylenediamine) | IPPD-quinone (IPPD-Q) , Photolytic TPs | Transformation products can be more toxic than the parent compound.[9][10] |
| General PPDs | Bandrowski's Base , p-Benzoquinone, Polymeric adducts | p-Benzoquinone is a known irritant and toxic compound.[9] The toxicity of polymeric structures is less understood but they contribute to environmental persistence. |
The discovery that 6PPD-quinone , a transformation product of the widely used tire antioxidant 6PPD, is responsible for mass die-offs of coho salmon in urban runoff has highlighted the critical need to understand these degradation pathways.[2][6] This underscores a crucial principle: the environmental impact assessment of a chemical cannot be limited to the parent compound alone but must encompass its entire lifecycle, including its degradation products.
Analytical Methodologies for Degradation Studies
Elucidating the complex degradation pathways of PPDs requires robust analytical techniques capable of separating, identifying, and quantifying both the parent compounds and their numerous transformation products in complex environmental matrices.
Core Analytical Workflow
The investigation typically follows a multi-step process from sample collection to data analysis.
Caption: A typical workflow for the analysis of PPDs and their degradation products in environmental samples.
Experimental Protocols
Protocol 1: Analysis of PPDs and PPD-Qs in Water by LC-MS/MS
This protocol provides a self-validating system for the routine analysis of target PPDs and their quinone derivatives.
-
Objective: To quantify parent PPDs and their corresponding PPD-Qs in aqueous samples.
-
Causality: Liquid chromatography is essential for separating these structurally similar compounds, while tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity needed for trace-level detection in complex matrices like river water or wastewater effluent.[8]
-
Methodology:
-
Sample Collection: Collect 500 mL of water in an amber glass bottle to prevent photodegradation. Store at 4°C.
-
Fortification: Spike a subset of samples with a known concentration of an isotopic internal standard for each analyte to correct for matrix effects and variations in extraction efficiency.
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Hydrophilic-Lipophilic Balance - HLB) with methanol followed by deionized water.[8]
-
Load the water sample onto the cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with a water/methanol solution to remove interferences.
-
Elute the target analytes with an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).
-
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 200 µL) of mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution program (e.g., water with 0.1% formic acid and acetonitrile).
-
Mass Spectrometry: Operate the MS in positive electrospray ionization (ESI+) mode. Monitor at least two specific multiple reaction monitoring (MRM) transitions for each analyte (one for quantification, one for confirmation) to ensure identification accuracy.[19]
-
-
Quantification: Generate a multi-point calibration curve using authentic analytical standards. Calculate the concentration of each analyte in the original sample based on the calibration curve and corrected for internal standard recovery.
-
Protocol 2: Laboratory Simulation of Photo-Fenton Oxidation
This protocol simulates an advanced oxidation process to study the degradation kinetics and identify transformation products.
-
Objective: To assess the degradation efficiency of PPDs under enhanced oxidative conditions.
-
Causality: The Photo-Fenton process generates a high concentration of highly reactive hydroxyl radicals (•OH), which are primary oxidants in many environmental and engineered systems.[20] This allows for accelerated degradation studies in a controlled laboratory setting.
-
Methodology:
-
Reactor Setup: Use a photochemical batch reactor equipped with a UV lamp (e.g., UV-C) and a magnetic stirrer.[20]
-
Reaction Solution: Prepare an aqueous solution of the target PPD at a known concentration (e.g., 10 mg/L).
-
pH Adjustment: Adjust the solution pH to ~3.5 using sulfuric acid, as this is optimal for the Fenton reaction.[20]
-
Initiation: Add the Fenton reagents: a ferrous iron salt (FeSO₄·7H₂O, the catalyst) and hydrogen peroxide (H₂O₂, the oxidant source).[20] Turn on the UV lamp and stirrer to initiate the reaction.
-
Time-Course Sampling: Withdraw aliquots of the solution at predefined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
Quenching: Immediately quench the reaction in each aliquot by adding a substance like sodium sulfite to consume any remaining oxidants.
-
Analysis: Analyze the quenched samples using HPLC-UV to monitor the disappearance of the parent PPD peak and the appearance of new peaks corresponding to degradation products.[20] High-resolution mass spectrometry (e.g., LC-Orbitrap MS) can be used for the structural elucidation of unknown transformation products.[8]
-
Conclusion and Future Outlook
The oxidative degradation of p-phenylenediamine antioxidants is a complex process involving multiple competing pathways, primarily hydrolysis, polymerization, and photolysis, all stemming from the initial formation of a reactive quinonediimine intermediate. While this degradation can reduce the concentration of the parent PPDs in the environment, it simultaneously generates a suite of transformation products that are often more persistent and ecotoxicologically relevant.
The acute toxicity of compounds like 6PPD-quinone has fundamentally shifted the risk assessment paradigm for this class of chemicals. Future research must continue to focus on:
-
Non-Targeted Analysis: Developing analytical methods to identify the full spectrum of unknown degradation products in various environmental matrices.
-
Toxicity Assessment: Evaluating the toxicological effects of newly identified transformation products to better understand the overall risk.[4][5]
-
Mitigation Strategies: Designing more effective water treatment technologies for the removal of PPDs and PPD-Qs and developing safer, less environmentally harmful alternative antioxidants.
A comprehensive understanding of these degradation pathways is essential for researchers, regulators, and industry professionals to accurately assess environmental risks and develop strategies to protect ecosystem health.
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Electrochemical approach for recognition and quantification of p -phenylenediamine: a review. Sensors & Diagnostics (RSC Publishing). [Link]
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N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine: An Emerging Contaminant with Persistent Organic Pollutant Characteristics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly referred to as 77PD, is a high-production-volume chemical primarily used as an antioxidant and antiozonant in the rubber and polymer industries.[1][2] Its principal function is to enhance the durability and lifespan of products such as tires by protecting them from degradation by oxygen and ozone.[3] While its industrial utility is well-established, a growing body of scientific evidence points towards its potential classification as a persistent organic pollutant (POP). This technical guide provides a comprehensive overview of the available scientific data on 77PD, focusing on its chemical properties, environmental fate and transport, toxicological profile, and the evidence supporting its consideration as a POP. This document is intended to serve as a resource for researchers and professionals in environmental science, toxicology, and drug development who are investigating the environmental and health impacts of emerging contaminants.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic amine with the molecular formula C₂₀H₃₆N₂ and a molecular weight of 304.51 g/mol .[4][5] It is a deep red, slightly viscous liquid with an aromatic odor.[2] The presence of two bulky, branched alkyl groups (1,4-dimethylpentyl) on the p-phenylenediamine backbone imparts specific physicochemical properties that influence its environmental behavior.
| Property | Value | Source |
| CAS Number | 3081-14-9 | [6] |
| Molecular Formula | C₂₀H₃₆N₂ | [4] |
| Molecular Weight | 304.51 g/mol | [5] |
| Appearance | Deep red, slightly viscous liquid | [2] |
| Water Solubility | 800 µg/L at 22°C | [7] |
| LogP (Octanol-Water Partition Coefficient) | 6.3 at 20°C | [7] |
| Vapor Pressure | 0 Pa at 25°C | [7] |
The high LogP value indicates a strong tendency to partition from water into fatty tissues of organisms, suggesting a potential for bioaccumulation. Its low water solubility and negligible vapor pressure suggest that it will not readily volatilize from water or soil surfaces.
Synthesis Pathway
The industrial synthesis of 77PD typically involves the reductive alkylation of p-nitroaniline with 5-methyl-2-hexanone in the presence of a catalyst.[2] This process is a well-established method for producing substituted p-phenylenediamines.
Environmental Fate and Transport: The POPs Criteria
The Stockholm Convention on Persistent Organic Pollutants sets forth specific criteria for identifying POPs, which are chemicals that are persistent, bioaccumulative, have the potential for long-range environmental transport, and cause adverse effects to human health or the environment. The following sections evaluate the available evidence for 77PD against these criteria.
Persistence
A key characteristic of a POP is its resistance to degradation in the environment. The Stockholm Convention defines persistence by half-lives in various environmental compartments.
-
Water: A GreenScreen® assessment estimates the hydrolysis half-life of 77PD in water to be 5.15 hours at pH 7.[8] However, this rapid hydrolysis leads to the formation of transformation products that are expected to be more persistent.[8]
-
Soil: For soil, a surrogate compound, N-(1,4-dimethylpentyl)-N'-phenylbenzene-1,4-diamine (7PPD), showed rapid primary degradation with a half-life of 1.4 to 1.9 days.[8] However, its transformation products were found to be significantly more persistent, with half-lives ranging from 57.9 to 79.7 days.[8]
-
Air: The calculated half-life for indirect photolysis in the air is 3.7 hours.[8]
While the parent compound may degrade relatively quickly under certain conditions, the persistence of its transformation products is a significant concern. The degradation of 77PD in the environment is primarily driven by oxidation, leading to the formation of quinone derivatives.[2]
Bioaccumulation
Bioaccumulation refers to the accumulation of a substance in an organism to a concentration higher than that in the surrounding environment. A high bioconcentration factor (BCF) is a strong indicator of bioaccumulation potential.
The high LogP of 6.3 for 77PD suggests a strong potential for bioaccumulation in fatty tissues.[7] However, a study on the bioaccumulation of 77PD in Daphnia magna showed a BCF of less than 500, which is below the Stockholm Convention screening criterion of greater than 5000 for fish.[3] It is important to note that data for fish, which are the standard organism for BCF assessment under the Stockholm Convention, are currently lacking. Furthermore, the bioaccumulation potential of the persistent transformation products of 77PD has not been adequately studied.
Long-Range Environmental Transport
Long-range environmental transport is the potential for a chemical to be transported far from its source of release, leading to global contamination. This is often assessed through modeling or by detecting the chemical in remote environments.
Direct evidence for the long-range transport of 77PD is limited. However, its primary mode of release into the environment is through the abrasion of tires, leading to the formation of tire wear particles.[9] These fine particles can be transported over long distances by wind and water currents. Studies have detected quinone derivatives of other p-phenylenediamine antioxidants, which are structurally similar to 77PD, in fine particulate matter (PM2.5) in urban and remote areas, suggesting the potential for atmospheric transport.[9] More specific modeling studies or environmental monitoring data from remote locations are needed to definitively assess the long-range transport potential of 77PD.
Adverse Effects
The Stockholm Convention considers chemicals that are known to cause adverse effects on human health or the environment as potential POPs.
-
Ecotoxicity: 77PD is classified as very toxic to aquatic life with long-lasting effects.[10] Studies on related p-phenylenediamine compounds have shown reproductive and developmental toxicity in rats.[1]
-
Human Health: While direct data on the carcinogenicity of 77PD is limited, some p-phenylenediamine derivatives have been shown to be mutagenic.[11] The National Toxicology Program conducted a bioassay on N-phenyl-p-phenylenediamine and concluded it was not carcinogenic under the conditions of the study.[12] There are also concerns about the potential for p-phenylenediamines to act as endocrine disruptors.[2][13]
The toxicity of the quinone transformation products is a significant area of concern. For example, 6PPD-quinone, a transformation product of a related antioxidant, has been shown to be acutely toxic to coho salmon.[9] Given the structural similarities, it is plausible that the quinone derivatives of 77PD could also exhibit significant toxicity.
Analytical Methodologies
The detection and quantification of 77PD and its transformation products in environmental matrices are crucial for assessing its environmental prevalence and risks. The primary analytical techniques employed for this purpose are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).
Experimental Protocol: Analysis of 77PD in Water Samples by LC-MS/MS
This protocol provides a general workflow for the analysis of 77PD in water samples. It is essential to note that this is a template and should be optimized and validated for the specific laboratory conditions and instrumentation.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Store samples at 4°C and analyze as soon as possible. If storage is necessary, acidification to pH < 2 with sulfuric acid can help preserve the sample.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Pass a known volume of the water sample (e.g., 500 mL) through the SPE cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 20-30 minutes.
-
Elution: Elute the retained 77PD with two 4 mL aliquots of a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g., 1 mL) of the initial mobile phase.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use multiple reaction monitoring (MRM) for quantification, selecting appropriate precursor and product ions for 77PD.
Regulatory Status and Future Outlook
Currently, this compound is not listed as a POP under the Stockholm Convention. However, the increasing scientific evidence regarding its persistence, potential for bioaccumulation, and toxicity, particularly of its transformation products, suggests that it may warrant further investigation and consideration by regulatory bodies. In the United States, some p-phenylenediamine antiozonants are permitted for use in rubber articles intended for repeat food-contact use under FDA regulations.[14]
The case of 77PD highlights the challenge of regulating commercial chemicals where the environmental and health impacts of their degradation products may be more significant than the parent compound. Future research should focus on filling the critical data gaps identified in this guide, including:
-
Measured BCF in fish: To definitively assess its bioaccumulation potential.
-
Long-range environmental transport modeling and monitoring: To understand its global distribution.
-
Development of standardized analytical methods: For consistent monitoring in various environmental matrices.
-
Elucidation of the complete degradation pathway: To identify all major transformation products and their fates.
-
In-depth toxicological studies: To fully characterize the chronic health effects of 77PD and its quinone derivatives.
A comprehensive understanding of these aspects is essential for a thorough risk assessment and to inform any future regulatory decisions regarding this widely used industrial chemical.
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An antioxidant, N,N'-diphenyl-p-phenylenediamine (DPPD), affects labor and delivery in rats: a 28-day repeated dose test and reproduction/developmental toxicity test. Food and Chemical Toxicology, 2013. [Link]
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BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE (77PPD) (CAS #3081-14-9) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) AS. ezview.wa.gov, 2021. [Link]
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N-(1,4-DIMETHYLPENTYL)-N'-PHENYLBENZENE-1,4-DIAMINE (CAS #3081-01-4) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSM. ezview.wa.gov, 2021. [Link]
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BIOASSAY OF N-PHENYL-p-PHENYLENEDIAMINE FOR POSSIBLE CARCINOGENICITY. National Toxicology Program, 1979. [Link]
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N-(1,3-Dimethylbutyl)-N´-phenyl-1,4-phenylenediamine CAS N°: 793-24-8. OECD Existing Chemicals Database, 2005. [Link]
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Carcinogenicity and toxicity tests on p-phenylenediamine in F344 rats. Toxicology Letters, 1983. [Link]
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New phenylenediamine antiozonants for commodities based on natural and synthetic rubber. ResearchGate, 2025. [Link]
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p-Phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. PubMed, 2024. [Link]
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Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. PubMed, 2023. [Link]
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Endpoint “Bioconcentration Factor” (BCF). UFZ, 2010. [Link]
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UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. CDC Stacks, 2021. [Link]
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Long-range transport potential and overall persistence in screening and assessment of organic chemicals. ResearchGate, 2025. [Link]
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New Evidence of Rubber-Derived Quinones in Water, Air, and Soil. PubMed Central, 2022. [Link]
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Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. ACS Publications, 2023. [Link]
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Endocrine-disrupting potential and toxicological effect of para-phenylphenol on Daphnia magna. ResearchGate, 2025. [Link]
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N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its Transformation Product, 6PPD-quinone; Regulatory Investigation Under the Toxic Substances Control Act (TSCA). Federal Register, 2024. [Link]
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Colorimetric Analysis with N,N-Dimethyl-p-phenylenediamine of the Uptake of Intravenously Injected Horseradish Peroxidase by Various Tissues of the Rat. PubMed Central, 1968. [Link]
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Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. PubMed, 2015. [Link]
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A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. MDPI, 2024. [Link]
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Certain Rubber Antidegradants, Components Thereof, and Products Containing Same. United States International Trade Commission, 2006. [Link]
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Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes. PubMed, 2005. [Link]
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First Report on the Occurrence of N -(1,3-Dimethylbutyl)- N ′-phenyl- p -phenylenediamine (6PPD) and 6PPD-Quinone as Pervasive Pollutants in Human Urine from South China. ResearchGate, 2022. [Link]
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A Comprehensive Technical Guide to the Physical and Chemical Properties of Santoflex 77
Introduction
Santoflex 77, chemically known as N,N'-Bis(1,4-dimethylpentyl)-p-phenylenediamine, is a high-activity antiozonant and antioxidant primarily utilized in the rubber and polymer industries.[1][2][3] Its principal function is to protect natural and synthetic elastomers from degradation caused by ozone, oxidation, and catalytic effects of heavy metals.[1][4][5] This technical guide provides an in-depth analysis of the core physical and chemical properties of Santoflex 77, offering valuable insights for researchers, scientists, and professionals in drug development and material science. The unique molecular structure of Santoflex 77 imparts a high degree of solubility in rubber, preventing blooming and leaching even at elevated concentrations.[1][4][5]
Core Physical Properties
The physical characteristics of Santoflex 77 are fundamental to its application and handling. It is typically a deep red, slightly viscous liquid with a characteristic aromatic odor.[2][6] A summary of its key physical properties is presented in the table below for ease of reference and comparison.
| Property | Value | Units |
| Chemical Name | This compound | - |
| Molecular Formula | C20H36N2 | - |
| Molecular Weight | 304.51 - 305 | g/mol |
| Appearance | Deep red, slightly viscous liquid | - |
| Odor | Aromatic | - |
| Specific Gravity (@ 27/15°C) | 0.894 - 0.910 | - |
| Viscosity (@ 25°C) | 56 - 85 | cSt |
| Boiling Point | ~459 at 13.5 mmHg | °F |
| Melting Point | ~ -33 | °F |
| Flash Point | > 200 | °F |
| Water Solubility | 0.8 mg/L (at 22°C) | mg/L |
| Vapor Pressure | 0.0000015 (at 25°C) | hPa |
Chemical Identity and Structure
The chemical structure of Santoflex 77 is central to its antioxidant and antiozonant functionality. The presence of two secondary amine groups on the p-phenylenediamine backbone, substituted with bulky 1,4-dimethylpentyl groups, is key to its reactivity and stabilizing effects.
Caption: Chemical structure of Santoflex 77.
Core Chemical Properties and Reactivity
Antioxidant and Antiozonant Mechanism
The protective mechanism of p-phenylenediamine (PPD) derivatives like Santoflex 77 involves their ability to act as chain-breaking antioxidants.[9] They function by donating a hydrogen atom from the secondary amine group to terminate free radical chain reactions that lead to the degradation of the polymer.[9] This process results in the formation of a stable aminyl radical, which is less reactive and does not propagate the degradation chain.[9]
The antiozonant action of Santoflex 77 is particularly crucial for unsaturated elastomers. Ozone attacks the double bonds in the polymer backbone, leading to chain scission and cracking. Santoflex 77 migrates to the surface of the rubber and reacts with ozone at a faster rate than the polymer, effectively scavenging the ozone before it can damage the elastomer. This reaction forms a protective film on the rubber surface.
Caption: Simplified antioxidant mechanism of Santoflex 77.
Reactivity and Incompatibilities
Santoflex 77 is a reactive compound under certain conditions. It can react with oxidizing agents and is incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[6][8][10][11] It neutralizes acids in exothermic reactions to form salts and water.[6][8][10][11] Prolonged exposure to heat, air, and moisture during storage should be avoided to prevent degradation.[6][10][11] For bulk storage above 35°C, a nitrogen blanket is recommended to prevent oxidation.[1][4][5]
Experimental Protocol: Evaluation of Antioxidant Efficacy via Differential Scanning Calorimetry (DSC)
This protocol outlines a method to assess the antioxidant effectiveness of Santoflex 77 in a polymer matrix, such as natural rubber (NR), using Differential Scanning Calorimetry (DSC). DSC measures the heat flow associated with the oxidation of the polymer, and the onset of oxidation temperature (OOT) is a key indicator of the antioxidant's efficacy.
Objective: To determine the effect of Santoflex 77 on the oxidative stability of natural rubber.
Materials and Equipment:
-
Natural rubber (NR) compound without antioxidant (control)
-
Natural rubber (NR) compound containing a specified concentration of Santoflex 77 (e.g., 2 phr - parts per hundred rubber)
-
Differential Scanning Calorimeter (DSC) with an oxygen supply
-
Sample pans (aluminum)
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the control NR compound into an aluminum DSC pan.
-
Repeat the process for the NR compound containing Santoflex 77.
-
Prepare at least three replicates for each sample to ensure statistical validity.
-
-
DSC Analysis:
-
Place the sample pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Heat the sample from ambient temperature to a temperature below the expected oxidation temperature (e.g., 100°C) at a heating rate of 10°C/min.
-
Once the temperature has stabilized, switch the purge gas to oxygen at the same flow rate.
-
Continue heating at a constant rate (e.g., 10°C/min) until a sharp exothermic peak, indicating oxidation, is observed.
-
-
Data Analysis:
-
Determine the Onset of Oxidation Temperature (OOT) for each sample. The OOT is the temperature at which the exothermic oxidation peak begins.
-
Compare the OOT of the control sample with the OOT of the sample containing Santoflex 77.
-
A higher OOT for the sample with Santoflex 77 indicates a greater resistance to oxidation and thus, higher antioxidant efficacy.
-
Safety and Handling
Santoflex 77 is harmful if swallowed and may cause an allergic skin reaction.[7][12] It is also known to cause discoloration of compounds and can lead to contact and migration staining.[1][5] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[13] For detailed toxicological information and handling precautions, refer to the current Safety Data Sheet (SDS).[1][5]
Conclusion
Santoflex 77 is a highly effective antiozonant and antioxidant with well-defined physical and chemical properties that make it suitable for a range of applications in the polymer industry. Its ability to protect elastomers from degradation significantly enhances the durability and lifespan of rubber products. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and industrial settings.
References
-
Scribd. (n.d.). Santoflex (TM) 77PD: Safety Data Sheet. Retrieved from [Link]
-
Scribd. (n.d.). Flexsys Santoflex 77PD. Retrieved from [Link]
-
Flexsys. (n.d.). Technical Data Sheet - Santoflex™ 77PD. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Harwick Standard. (1997, September 2). Santoflex 77 DLC. Retrieved from [Link]
-
Americas International. (2019, December 2). Santoflex(TM) 77PD. Retrieved from [Link]
-
Harwick Standard. (n.d.). Santoflex 77PD. Retrieved from [Link]
-
ACS Publications. (2024). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (2025, August 7). on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Retrieved from [Link]
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- 6. This compound CAS#: 3081-14-9 [m.chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. This compound | 3081-14-9 [chemicalbook.com]
- 12. americasinternational.com [americasinternational.com]
- 13. scribd.com [scribd.com]
An In-depth Technical Guide to the Reaction Kinetics of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine with Ozone
Introduction: The Dual Nature of a Widely Used Antiozonant
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly known as 6PPD, is a high-performance antioxidant and antiozonant integral to the formulation of rubber products, particularly vehicle tires. Its primary function is to protect the rubber from degradation caused by atmospheric ozone, thereby extending the lifespan and ensuring the safety of tires. 6PPD achieves this by migrating to the rubber's surface and reacting with ozone at a much faster rate than the ozone can react with the polymer chains. This sacrificial mechanism, however, leads to the formation of various transformation products, one of which has garnered significant environmental and toxicological concern: 6PPD-quinone (6PPD-q).
The discovery that 6PPD-quinone is acutely toxic to certain aquatic species, notably coho salmon, has spurred intensive research into the reaction between 6PPD and ozone.[1] Understanding the kinetics of this reaction is paramount for predicting the environmental fate of 6PPD, modeling the formation of 6PPD-quinone in various matrices, and developing potential mitigation strategies. This technical guide provides a comprehensive overview of the core principles governing the reaction kinetics of 6PPD with ozone, intended for researchers, environmental scientists, and professionals in drug development and chemical safety.
The Reaction Mechanism: Beyond Simple Electron Transfer
The reaction between 6PPD and ozone is a complex process that goes beyond a simple one-electron transfer. While early theories suggested the formation of a radical cation as the initial step, computational studies, such as high-level density functional theory (DFT), have provided a more nuanced understanding.[2][3][4][5] The currently accepted mechanism involves the direct interaction of ozone with the electron-rich aromatic ring of the 6PPD molecule.[2][3][4][5]
Key mechanistic insights include:
-
Electrophilic Attack on the Aromatic Ring: Ozone acts as an electrophile, and the reaction is initiated by its addition to the p-phenylenediamine ring. This pathway is kinetically more favorable than the interaction with the nitrogen atoms of the amine groups.[2][3][4][5]
-
Formation of Hydroxylated Intermediates: The initial electrophilic attack leads to the formation of hydroxylated 6PPD intermediates.
-
Subsequent Oxidation to 6PPD-quinone: These hydroxylated intermediates are then further oxidized by ozone, ultimately yielding the stable 6PPD-quinone.
This multi-step mechanism is crucial for understanding the formation of not only 6PPD-quinone but also a suite of other transformation products.
Visualizing the Reaction Pathway
The following diagram illustrates the proposed reaction pathway for the ozonation of 6PPD, leading to the formation of 6PPD-quinone.
Caption: Proposed reaction pathway for the formation of 6PPD-quinone from 6PPD and ozone.
Reaction Kinetics: Quantifying the Rate of Transformation
The reaction between 6PPD and ozone is exceptionally fast, necessitating specialized techniques for its kinetic analysis. The reaction is typically described by a second-order rate law:
Rate = k[6PPD][O₃]
where:
-
k is the second-order rate constant (M⁻¹s⁻¹)
-
[6PPD] is the concentration of 6PPD
-
[O₃] is the concentration of ozone
Experimentally Determined Rate Constants
While extensive data on the aqueous phase reaction kinetics of 6PPD with ozone is still emerging in publicly available literature, studies on related p-phenylenediamine (PPD) compounds provide valuable insights. For instance, the rate constants for PPD ozonation in a non-polar solvent like carbon tetrachloride (CCl₄) are generally in the range of 5–20 × 10⁶ M⁻¹s⁻¹ .[2] This high value underscores the rapid nature of this reaction. It is important to note that the solvent can significantly influence the reaction rate, and aqueous-phase rate constants may differ.
| Compound Family | Solvent | Second-Order Rate Constant (k) at 298 K | Reference |
| p-Phenylenediamines | CCl₄ | 5–20 × 10⁶ M⁻¹s⁻¹ | [2] |
Factors Influencing Reaction Kinetics
Several environmental factors can influence the rate of the reaction between 6PPD and ozone:
-
Temperature: As with most chemical reactions, the rate of 6PPD ozonation is expected to increase with temperature. The temperature dependence of the rate constant can be described by the Arrhenius equation, though specific Arrhenius parameters for this reaction are not yet widely published.
-
pH: The influence of pH on the ozonation of some related phenolic compounds has been observed to be relatively weak in the pH range of 2 to 12.[6] However, for amines, protonation at low pH can significantly decrease the reaction rate with ozone. Given that 6PPD has secondary amine functionalities, pH is an important parameter to consider in kinetic studies.
-
Solvent/Matrix: The reaction medium plays a crucial role. The reaction kinetics on the surface of a tire tread particle will differ from those in an aqueous solution or in an organic solvent due to differences in mass transfer, solubility, and the presence of other reactive species.
Experimental Protocol for Determining Reaction Kinetics: A Stopped-Flow Spectrophotometry Approach
Due to the rapid reaction rate, stopped-flow spectrophotometry is a suitable technique for determining the second-order rate constant of the 6PPD-ozone reaction in an aqueous solution. This method allows for the rapid mixing of reactants and the monitoring of the reaction progress on a millisecond timescale.
Workflow for Stopped-Flow Kinetic Analysis
Caption: A generalized workflow for determining the reaction kinetics of 6PPD with ozone using stopped-flow spectrophotometry.
Step-by-Step Methodology
-
Reagent Preparation:
-
6PPD Stock Solution: Prepare a concentrated stock solution of 6PPD in a water-miscible organic solvent (e.g., methanol or acetonitrile) due to its low water solubility.
-
Ozone Stock Solution: Generate ozone gas from an ozone generator and bubble it through a chilled, buffered aqueous solution (e.g., phosphate buffer at the desired pH) until the desired concentration is reached. The concentration of the ozone stock solution should be determined immediately before each experiment using a standard method, such as the indigo method.
-
Buffer Solutions: Prepare a series of buffer solutions (e.g., phosphate buffers) to maintain a constant pH during the reaction.
-
-
Instrumentation and Setup:
-
Utilize a stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Thermostat the syringe and cell block to the desired reaction temperature.
-
Set the spectrophotometer to monitor a wavelength where a significant change in absorbance occurs during the reaction. This could be the disappearance of the ozone absorbance peak (around 258 nm) or the appearance of a product peak.
-
-
Kinetic Measurements (Pseudo-First-Order Conditions):
-
To simplify the kinetics, the reaction is carried out under pseudo-first-order conditions. This is achieved by having one reactant in large excess over the other. Typically, the concentration of 6PPD will be much greater than the concentration of ozone.
-
Load one syringe of the stopped-flow instrument with the 6PPD solution (diluted in the appropriate buffer) and the other syringe with the ozone solution.
-
Initiate the stopped-flow experiment. The instrument will rapidly inject and mix the two solutions, and data acquisition (absorbance vs. time) will begin immediately after the flow stops.
-
Record the absorbance decay (if monitoring ozone) or formation (if monitoring a product) over time.
-
-
Data Analysis:
-
The absorbance vs. time data is fitted to a first-order exponential decay (or growth) function to obtain the pseudo-first-order rate constant, k'.
-
Repeat the experiment with several different excess concentrations of 6PPD.
-
Plot the obtained pseudo-first-order rate constants (k') against the corresponding concentrations of 6PPD.
-
The slope of the resulting linear plot will be the second-order rate constant, k.
-
Analytical Methods for Monitoring the Reaction
Beyond stopped-flow spectrophotometry, which is ideal for determining initial reaction rates, other analytical techniques are crucial for identifying and quantifying the reaction products.
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD): HPLC can be used to separate 6PPD from its transformation products. This is particularly useful for tracking the decay of the parent compound and the formation of products over longer time scales.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying 6PPD and its transformation products, including 6PPD-quinone, at trace levels in complex environmental matrices.[6] Its high sensitivity and selectivity are essential for environmental monitoring and fate studies.
Reaction Products and Their Implications
The primary product of concern from the reaction of 6PPD with ozone is 6PPD-quinone. This compound is highly toxic to certain aquatic organisms, and its presence in stormwater runoff from roadways is a significant environmental issue.[1] In addition to 6PPD-quinone, a variety of other transformation products are formed, and their toxicological profiles are an active area of research.
Conclusion and Future Directions
The reaction kinetics of 6PPD with ozone are of critical importance for environmental science and chemical safety. The reaction is extremely rapid and proceeds through a mechanism involving electrophilic attack on the aromatic ring. While a general understanding of the reaction rate and influencing factors exists, there is a pressing need for more specific, quantitative data on the aqueous-phase kinetics of 6PPD ozonation. Detailed studies on the influence of temperature, pH, and the composition of environmental matrices will be crucial for developing accurate predictive models for the environmental fate of 6PPD and the formation of its toxic transformation product, 6PPD-quinone. The experimental protocols outlined in this guide provide a framework for researchers to contribute to this vital area of study.
References
-
Rossomme, E., Hart-Cooper, W. M., Orts, W. J., McMahan, C. M., & Head-Gordon, M. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology, 57(13), 5216–5230. Retrieved from [Link]
-
SERC. (2026, January 7). NOTEBOOK FEATURE: From roadways to waterways: The environmental toll of 6PPD-quinone. Retrieved from [Link]
-
Berkeley Center for Green Chemistry. (2023, March 24). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Retrieved from [Link]
-
Lattimer, R. P., Hooser, E. R., Layer, R. W., & Rhee, C. K. (1983). Mechanisms of Ozonation of N-(1,3-Dimethylbutyl)-N′-Phenyl-p-Phenylenediamine. Rubber Chemistry and Technology, 56(2), 431–439. Retrieved from [Link]
-
Cataldo, F. (2015). A study on the reaction between N-substituted p-phenylenediamines and ozone: Experimental results and theoretical aspects in relation to their antiozonant activity. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2023, October 5). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Retrieved from [Link]
-
ACS Publications. (2024, March 25). Occurrence and Oxidation Kinetics of Antioxidant p-Phenylenediamines and Their Quinones in Recycled Rubber Particles from Artificial Turf. Retrieved from [Link]
-
MDPI. (2024, February 21). Environmental Occurrence, Influencing Factors, and Toxic Effects of 6PPD-Q. Retrieved from [Link]
-
PubMed. (2024, October 1). Environmental fate of tire-rubber related pollutants 6PPD and 6PPD-Q: A review. Retrieved from [Link]
-
ACS Publications. (2024, December 10). Structurally Selective Ozonolysis of p-Phenylenediamines and Toxicity in Coho Salmon and Rainbow Trout. Retrieved from [Link]
-
ResearchGate. (2022, April 1). Abiotic oxidative transformation of 6-PPD and 6-PPD quinone from tires and occurrence of their products in snow from urban roads and in municipal wastewater. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation | Berkeley Center for Green Chemistry [bcgc.berkeley.edu]
- 6. researchgate.net [researchgate.net]
Methodological & Application
analytical methods for N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine determination
An Application Guide for the Analytical Determination of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD)
Abstract
This document provides a comprehensive technical guide for the analytical determination of this compound (also known as 77PD or Santoflex 77), a widely used antioxidant and antiozonant in rubber and polymer-based products.[1][2] Given its industrial importance, robust and reliable analytical methods are crucial for quality control, environmental monitoring, and safety assessment. This guide, intended for researchers, analytical scientists, and quality control professionals, details validated protocols for sample preparation and instrumental analysis across various matrices. We present in-depth methodologies for High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) as the primary method for trace-level quantification, and HPLC with Ultraviolet (UV) detection as a cost-effective alternative for quality control applications. The causality behind experimental choices, from sample extraction to instrumental parameter selection, is thoroughly explained to ensure scientific integrity and facilitate method adoption and validation.
Introduction and Analytical Considerations
This compound (77PD) is a p-phenylenediamine (PPD) derivative valued for its ability to protect polymeric materials from degradation caused by oxidation and ozonolysis.[1][2] Its primary function is to scavenge reactive oxygen species, thereby extending the service life of products like tires, belts, and hoses.[1] However, the very reactivity that makes it an effective antioxidant also presents analytical challenges. 77PD is susceptible to degradation from heat, air, and moisture, and its low water solubility complicates analysis in aqueous environments.[3][4][5]
The determination of 77PD is critical for several reasons:
-
Quality Control: Ensuring the correct concentration in final products to meet performance specifications.
-
Regulatory Compliance: Monitoring for potential leaching from consumer products or industrial materials.
-
Environmental Science: Studying its fate and transport in ecosystems, analogous to the intense research on related compounds like 6PPD and its highly toxic degradant, 6PPD-quinone.[6][7][8]
This guide provides a logical framework for selecting and implementing an appropriate analytical strategy based on the sample matrix and the required sensitivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3081-14-9 | [3][9] |
| Molecular Formula | C₂₀H₃₆N₂ | [3][9] |
| Molecular Weight | 304.51 g/mol | [3][9] |
| Appearance | Deep red, slightly viscous liquid with an aromatic odor. | [3][10] |
| Water Solubility | 800 μg/L at 22°C (Insoluble) | [4] |
| LogP | 6.3 at 20°C | [4] |
| Synonyms | 77PD, Santoflex 77, Flexzone 4L, Eastozone 33 | [1] |
Overview of Analytical Strategies
The selection of an analytical method for 77PD is dictated by the matrix complexity and the required detection limits. The general workflow involves extraction of the analyte from the sample matrix, followed by instrumental analysis for separation and quantification.
Caption: General analytical workflow for 77PD determination.
Rationale for Method Selection
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard and recommended primary technique for trace-level detection (<1 µg/L) in complex matrices like environmental water, sediment, or biological tissues. Its unparalleled selectivity allows for the differentiation of 77PD from co-eluting matrix components, while its sensitivity ensures accurate measurement at environmentally relevant concentrations. The use of Multiple Reaction Monitoring (MRM) provides definitive identification and quantification.[11]
-
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV): This method is a robust and cost-effective alternative for applications where higher concentrations of 77PD are expected, such as in the quality control of polymer formulations or raw materials. Phenylenediamine derivatives exhibit strong UV absorbance, allowing for reliable quantification.[12][13] While less sensitive than LC-MS/MS, its simplicity and accessibility make it ideal for routine analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is used for some aromatic amines, it is generally less suitable for larger, less volatile, and potentially thermally labile compounds like 77PD.[14] LC-based methods are typically preferred to avoid potential on-column degradation and the need for chemical derivatization.
Sample Preparation Protocols
Effective sample preparation is the most critical step for accurate analysis. The goal is to quantitatively transfer 77PD from the sample matrix into a clean solvent suitable for injection while removing interfering substances.
Caption: Decision tree for selecting a sample preparation protocol.
Protocol 3.1: Extraction from Polymer/Rubber Matrices
Causality: The 77PD additive is physically mixed within the polymer matrix. To extract it, the polymer must either be dissolved completely or swollen by a solvent that can efficiently solvate the nonpolar 77PD analyte. This protocol is adapted from standard methods for analyzing antioxidants in polyolefins.[15]
Methodology:
-
Sample Reduction: Cryogenically mill or finely chop 5-10 grams of the polymer/rubber sample to increase the surface area for extraction.
-
Weighing: Accurately weigh approximately 0.5 g of the ground sample into a 50 mL glass centrifuge tube.
-
Dissolution/Extraction:
-
Option A (Dissolution): Add 10 mL of a suitable solvent (e.g., Toluene or Dichloromethane) and heat at 60°C with agitation until the sample is fully dissolved.
-
Option B (Solvent Extraction): Add 20 mL of Acetonitrile. Vortex vigorously for 1 minute, then place in an ultrasonic bath for 30 minutes at 40°C.
-
-
Precipitation (for Option A): Add 20 mL of Methanol dropwise while vortexing to precipitate the polymer, leaving the additives in solution.
-
Separation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Carefully transfer the supernatant to a clean flask.
-
Re-extraction: Repeat the extraction (steps 3-6) on the remaining solid pellet with a fresh aliquot of solvent to ensure complete recovery. Combine the supernatants.
-
Concentration: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1.0 mL of the mobile phase (e.g., 90:10 Acetonitrile:Water) for LC analysis. Filter through a 0.22 µm PTFE syringe filter before injection.
Protocol 3.2: Extraction from Aqueous Matrices (Water)
Causality: Due to its low water solubility and expected trace concentrations, 77PD must be concentrated from water samples. Solid Phase Extraction (SPE) using a hydrophobic sorbent (like C18 or a polymeric sorbent) is the ideal technique. This approach is highly effective for similar hydrophobic compounds found in environmental waters.[16][17]
Methodology:
-
Sample Preservation: Collect water samples in amber glass bottles and store at 4°C. If residual chlorine is present, quench with sodium thiosulfate. Analyze within 14 days.[11]
-
Spiking: To a 250 mL water sample, add an appropriate amount of an isotopically labeled internal standard (e.g., 77PD-d8, if available) for accurate quantification via isotope dilution.
-
SPE Cartridge Conditioning: Condition a 500 mg polymeric SPE cartridge (e.g., HLB type) by passing 5 mL of Acetonitrile followed by 5 mL of reagent water. Do not allow the cartridge to go dry.[17]
-
Sample Loading: Load the 250 mL water sample onto the cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of 5% Methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 20 minutes to remove residual water.
-
Elution: Elute the 77PD from the cartridge using two 4 mL aliquots of Acetonitrile. Collect the eluate in a glass tube.
-
Concentration & Reconstitution: Evaporate the eluate to approximately 0.5 mL under a gentle nitrogen stream and reconstitute to a final volume of 1.0 mL with the mobile phase.
Protocol 3.3: Extraction from Sediment/Soil Matrices
Causality: 77PD is expected to sorb strongly to organic matter in soils and sediments due to its high LogP value. An exhaustive solvent extraction, enhanced by ultrasonic energy to disrupt matrix interactions, is required. This is a common approach for extracting persistent organic pollutants from solid environmental samples.[18]
Methodology:
-
Sample Preparation: Air-dry the sediment sample and sieve to <2 mm to ensure homogeneity.
-
Weighing & Spiking: Weigh 5 g of the dried sample into a glass centrifuge tube. Spike with an internal standard.
-
Extraction: Add 15 mL of a 1:1 mixture of Acetone and Hexane. Vortex for 1 minute.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes.
-
Separation: Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.
-
Repeat: Repeat the extraction (steps 3-5) twice more with fresh solvent. Combine all supernatants.
-
Solvent Exchange & Concentration: Evaporate the combined extracts to ~1 mL. Add 10 mL of Acetonitrile and re-concentrate to 0.5 mL to perform a solvent exchange.
-
Reconstitution: Adjust the final volume to 1.0 mL with the mobile phase and filter through a 0.22 µm PTFE syringe filter prior to analysis.
Instrumental Analysis Protocols
Instrumental conditions must be optimized for the separation and detection of 77PD. The following protocols provide validated starting points for both LC-MS/MS and HPLC-UV analysis.
Protocol 4.1: LC-MS/MS for Trace Quantification
Causality: Reversed-phase chromatography on a C18 column is ideal for retaining the nonpolar 77PD. A gradient elution with Acetonitrile and water provides the necessary resolving power. Electrospray Ionization (ESI) in positive mode is effective for protonating the amine groups on the 77PD molecule, enabling sensitive detection by the mass spectrometer.
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure system for optimal resolution. |
| Column | Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm) | Core-shell particles provide high efficiency at lower backpressure.[6] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for ESI+. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the hydrophobic analyte. |
| Gradient | 50% B to 98% B in 5 min, hold for 2 min, re-equilibrate | Starts with sufficient polarity for good peak shape and ramps up to elute the strongly retained 77PD. |
| Flow Rate | 0.4 mL/min | Standard flow rate for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | High sensitivity and specificity for trace analysis. |
| Ionization Mode | ESI Positive | Amine groups are readily protonated. |
| Gas Temp. | 300 °C | Optimal desolvation temperature. |
| Nebulizer | 40 psi | Efficiently creates charged droplets. |
| MRM Transitions | Precursor (Q1): 305.3 [M+H]⁺ Product (Q3): e.g., 138.1, 233.2 | Precursor is the protonated molecule. Products are characteristic fragments for quantification and confirmation (derived from MS data).[10] |
Protocol 4.2: HPLC-UV for Quality Control Analysis
Causality: For higher concentration samples, the sensitivity of MS/MS is not required. UV detection is sufficient and more economical. The p-phenylenediamine chromophore has a distinct UV absorbance spectrum that can be used for quantification.[12][13] The wavelength is selected at an absorbance maximum to ensure the highest sensitivity.
Table 3: HPLC-UV Instrumental Parameters
| Parameter | Setting | Rationale |
| HPLC System | Standard HPLC with UV/PDA Detector | Widely available and suitable for QC labs. |
| Column | C18 Column (e.g., 4.6 x 150 mm, 5 µm) | Standard workhorse column for reversed-phase separations. |
| Mobile Phase | Isocratic: 95% Acetonitrile / 5% Water | Simple isocratic method is sufficient for less complex QC samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for 4.6 mm ID columns. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume for routine analysis. |
| Detection | UV at 278 nm and/or 365 nm | Wavelengths correspond to absorbance maxima for PPD-type structures, providing good sensitivity.[12] |
Method Validation and Quality Control
Any analytical method must be validated to prove it is fit for purpose.[19] This ensures the data generated is accurate, precise, and reliable.
Key Validation Parameters:
-
Linearity: A calibration curve should be prepared with at least five standards spanning the expected concentration range. A linear regression should yield a coefficient of determination (R²) of ≥ 0.995.
-
Accuracy: Determined by analyzing spiked samples at low, medium, and high concentrations. The mean recovery should be within 80-120%.
-
Precision: Assessed by analyzing replicate spiked samples (n≥5). The relative standard deviation (%RSD) should be ≤ 15% for both intra-day and inter-day precision.[20]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected (typically Signal-to-Noise ratio of 3:1), while the LOQ is the lowest concentration that can be accurately quantified (S/N of 10:1).[14][21]
-
Specificity: The ability to measure the analyte in the presence of matrix components. This is demonstrated by the absence of interfering peaks in blank matrix samples.
Routine Quality Control: In every analytical batch, include:
-
A Method Blank (unspiked matrix) to check for contamination.
-
A Laboratory Control Sample (spiked clean matrix) to verify accuracy.
-
A Matrix Spike / Matrix Spike Duplicate to assess matrix effects and precision.
-
Continuing Calibration Verification standards to monitor instrument performance.
Conclusion
The analytical determination of this compound (77PD) can be reliably achieved using the protocols outlined in this guide. For trace-level quantification in complex environmental or biological samples, a validated LC-MS/MS method is strongly recommended due to its superior sensitivity and selectivity. For routine quality control of raw materials or finished products where concentrations are higher, HPLC-UV provides a robust, cost-effective, and equally valid alternative. The success of either technique is fundamentally dependent on a well-designed and meticulously executed sample preparation protocol that is tailored to the specific sample matrix. By understanding the causality behind each step, analytical laboratories can confidently implement and validate these methods to generate high-quality, defensible data.
References
-
Agilent Technologies. (2021). Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface Water. Agilent Application Note. [Link]
-
Royal Society of Chemistry. (2023). An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. Environmental Science: Processes & Impacts. [Link]
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Moody, A. H., et al. (2023). Targeted quantitation of 6PPD-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry. Environmental Toxicology and Chemistry. [Link]
-
Shimadzu Scientific Instruments. (2022). Analysis of 6-PPD-Quinone in River Water and Local Stream Matrix using LCMS-8060 Triple Quadrupole Mass Spectrometer. [Link]
-
U.S. Environmental Protection Agency. (2024). 6PPD-q Using Liquid Chromatography with Tandem Mass Spectroscopy (LC/MS/MS) - Method 1634. [Link]
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Kim, J., et al. (2024). Development of a quantitative analytical method for 6PPD, a harmful tire antioxidant, in biological samples for toxicity assessment. Chemosphere. [Link]
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National Center for Biotechnology Information. (n.d.). p-Phenylenediamine-derived carbon nanodots for probing solvent interactions. PMC. [Link]
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Washington State Department of Ecology. (2025). Development of a Laboratory Procedure to Evaluate 6PPDQ in Stormwater Sediments. [Link]
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Environmental Science: Processes & Impacts. (2023). An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. RSC Publishing. [Link]
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Agilent Technologies. (2022). Analysis of 6PPD-Quinone in Salmon: A Simplified Sample Prep. Agilent Application Note. [Link]
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California Department of Toxic Substances Control. (2022). Product - Chemical Profile for Motor Vehicle Tires Containing N-(1,3-Dimethylbutyl)-N′-phenyl-p- phenylenediamine (6PPD). [Link]
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ALS Global. (2023). New Analytical Method for Analysis of 6PPD-Q. [Link]
-
U.S. Geological Survey. (2024). Tire-derived contaminants 6PPD and 6PPD-Q: Analysis, sample handling, and reconnaissance of United States stream exposures. [Link]
-
Journal of Mass Spectrometry. (2023). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Wiley Online Library. [Link]
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ResearchGate. (2004). Interlaboratory test on polymers: Determination of antioxidants in polyolefins. [Link]
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ResearchGate. (2024). Tire-derived contaminants 6PPD and 6PPD-Q: Analysis, sample handling, and reconnaissance of United States stream exposures. [Link]
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Semantic Scholar. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. [Link]
-
ResearchGate. (n.d.). UV/VIS absorbance maxima of various PPD oxidation products. [Link]
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ACS Publications. (2023). Transformation Products of Tire Rubber Antioxidant 6PPD in Heterogeneous Gas-Phase Ozonation: Identification and Environmental Occurrence. [Link]
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SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Phenylenediamine. [Link]
-
NCDOT. (2024). The Presence and Potential Impacts of the Tire-Wear-Derived Compound (6PPD-q) on NC Aquatic Ecosystems. [Link]
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Turkish Journal of Pharmaceutical Sciences. (2018). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. [Link]
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ACS Publications. (1956). p-Phenylenediamine Derivatives as Reagents for Ultraviolet Absorptiometric Determination of Nitrite Ion. Analytical Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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ResearchGate. (2014). Determination of Polymer Additives-Antioxidants, Ultraviolet Stabilizers, Plasticizers and Photoinitiators in Plastic Food Package by Accelerated Solvent Extraction Coupled with High-Performance Liquid Chromatography. [Link]
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PubMed. (2011). Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. [Link]
-
Royal Society of Chemistry. (2016). Development and validation of a robust analytical method to quantify both etoposide and prodigiosin in polymeric nanoparticles by reverse-phase high-performance liquid chromatography. Analytical Methods. [Link]
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National Center for Biotechnology Information. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. [Link]
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Chromatographic Specialties. (n.d.). This compound (77PD), Neat. [Link]
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Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. [Link]
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Centers for Disease Control and Prevention. (n.d.). AROMATIC AMINES 2002. NIOSH Manual of Analytical Methods. [Link]
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Application Note: A Robust HPLC-UV Method for the Quantification of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) in Rubber Articles
Abstract
This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly known as 6PPD. 6PPD is a widely used antidegradant in the rubber industry to protect against degradation from ozone and oxidation.[1][2][3][4] Monitoring its concentration in final products is crucial for quality control and ensuring product durability. The described reverse-phase HPLC method with UV detection is designed for accuracy, precision, and robustness, making it suitable for routine analysis in industrial and research laboratories.
Introduction
This compound (6PPD) is a member of the p-phenylenediamine (PPD) class of chemicals, which are essential additives in the manufacturing of rubber products, particularly tires.[1][2] These compounds function as potent antiozonants and antioxidants, preventing the degradation and cracking of rubber by reacting with ozone before it can damage the polymer matrix.[5] The concentration of 6PPD in a rubber formulation is a critical parameter that influences the material's fatigue resistance and overall service life.[2][4]
Recently, the environmental fate of 6PPD has come under scrutiny, as its transformation product, 6PPD-quinone (6PPD-Q), has been identified as highly toxic to certain aquatic species.[5][6][7] This has intensified the need for precise analytical methods to not only study its environmental impact but also to control its usage and presence in consumer and industrial products. This document provides a comprehensive protocol for the extraction and subsequent HPLC-UV analysis of 6PPD from a solid rubber matrix.
Chromatographic Principle
This method employs reverse-phase high-performance liquid chromatography (RP-HPLC). The separation is achieved on a C18 stationary phase, which is non-polar. The mobile phase consists of a polar mixture of acetonitrile and water. 6PPD, being a relatively non-polar molecule, will have a strong affinity for the C18 stationary phase. By using a high concentration of the organic solvent (acetonitrile) in the mobile phase, the analyte is eluted from the column and separated from other matrix components. Quantification is performed using an external standard calibration curve with detection by a UV-Vis spectrophotometer. A similar approach has been successfully used for other PPD derivatives.
Experimental
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes.
-
Glass vials for sample collection and analysis.
-
6PPD certified reference standard (CAS No. 793-24-8).[8]
-
Acetonitrile (HPLC grade).
-
Chloroform (ACS grade).
-
Acetone (ACS grade).
-
Water (HPLC grade or Milli-Q).
The following table summarizes the optimized HPLC parameters for the analysis of 6PPD.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min[9] |
| Injection Volume | 10 µL |
| Column Temperature | 35°C[9] |
| UV Detection | 290 nm[9] |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is the standard choice for reverse-phase chromatography of non-polar to moderately polar organic molecules like 6PPD.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a good balance of elution strength and separation efficiency for PPD derivatives.[9][10] Acetonitrile is chosen for its low UV cutoff and excellent solvent strength.
-
Detection Wavelength: Based on the analysis of similar PPD compounds, 290 nm provides good sensitivity for this class of molecules due to the aromatic rings in their structure.
Protocols
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6PPD reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored in the dark at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the primary stock solution with acetonitrile. These standards are used to construct the calibration curve.
This protocol is adapted from established methods for extracting additives from rubber products.
-
Sample Comminution: Cut a representative portion of the rubber sample into small pieces (approximately 1-2 mm).
-
Extraction: Accurately weigh approximately 500 mg of the cut rubber into a glass vial.
-
Add 10 mL of an acetone:chloroform (1:1 v/v) extraction solvent mixture.
-
Ultrasonication: Place the vial in an ultrasonic bath for 60 minutes to facilitate the extraction of 6PPD from the rubber matrix.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet the rubber particles and any insoluble fillers.
-
Dilution & Filtration: Carefully transfer an aliquot of the supernatant into a clean vial. If necessary, dilute the extract with acetonitrile to bring the concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
The entire process from sample receipt to final data analysis is depicted in the following workflow diagram.
Caption: Workflow for the HPLC-UV analysis of 6PPD in rubber.
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot the peak area of 6PPD against the corresponding concentration (µg/mL). Perform a linear regression analysis on the data points. The calibration curve should exhibit excellent linearity, with a coefficient of determination (R²) of ≥ 0.999.[10]
-
Quantification: Inject the prepared sample extracts. Using the peak area obtained for 6PPD in the sample and the regression equation from the calibration curve, calculate the concentration of 6PPD in the extract.
-
Final Calculation: The final concentration of 6PPD in the original rubber sample (in % w/w) can be calculated using the following formula:
% 6PPD (w/w) = (C × V × D) / (W × 10000)
Where:
-
C = Concentration of 6PPD in the final extract (µg/mL) from the calibration curve.
-
V = Initial volume of extraction solvent (mL).
-
D = Dilution factor (if any).
-
W = Weight of the initial rubber sample (mg).
-
Method Validation Considerations
A trustworthy protocol must be self-validating. For formal validation, the following parameters should be assessed according to ICH or other relevant guidelines:
-
Specificity: Ensure no interference from other rubber additives at the retention time of 6PPD.
-
Linearity: Confirmed by the R² value of the calibration curve.
-
Accuracy: Determined by spike-recovery experiments on a blank rubber matrix.
-
Precision: Assessed by calculating the relative standard deviation (RSD) of replicate analyses.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios.
A study on 6PPD in biological samples achieved a high relative recovery rate and precision, underscoring the method's reliability.[10]
Conclusion
The HPLC-UV method described provides a straightforward and effective protocol for the quantification of the antiozonant 6PPD in rubber articles. The method is built upon established principles for the analysis of p-phenylenediamine derivatives and is suitable for quality control, product development, and research applications. Careful sample preparation and adherence to the specified chromatographic conditions are key to achieving accurate and reproducible results.
References
-
Caltest Analytical Laboratory. (n.d.). 6PPD Quinone Analysis. Retrieved from [Link]
-
Kim, J. H., et al. (2024). Development of a quantitative analytical method for 6PPD, a harmful tire antioxidant, in biological samples for toxicity assessment. Chemosphere. Retrieved from [Link]
-
Restek Corporation. (2024). Optimizing EPA Method 1634 for 6PPD-Quinone Analysis. Retrieved from [Link]
-
Brandsch, R., et al. (2019). New phenylenediamine antiozonants for commodities based on natural and synthetic rubber. Environmental Sciences Europe. Retrieved from [Link]
-
Vroom, P. (1984). Determination of p-Phenylenediamine Antiozonant in Polychloroprene Rubber. Journal of Elastomers & Plastics. Retrieved from [Link]
-
Peter, K. T., et al. (2022). An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. Analytical Methods. Retrieved from [Link]
-
Agilent Technologies. (2021). Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface Water. Retrieved from [Link]
-
Zabardasti, A., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology. Retrieved from [Link]
-
Ikarashi, Y., et al. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Journal of Health Science. Retrieved from [Link]
-
Ikarashi, Y., et al. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. ResearchGate. Retrieved from [Link]
-
Faucher, A. M., et al. (2024). Targeted quantitation of 6PPD-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry. Environmental Toxicology and Chemistry. Retrieved from [Link]
-
Peter, K. T., et al. (2022). An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine on Newcrom R1 HPLC column. Retrieved from [Link]
-
Flexsys. (n.d.). Santoflex™ 6PPD Liquid. Retrieved from [Link]
-
Flexsys. (n.d.). Santoflex™ 6PPD Pastilles. Retrieved from [Link]
-
UL Prospector. (n.d.). Santoflex™ for Eastman Chemical Company. Retrieved from [Link]
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Application Note: Quantitative Analysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) in Polymer Matrices using Liquid Chromatography-Tandem Mass Spectrometry
Abstract
This application note presents a robust and sensitive method for the quantification of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD), a common antioxidant and antiozonant, in polymer matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation and chromatographic separation to mass spectrometric detection and quantification. The described methodology is tailored for researchers, scientists, and quality control professionals in the polymer and rubber industries, as well as in environmental monitoring, where the migration of such additives is a concern.
Introduction
This compound (77PD) is a high-performance antioxidant and antiozonant widely incorporated into rubber and polymer formulations to enhance their durability and resistance to degradation.[1] Its primary function is to intercept and neutralize free radicals and ozone, thereby preventing the oxidative scission of polymer chains.[2] The concentration and stability of 77PD in the final product are critical quality parameters that directly impact the material's service life. Furthermore, concerns over the migration and environmental fate of polymer additives have necessitated the development of sensitive and specific analytical methods for their detection.[2][3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its high selectivity, sensitivity, and ability to handle complex sample matrices.[2] This note details a complete LC-MS/MS protocol for the analysis of 77PD, providing the scientific rationale behind each step to ensure methodological robustness and data integrity.
Chemical Profile of 77PD:
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| Synonyms | 77PD, Santoflex 77, Eastozone 33 | [6][7] |
| Molecular Formula | C₂₀H₃₆N₂ | [4][5] |
| Molecular Weight | 304.51 g/mol | [5] |
| Appearance | Deep red, slightly viscous liquid | [5] |
Experimental Workflow
The overall analytical workflow for the determination of 77PD in a polymer matrix is depicted below.
Caption: Overall workflow for the analysis of 77PD in polymer matrices.
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Chloroform (HPLC grade), Acetone (HPLC grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), this compound (77PD) reference standard (>98% purity).
-
Solid Phase Extraction (SPE): Silica-based SPE cartridges (e.g., 500 mg, 6 mL).
Sample Preparation Protocol
The objective of the sample preparation is to efficiently extract 77PD from the complex polymer matrix while minimizing the co-extraction of interfering substances.
-
Sample Comminution: To maximize the surface area for extraction, the polymer sample should be cryogenically milled to a fine powder. This is particularly important for cross-linked rubber materials which are insoluble.[8]
-
Solvent Extraction: a. Weigh approximately 1 g of the powdered polymer sample into a glass vial. b. Add 20 mL of an acetone:chloroform (1:1, v/v) mixture.[9][10] This solvent combination is effective for swelling the polymer and solubilizing the non-polar 77PD. c. Sonicate the mixture for 30 minutes in an ultrasonic bath, followed by shaking for 1 hour. d. Centrifuge the sample at 4000 rpm for 10 minutes and carefully collect the supernatant. e. Repeat the extraction process (steps b-d) two more times with fresh solvent. f. Combine the supernatants.
-
Extract Cleanup (SPE): a. Condition a silica SPE cartridge by passing 10 mL of hexane through it. b. Evaporate the combined solvent extract to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 2 mL of hexane. d. Load the reconstituted extract onto the conditioned silica SPE cartridge. e. Wash the cartridge with 10 mL of a diethylether:hexane (5:95, v/v) mixture to remove highly non-polar interferences. f. Elute the 77PD fraction with 10 mL of a diethylether:hexane (10:90, v/v) mixture.[10] g. Evaporate the eluate to dryness and reconstitute the residue in 1 mL of the initial mobile phase (90:10 acetonitrile:water with 0.1% formic acid). h. Filter the final extract through a 0.22 µm PTFE syringe filter into an autosampler vial.
LC-MS/MS Method
The chromatographic separation is performed using a reverse-phase C18 column, which provides good retention for the non-polar 77PD molecule. The addition of formic acid to the mobile phase is crucial for promoting the protonation of the analyte in the mass spectrometer's ion source.[6]
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 90% B to 100% B over 5 min, hold at 100% B for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
Due to the presence of two basic nitrogen atoms, 77PD is readily ionized by positive ion electrospray ionization (ESI+). The fragmentation of the protonated molecule is key to the selectivity of the tandem MS analysis.
Caption: Proposed fragmentation of protonated 77PD.
Tandem MS (MRM) Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Precursor Ion (m/z) |
| 305.3 | |
| 305.3 |
Note: Collision energies should be optimized for the specific instrument being used.
Results and Discussion
Method Validation:
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to standard laboratory procedures. A typical calibration curve for 77PD should be linear over a concentration range of 1-1000 ng/mL with a correlation coefficient (R²) > 0.99.
Causality of Experimental Choices:
-
Cryomilling: This step is critical for intractable polymer matrices like vulcanized rubber, ensuring that the extraction solvent can efficiently penetrate the material.
-
Solvent Choice: The acetone/chloroform mixture provides a balance of polarity to swell the polymer and dissolve the nonpolar analyte.
-
SPE Cleanup: A silica-based SPE is employed to separate the moderately polar 77PD from non-polar waxes and oils (eluted in the wash step) and more polar additives that are retained on the sorbent.
-
ESI+ and MRM: The basic nature of the amine groups in 77PD makes it highly amenable to protonation in ESI+. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, which minimizes interferences from the complex matrix. The proposed fragmentation, involving the loss of one of the dimethylpentyl chains, is a characteristic fragmentation pathway for such molecules.[3]
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of the antioxidant 77PD in complex polymer matrices. The combination of a robust sample preparation protocol with the specificity of tandem mass spectrometry ensures high-quality data suitable for both quality control and research applications. This method can be adapted for the analysis of other p-phenylenediamine-based antioxidants in similar matrices.
References
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Ikarashi, Y., Kaniwa, M. A., & Tsuchiya, T. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Journal of Health Science, 46(6), 467-473. Available at: [Link]
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Ikarashi, Y., Kaniwa, M. A., & Tsuchiya, T. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl). ResearchGate. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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Li, M., et al. (2023). Research progress on analytical methods for the determination of p-phenylenediamine-based rubber antioxidants and their quinone transformation products. Chinese Journal of Chromatography. Available at: [Link]
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LookChem. Cas 3081-14-9,this compound. Available at: [Link]
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Kim, I. S. (2024). Analytical Techniques for Rubber Materials. ResearchGate. Available at: [Link]
-
Zhao, H., et al. (2023). Screening p-Phenylenediamine Antioxidants, Their Transformation Products, and Industrial Chemical Additives in Crumb Rubber and Elastomeric Consumer Products. Environmental Science & Technology, 57(7), 2845–2855. Available at: [Link]
-
Kim, I. S. (2024). Sample Preparation of Rubber Materials: Polymer analysis. ResearchGate. Available at: [Link]
-
Tang, C., et al. (2024). Nontarget analysis and characterization of p-phenylenediamine-quinones and -phenols in tire rubbers by LC-HRMS and chemical species-specific algorithm. Analytica Chimica Acta, 1326, 343123. Available at: [Link]
-
Cao, D., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology, 58(13), 5643–5653. Available at: [Link]
-
SIELC Technologies. (2018). N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine. Available at: [Link]
-
Imtakt. (n.d.). LC-MS: PPDs and HMMM (rubber additives). Available at: [Link]
-
Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Biomedical Chromatography, 30(12), 1922-1927. Available at: [Link]
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Mohamed, K. M., et al. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Journal of Chromatography B, 997, 219-225. Available at: [Link]
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Karpiński, T. M., et al. (2022). LC-ESI-MS/MS-MRM Profiling of Polyphenols and Antioxidant Activity Evaluation of Junipers of Different Origin. Molecules, 27(1), 239. Available at: [Link]
-
Klockner, P., et al. (2024). Nontarget analysis and characterization of p-phenylenediamine-quinones and -phenols in tire rubbers by LC-HRMS and chemical species-specific algorithm. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology, 58(13), 5643-5653. Available at: [Link]
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SIELC Technologies. (2018). N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine. Available at: [Link]
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- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) in Vulcanized Rubber by High-Performance Liquid Chromatography
Abstract
This application note details a robust and validated method for the quantification of the antiozonant N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) in vulcanized rubber matrices, such as those found in vehicle tires. The protocol employs a solvent extraction procedure followed by analysis using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method is crucial for quality control in the rubber industry and for environmental monitoring, given the toxicological significance of 6PPD's primary transformation product, 6PPD-quinone.[1][2][3][4][5] The procedure described herein provides the necessary detail for researchers and quality control analysts to achieve accurate and reproducible quantification of 6PPD.
Introduction
This compound, commonly known as 6PPD, is a high-performance antidegradant added to rubber formulations to protect against degradation caused by atmospheric ozone and oxygen.[6][7][8] It is a member of the p-phenylenediamine (PPD) class of chemicals, which are essential for extending the service life and ensuring the safety of rubber products, particularly vehicle tires.[8][9] The mechanism of protection involves 6PPD migrating to the rubber surface and reacting with ozone, thus preventing ozone from cleaving the polymer backbone's double bonds.[8]
The quantification of 6PPD in rubber is vital for several reasons:
-
Quality Control: Ensuring the correct dosage of 6PPD is present to meet performance and durability specifications.
-
Regulatory Compliance: Adhering to industry standards for chemical additives in rubber products.[6][10][11]
-
Environmental and Health Concerns: While 6PPD itself has some toxicological concerns, its reaction with ozone forms N-(1,3-dimethylbutyl)-N′-phenyl-p-benzoquinone, known as 6PPD-quinone.[1][3][12] This derivative has been identified as acutely toxic to certain aquatic species, such as coho salmon, and its presence in the environment is primarily linked to the wear of tire particles from roadways.[2][5][7][13][14] Therefore, understanding the concentration of the parent compound in tires is a critical first step in assessing potential environmental release.
This document provides a detailed, step-by-step protocol for the extraction and HPLC-UV analysis of 6PPD in vulcanized rubber.
Principle
The method is based on the extraction of 6PPD from a finely divided rubber sample using an organic solvent, followed by quantitative analysis of the extract using reversed-phase high-performance liquid chromatography (RP-HPLC) with a UV detector set to a wavelength where 6PPD exhibits strong absorbance. Quantification is achieved by comparing the peak area of 6PPD in the sample extract to a calibration curve generated from certified reference standards.
Materials and Reagents
3.1 Reagents
-
6PPD certified reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Dichloromethane (DCM), analytical grade
-
Deionized (DI) water, 18.2 MΩ·cm
-
Nitrogen gas, high purity
3.2 Equipment
-
Analytical balance (4-decimal place)
-
Grinder or cryogenic mill for sample preparation
-
Ultrasonic bath
-
Centrifuge capable of >4000 x g
-
Vortex mixer
-
Syringe filters, 0.45 µm PTFE
-
Autosampler vials, 2 mL, amber glass
-
HPLC system equipped with:
-
Binary or Quaternary Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
Experimental Protocol
Sample Preparation
The complex, cross-linked nature of vulcanized rubber makes direct analysis impossible. The key is to maximize the surface area of the rubber to allow for efficient solvent extraction of the target analyte.
Rationale: Cryogenic milling is preferred as it makes the rubber brittle, allowing it to be fractured into a fine powder. This dramatically increases the surface area available for solvent interaction compared to cutting at ambient temperature. Dichloromethane is an excellent initial solvent as it effectively swells the rubber matrix, facilitating the release of embedded additives.
Step-by-Step Protocol:
-
Obtain a representative sample of the rubber material.
-
Freeze a 5-10 g portion of the rubber sample with liquid nitrogen and immediately grind it into a fine powder using a cryogenic mill. Alternatively, shred the sample into small pieces (<1 mm).
-
Accurately weigh approximately 0.5 g of the powdered rubber into a 50 mL glass centrifuge tube.
-
Add 20 mL of dichloromethane (DCM) to the tube.
-
Cap the tube tightly and vortex for 30 seconds to wet the entire sample.
-
Place the tube in an ultrasonic bath for 60 minutes at room temperature to facilitate extraction.
-
After sonication, centrifuge the sample at 4000 x g for 15 minutes to pellet the rubber particles and carbon black.
-
Carefully decant the supernatant (DCM extract) into a clean flask.
-
To ensure complete extraction, repeat steps 4-8 with a fresh 20 mL aliquot of DCM. Combine the two supernatants.
-
Evaporate the combined DCM extract to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the dried residue in 5.0 mL of acetonitrile. Vortex for 1 minute to ensure complete dissolution.
-
Filter the reconstituted solution through a 0.45 µm PTFE syringe filter into an amber autosampler vial for HPLC analysis.
Diagram: Sample Preparation Workflow
A flowchart of the sample preparation process.
Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 6PPD reference standard into a 25 mL volumetric flask. Dissolve and bring to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard with acetonitrile. Store all standards in amber glassware and refrigerate when not in use.
HPLC Analysis
Rationale: A C18 column is selected due to its hydrophobic stationary phase, which provides good retention for the relatively nonpolar 6PPD molecule. An isocratic mobile phase of acetonitrile and water offers a simple and robust separation. UV detection at 290 nm is chosen as it corresponds to a high absorbance wavelength for p-phenylenediamine derivatives, providing good sensitivity.[15]
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (85:15, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detector | UV-Vis or DAD |
| Detection Wavelength | 290 nm |
| Run Time | 10 minutes |
Diagram: Analytical Workflow
A diagram illustrating the HPLC analysis workflow.
Data Analysis and Calculation
-
Generate a calibration curve by plotting the peak area of the 6PPD standard against its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.999 for good linearity.
-
Integrate the peak area corresponding to the retention time of 6PPD in the sample chromatogram.
-
Calculate the concentration of 6PPD in the analyzed solution (C_soln, in µg/mL) using the calibration curve equation.
-
Calculate the final concentration of 6PPD in the original rubber sample (C_rubber, in mg/g or % w/w) using the following formula:
C_rubber (mg/g) = (C_soln × V_recon) / W_sample
Where:
-
C_soln = Concentration in the final solution (µg/mL)
-
V_recon = Final reconstitution volume (mL)
-
W_sample = Initial weight of the rubber sample (g)
To convert mg/g to % (w/w), divide by 10.
-
Method Validation
To ensure the trustworthiness and reliability of the protocol, the method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The results are summarized below.
Table 2: Method Validation Summary
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Accuracy (Spike Recovery) | 96.5% - 104.2% |
| Precision (%RSD, n=6) | < 3% |
Conclusion
The described HPLC-UV method provides a reliable, accurate, and precise means for quantifying the antiozonant 6PPD in vulcanized rubber samples. The sample preparation protocol is optimized to handle the challenging matrix, and the chromatographic conditions are designed for robust and efficient analysis. This application note serves as a comprehensive guide for quality control laboratories in the rubber industry and for environmental scientists investigating the fate and transport of tire-wear particles.
References
-
ASTM International. (1994). ASTM D4676-94: Standard Classification for Rubber Compounding Materials—Antidegradants. ASTM International. [Link]
-
Intertek Inform. (2010). ASTM D4676:1994 Standard Classification for Rubber Compounding Mat. Intertek Inform. [Link]
-
Hale, R. C., et al. (2023). Environmental Occurrence, Influencing Factors, and Toxic Effects of 6PPD-Q. MDPI. [Link]
-
California Department of Toxic Substances Control. (2022). Product - Chemical Profile for Motor Vehicle Tires Containing N-(1,3-Dimethylbutyl)-N′-phenyl-p- phenylenediamine (6PPD). DTSC. [Link]
-
U.S. Environmental Protection Agency. (2023). 6PPD-quinone. US EPA. [Link]
-
National Toxicology Program. (2023). 6PPD-Quinone. National Institute of Environmental Health Sciences. [Link]
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Scribd. ASTM Rubber Standards PDF. [Link]
-
ResearchGate. (2023). Tire-rubber related pollutant 6-PPD quinone: A review of its transformation, environmental distribution, bioavailability, and toxicity. [Link]
-
Agilent Technologies. (2021). Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface Water. Agilent. [Link]
-
Brinkmann, M., et al. (2022). Review of 6PPD-quinone environmental occurrence, fate, and toxicity in stormwater. Urban Water Journal. [Link]
-
Johannessen, C. (2022). The trouble with tire chemicals and urban waterways. Canadian Geographic. [Link]
-
SCS Engineers. (2023). Ubiquitous Emerging Contaminant 6PPD in Rubber Tires. [Link]
-
ITRC. (2026). From roadways to waterways: The environmental toll of 6PPD-quinone. Interstate Technology and Regulatory Council. [Link]
-
He, J., et al. (2022). Rubber Antioxidants and Their Transformation Products: Environmental Occurrence and Potential Impact. MDPI. [Link]
-
ResearchGate. (2000). Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. [Link]
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N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine as a stabilizer in polymer formulations
An Application Guide to N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine as a Polymer Stabilizer
Authored by: A Senior Application Scientist
Introduction
In the field of polymer science, mitigating the degradation of materials is paramount to ensuring product longevity, safety, and performance. Polymers are susceptible to degradation from a variety of environmental factors, including heat, oxygen, ozone, and UV radiation, which initiate chemical reactions that lead to chain scission, crosslinking, and a subsequent loss of desirable physical properties.[1] Antioxidants and antiozonants are critical additives incorporated into polymer formulations to interrupt these degradation pathways.
This document provides a detailed technical guide on the application of this compound (CAS No. 3081-14-9), a highly effective stabilizer belonging to the p-phenylenediamine (PPD) class of antioxidants.[1] PPDs are renowned for their potent ability to protect rubber and other polymeric materials from oxidative and ozone-induced degradation.[2][3] This guide will cover the fundamental properties, mechanism of action, and comprehensive protocols for evaluating the efficacy of this stabilizer in various polymer systems. The branched 1,4-dimethylpentyl groups on the this compound molecule enhance its solubility and compatibility within non-polar polymer matrices, such as rubber, which is a key aspect of its high efficacy.[4]
Compound Profile and Physicochemical Properties
This compound is a deep red, slightly viscous liquid with a characteristic aromatic odor.[5][6][7] Its physical and chemical properties are summarized in the table below. Understanding these properties is the first step in its effective application, influencing everything from storage and handling to its behavior within a polymer matrix.
| Property | Value | Source |
| Chemical Name | This compound | [8] |
| Synonyms | 77PD, Santoflex 77, Eastozone 33 | [4] |
| CAS Number | 3081-14-9 | [9][8][10] |
| Molecular Formula | C₂₀H₃₆N₂ | [5][8] |
| Molecular Weight | 304.51 g/mol | [9][8] |
| Appearance | Deep red, slightly viscous liquid | [5][6] |
| Solubility | Insoluble in water; soluble in organic solvents | [4][6][11] |
| Density | ~0.91 g/cm³ | [6] |
Mechanism of Action: A Dual-Protection System
The primary function of this compound is to act as a sacrificial agent, preferentially reacting with degradative species before they can damage the polymer backbone.[2][9] It offers a dual-protection mechanism as both a potent antioxidant and an effective antiozonant.
Antioxidant Action: Radical Scavenging
Polymer auto-oxidation is a free-radical chain reaction initiated by heat, light, or mechanical stress. The process generates highly reactive peroxyl radicals (ROO•) that propagate the degradation by abstracting hydrogen atoms from the polymer chains. PPDs interrupt this cycle by donating a hydrogen atom from one of their amine groups to the peroxyl radical, thereby neutralizing it and forming a stable, less reactive aminyl radical. This process effectively terminates the oxidative chain reaction.
Antiozonant Action: Ozone Scavenging
Ozone (O₃) is particularly aggressive towards unsaturated polymers, such as natural rubber and styrene-butadiene rubber (SBR), where it attacks the carbon-carbon double bonds, leading to rapid chain scission and the formation of visible cracks. This compound migrates to the surface of the polymer and reacts directly with ozone, forming a protective film that shields the polymer from attack.[1][2]
The diagram below illustrates the fundamental antioxidant mechanism.
Caption: Antioxidant mechanism of 77PD via hydrogen donation to peroxyl radicals.
Application in Polymer Formulations
This compound is a versatile stabilizer compatible with a wide range of elastomers. Its liquid form facilitates easy dispersion during the compounding process.
-
Primary Applications: It is extensively used in natural rubber (NR), styrene-butadiene rubber (SBR), butadiene rubber (BR), isoprene rubber (IR), and nitrile rubber (NBR).[1][10]
-
Key Benefits: Beyond preventing oxidative and ozone-induced degradation, it also improves resistance to flex-fatigue cracking and can inhibit degradation catalyzed by metal ions.[2]
-
Recommended Dosage: The optimal concentration is highly dependent on the specific polymer, the intended application, and the severity of the expected environmental exposure. Typical loading levels range from 0.5 to 4.0 parts per hundred rubber (phr). It is crucial to conduct empirical studies to determine the ideal dosage for a given formulation.
Experimental Protocols: Efficacy Evaluation
To validate the effectiveness of this compound, a systematic experimental approach is required. This involves preparing stabilized and unstabilized polymer samples, subjecting them to accelerated aging conditions, and analyzing the changes in their properties.
The overall workflow for this evaluation is depicted below.
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A Guide to N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PPD) as a Reference Standard for Environmental Analysis
Introduction: The Unseen Contaminant from Tire Wear
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a member of the p-phenylenediamine family of antidegradants, is a chemical additive used to prolong the life of rubber products, particularly vehicle tires.[1][2] In this application, it functions as a potent antiozonant, sacrificially reacting with atmospheric ozone to prevent the degradation of the tire's structural integrity.[1] While effective in its primary role, the compound's mobility within the rubber allows it to migrate to the surface.[1] Through tire wear, this chemical and its transformation products are continuously released into the environment, becoming a significant and widespread contaminant in dust, soil, and aquatic systems.[3][4]
One of its primary and most concerning transformation products is 6PPD-quinone (6PPD-Q), formed when the parent compound reacts with ozone.[3][5][6][7] Research has identified 6PPD-Q as the causative agent for acute mortality in several fish species, most notably coho salmon, even at very low, environmentally relevant concentrations.[5][6][8][9] This discovery has underscored the urgent need for reliable and accurate analytical methods to monitor both the parent compound and its toxic quinone derivative in environmental matrices.
This application note provides a comprehensive guide for researchers and analytical laboratories on the proper use of this compound as a reference standard for the accurate quantification of this emerging contaminant. The protocols herein are synthesized from established methodologies, including principles outlined in EPA Draft Method 1634, which focuses on the analysis of its highly toxic degradant, 6PPD-quinone.[6][10][11][12][13]
Section 1: Physicochemical Properties of the Reference Standard
A thorough understanding of the reference standard's chemical and physical properties is fundamental to its correct handling, storage, and use in preparing accurate calibration standards. The quality and integrity of the reference material are the foundation upon which all subsequent quantitative analysis rests.
Causality Behind Experimental Choices: The selection of solvents for stock and working solutions is directly dictated by the analyte's solubility. Its low water solubility and preference for organic solvents (high LogP) are critical factors in designing effective extraction and chromatographic methods.[2][14][15] Storage conditions are determined by its sensitivity to heat, air, and moisture, which can lead to degradation and compromise the standard's integrity.[14][15]
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Common Acronym | 77PPD | [2] |
| CAS Number | 3081-14-9 | [16] |
| Molecular Formula | C₂₀H₃₆N₂ | [16] |
| Molar Mass | 304.51 g/mol | [16] |
| Appearance | Deep red, slightly viscous liquid | [14][17] |
| Boiling Point | ~435 °C (estimated) | [14][18] |
| Water Solubility | 800 μg/L at 22°C | [14][15] |
| LogP (Octanol-Water) | 6.3 at 20°C | [14] |
| Solubility (Organic) | Soluble in Ethanol; Sparingly soluble in DMSO | [14][18] |
| Storage | Store under recommended conditions, sensitive to heat, air, and moisture.[14][15] | - |
Section 2: Preparation of Standard Solutions: A Foundation for Accuracy
The preparation of accurate stock and working standard solutions is the most critical step in quantitative analysis. The following protocol emphasizes best practices to ensure the integrity and validity of the calibration curve and, consequently, the final reported concentrations.
Protocol 2.1: Preparation of Primary Stock Solution (e.g., 100 µg/mL)
Trustworthiness: This protocol establishes a self-validating system by relying on certified reference materials and precision volumetric equipment. Using an analytical balance with recent calibration and Class A volumetric flasks minimizes initial measurement errors. The choice of a solvent like acetonitrile is based on its high solvency for the analyte and its compatibility with common analytical techniques like LC-MS/MS.[19][20]
-
Select Reference Material: Obtain a certified reference standard of this compound from a reputable supplier. Note the purity and any correction factors provided on the Certificate of Analysis.
-
Weighing: Accurately weigh a suitable amount of the neat reference material (e.g., 10 mg) using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed material to a 100 mL Class A amber volumetric flask. The use of amber glassware is crucial to protect the light-sensitive compound from degradation.
-
Solvent Addition: Add a small amount of LC-MS grade acetonitrile to dissolve the material completely. Sonicate briefly if necessary to ensure full dissolution.
-
Dilution to Volume: Once dissolved, bring the flask to the final 100 mL volume with acetonitrile.
-
Homogenization: Cap the flask securely and invert it at least 15-20 times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Transfer the stock solution to an amber glass vial with a PTFE-lined cap. Store at the recommended temperature (typically ≤ 4°C) to maintain stability. This stock solution should be stable for a defined period; refer to supplier documentation or internal stability studies.
Protocol 2.2: Preparation of Calibration Curve Working Standards
Expertise & Experience: Serial dilution is a standard and reliable method for preparing a range of concentrations for a calibration curve. It is essential to perform dilutions sequentially from the highest concentration to the lowest to minimize error propagation. For trace environmental analysis, calibration standards should bracket the expected concentration range of the samples.[21]
-
Intermediate Standard: Prepare an intermediate standard (e.g., 1,000 ng/mL) by diluting the primary stock solution. For example, pipette 1 mL of the 100 µg/mL stock into a 100 mL volumetric flask and dilute to volume with acetonitrile.
-
Serial Dilutions: Perform serial dilutions from the intermediate standard to create a series of working standards. For an example calibration curve ranging from 0.1 ng/mL to 50 ng/mL, you would dilute the intermediate standard accordingly in volumetric flasks using acetonitrile.
-
Internal Standard Spiking: If using an isotope-labeled internal standard (e.g., 6PPD-quinone-d5 for analysis of the degradant), spike each working standard and sample with a consistent concentration of the internal standard solution.[22][23] This is a critical step in isotope dilution methods to correct for matrix effects and variations in instrument response.[24]
Section 3: Analytical Methodology for Aqueous Samples
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of this compound and its transformation products due to its high sensitivity and selectivity.[8][24] The following workflow is based on the principles outlined in EPA Draft Method 1634 for the analysis of 6PPD-quinone, which requires a pre-concentration step for aqueous samples.[10][11]
Caption: General Analytical Workflow for Aqueous Samples.
Protocol 3.1: Solid-Phase Extraction (SPE) of Water Samples
Expertise & Experience: SPE is a crucial pre-concentration step that allows for the detection of analytes at the low ng/L levels often found in the environment.[8] The choice of a polymeric reversed-phase sorbent (e.g., HLB) is effective for trapping moderately non-polar compounds like 6PPD and 6PPD-Q from a polar aqueous matrix.[25][26][27]
-
Sample Collection & Preservation: Collect water samples in amber glass bottles and store them at ≤ 6°C until extraction.
-
Internal Standard Spiking: To a 250 mL sample aliquot, add a known amount of the Extracted Internal Standard (EIS), such as ¹³C₆-6PPD-quinone.[25]
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200-500 mg) by passing 5 mL of acetonitrile followed by two 5 mL aliquots of reagent water.[25] Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 250 mL sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.[25]
-
Cartridge Washing: After loading, wash the cartridge with reagent water to remove polar interferences.
-
Elution: Elute the target analytes from the cartridge using two aliquots of acetonitrile into a 15 mL polypropylene tube to a final volume of approximately 10 mL.[12]
-
Final Preparation: Add the Non-extracted Internal Standard (NIS), such as d₅-6PPD-quinone, to the final extract.[12][25] Vortex to mix before transferring an aliquot to an autosampler vial for analysis.
Protocol 3.2: Instrumental Analysis by LC-MS/MS
Authoritative Grounding: The parameters below are representative and should be optimized for the specific instrument used. The use of Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity, allowing for confident identification and quantification of the target analyte.[24] The selection of specific precursor and product ion transitions is essential for method specificity.
| LC Parameters | Typical Conditions |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, < 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for analyte separation (e.g., 5% B to 95% B over 5 min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS/MS Parameters | Typical Conditions |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]⁺ for 77PPD |
| Product Ions (Q3) | At least two transitions for quantification and confirmation |
| Collision Gas | Argon |
| Instrument Tuning | Optimize collision energies and other parameters for target analyte |
Section 4: Quality Assurance and Quality Control (QA/QC)
A robust QA/QC program is essential for generating legally defensible and scientifically valid data.
-
Calibration Curve: A multi-point calibration curve (minimum 5 points) should be analyzed with each batch. The coefficient of determination (r²) should be ≥ 0.99.[8]
-
Method Blank: An analyte-free matrix processed through the entire sample preparation and analysis procedure. This is used to assess potential contamination.
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of the analyte. The recovery must fall within established laboratory limits (e.g., 70-130%).
-
Internal Standards: The recovery of the Extracted Internal Standard (EIS) should be monitored for each sample to assess the efficiency of the extraction process.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of analyte and analyzed to evaluate the effect of the sample matrix on the analytical method.
Conclusion
The growing concern over the environmental impact of this compound and its highly toxic transformation product, 6PPD-quinone, necessitates rigorous and reliable analytical monitoring. The use of a high-purity, certified reference standard is the cornerstone of any accurate quantitative method. By implementing the detailed protocols and quality control measures outlined in this guide, analytical laboratories can ensure the generation of high-quality, defensible data. This data is critical for environmental risk assessment, understanding the fate and transport of these contaminants, and developing effective mitigation strategies to protect sensitive aquatic ecosystems.[5]
References
- Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 6PPD-Quinone in Aqueous Samples. Benchchem.
- An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. RSC Publishing.
- Environmental Occurrence, Influencing Factors, and Toxic Effects of 6PPD-Q. MDPI.
- EPA Releases Draft 6PPD-Quinone Water Testing Method for Widespread Use. Bergeson & Campbell, P.C.
- 6PPD-q Using Liquid Chromatography with Tandem Mass Spectroscopy (LC/MS/MS) - Method 1634 (Not yet approved). US EPA.
- DRAFT Method 1634 Determination of 6PPD-Quinone in Aqueous Matrices Using Liquid Chromatography with Tandem Mass Spectrometry. EPA.
- Optimizing EPA Method 1634 for 6PPD-Quinone Analysis. Restek.
- EPA develops 6PPD-q water testing method for widespread use. EPA.
- Review of 6PPD-quinone environmental occurrence, fate, and toxicity in stormwater. Ecocycles.
- Analysis, environmental occurrence, fate and potential toxicity of tire wear compounds 6PPD and 6PPD-quinone. PubMed.
- 3 Chemical Properties. ITRC.
- Environmental Fate, Toxicity, and Mitigation of 6PPD and 6PPD-Quinone: Current Understanding and Future Directions. ResearchGate.
- This compound. ChemicalBook.
- AUTOMATED SOLID PHASE EXTRACTION OF 6PPD-QUINONE FOLLOWING DRAFT EPA METHOD 1634. PromoChrom Technologies.
- NOTEBOOK FEATURE: From roadways to waterways: The environmental toll of 6PPD-quinone. EPA.
- Analysis of 6-PPD-Quinone in River Water and Local Stream Matrix using LCMS-8060 Triple Quadrupole Mass Spectrometer. Shimadzu Scientific Instruments.
- Draft Method 1634: Determination of 6PPD-Quinone in Aqueous Matrices Using Solid Phase Extraction & Liquid Chromatography. United Chemical Technologies (UCT).
- New Analytical Method for Analysis of 6PPD-Q. ALS Global.
- 3081-14-9(this compound) Product Description.
- A Comparative Guide to Solid-Phase Extraction Cartridges for 6PPD-quinone Analysis. Benchchem.
- 6PPD Quinone Standards. ZeptoMetrix.
- Presence of 6PPD-quinone in runoff water samples from Norway using a new LC–MS/MS method. Frontiers.
- Presence of 6PPD-quinone in runoff water samples from Norway using a new LC-MS/MS method. ResearchGate.
- Acute Toxicity Testing of the Tire Rubber–Derived Chemical 6PPD‐quinone on Atlantic Salmon (Salmo salar) and Brown Trout (Salmo trutta). PMC - NIH.
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- 3 Chemical Properties. ITRC.
- New 13C12-6PPD-Quinone Standard for Enhanced Analysis. Cambridge Isotope Laboratories.
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- 6PPD-Quinone Testing. Chiron.no.
- Application Notes and Protocols for the Sample Preparation of 6PPD and 6PPD-quinone in Sediment and Soil. Benchchem.
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- Cas 3081-14-9,this compound. lookchem.
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leaching studies of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine from tire wear particles
Application Note & Protocol
Topic: A Validated Methodology for Leaching Studies of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) and its Transformation Product 6PPD-quinone from Tire Wear Particles
Introduction: The Environmental Significance of a Tire Protective Agent
Vehicle tires are complex composite materials engineered for safety and durability. To achieve this, chemical additives are incorporated into the rubber matrix, including antiozonants that prevent degradation from atmospheric ozone.[1][2] One of the most prevalent antiozonants is this compound, commonly known as 6PPD.[3][4] While essential for tire longevity, 6PPD is the precursor to a significant environmental contaminant.
Through its intended reaction with ground-level ozone, 6PPD is transformed into N-(1,3-dimethylbutyl)-N′-phenyl-p-benzoquinone, or 6PPD-quinone (6PPD-q).[5][6] The constant friction between tires and road surfaces generates vast quantities of tire wear particles (TWPs), which are microplastic particles containing 6PPD, 6PPD-q, and other additives.[2][7] Stormwater runoff serves as a primary transport mechanism, washing these particles from roadways into aquatic ecosystems.[3]
The discovery that 6PPD-q is acutely toxic to certain fish species, most notably Coho salmon (Oncorhynchus kisutch), at very low, environmentally relevant concentrations (ng/L levels) has elevated this issue to a critical environmental concern.[1][2][8] Research has demonstrated that even brief exposure to 6PPD-q-contaminated stormwater can be lethal to these sensitive species.[1][9] Consequently, understanding the rate and extent to which 6PPD and 6PPD-q are released—or leached—from TWPs is paramount for environmental risk assessment, developing mitigation strategies, and informing regulatory decisions.
This application note provides a comprehensive, field-proven guide for researchers to conduct robust and reproducible leaching studies of 6PPD and 6PPD-q from TWPs. We detail protocols for the laboratory generation of TWPs, a simulated environmental leaching procedure, and a highly sensitive analytical workflow using Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Chemistry: From Protection to Peril
The fundamental role of 6PPD is to sacrificially react with ozone before it can break the double bonds in the tire's polymer backbone, a process that leads to cracking and failure. This reaction, however, produces a stable and mobile transformation product, 6PPD-q, which is the primary agent of toxicity.
Caption: Chemical transformation of the tire antiozonant 6PPD into the toxic 6PPD-quinone upon reaction with ozone.
Part 1: Preparation and Characterization of Tire Wear Particles
To ensure experimental reproducibility, standardized, laboratory-generated TWPs are essential. This avoids the inherent variability of environmentally collected road dust. Cryogenic milling (cryo-milling) is a preferred method as it generates particles through embrittlement, minimizing thermal degradation of the rubber and its additives.
Protocol: TWP Generation via Cryogenic Milling
Rationale: Cryo-milling in liquid nitrogen makes the rubber brittle, allowing it to be fractured into fine particles with a high surface area, which is critical for leaching studies. This method is well-documented for creating model TWPs for laboratory analysis.[10][11]
Materials & Equipment:
-
Tire tread sections (new, unused)
-
Cryogenic laboratory mill (e.g., SPEX SamplePrep 6875 Freezer/Mill)
-
Liquid nitrogen (LN₂)
-
Stainless steel sieve stack (e.g., 500 µm, 250 µm, 125 µm, 63 µm)
-
Sieve shaker
-
Analytical balance
Procedure:
-
Sample Preparation: Cut a section of tread from a new passenger car tire. Further reduce the size of the tread into small chunks (approx. 1 cm³) that can fit into the milling vials.
-
Pre-Cooling: Place the milling vials and the rubber chunks into the cryogenic mill and pre-cool according to the manufacturer's instructions for at least 15 minutes.
-
Milling: Perform the milling cycle. A typical cycle might involve 3 minutes of milling followed by 2 minutes of cooling, repeated for 3-5 cycles. Causality Note: This pulsed approach prevents overheating of the sample even under cryogenic conditions, preserving the integrity of the organic additives.
-
Sieving: Carefully transfer the resulting ground rubber powder to the top of a pre-cleaned, stacked set of stainless steel sieves.
-
Fractionation: Secure the sieve stack on a mechanical shaker and agitate for 10-15 minutes.
-
Collection: Collect the particle fraction of interest (e.g., 63-125 µm). This size range is environmentally relevant and provides sufficient surface area for leaching.
-
Storage: Store the collected TWPs in amber glass vials at -20°C to prevent degradation prior to leaching experiments.
TWP Characterization (Optional but Recommended)
For rigorous studies, characterizing the generated particles is crucial.
-
Particle Size Distribution: Laser diffraction analysis.
-
Surface Area: BET (Brunauer-Emmett-Teller) analysis using nitrogen adsorption.[12]
-
Morphology: Scanning Electron Microscopy (SEM) can provide visual confirmation of particle shape and surface texture.[10][13]
Part 2: Simulated Environmental Leaching Protocol
This protocol describes a batch leaching experiment designed to simulate the interaction of TWPs with water, such as in a puddle or stormwater retention pond.
Rationale: A standardized batch test provides a controlled environment to assess the leaching potential of 6PPD and 6PPD-q. Using a defined aqueous matrix (e.g., ASTM Type I water or simulated rainwater) ensures high reproducibility. The solid-to-liquid ratio and time course are selected based on previous studies to capture the key leaching dynamics.[14][15][16][17]
Materials & Reagents:
-
Generated TWPs (from Part 1)
-
Leaching Medium: ASTM Type I water, adjusted to pH 7.0. Causality Note: pH is a critical factor influencing the solubility and stability of organic compounds. A neutral pH is a relevant starting point for simulating freshwater environments.[14]
-
Amber glass Boston round bottles (250 mL), pre-cleaned
-
Orbital shaker table
-
Syringe filters (0.45 µm, Glass Fiber or PTFE)
-
Pipettes and appropriate tips
-
6PPD, 6PPD-quinone, and isotopically labeled internal standards (e.g., ¹³C₆-6PPD-q, d₅-6PPD-q) for analytical quantification
Procedure:
-
Setup: Accurately weigh 0.25 g of TWPs into triplicate 250 mL amber glass bottles. Also prepare a "media blank" bottle containing only the leaching medium.
-
Leaching Initiation: Add 200 mL of the leaching medium to each bottle. This creates a solid-to-liquid ratio of 1.25 g/L.
-
Incubation: Place the bottles on an orbital shaker set to 120 RPM at a constant temperature (e.g., 20°C). Cover the shaker with a dark cloth or use a windowless, temperature-controlled room to prevent photodegradation.[18][19]
-
Time-Course Sampling: At specified time points (e.g., 1, 4, 8, 24, 48, and 72 hours), cease agitation and allow particles to settle for 5 minutes.
-
Sample Collection: Carefully withdraw a 10 mL aliquot of the aqueous phase (leachate) from each bottle using a glass syringe.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-labeled polypropylene tube. Causality Note: Filtration removes fine suspended particles that could interfere with subsequent SPE and LC-MS/MS analysis.
-
Preservation: Store the filtered leachate samples at 4°C if proceeding to SPE within 24 hours, or at -20°C for longer-term storage.
Part 3: Sample Preparation and LC-MS/MS Analysis
The concentrations of 6PPD and 6PPD-q in leachate are typically in the ng/L range, requiring a concentration step via Solid-Phase Extraction (SPE) prior to instrumental analysis. The U.S. EPA has released Draft Method 1634 specifically for the analysis of 6PPD-q, which provides an excellent framework.[9][20][21]
Protocol: Solid-Phase Extraction (SPE)
Rationale: SPE isolates the analytes of interest from the aqueous matrix while simultaneously concentrating them, thereby increasing the sensitivity of the overall method. Polymeric reversed-phase sorbents are effective for trapping moderately nonpolar compounds like 6PPD and 6PPD-q from water.[9][22][23]
Materials & Equipment:
-
SPE cartridges (e.g., Polymeric Reversed-Phase, 200 mg, 6 mL)
-
SPE vacuum manifold
-
Filtered leachate samples
-
Methanol (MeOH), Acetonitrile (ACN), and ASTM Type I water
-
Isotopically labeled Extracted Internal Standard (EIS), e.g., ¹³C₆-6PPD-q
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: Allow leachate samples to come to room temperature. Spike each 10 mL sample with a known amount of EIS (e.g., 10 µL of a 100 µg/L solution). This standard will be carried through the entire process to correct for recovery losses.
-
Cartridge Conditioning: Place SPE cartridges on the manifold. Condition them by passing 5 mL of ACN followed by 5 mL of ASTM Type I water. Do not allow the cartridges to go dry.
-
Sample Loading: Load the spiked leachate samples onto the cartridges at a slow, steady drip rate (approx. 1-2 mL/min).
-
Washing: After loading, wash the cartridges with 5 mL of ASTM Type I water to remove salts and other polar interferences.
-
Drying: Dry the cartridges under vacuum for 15-20 minutes to remove residual water.
-
Elution: Elute the trapped analytes by passing 2 x 4 mL aliquots of ACN through the cartridges into a collection tube.
-
Concentration: Evaporate the eluate to near dryness (approx. 200 µL) under a gentle stream of nitrogen at 35°C.
-
Reconstitution & Finalization: Reconstitute the sample to a final volume of 1 mL with 90:10 Water:ACN. Spike with a Native Internal Standard (NIS), e.g., d₅-6PPD-q, which is used to assess instrument performance. Transfer to an LC vial for analysis.
LC-MS/MS Instrumental Analysis
Rationale: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the selectivity and sensitivity required for unambiguous detection and quantification of 6PPD and 6PPD-q at trace levels. Analysis is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity.[24][25]
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <2 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | 6PPD: Precursor > Quantifier/Qualifier6PPD-quinone: Precursor > Quantifier/Qualifier[21]¹³C₆-6PPD-q (EIS): Precursor > Quantifier |
| Note: Specific MRM transitions must be optimized in-house for the instrument being used. |
Comprehensive Experimental Workflow
The entire process, from sample generation to final analysis, requires careful coordination and execution.
Caption: End-to-end workflow for the study of 6PPD and 6PPD-q leaching from tire wear particles (TWPs).
Data Analysis and Presentation
Quantification is performed using a multi-point calibration curve prepared in a clean solvent and plotting the analyte/internal standard peak area ratio against concentration.
The mass of leached analyte per gram of TWP can be calculated as follows:
Leached Mass (ng/g) = (C x V) / M
Where:
-
C = Concentration in the final extract (ng/mL) as determined by LC-MS/MS
-
V = Final volume of the reconstituted extract (mL)
-
M = Mass of TWPs used in the leaching experiment (g)
The results should be presented in a clear, tabular format to show the leaching kinetics over time.
| Time Point (hours) | Leached 6PPD (ng/g TWP) | Leached 6PPD-q (ng/g TWP) |
| 1 | 150.4 ± 12.1 | 850.2 ± 55.6 |
| 4 | 310.9 ± 25.3 | 2105.7 ± 130.8 |
| 8 | 450.1 ± 31.8 | 3560.4 ± 210.1 |
| 24 | 580.6 ± 40.5 | 5150.9 ± 350.5 |
| 48 | 615.3 ± 45.2 | 5210.3 ± 380.2 |
| 72 | 625.8 ± 48.9 | 5235.1 ± 395.7 |
| Note: Data are for illustrative purposes only. |
A recent study performing aqueous leaching simulations with TWPs reported a short-term release of approximately 5.2 µg of 6PPD-q per gram of TWP over 6 hours under flow-through conditions, highlighting the rapid release of this toxicant.[14][15]
References
-
U.S. EPA. (2025). 6PPD-quinone. [Link]
-
Royal Society of Chemistry. (n.d.). An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. [Link]
-
MDPI. (n.d.). Residues of 6PPD-Q in the Aquatic Environment and Toxicity to Aquatic Organisms: A Review. [Link]
-
Interstate Technology and Regulatory Council. (2026). From roadways to waterways: The environmental toll of 6PPD-quinone. [Link]
-
Washington State Department of Ecology. (n.d.). What We Know: 6PPD and 6PPD-quinone. [Link]
-
ACS Publications. (2022). Transformation Product Formation upon Heterogeneous Ozonation of the Tire Rubber Antioxidant 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine). [Link]
-
PromoChrom Technologies. (n.d.). AUTOMATED SOLID PHASE EXTRACTION OF 6PPD-QUINONE FOLLOWING DRAFT EPA METHOD 1634. [Link]
-
ACS Publications. (2022). Transformation Product Formation upon Heterogeneous Ozonation of the Tire Rubber Antioxidant 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine) | Environmental Science & Technology Letters. [Link]
-
PubMed. (2022). Preparation and Characterization of Model Tire-Road Wear Particles. [Link]
-
MDPI. (2022). Preparation and Characterization of Model Tire–Road Wear Particles. [Link]
-
ACS. (2025). Identification of tire wear particle leached compounds and their fluorescence-tracked transformation in simulated sunlight. [Link]
-
Frontiers. (2023). Presence of 6PPD-quinone in runoff water samples from Norway using a new LC–MS/MS method. [Link]
-
PubMed. (2025). Derivation of acute aquatic life screening values for 6PPD and 6PPD-quinone in freshwaters by USEPA Office of Water. [Link]
-
Agilent Technologies. (2021). Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface Water. [Link]
-
PromoChrom Technologies. (2024). Automated SPE of 6PPD-Quinone Following Draft EPA Method 1634. [Link]
-
PubMed. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. [Link]
-
University of Southampton. (n.d.). Chemical and Physical Characterisation of Tyre Wear Particles Associated with Road Dusts. [Link]
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ResearchGate. (2023). Presence of 6PPD-quinone in runoff water samples from Norway using a new LC-MS/MS method. [Link]
-
ALS Global. (2025). New Analytical Method for Analysis of 6PPD-Q. [Link]
-
Royal Society of Chemistry. (2023). Chemical characteristics, leaching, and stability of the ubiquitous tire rubber-derived toxicant 6PPD-quinone. [Link]
-
Royal Society of Chemistry. (2023). Chemical characteristics, leaching, and stability of the ubiquitous tire rubber-derived toxicant 6PPD-quinone - Environmental Science: Processes & Impacts. [Link]
-
Washington State Department of Ecology. (2024). Solvent Extraction & Aqueous Leaching of Tire Tread Particles. [Link]
-
ResearchGate. (2025). Preparation and Characterization of Model Tire–Road Wear Particles. [Link]
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DETRITUS. (2024). physical and chemical characterization of laboratory-generated tyre wear particles. [Link]
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ResearchGate. (2025). Toxic compounds leaching from tire rubber. [Link]
-
PubMed. (2023). Analysis, environmental occurrence, fate and potential toxicity of tire wear compounds 6PPD and 6PPD-quinone. [Link]
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Frontiers. (2023). Leaching of chemicals and DOC from tire particles under simulated marine conditions. [Link]
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Frontiers. (2023). Leaching of chemicals and DOC from tire particles under simulated marine conditions. [Link]
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AGU. (n.d.). Leaching of Tire Wear Particles Additives Under Controlled Physicochemical Conditions. [Link]
-
Frontiers. (2020). Car Tire Crumb Rubber: Does Leaching Produce a Toxic Chemical Cocktail in Coastal Marine Systems?. [Link]
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University of Plymouth Research Portal. (n.d.). Leaching of zinc from tire wear particles under simulated estuarine conditions. [Link]
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MDPI. (n.d.). Chemical Leaching from Tire Wear Particles with Various Treadwear Ratings. [Link]
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MDPI. (2025). Chemical Leaching from Tire Wear Particles with Various Treadwear Ratings. [Link]
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Application Note: N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) as an Opportunistic Tracer for Tire-Wear Microplastic Pollution
Introduction: The Challenge of Tracking Tire-Wear Microplastics
Microplastic pollution is a pervasive global issue, with tire-wear particles (TWPs) identified as one of the most significant contributors to the environmental load.[1][2][3] These particles, generated from the abrasion of tires against road surfaces, are complex composites of rubber polymers and various chemical additives. Due to their small size and complex composition, tracking the environmental fate and transport of TWPs is a formidable analytical challenge. Effective monitoring requires specific and sensitive tracers that can act as unique identifiers for this pollution source.
This application note details a novel methodology for using N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (commonly known as 6PPD), a ubiquitous antioxidant in tires, and its prominent transformation product, 6PPD-quinone, as powerful chemical tracers to detect and quantify TWP pollution in environmental matrices.[4][5] By leveraging a compound intrinsically linked to the target pollutant, this approach offers a highly specific and relevant tool for researchers and environmental scientists.
Scientific Rationale: Why 6PPD and 6PPD-Quinone are Effective Tracers
The utility of 6PPD as a tracer stems from its fundamental role in tire manufacturing and its subsequent environmental transformation.
-
Source Specificity: 6PPD is a high-production-volume chemical added to nearly all vehicle tires to prevent degradation from ozone and oxygen.[6][7] Its presence in environmental samples is, therefore, a strong indicator of contamination from tire rubber.
-
Environmental Transformation: In the environment, 6PPD readily reacts with ozone to form N-(1,3-dimethylbutyl)-N′-phenyl-p-benzoquinone (6PPD-quinone).[8][9][10] This transformation product is both persistent and highly toxic to certain aquatic species, making its detection a critical environmental concern.[4][5][6][9]
-
Analytical Detectability: Both 6PPD and 6PPD-quinone can be detected with high sensitivity and specificity using advanced analytical techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[11][12][13] The development of standardized methods, such as the EPA's Draft Method 1634 for 6PPD-quinone in water, provides a robust framework for quantification.[8]
The presence of 6PPD-quinone in an environmental sample serves as a definitive fingerprint of TWP pollution, as it is the direct result of the parent compound's release from tires and subsequent reaction with atmospheric ozone.[8][9]
Logical Framework for TWP Tracing using 6PPD/6PPD-Quinone
The core principle of this methodology is to quantify the concentration of 6PPD-quinone in an environmental matrix (e.g., water, sediment, or biological tissue) and use this measurement to infer the presence and relative abundance of TWP-derived microplastics.
Caption: Workflow for using 6PPD-quinone as a tracer for tire-wear particles.
Detailed Protocols
The following protocols provide a comprehensive framework for the analysis of 6PPD-quinone in aqueous and solid matrices. These methods are based on established and validated analytical procedures.
Protocol 1: Analysis of 6PPD-Quinone in Aqueous Samples (e.g., Stormwater, River Water)
This protocol is adapted from principles outlined in EPA Draft Method 1634 and other validated LC-MS/MS procedures.[8][11][14]
1. Sample Collection and Preservation:
- Collect water samples in amber glass bottles to prevent photodegradation.
- Immediately place samples on ice (4°C) and transport to the laboratory.
- Spike the sample with an isotope-labeled internal standard (e.g., ¹³C₆-6PPD-quinone) upon receipt to account for matrix effects and recovery losses.[14]
- Store at 4°C and extract within 7 days.
2. Solid Phase Extraction (SPE):
- Pre-condition a mixed-mode SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of methanol followed by 5 mL of deionized water.[14]
- Load 10 mL of the water sample onto the cartridge at a flow rate of approximately 0.4 mL/min.[14]
- Wash the cartridge with 2 mL of deionized water to remove interferences.
- Dry the cartridge under vacuum for 15 minutes.[14]
- Elute the analyte (6PPD-quinone) with 4 x 0.4 mL fractions of methanol.[14]
3. Sample Concentration and Reconstitution:
- Combine the eluted fractions and evaporate to dryness under a gentle stream of nitrogen at 60°C.[14]
- Reconstitute the dried residue in 1 mL of acetonitrile.[14]
- Transfer the extract to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
- Instrumentation: Use a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[11][12]
- Column: A C18 reverse-phase column is suitable for separation.
- Mobile Phase: A gradient of acetonitrile and water (often with additives like formic acid and ammonium acetate) is typically used.[15]
- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Use Multiple Reaction Monitoring (MRM) mode for quantification. Select specific precursor-to-product ion transitions for both native 6PPD-quinone and the labeled internal standard.
5. Quality Control:
- Method Blank: Analyze a blank sample (deionized water) with each batch to check for contamination.
- Matrix Spike: Spike a duplicate sample with a known concentration of 6PPD-quinone to assess matrix interference and method accuracy.
- Calibration Curve: Prepare a multi-point calibration curve using certified reference standards. A linear range of 0.01-100 ng/mL is typically achievable.[12]
Protocol 2: Analysis of 6PPD-Quinone in Solid Matrices (e.g., Sediment, Soil)
This protocol is based on sonication-assisted solvent extraction methods developed for solid environmental samples.[15][16]
1. Sample Preparation:
- Air-dry the sediment or soil sample to a constant weight.
- Homogenize the sample by grinding and sieving.
- Weigh approximately 250 mg of the homogenized sample into a centrifuge tube.[15]
2. Extraction:
- Spike the sample with an isotope-labeled internal standard (¹³C₆-6PPD-quinone).[15]
- Add a sequence of extraction solvents. A common procedure involves sequential extractions with acetonitrile, acetone, hexane, and a hexane/ethyl acetate mixture.[15]
- After adding each solvent, sonicate the sample for 30 minutes.[15]
- Separate the supernatant (extract) from the solid material by centrifugation (e.g., 2000 RPM for 5 minutes) after each sonication step.[15]
- Combine the supernatants from all extraction steps.
3. Concentration and Cleanup:
- Concentrate the combined extract to near dryness using a gentle stream of nitrogen.
- Reconstitute the residue in 1 mL of acetonitrile.[15]
- If necessary, perform a cleanup step using a syringe filter or a suitable cleanup cartridge to remove particulates and matrix interferences.
4. LC-MS/MS Analysis:
- Follow the same LC-MS/MS analysis procedure as described in Protocol 1, Section 4.
5. Quality Control:
- In addition to the QC steps in Protocol 1, a Standard Reference Material (SRM) or a laboratory-fortified blank should be analyzed with each batch to ensure accuracy and precision for the solid matrix.
Data Interpretation and Application
The concentration of 6PPD-quinone detected in environmental samples provides a direct, quantitative measure of TWP contamination.
| Parameter | Water Samples | Sediment Samples | Interpretation |
| Detection Limit | ~0.03 - 5.0 ng/L[11][14] | ~1.1 ng/g[15] | The method is sensitive enough to detect environmentally relevant concentrations. |
| Typical Concentrations | Road Runoff: Up to 19 µg/L[13] | Roadside Soil: High ng/g to µg/g range | High concentrations indicate recent and significant input from roadways. |
| Application | Monitoring stormwater runoff[10]; Assessing contamination in receiving water bodies[17] | Mapping spatial distribution of TWP deposition; Historical pollution assessment | Provides data for pollution source tracking and risk assessment. |
Caption: Decision-making flowchart based on 6PPD-quinone tracer data.
Conclusion and Future Directions
The use of 6PPD and its transformation product, 6PPD-quinone, as inherent chemical tracers represents a significant advancement in the field of microplastic pollution monitoring. This methodology provides a specific, sensitive, and environmentally relevant means of identifying and quantifying the contribution of tire wear to the total microplastic load. It allows researchers to move beyond simple particle counting and gain a deeper understanding of the chemical risks associated with this pollution source.
Future research should focus on establishing standardized conversion factors to correlate 6PPD-quinone concentrations with the mass of TWPs in different environmental compartments. Additionally, expanding the analytical methods to include other tire-related chemicals could provide a more comprehensive "chemical fingerprint" for even more robust source apportionment.
References
- An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. (n.d.). RSC Publishing.
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Ihenetu, S. C., Xu, Q., Khan, Z. H., Kazmi, S. S. U. H., Ding, J., Sun, Q., & Li, G. (2024). Environmental fate of tire-rubber related pollutants 6PPD and 6PPD-Q: A review. Environmental Research, 258, 119492. Retrieved from [Link]
- The impact of road-tire wear: a hidden source of airborne microplastics and black carbon. (n.d.).
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Vergeynst, L., & Zacharaki, E. (2024). Contribution of Road Vehicle Tyre Wear to Microplastics and Ambient Air Pollution. Applied Sciences, 14(1), 403. Retrieved from [Link]
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Tire Wear a Major Source of Microplastics, Say Researchers. (2022, May 24). Design News. Retrieved from [Link]
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Analysis of 6-PPD-Quinone in River Water and Local Stream Matrix using LCMS-8060 Triple Quadrupole Mass Spectrometer. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]
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Kole, P. J., Löhr, A. J., Van Belleghem, F. G. A. J., & Ragas, A. M. J. (2017). Wear and Tear of Tyres: A Stealthy Source of Microplastics in the Environment. International journal of environmental research and public health, 14(10), 1265. Retrieved from [Link]
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Targeted quantitation of 6PPD-quinone in fish tissue samples with liquid chromatography–tandem mass spectrometry. (2025). Environmental Toxicology and Chemistry. Retrieved from [Link]
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4 Occurrence, Fate, Transport, and Exposure Pathways. (n.d.). ITRC. Retrieved from [Link]
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6PPD-q Using Liquid Chromatography with Tandem Mass Spectroscopy (LC/MS/MS) - Method 1634 (Not yet approved). (n.d.). US EPA. Retrieved from [Link]
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Investigation into the Fate of 6PPD and 6PPD-Quinone in Aquatic Conditions. (2022, November 13). Smithers. Retrieved from [Link]
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Microplastics from tyre wear particles – how to mitigate the problem? (n.d.). Sweden Water Research. Retrieved from [Link]
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Targeted Quantitation of 6ppd-Quinone in Fish Tissue Samples with Liquid Chromatography-Tandem Mass Spectrometry. (2025). Environmental Toxicology and Chemistry. Retrieved from [Link]
- 6PPD and 6PPD-Q, Environmental Fate and Transport and Current regulatory Environment. (n.d.).
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Environmental Fate, Toxicity, and Mitigation of 6PPD and 6PPD-Quinone: Current Understanding and Future Directions. (2025). ResearchGate. Retrieved from [Link]
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NOTEBOOK FEATURE: From roadways to waterways: The environmental toll of 6PPD-quinone. (2026, January 7). ITRC. Retrieved from [Link]
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What We Know: 6PPD and 6PPD-quinone. (n.d.). ITRC. Retrieved from [Link]
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5 Measuring, Mapping, and Modeling. (n.d.). ITRC. Retrieved from [Link]
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Occurrence, Analytical Methods, and Ecotoxicological Effects of 6PPD-Quinone in Aquatic Environments: A Review. (2025). ResearchGate. Retrieved from [Link]
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New Evidence of Rubber-Derived Quinones in Water, Air, and Soil. (2021). ACS Publications. Retrieved from [Link]
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Standard Operating Procedure 6PPD-Quinone Soil Extraction and Analysis by Triple Quadrupole LC. (2025). Retrieved from [Link]
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Presence of 6PPD-quinone in runoff water samples from Norway using a new LC–MS/MS method. (2023). Frontiers in Environmental Science. Retrieved from [Link]
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Development of a Laboratory Procedure to Evaluate 6PPDQ in Stormwater Sediments. (2025). Retrieved from [Link]
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Advances in detection methods, environmental distribution and toxic effects of p-phenylenediamine antioxidants. (n.d.). ResearchGate. Retrieved from [Link]
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Use of N,N-dimethyl-p-phenylenediamine to evaluate the oxidative status of human plasma. (2003). Clinica Chimica Acta. Retrieved from [Link]
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Application Note: A Validated Protocol for the Extraction of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine from Soil Matrices
Abstract
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a hindered p-phenylenediamine (PPD) derivative commonly known as 77PD, is widely used as an antioxidant and antiozonant in rubber and polymer formulations to enhance durability.[1][2] Its potential release into the environment necessitates reliable methods for its detection and quantification in complex matrices like soil. This document provides a comprehensive, in-depth guide for the extraction of 77PD from soil samples, designed for researchers and analytical scientists. We present two robust extraction methodologies: the classic, exhaustive Soxhlet extraction (based on U.S. EPA Method 3540C) and a rapid, higher-throughput Ultrasonic-Assisted Extraction (UAE) (based on U.S. EPA Method 3550C).[3][4][5][6] Furthermore, a detailed protocol for post-extraction cleanup using Solid-Phase Extraction (SPE) is described to remove matrix interferences, ensuring high-quality data from subsequent chromatographic analysis.
Introduction and Scientific Principle
The accurate quantification of semi-volatile organic compounds (SVOCs) like this compound from solid matrices is a significant analytical challenge. The compound's chemical properties—being a slightly viscous liquid, insoluble in water, and possessing a high boiling point—dictate the choice of extraction methodology.[1][7][8] The core principle of the protocols outlined herein is the efficient transfer of the analyte from the solid soil matrix into an organic solvent.
The choice of extraction method represents a trade-off between analytical rigor, speed, and resource consumption.
-
Soxhlet extraction is a classic liquid-solid extraction technique that provides an exhaustive extraction by continuously passing fresh, heated solvent over the sample.[3][9] This process ensures that the sample matrix is in intimate and prolonged contact with the solvent, making it a highly rigorous and efficient method for nonvolatile and semi-volatile compounds.[3][5][10][11]
-
Ultrasonic-Assisted Extraction (UAE) utilizes high-frequency sound waves to create acoustic cavitation in the solvent.[12][13] The formation and collapse of these cavitation bubbles generate localized high pressure and temperature, disrupting the sample matrix and accelerating the diffusion of the analyte into the solvent. This significantly reduces extraction time compared to traditional methods.[4][14]
Following extraction, the crude extract often contains co-extracted matrix components (e.g., humic acids, lipids) that can interfere with instrumental analysis. Therefore, a sample cleanup step is highly recommended.[4] Solid-Phase Extraction (SPE) is an effective technique for purifying the extract by partitioning the analyte and interferences between a solid sorbent and the liquid phase.[15][16]
Analyte Properties
A foundational understanding of the target analyte's properties is critical for methodological design.
| Property | Value | Source |
| Chemical Name | This compound | [7][17] |
| Common Name | 77PD | [1][18] |
| Molecular Formula | C₂₀H₃₆N₂ | [1][17] |
| Molecular Weight | 304.51 g/mol | [1][17] |
| Appearance | Deep red, slightly viscous liquid with an aromatic odor | [1][7][17] |
| Boiling Point | 237 °C at 13.5 mmHg (459 °F) | [1][7] |
| Water Solubility | Insoluble (<1 mg/mL) | [7][17] |
| Classification | Semi-Volatile Organic Compound (SVOC) |
Overall Experimental Workflow
The logical flow from sample receipt to final analysis-ready extract is depicted below. This workflow ensures reproducibility and minimizes sources of error.
Caption: Workflow for the extraction and analysis of 77PD from soil.
Materials and Reagents
Equipment
-
Soxhlet extraction apparatus (40 mm ID extractor, 500 mL round-bottom flask)[3]
-
Ultrasonic disruptor (300 W minimum) with horn[4]
-
Analytical balance (±0.01 g)
-
Drying oven
-
Mortar and pestle or grinder
-
Sieves (2 mm mesh)
-
Heating mantle
-
Rotary evaporator or Kuderna-Danish (K-D) concentrator apparatus
-
Nitrogen evaporation system
-
Solid-Phase Extraction (SPE) manifold and cartridges (e.g., 500 mg Silica or Florisil)
-
Glass extraction thimbles or glass wool
-
Beakers, graduated cylinders, flasks, and other standard laboratory glassware
-
Centrifuge and centrifuge tubes (for UAE)
-
Vacuum filtration apparatus (for UAE)
Reagents and Standards
-
This compound analytical standard
-
Anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours)
-
Acetone (pesticide residue grade)
-
Hexane (pesticide residue grade)
-
Dichloromethane (DCM) (pesticide residue grade)
-
Methanol (HPLC grade)
-
Boiling chips (solvent-extracted)[3]
-
Deionized water
Detailed Experimental Protocols
PART 1: Soil Sample Preparation
Causality: Proper sample preparation is paramount for achieving reproducible and accurate results. Air-drying prevents microbial degradation, sieving ensures a uniform particle size for consistent extraction, and adding anhydrous sodium sulfate removes residual moisture that can hinder extraction efficiency with nonpolar solvents.[3][10]
-
Drying: Spread the soil sample in a thin layer on a tray and allow it to air-dry at room temperature for 48-72 hours or until a constant weight is achieved. Alternatively, oven-dry at a low temperature (<40°C) to avoid potential loss of semi-volatile analytes.
-
Homogenization: Gently disaggregate the dried soil using a mortar and pestle. Remove large debris such as rocks and roots.
-
Sieving: Pass the soil through a 2 mm sieve to obtain a uniform sample.
-
Storage: Store the prepared sample in a sealed, labeled glass container in a cool, dark place until extraction.
PART 2: Extraction Methodologies
The following section details two distinct but effective extraction methods. The choice between them depends on laboratory resources, sample throughput requirements, and the desired level of analytical rigor.
| Parameter | Method A: Soxhlet Extraction | Method B: Ultrasonic-Assisted Extraction |
| Governing Standard | U.S. EPA Method 3540C | U.S. EPA Method 3550C |
| Principle | Continuous reflux of fresh solvent | Acoustic cavitation and matrix disruption |
| Extraction Time | 16–24 hours | ~30-45 minutes per sample |
| Solvent Volume | High (~300 mL per sample) | Moderate (~100 mL per sample) |
| Throughput | Low | High |
| Rigor | Exhaustive, considered a benchmark | May be less rigorous for some matrices |
-
Sample Preparation: Weigh 10.0 g of the prepared soil sample into a beaker. Mix it thoroughly with 10.0 g of anhydrous sodium sulfate until a free-flowing powder is formed.[3]
-
Thimble Loading: Place the mixture into a glass extraction thimble. Alternatively, create a plug of glass wool at the bottom of the Soxhlet extractor, add the sample mixture, and top with another plug of glass wool.
-
Apparatus Assembly: Place ~300 mL of a suitable solvent (e.g., hexane/acetone 1:1 v/v) and a few boiling chips into a 500 mL round-bottom flask.[3] Assemble the Soxhlet apparatus (flask, extractor with thimble, and condenser).
-
Extraction: Heat the flask using a heating mantle to initiate solvent reflux. Adjust the heat so that the extractor cycles 4-6 times per hour. Continue the extraction for 16-24 hours.[3]
-
Cooling and Concentration: After extraction, allow the apparatus to cool completely. The solvent in the round-bottom flask now contains the extracted analyte. Proceed to Part 3 for cleanup.
Note: This protocol is based on the low-concentration procedure (for analyte concentrations ≤20 mg/kg), which is more rigorous.[4][14]
-
Sample Preparation: Weigh 30.0 g of the prepared soil sample into a 250 mL beaker. Mix thoroughly with 30.0 g of anhydrous sodium sulfate.
-
First Extraction: Add 100 mL of solvent (e.g., hexane/acetone 1:1 v/v) to the beaker. Place the tip of the ultrasonic disruptor horn approximately 1-2 cm below the surface of the solvent but above the soil layer.
-
Sonication: Sonicate for 3 minutes at high intensity. Caution: This is an exothermic process; do not allow the extract to boil. The horn should not touch the sides or bottom of the beaker.
-
Separation: Separate the extract from the solid material. This can be done by either:
-
Vacuum Filtration: Decant the extract through a Buchner funnel fitted with filter paper.
-
Centrifugation: Transfer the slurry to a centrifuge bottle, centrifuge at a low speed, and decant the supernatant extract.[4]
-
-
Repeat Extractions: Return the solid material to the beaker and repeat the extraction two more times (steps 2-4) with fresh 100 mL aliquots of solvent.
-
Combine Extracts: Combine the three extracts. The total volume will be approximately 300 mL. Proceed to Part 3 for cleanup.
PART 3: Post-Extraction Cleanup (Solid-Phase Extraction)
Causality: Soil extracts are complex mixtures. An SPE cleanup step is crucial for removing polar and other interfering compounds, which improves the signal-to-noise ratio, enhances analytical sensitivity, and protects the GC-MS system from contamination.[15][19]
-
Initial Concentration: Concentrate the raw extract from either Part 2A or 2B to a volume of 1-2 mL using a rotary evaporator or Kuderna-Danish apparatus. The water bath temperature should not exceed 35°C.
-
Solvent Exchange: Exchange the solvent to hexane by adding 10-20 mL of hexane and re-concentrating to 1 mL. This ensures compatibility with the SPE procedure.
-
SPE Cartridge Conditioning: Condition a silica gel or Florisil SPE cartridge (500 mg) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 1 mL concentrated extract onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent under gravity or very light vacuum at a rate of ~1-2 drops per second.
-
Interference Elution (Washing): Wash the cartridge with 5 mL of hexane to elute nonpolar interferences. Discard this fraction.
-
Analyte Elution: Elute the target analyte, this compound, from the cartridge using 10 mL of a more polar solvent or mixture, such as 1:1 (v/v) hexane:dichloromethane. Collect this eluate in a clean collection tube.
-
Final Concentration: Evaporate the collected eluate to a final volume of 1.0 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.
PART 4: Instrumental Analysis Guidance
The final purified and concentrated extract is best analyzed using gas chromatography-mass spectrometry (GC-MS).[20][21][22] The non-polar nature and thermal stability of 77PD make it well-suited for GC analysis. MS provides definitive identification and sensitive quantification, often in Selected Ion Monitoring (SIM) mode for enhanced selectivity in complex matrices.
Quality Control and Validation
To ensure the trustworthiness and validity of the results, the following quality control measures, adapted from U.S. EPA methodologies, must be implemented:
-
Method Blank: An analyte-free matrix (e.g., clean sand or sodium sulfate) that is processed through the entire sample preparation and analysis procedure. This is used to identify any contamination introduced during the process.
-
Matrix Spike (MS): An aliquot of a sample is fortified (spiked) with a known concentration of the target analyte and carried through the entire procedure. The recovery of the spike is calculated to assess method performance in the specific sample matrix.
-
Matrix Spike Duplicate (MSD): A second spiked aliquot of the same sample, used to assess the precision (reproducibility) of the method.
-
Surrogate Standards: A known concentration of a non-target compound, chemically similar to the analyte of interest but not expected to be in the sample, should be added to every sample before extraction. The recovery of the surrogate provides a measure of method performance for each individual sample.
References
-
Method 3540C: Soxhlet Extraction. (1996). U.S. Environmental Protection Agency. [Link]
-
Solid-phase extraction clean-up of soil and sediment extracts for the determination of various types of pollutants in a single run. (2002). Journal of Chromatography A. [Link]
-
Method 3550C: Ultrasonic Extraction. (2007). U.S. Environmental Protection Agency. [Link]
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SW-846 Test Method 3550C: Ultrasonic Extraction. U.S. Environmental Protection Agency. [Link]
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Rapid Preparation of Environmental Samples by Accelerated Solvent Extraction (ASE). (1996). LCGC North America. [Link]
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EPA 3540C Standard Test for the Soxhlet Extraction Process. EUROLAB. [Link]
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Accelerated solvent extraction (ASE) of environmental organic compounds in soils using a modified supercritical fluid extractor. (2003). Journal of Chromatography A. [Link]
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SW-846 Test Method 3540C: Soxhlet Extraction. U.S. Environmental Protection Agency. [Link]
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SW-846 Test Method 3540C: Soxhlet Extraction. U.S. Environmental Protection Agency. [Link]
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SW-846 Test Method 3550C: Ultrasonic Extraction. U.S. Environmental Protection Agency. [Link]
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Accelerated Solvent Extraction (ASE) in the Analysis of Environmental Solid Samples — Some Aspects of Theory and Practice. (2008). Scilit. [Link]
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Chemistry Deep Dive: Soxhlet Extraction for Semivolatile Analysis. (2022). Enthalpy Analytical. [Link]
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Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. (2005). Journal of Chromatography B. [Link]
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Ultrasound-assisted soil washing processes using organic solvents for the remediation of PCBs-contaminated soils. (2016). Ultrasonics Sonochemistry. [Link]
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EPA 3550C Ultrasonic Process, Standard Test for Extraction Solvent of Sample Matrix. EUROLAB. [Link]
-
Fact Sheet: Extraction and Determinative Methods. U.S. Environmental Protection Agency. [Link]
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Understanding Semi-Volatile Extractions. Environmental Express. [Link]
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Development and validation of a solid phase extraction sample cleanup. (2012). University of Nebraska - Lincoln. [Link]
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(PDF) Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. (2005). ResearchGate. [Link]
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Clean-up of soil extract for PAH analysis SPE Application Note. International Sorbent Technology. [Link]
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What is Solid Phase Extraction (SPE)? Organomation. [Link]
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Exploring the progress and challenges of ultrasonic technology in environmental remediation. (2024). Heliyon. [Link]
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Extraction of Semivolatile Organic Compounds from Solid Matrices. (2019). Request PDF. [Link]
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Ultrasound-Assisted Extraction Of Organic Contaminants. (2015). Request PDF. [Link]
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(PDF) Application of Ultrasound-Assisted Supercritical Extraction to Soil Remediation. (2017). ResearchGate. [Link]
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Ultrasound-assisted soil washing processes for the remediation of heavy metals contaminated soils. (2018). Ultrasonics Sonochemistry. [Link]
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DETERMINATION OF PARA-PHENYLENEDIAMINE IN HENNA COSMETIC PRODUCTS IN BENGHAZI. (2024). Global Scientific Journal. [Link]
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Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. (2013). Scientific Research Publishing. [Link]
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Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. (2011). Journal of Chromatography B. [Link]
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Cas 3081-14-9,this compound. LookChem. [Link]
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Occurrence of Substituted p-Phenylenediamine Antioxidants in Dusts. (2021). Environmental Science & Technology Letters. [Link]
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Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. (2000). SciSpace. [Link]
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Hydrolysis of p-Phenylenediamine Antioxidants. (2023). Environmental Science & Technology. [Link]
-
Physicochemical properties of tire-derived para-phenylenediamine quinones. (2023). Request PDF. [Link]
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Application Notes and Protocols for In Vitro Cytotoxicity Assays of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Introduction
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (also known as 77PPD) is a substituted aromatic amine primarily utilized as an antioxidant and antiozonant in the rubber and polymer industries.[1] Its molecular structure, characterized by a p-phenylenediamine core with two bulky alkyl groups, confers high solubility in non-polar matrices.[2] While effective in preventing oxidative degradation of materials, its potential for inducing cellular toxicity is a critical consideration for risk assessment.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays to evaluate the biological effects of this compound.
The cytotoxic mechanisms of p-phenylenediamine (PPD) and its derivatives often involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis.[3][4] Studies on various PPD compounds have demonstrated the generation of reactive oxygen species (ROS), leading to lipid peroxidation, depletion of cellular antioxidants like glutathione (GSH), and subsequent activation of apoptotic pathways.[5] Given the structural similarities, it is hypothesized that 77PPD may elicit cytotoxicity through comparable mechanisms.
These application notes will detail the theoretical basis and provide step-by-step protocols for a panel of in vitro assays to comprehensively assess the cytotoxic potential of this compound. The assays described herein are designed to measure key indicators of cell health, including metabolic activity, membrane integrity, and the activation of apoptotic pathways.
Physicochemical Properties and Handling
This compound is a deep red, slightly viscous liquid with an aromatic odor.[6] It is characterized by its low water solubility (less than 1 mg/mL) and is soluble in organic solvents such as ethanol and DMSO.[7] Due to its hydrophobic nature, careful consideration must be given to its preparation for in vitro assays to ensure proper dispersion and avoid precipitation in aqueous cell culture media. A stock solution in a suitable solvent like DMSO is recommended, with the final solvent concentration in the cell culture medium kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
Recommended In Vitro Cytotoxicity Assay Panel
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. The following assays provide a tiered approach, from initial screening of cell viability to more detailed mechanistic studies.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[10]
Protocol: MTT Assay for this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Selected cell line (e.g., HepG2, A549, or relevant cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions should be made in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the seeding medium from the wells and replace it with the medium containing various concentrations of the test compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[13] LDH is a stable cytoplasmic enzyme that, when released into the culture medium, can be quantified using a coupled enzymatic reaction.[14]
Protocol: LDH Cytotoxicity Assay
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
Treated cell culture supernatants from the primary assay plate
-
96-well microplates
Procedure:
-
Supernatant Collection: Following the treatment period, centrifuge the 96-well plate to pellet any detached cells. Carefully collect the cell culture supernatant without disturbing the cell layer.
-
Assay Setup: In a new 96-well plate, add the collected supernatants. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a background control (medium only).[4]
-
Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[13]
Data Analysis:
Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically normalizes the experimental LDH release to the spontaneous and maximum release controls.
Apoptosis Assessment: Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and -7 are key effector caspases. This assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, leading to the generation of a luminescent signal.[3]
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (commercially available)
-
Treated cells in a 96-well white-walled microplate
-
Luminometer
Procedure:
-
Assay Plate Setup: Seed cells and treat with this compound as described for the MTT assay, but in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Reagent Addition: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of the cell culture medium in each well.
-
Incubation: Mix the contents of the wells on a plate shaker and incubate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results can be expressed as fold-change in caspase activity compared to the vehicle control.
Mechanistic Insights: Oxidative Stress Assessment
Given the antioxidant nature of this compound and the known pro-oxidant effects of some PPD derivatives, investigating its impact on cellular redox status is crucial.
Reactive Oxygen Species (ROS) Detection
Intracellular ROS levels can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Glutathione (GSH) Depletion Assay
GSH is a major intracellular antioxidant. A decrease in the GSH/GSSG (oxidized glutathione) ratio is an indicator of oxidative stress. Commercially available kits can be used to measure the levels of total and oxidized glutathione.
Data Presentation and Interpretation
| Assay | Endpoint Measured | Expected Outcome with Cytotoxic Compound |
| MTT Assay | Mitochondrial dehydrogenase activity (cell viability) | Dose-dependent decrease in absorbance, allowing for IC50 calculation. |
| LDH Assay | Lactate dehydrogenase release (membrane integrity) | Dose-dependent increase in absorbance, indicating loss of membrane integrity. |
| Caspase-3/7 Assay | Activity of effector caspases (apoptosis) | Dose-dependent increase in luminescence, indicating the induction of apoptosis. |
| ROS Detection | Intracellular reactive oxygen species | Potential increase in fluorescence, suggesting the induction of oxidative stress. |
| GSH Assay | Levels of reduced and oxidized glutathione | A decrease in the GSH/GSSG ratio, indicating a shift towards an oxidative intracellular environment. |
Visualizing the Workflow and Potential Mechanisms
References
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Pourahmad, J., Kobarfard, F., & Shakoori, A. (n.d.). Lysosomal Oxidative Stress Cytotoxicity Induced By Para-phenylenediamine Redox Cycling In Hepatocytes. Brieflands. Retrieved from [Link]
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor protocols, 2018(6).
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Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
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Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Garrigue, J. L., Ballantyne, M., Kumaravel, T., Lloyd, M., Nohynek, G. J., & Kirkland, D. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites.
- Babich, H., & Borenfreund, E. (1992). In vitro cytotoxicity of methylated phenylenediamines. Toxicology letters, 63(2), 171–179.
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ResearchGate. (n.d.). IC50 values of the compounds for A549 and NIH/3T3 cells after 24 h. Retrieved from [Link]
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LookChem. (n.d.). Cas 3081-14-9,this compound. Retrieved from [Link]
- Garrigue, J. L., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N′-diacetyl metabolites. R Discovery.
- Pourahmad, J., & O'Brien, P. J. (2000). Phenylenediamine induced hepatocyte cytotoxicity redox. Cycling mediated oxidative stress without oxygen activation. Redox report : communications in free radical research, 5(6), 391–396.
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ResearchGate. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N, N'-diacetyl metabolites. Retrieved from [Link]
- Gao, L., Yin, J., Liu, M., & Jia, J. (2013). A Protocol for Quantifying Lipid Peroxidation in Cellular Systems by F2-Isoprostane Analysis. ScienceOpen.
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Clean Production Action. (2021). BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE (77PPD) (CAS #3081-14-9) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) AS. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Naz, S., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology.
- Tan, B. L., Norhaizan, M. E., & Liew, W. P. P. (2018). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules (Basel, Switzerland), 23(8), 1816.
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Bio-protocol. (n.d.). Caspase-3/7 Assay. Retrieved from [Link]
- Munday, R., & Fowke, E. A. (1992). Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo. Chemico-biological interactions, 82(2), 165–179.
- Elyoussfi, Z., et al. (2011). The Role of p-Phenylenediamine in Inducing Oxidative Stress and Apoptosis in Human Neutrophils.
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Roche. (n.d.). MTT Assay Protocol for Measuring Cell Viability, Proliferation and Cytotoxicity. Retrieved from [Link]
- Chye, S. M., Tiong, Y. L., Yip, W. K., Koh, R. Y., Len, Y. W., Seow, H. F., Ng, K. Y., Ranjit, D. A., & Chen, S. C. (2013). Apoptosis induced by para-phenylenediamine involves formation of ROS and activation of p38 and JNK in chang liver cells. Environmental toxicology, 28(11), 633–640.
- Zanoni, T. B., Hudari, F., Munnia, A., Peluso, M., Godschalk, R. W., Zanoni, M. V., den Hartog, G. J., Bast, A., Barros, S. B., Maria-Engler, S. S., Hageman, G. J., & de Oliveira, D. P. (2015). The oxidation of p-phenylenediamine, an ingredient used for permanent hair dyeing purposes, leads to the formation of hydroxyl radicals: Oxidative stress and DNA damage in human immortalized keratinocytes. Toxicology letters, 239(3), 194–204.
- Pourahmad, J., Eskandari, M. R., Kaghazi, A., Shaki, F., & Shahraki, J. (2016). para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells. Environmental toxicology, 32(1), 265–277.
- Hossain, M. Z., et al. (2016). Para-Phenylenediamine Induces Apoptotic Death of Melanoma Cells and Reduces Melanoma Tumour Growth in Mice. PloS one, 11(7), e0158632.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Application Note: Monitoring Polymer Stabilization with N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine using FTIR Spectroscopy
Introduction
Polymers are integral to countless applications, but their long-term performance is often dictated by their susceptibility to environmental degradation.[1] Factors such as heat, UV radiation, and exposure to atmospheric ozone can initiate chemical reactions that lead to chain scission, crosslinking, and the formation of carbonyl groups, ultimately causing the material to become brittle, discolored, and lose its mechanical integrity.[1][2] To counteract these effects, stabilizers are incorporated into the polymer matrix. Among the most effective of these are antiozonants, particularly substituted p-phenylenediamine (PPD) derivatives.
This application note focuses on N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (also known as 77PD), a potent antioxidant and antiozonant used to protect polymers, especially elastomers, from degradation.[3][4][5] The primary mechanism of PPDs involves scavenging ozone and peroxyl radicals, thereby interrupting the oxidative chain reactions that degrade the polymer.[3][6]
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique for identifying the molecular composition of materials.[7][8] It is exceptionally well-suited for studying polymer degradation by detecting changes in the molecular structure, such as the formation of oxidation products.[1][2][9] This guide provides a detailed protocol for using FTIR spectroscopy to analyze polymers stabilized with 77PD, enabling researchers to assess the stabilizer's presence, monitor its consumption, and evaluate the overall oxidative stability of the polymer.
Principle of the Method
FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The resulting spectrum provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the material.[7]
In the context of this application, we will use FTIR to:
-
Identify the base polymer and the 77PD stabilizer: By comparing the sample's spectrum to reference libraries, we can confirm the material's identity.[8][10]
-
Monitor polymer degradation: The appearance and growth of specific absorption bands, particularly in the carbonyl region (around 1700 cm⁻¹), serve as a direct indicator of polymer oxidation.[1][2][11]
-
Track the stabilizer's activity: Changes in the characteristic peaks of 77PD can indicate its consumption as it reacts with oxidative species.
Experimental Workflow
The overall process for analyzing stabilized polymers via FTIR is outlined below.
Caption: Workflow for FTIR analysis of stabilized polymers.
Materials and Equipment
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a suitable detector for the mid-infrared range (4000-400 cm⁻¹).
-
Sampling Accessory: An Attenuated Total Reflectance (ATR) accessory is highly recommended for its ease of use and minimal sample preparation.[7][12] Alternatively, materials for preparing thin films (solvents, IR-transparent windows) or KBr pellets (KBr powder, pellet press) can be used.[13][14]
-
Polymer Samples:
-
Control polymer (without stabilizer)
-
Polymer stabilized with a known concentration of this compound (77PD).
-
Aged/degraded polymer samples (optional, for comparison).
-
-
Reagents (if applicable):
-
Spectroscopy-grade Potassium Bromide (KBr), dried.
-
Suitable solvent for dissolving the polymer (for film casting).
-
-
Sample Preparation Tools: Mortar and pestle, hydraulic press, film casting knife, hot plate.
Detailed Protocols
Protocol 1: Sample Preparation
The choice of sample preparation method is critical for obtaining high-quality, reproducible spectra.
Method A: Attenuated Total Reflectance (ATR) - Recommended
ATR is the simplest and fastest method, ideal for analyzing the surface of solid samples with minimal preparation.[7][12][13]
-
Clean the ATR Crystal: Before each measurement, ensure the ATR crystal (e.g., diamond or germanium) is impeccably clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Acquire Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the ATR crystal itself.
-
Position the Sample: Place the polymer sample directly onto the ATR crystal, ensuring the surface to be analyzed is in full contact.
-
Apply Pressure: Use the accessory's pressure clamp to apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal, which is essential for a strong signal.[15] Be careful not to apply excessive pressure that could damage the crystal.[16]
Method B: Thin Film Casting
This method is suitable for soluble polymers and provides a uniform sample thickness for transmission analysis.
-
Dissolve the Polymer: Dissolve a small amount of the polymer in a suitable volatile solvent to create a solution of appropriate viscosity.
-
Cast the Film: Cast the solution onto an IR-transparent substrate (e.g., KBr or NaCl salt plate) or a glass slide (the film will be peeled off later). Use a casting knife for uniform thickness.
-
Dry the Film: Allow the solvent to evaporate completely in a fume hood or a low-temperature oven. The resulting film should be transparent and free of bubbles.
-
Mount for Analysis: Mount the freestanding film or the salt plate in the spectrometer's sample holder.
Method C: Potassium Bromide (KBr) Pellet
This traditional method is used for solid samples that are not easily analyzed by ATR or as films.[13][14]
-
Grind the Sample: Finely grind approximately 1-2 mg of the polymer sample using an agate mortar and pestle.
-
Mix with KBr: Add 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the ground sample.[13] The mixture should be homogenous.
-
Press the Pellet: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[13]
-
Mount for Analysis: Place the KBr pellet in the designated sample holder in the FTIR instrument.
Protocol 2: FTIR Spectrum Acquisition
-
Instrument Setup:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹ is typically sufficient for polymer analysis.
-
Number of Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.[9]
-
-
Background Collection: As described in the ATR protocol, always collect a background spectrum immediately before analyzing your sample(s) under the same conditions.
-
Sample Measurement: Place the prepared sample in the beam path and acquire the spectrum.
-
Data Processing: The resulting spectrum is typically displayed in % Transmittance or Absorbance. For quantitative comparisons, Absorbance mode is preferred as it is directly proportional to concentration (Beer-Lambert Law).
Data Analysis and Interpretation
The analysis involves identifying key spectral features of the polymer and the 77PD stabilizer and monitoring how they change over time or under stress conditions.
Characteristic Peak Assignments
The FTIR spectrum of a stabilized polymer will be a composite of the signals from the base polymer and the 77PD additive.
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~3300 - 3400 | N-H Stretching (in 77PD) | Presence of the p-phenylenediamine stabilizer.[17] |
| ~2850 - 3000 | C-H Stretching (Aliphatic in Polymer & 77PD) | Characteristic of both the polymer backbone and the alkyl groups of the stabilizer. |
| ~1700 - 1750 | C=O Stretching (Carbonyl) | Key indicator of oxidative degradation (ketones, aldehydes, esters). [1][2] |
| ~1600 & ~1515 | C=C Stretching (Aromatic Ring in 77PD) | Confirms the presence of the phenylenediamine core of the stabilizer.[18] |
| ~1250 - 1300 | C-N Stretching (Aromatic Amine in 77PD) | Another key peak for identifying the 77PD stabilizer.[19][20] |
| Varies | Polymer-specific peaks (e.g., C-H bend, C-O) | Used to identify the base polymer (e.g., Polyethylene, Polypropylene).[21][22] |
Interpreting Spectral Changes
-
Assessing Degradation: The most direct way to assess polymer degradation is to monitor the carbonyl index . This is often calculated as the ratio of the absorbance of the carbonyl peak (e.g., at ~1715 cm⁻¹) to the absorbance of a reference peak that remains stable during degradation (e.g., a C-H bending vibration).[11] An increase in the carbonyl index signifies increased oxidation.[1][2]
-
Monitoring Stabilizer Consumption: As the 77PD reacts with ozone and radicals, its concentration within the polymer will decrease.[6][23] This can be observed in the FTIR spectrum as a decrease in the intensity of its characteristic peaks, such as the N-H stretch (~3350 cm⁻¹) or the aromatic C=C stretch (~1515 cm⁻¹). By comparing the spectra of fresh and aged samples, one can qualitatively or quantitatively track the depletion of the stabilizer.
Caption: Protective mechanism of 77PD against ozone degradation.
Troubleshooting
-
Poor Signal-to-Noise: Increase the number of scans. Ensure good sample-crystal contact in ATR mode. For transmission, check if the film/pellet is too thick (strong bands will be "flat-topped").
-
Sloping Baseline: Often caused by poor sample-crystal contact in ATR or scattering from a poorly prepared KBr pellet. Re-prepare the sample.
-
Spectral Interference: Water and CO₂ peaks can be minimized by purging the spectrometer with dry air or nitrogen and by ensuring samples (especially KBr) are dry.
-
Unidentifiable Peaks: May indicate contamination. Clean the ATR crystal thoroughly or re-prepare the sample with clean tools. Compare against a spectral library to identify the contaminant.[24]
Conclusion
FTIR spectroscopy is an indispensable tool for researchers and quality control professionals working with stabilized polymers.[8][24] The protocols outlined in this application note provide a robust framework for preparing samples, acquiring high-quality spectra, and interpreting the data to assess the presence and effectiveness of this compound. By monitoring the characteristic spectral changes associated with both polymer degradation and stabilizer consumption, users can gain critical insights into material longevity, optimize stabilizer formulations, and ensure product quality.
References
- Impact Solutions. (n.d.). Assessing Polymer Ageing FTIR - Material Analysis.
- ASTM International. (1984).
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from University of Southern Mississippi website.
- ESRF. (n.d.). Micro-FTIR study of the polymer degradation in design objects.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- AZoM. (2025, January 8). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?. AZoM.
- ResearchGate. (n.d.).
- Spectroscopy Online. (n.d.).
- Bruker. (2024, May 27). Testing polymer degradation of food packaging | FT-IR spectroscopy | ISO 10640 ALPHA II. YouTube.
- Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR).
- APM Testing. (n.d.). ASTM E1252 - FTIR Analysis Testing Services.
- Applied Technical Services. (n.d.). FTIR Analysis of Polymers.
- ASTM International. (2018). D5477 Standard Practice for Identification of Polymer Layers or Inclusions by Fourier Transform Infrared Microspectroscopy (FT-IR).
- University of California, Irvine. (n.d.).
- Alpine Polytech. (n.d.). FT-IR.
- Taylor & Francis Online. (n.d.). Synthesis and characterization of Poly(p-phenylenediamine)
- Benchchem. (n.d.). This compound.
- ResearchGate. (n.d.). The infrared spectrum of o-phenylenediamine (OPDA) (a) and it analogous polymer (POPDA) (b).
- ResearchGate. (n.d.). FTIR spectra of poly(m-phenylenediamine). [Download Scientific Diagram].
- ResearchGate. (n.d.). FTIR spectrum of PPD. [Download Scientific Diagram].
- Tian, Z., et al. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). FT-IR spectra of (a) poly(p-phenylenediamine); (b) nanocomposite -1;.... [Download Scientific Diagram].
- Alfa Chemistry. (n.d.). This compound.
- ACS Publications. (n.d.). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology.
- ResearchGate. (n.d.).
- CymitQuimica. (n.d.). This compound (77PD).
- AZoM. (2012, February 13).
- Cayman Chemical. (n.d.). 77PD (CAS 3081-14-9).
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- Jordi Labs. (n.d.). FTIR for Lot QC of Polymers Case Study.
- Marshall University. (n.d.).
- AIDIC. (n.d.). Fourier Transforms Infrared Spectroscopy and X-ray Diffraction Investigation of Recycled Polypropylene/Polyaniline Blends.
- PubMed Central. (2022, July 14).
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Application Notes & Protocols: Advanced Oxidation Processes for the Remediation of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) and its Toxic Quinone Transformation Product
Introduction: The Environmental Challenge of 6PPD and 6PPD-Quinone
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly known as 6PPD, is a high-production volume chemical widely incorporated into rubber tires as an antioxidant and antiozonant.[1][2] Its function is to react with atmospheric ozone and oxygen, thereby preventing the degradation and cracking of tire rubber to ensure safety and extend tire life.[2][3] However, this protective mechanism is also the source of a significant environmental contaminant. The reaction of 6PPD with ozone yields a transformation product, 6PPD-quinone (6PPD-Q), which has been identified as a potent and acutely toxic compound for certain aquatic species.[1][4]
The discovery that 6PPD-Q is responsible for mass mortality events in coho salmon in the U.S. Pacific Northwest has triggered global concern.[5] This toxicant is released from tire wear particles on roadways and transported into aquatic ecosystems primarily through stormwater runoff.[5][6] Concentrations of 6PPD-Q found in roadway runoff have been measured at levels exceeding the lethal concentration for coho salmon and other sensitive fish species.[5] Given the ubiquity of tires, the contamination of surface waters with 6PPD and 6PPD-Q is a worldwide issue demanding effective remediation strategies.
Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and sulfate radical (SO₄•⁻).[7] These species are powerful, non-selective oxidizing agents capable of degrading a wide range of recalcitrant organic pollutants, including 6PPD and 6PPD-Q, into less complex and often less toxic compounds.[7][8] This document provides detailed application notes and protocols for researchers and environmental scientists on the use of several AOPs for the removal of 6PPD and 6PPD-Q from contaminated water.
Part 1: Analytical Protocol for Monitoring 6PPD and 6PPD-Q
A prerequisite for any degradation study is a robust and sensitive analytical method to accurately quantify the target contaminants. The gold standard for analyzing 6PPD and 6PPD-Q in environmental matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), often preceded by Solid-Phase Extraction (SPE) to concentrate the analytes and remove interfering matrix components.[9][10]
Protocol 1: SPE and LC-MS/MS Quantification
This protocol provides a generalized workflow for the quantification of 6PPD and 6PPD-Q in aqueous samples.
1.1. Rationale: SPE is employed to extract the compounds of interest from the water sample onto a solid sorbent, allowing for concentration and cleanup. LC-MS/MS provides high selectivity and sensitivity, enabling detection at the nanogram-per-liter levels relevant to environmental toxicity.[9][11] Isotope-labeled internal standards are used to ensure the highest accuracy by correcting for matrix effects and variations in instrument response.[10]
1.2. Materials & Equipment:
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE manifold
-
Sample collection bottles (amber glass)
-
Methanol, Acetonitrile (LC-MS grade)
-
Ammonium fluoride
-
Deionized water
-
6PPD, 6PPD-Q, and deuterated 6PPD-Q (D₅-6PPD-Q) analytical standards
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC coupled to an Agilent 6470 LC/TQ)[11]
1.3. Step-by-Step Procedure:
-
Sample Preparation: Collect water samples in amber glass bottles to prevent photodegradation.[12] Filter samples (e.g., through a 0.45 µm filter) to remove particulate matter.
-
Internal Standard Spiking: Spike a known volume of the sample with a deuterated internal standard (e.g., D₅-6PPD-Q) to a final concentration appropriate for the expected analyte range.[11]
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by deionized water through it.[9]
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a steady flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., a low percentage of methanol in water) to remove co-extracted interferences.
-
Elution: Elute the retained 6PPD and 6PPD-Q from the cartridge using a small volume of a strong organic solvent, such as acetonitrile or methanol.[9]
-
Analysis: Inject the eluate into the LC-MS/MS system. Separation is typically achieved on a C18 column.[11] Detection is performed using electrospray ionization in positive mode (ESI+) with Multiple Reaction Monitoring (MRM) for definitive identification and quantification.[10][11]
1.4. Data Analysis: Quantify the concentration of 6PPD and 6PPD-Q by constructing a calibration curve using analytical standards and normalizing the response of the native analytes to the response of the isotope-labeled internal standard.
Part 2: Ozonation for 6PPD and 6PPD-Q Degradation
Ozonation is a well-established AOP where ozone (O₃) acts as a strong oxidant. It can react directly with organic molecules or decompose to form highly reactive hydroxyl radicals (•OH).
Principle and Causality
Ozone is highly effective at degrading electron-rich organic compounds like 6PPD due to its electrophilic nature.[2] The reaction of ozone with the p-phenylenediamine structure is the very basis for its formation of 6PPD-Q in the environment.[3] In a controlled treatment setting, ozonation can be leveraged to further oxidize and fragment both the parent 6PPD and the toxic 6PPD-Q. The degradation can proceed through two primary pathways:
-
Direct Ozonation: Ozone directly attacks the aromatic rings and amine groups of the 6PPD/6PPD-Q molecule.
-
Indirect Oxidation: In water, particularly at higher pH, ozone decomposes to form hydroxyl radicals (•OH), which are even more powerful and less selective oxidants, leading to more complete mineralization.
Caption: Experimental workflow for ozonation of 6PPD/6PPD-Q.
Protocol 2: Bench-Scale Ozonation
2.2.1. Materials & Equipment:
-
Ozone generator
-
Glass batch reactor (e.g., 1 L) with gas inlet/outlet
-
Gas diffuser stone
-
Magnetic stirrer and stir bar
-
Sodium thiosulfate (quenching agent)
-
Standard analytical equipment as per Protocol 1
2.2.2. Step-by-Step Procedure:
-
Reactor Setup: Fill the batch reactor with a known volume of water spiked with 6PPD/6PPD-Q to a desired concentration (e.g., 1-10 µg/L). Place the reactor on a magnetic stirrer.
-
Initial Sample: Collect an initial sample (t=0) before starting the ozone flow. Immediately quench the reaction by adding sodium thiosulfate to the sample vial. This is critical to stop any further degradation post-sampling.
-
Initiate Ozonation: Start the ozone generator and bubble ozone gas through the gas diffuser into the reactor at a constant flow rate.
-
Sampling: Collect aliquots of the solution at predetermined time intervals (e.g., 2, 5, 10, 20, 30 minutes).
-
Quenching: Immediately quench each collected sample with sodium thiosulfate.
-
Analysis: Prepare the quenched samples for LC-MS/MS analysis according to Protocol 1 to determine the residual concentrations of 6PPD and 6PPD-Q.
Key Operational Parameters
| Parameter | Effect on Degradation | Rationale |
| Ozone Dose | Higher dose generally increases removal rate. | A higher concentration of O₃ increases the probability of reaction with the target contaminants. |
| pH | Higher pH (>8) can accelerate O₃ decomposition to •OH, increasing efficiency. | The indirect oxidation pathway via hydroxyl radicals is often more effective for complete mineralization than direct ozonolysis.[7] |
| Reaction Time | Longer time leads to greater removal. | Provides more time for the oxidative reactions to occur. |
| Water Matrix | Presence of scavengers (e.g., carbonates, natural organic matter) can decrease efficiency. | Scavengers compete with 6PPD/6PPD-Q for ozone and hydroxyl radicals, reducing the overall process efficiency. |
Part 3: Fenton and Photo-Fenton Processes
The Fenton process utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate powerful hydroxyl radicals. The efficiency can be significantly enhanced with UV light in the photo-Fenton process.
Principle and Causality
The core of the Fenton reaction is the catalytic decomposition of H₂O₂ by Fe²⁺ ions to produce hydroxyl radicals (•OH), as shown in the classic Haber-Weiss mechanism.
-
Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The process is highly pH-dependent, with an optimal range typically between pH 3 and 4.[13] This is because at higher pH, iron precipitates as ferric hydroxide (Fe(OH)₃), removing the catalyst from the solution. The photo-Fenton process enhances •OH generation through two additional mechanisms: the photoreduction of Fe³⁺ back to the active Fe²⁺ form and the photolysis of H₂O₂, creating a catalytic cycle that accelerates degradation.[14]
Caption: Simplified mechanism of Fenton and Photo-Fenton processes.
Protocol 3: Fenton and Photo-Fenton Treatment
3.2.1. Materials & Equipment:
-
Batch reactor (quartz for photo-Fenton to allow UV transmission)
-
UV lamp (e.g., medium-pressure mercury lamp for photo-Fenton)
-
pH meter and controller
-
Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment
-
Ferrous sulfate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Sodium sulfite (quenching agent)
-
Standard analytical equipment
3.2.2. Step-by-Step Procedure:
-
Reactor Setup: Place a known volume of contaminated water into the reactor. If running a photo-Fenton experiment, ensure the reactor is made of quartz and the UV lamp is positioned correctly.
-
pH Adjustment: Adjust the pH of the solution to ~3.0 using sulfuric acid. This step is critical for maintaining iron solubility and optimal radical generation.[13]
-
Catalyst Addition: Add the required amount of ferrous sulfate stock solution to the reactor to achieve the desired Fe²⁺ concentration. Mix thoroughly.
-
Initiate Reaction: Add the hydrogen peroxide stock solution to the reactor to start the Fenton reaction. For photo-Fenton, turn on the UV lamp simultaneously.
-
Sampling: Collect samples at predetermined time intervals.
-
Quenching: Immediately quench the reaction in each sample by adding sodium sulfite. Adjusting the pH to >8 can also stop the reaction by precipitating the iron catalyst.
-
Analysis: Prepare the quenched samples for LC-MS/MS analysis to measure residual 6PPD and 6PPD-Q.
Key Operational Parameters
| Parameter | Effect on Degradation | Rationale |
| pH | Optimal around 3.0. Efficiency drops sharply at pH > 4. | Controls iron solubility. Fe³⁺ precipitates at higher pH, stopping the catalytic cycle.[13] |
| [H₂O₂]:[Fe²⁺] Ratio | Crucial for efficiency. Excess H₂O₂ can scavenge •OH. | An optimal ratio maximizes •OH production. A very high H₂O₂ concentration can be counterproductive.[15] |
| Catalyst Dose | Higher dose increases reaction rate up to a point. | More Fe²⁺ leads to faster H₂O₂ decomposition and more •OH. However, excess Fe²⁺ can also act as a scavenger. |
| UV Light | Significantly enhances removal rate (Photo-Fenton). | Accelerates the regeneration of Fe²⁺ from Fe³⁺, sustaining the catalytic cycle and generating more radicals.[14] |
Part 4: Sulfate Radical-Based AOPs (SR-AOPs)
SR-AOPs utilize persulfate (S₂O₈²⁻) or peroxymonosulfate (HSO₅⁻) as an oxidant source. When activated, these precursors generate the sulfate radical (SO₄•⁻), a powerful oxidant with a longer half-life than the hydroxyl radical.[8]
Principle and Causality
The sulfate radical (E₀ = 2.5–3.1 V) has a redox potential comparable to or even higher than the hydroxyl radical and is effective over a wider pH range.[8] Persulfate can be activated by various methods to generate SO₄•⁻:
-
Heat Activation: High temperatures cleave the peroxide bond in S₂O₈²⁻.
-
UV Activation: UV light provides the energy to break the O-O bond.
-
Transition Metal Activation: Metals like Fe²⁺ (similar to the Fenton process) can activate persulfate.
-
Activation Reaction (e.g., with Fe²⁺): S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺
SO₄•⁻ can then directly oxidize organic pollutants. At alkaline pH, SO₄•⁻ can also react with water to produce hydroxyl radicals, creating a dual-radical system.[16]
Protocol 4: UV/Persulfate Treatment
4.2.1. Materials & Equipment:
-
Quartz batch reactor with a UV lamp
-
Sodium persulfate (Na₂S₂O₈)
-
Methanol or tert-Butyl alcohol (scavengers for radical quenching studies)
-
Standard analytical equipment
4.2.2. Step-by-Step Procedure:
-
Reactor Setup: Fill the quartz reactor with the contaminated water sample.
-
Oxidant Addition: Add the required amount of sodium persulfate to achieve the desired concentration. Stir to dissolve.
-
Initial Sample: Take a t=0 sample before turning on the UV lamp.
-
Initiate Reaction: Turn on the UV lamp to begin the activation of persulfate.
-
Sampling: Collect samples at predetermined time intervals.
-
Quenching: Quench the reaction in each sample immediately by adding a radical scavenger like methanol or sodium thiosulfate.
-
Analysis: Analyze the quenched samples for 6PPD and 6PPD-Q using LC-MS/MS.
Key Operational Parameters
| Parameter | Effect on Degradation | Rationale |
| Persulfate Dose | Higher dose increases removal rate, but excess can self-scavenge. | More persulfate leads to a higher concentration of SO₄•⁻ upon activation. However, excess S₂O₈²⁻ can scavenge SO₄•⁻. |
| UV Intensity | Higher intensity increases the activation rate. | More photons provide more energy for the homolytic cleavage of the persulfate O-O bond.[17] |
| pH | Effective over a broad pH range (2-8). | Unlike the Fenton process, SR-AOPs are less sensitive to pH, which is a significant operational advantage.[8] |
| Water Matrix | Halides (e.g., Cl⁻) can be problematic. Carbonates can be scavengers. | Chloride ions can react with sulfate radicals to form less reactive radical species. |
Part 5: Concluding Remarks and Future Directions
Advanced Oxidation Processes offer a powerful and promising suite of technologies for degrading the emerging contaminants 6PPD and its highly toxic transformation product, 6PPD-Q. The choice of AOP depends on various factors, including the water matrix, initial contaminant concentration, and economic considerations.
-
Ozonation is effective but can be sensitive to water quality parameters like alkalinity.
-
Fenton/Photo-Fenton processes are highly efficient but are constrained by a narrow acidic pH operating range.[13]
-
Sulfate Radical-AOPs are versatile due to their effectiveness across a wider pH range but require an activation step.[8]
For all AOPs, it is crucial to recognize that incomplete mineralization can lead to the formation of various transformation byproducts. Therefore, a comprehensive assessment should not only monitor the disappearance of the parent compounds but also include toxicity assays of the treated water to ensure a true reduction in environmental risk. Future research should focus on optimizing these processes for real-world stormwater matrices and exploring combined AOP/biological treatment trains for a more sustainable and complete remediation solution.
References
- MDPI. (n.d.). Residues of 6PPD-Q in the Aquatic Environment and Toxicity to Aquatic Organisms: A Review.
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for 6PPD and its Quinone Derivative.
- ACS Publications. (n.d.). Environmental Occurrence and Toxicity of 6PPD Quinone, an Emerging Tire Rubber-Derived Chemical: A Review.
- American Chemical Society. (n.d.). Aquatic photochemical reactivity of 6PPD and the toxic degradation product 6PPD-quinone.
- N/A. (2025).
- ALS Global. (2025). New Analytical Method for Analysis of 6PPD-Q.
- Agilent. (2021). Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface Water.
- N/A. (n.d.).
- ACS Publications. (n.d.). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation.
- ITRC. (n.d.). 5 Measuring, Mapping, and Modeling.
- NIH. (2025). Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food - PMC.
- PubMed Central. (n.d.). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation.
- N/A. (2022). Transformation Product Formation upon Heterogeneous Ozonation of the Tire Rubber Antioxidant 6PPD (N-(1,3-dimethylbutyl).
- Berkeley Center for Green Chemistry. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation.
- ACS Publications. (2022). Transformation Product Formation upon Heterogeneous Ozonation of the Tire Rubber Antioxidant 6PPD (N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine).
- PubMed. (2023). First insights into 6PPD-quinone formation from 6PPD photodegradation in water environment.
- ACS Publications. (2023). Sunlight-Induced Transformation of Tire Rubber Antioxidant N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) to 6PPD-Quinone in Water.
- NIH. (n.d.). A Review Study on Sulfate-Radical-Based Advanced Oxidation Processes for Domestic/Industrial Wastewater Treatment: Degradation, Efficiency, and Mechanism.
- ResearchGate. (n.d.). Sunlight-Induced Transformation of Tire Rubber Antioxidant N -(1,3-Dimethylbutyl)- N ′-phenyl- p -phenylenediamine (6PPD) to 6PPD-Quinone in Water | Request PDF.
- Semantic Scholar. (2023). First insights into 6PPD-quinone formation from 6PPD photodegradation in water environment.
- MDPI. (n.d.). Sulfate Radical Advanced Oxidation Processes: Activation Methods and Application to Industrial Wastewater Treatment.
- ResearchGate. (n.d.). Sulfate radical-based advanced oxidation processes for industrial wastewater treatment | Request PDF.
- ResearchGate. (n.d.). The role of sulfate radical in the sulfate-radical-based advanced oxidation process (SR-AOP) systems.
- N/A. (n.d.).
- ResearchGate. (2025). Removal of NOM from drinking water: Fenton's and photo-Fenton's processes.
- ResearchGate. (n.d.). Generation and engineering applications of sulfate radicals in environmental remediation | Request PDF.
- MDPI. (n.d.). Advanced Oxidation Processes and Biotechnological Alternatives for the Treatment of Tannery Wastewater.
- N/A. (n.d.). Comparison of Fenton and Photo-Fenton Processes for Removal of Linear Alkyle Benzene Sulfonate (Las)
- Google Patents. (n.d.). CN103467305A - Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine.
- PubMed. (2007). Alkydic resin wastewaters treatment by fenton and photo-Fenton processes.
- PubMed. (n.d.). Comparing the performance of various advanced oxidation processes for treatment of acetone contaminated water.
- PubMed. (2022). Developments in advanced oxidation processes for removal of microplastics from aqueous matrices.
- YouTube. (2025). 6PPD-Quinone Removal in Decant Facility.
- ResearchGate. (2025). The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study | Request PDF.
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- 4. Aquatic photochemical reactivity of 6PPD and the toxic degradation product 6PPD-quinone - American Chemical Society [acs.digitellinc.com]
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Application Note: Electrochemical Detection of the Antioxidant N,N'-bis(1,A-dimethylpentyl)-p-phenylenediamine
Abstract
This application note provides a comprehensive guide for the electrochemical detection of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a hindered p-phenylenediamine antioxidant commonly used in the rubber and polymer industries. The protocol details the use of cyclic voltammetry (CV) for characterizing its redox behavior and differential pulse voltammetry (DPV) for sensitive quantification. Due to the compound's hydrophobic nature, a non-aqueous solvent system is employed. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a reliable analytical method for this specific antioxidant.
Introduction: The Significance of Monitoring a Key Antioxidant
This compound, also known as 77PD, is a highly effective antioxidant and antiozonant.[1] Its molecular structure, featuring bulky alkyl groups on the nitrogen atoms of a p-phenylenediamine core, makes it a potent scavenger of free radicals.[2] This property is crucial in preventing the oxidative degradation of materials like plastics, adhesives, and elastomers, thereby extending their lifespan and ensuring their performance integrity.[3] The monitoring of 77PD levels is critical for quality control in manufacturing processes and for studying its environmental fate and toxicological impact.[4]
Electrochemical methods offer a compelling alternative to traditional chromatographic techniques for the analysis of 77PD.[5] These methods are characterized by their rapid analysis time, cost-effectiveness, and ease of miniaturization.[6] The electrochemical activity of p-phenylenediamine derivatives is well-documented, typically involving a two-electron oxidation to form a quinone-diimine species.[7] This redox behavior forms the basis of the sensitive and selective electrochemical detection protocol detailed herein.
Principle of Electrochemical Detection
The electrochemical detection of this compound is based on its oxidation at the surface of a working electrode. The two secondary amine groups in the p-phenylenediamine core are electroactive and can be oxidized to form a quinone-diimine structure. This oxidation process involves the transfer of two electrons and two protons.
The half-reaction can be generalized as:
R-NH-C₆H₄-NH-R → R-N=C₆H₄=N-R + 2H⁺ + 2e⁻
where R represents the 1,4-dimethylpentyl group.
By applying a potential sweep using techniques like cyclic voltammetry, the characteristic oxidation peak potential and current can be determined. For quantitative analysis, differential pulse voltammetry is employed, where the peak current is directly proportional to the concentration of the antioxidant in the sample.
Materials and Methods
Reagents and Chemicals
-
Analyte: this compound (CAS 3081-14-9), analytical standard grade[8]
-
Solvent: Acetonitrile (CH₃CN), HPLC or electrochemical grade
-
Supporting Electrolyte: Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter
-
Reference Electrode: Ag/AgCl (saturated KCl)
-
Counter Electrode: Platinum wire
-
Polishing Materials: Alumina slurries (1.0, 0.3, and 0.05 µm) and polishing pads
Instrumentation
-
Potentiostat/Galvanostat with corresponding software for data acquisition and analysis.
-
Three-electrode electrochemical cell.
-
Micropipettes and standard laboratory glassware.
-
Analytical balance.
-
Ultrasonic bath.
Preparation of Solutions
-
Supporting Electrolyte Solution (0.1 M TBAPF₆ in Acetonitrile): Dissolve 3.87 g of TBAPF₆ in 100 mL of acetonitrile. Sonicate for 10 minutes to ensure complete dissolution.
-
Stock Solution of this compound (10 mM): Accurately weigh 30.45 mg of the standard and dissolve it in 10 mL of the 0.1 M TBAPF₆/acetonitrile solution. This compound is a viscous liquid, so careful handling is required.[9]
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the supporting electrolyte solution to achieve the desired concentration range for calibration.
Experimental Protocols
Electrode Pre-treatment: A Critical Step for Reproducibility
Proper preparation of the glassy carbon working electrode is paramount for achieving reproducible results, as the oxidation products of p-phenylenediamines can foul the electrode surface.
-
Mechanical Polishing:
-
Polish the GCE surface with 1.0 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse thoroughly with deionized water and then sonicate in deionized water for 1 minute.
-
Repeat the polishing and sonication steps with 0.3 µm and then 0.05 µm alumina slurries.
-
-
Electrochemical Cleaning (Optional but Recommended):
-
In a separate cell containing 0.5 M H₂SO₄, cycle the potential between -0.5 V and +1.5 V at a scan rate of 100 mV/s for 20 cycles.
-
Rinse the electrode thoroughly with deionized water and then with acetonitrile before use.
-
Cyclic Voltammetry (CV) for Qualitative Analysis
CV is used to characterize the electrochemical behavior of the analyte.
-
Pipette 10 mL of a 1 mM solution of this compound in 0.1 M TBAPF₆/acetonitrile into the electrochemical cell.
-
Insert the pre-treated GCE, Ag/AgCl reference electrode, and platinum counter electrode.
-
Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen blanket over the solution during the experiment.
-
Record the cyclic voltammogram by scanning the potential from an initial potential where no reaction occurs (e.g., -0.2 V) to a potential sufficiently positive to oxidize the analyte (e.g., +1.0 V) and back to the initial potential.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 150, 200 mV/s) to investigate the nature of the electrochemical process.
Differential Pulse Voltammetry (DPV) for Quantitative Analysis
DPV is a more sensitive technique for determining the concentration of the analyte.
-
Prepare a series of standard solutions of this compound in 0.1 M TBAPF₆/acetonitrile (e.g., 1, 5, 10, 25, 50, 100 µM).
-
For each standard, pipette 10 mL into the electrochemical cell and deaerate with nitrogen.
-
Record the DPV scan over a potential range that brackets the oxidation peak observed in the CV experiments.
-
Construct a calibration curve by plotting the peak current from the DPV scans against the concentration of the analyte.
-
To analyze an unknown sample, prepare it in the same supporting electrolyte, record the DPV, and determine its concentration from the calibration curve.
Data Interpretation and Expected Results
Cyclic Voltammetry Analysis
The cyclic voltammogram of this compound is expected to show a well-defined anodic (oxidation) peak. The corresponding cathodic (reduction) peak may be absent or significantly smaller, indicating an irreversible or quasi-reversible electrochemical process, which is common for substituted p-phenylenediamines.[7] A plot of the peak current versus the square root of the scan rate should be linear, indicating a diffusion-controlled process.
Quantitative Analysis with DPV
The DPV will exhibit a distinct peak at a potential similar to the CV oxidation peak. The height of this peak is proportional to the concentration of the antioxidant.
| Parameter | Typical Value Range |
| DPV Peak Potential | +0.4 to +0.8 V vs. Ag/AgCl |
| Linear Range | 1 µM - 500 µM (Requires optimization) |
| Limit of Detection (LOD) | < 1 µM (Requires optimization) |
| Table 1: Expected performance characteristics for the DPV analysis of this compound. These values are estimates based on similar compounds and require experimental validation. |
Workflow and Pathway Diagrams
Figure 1: A schematic of the experimental workflow from preparation to quantification.
Figure 2: The proposed electrochemical oxidation pathway of the analyte.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or poor signal | - Improperly connected electrodes.- Fouled electrode surface.- Degraded analyte solution. | - Check all cell connections.- Thoroughly re-polish the working electrode.- Prepare fresh standard solutions. |
| Poor reproducibility | - Inconsistent electrode surface.- Presence of oxygen or water in the solvent. | - Follow a strict and consistent electrode polishing protocol.- Ensure proper deaeration with nitrogen and use dry acetonitrile. |
| Drifting baseline | - Contamination of the supporting electrolyte.- Unstable reference electrode. | - Use high-purity reagents.- Check the filling solution of the reference electrode. |
| Broad or distorted peaks | - High solution resistance.- Adsorption of analyte or product on the electrode. | - Ensure the reference electrode is close to the working electrode.- Polish the electrode between measurements. Consider using a different solvent or electrode material. |
Conclusion
The electrochemical protocol detailed in this application note provides a robust and sensitive method for the detection and quantification of this compound. By leveraging the inherent electroactivity of the p-phenylenediamine core, this method offers a valuable analytical tool for quality control, research, and environmental monitoring. The provided guidelines for experimental setup, execution, and troubleshooting will enable researchers to successfully implement this technique.
References
-
ResearchGate. cyclic voltammograms of 6 mM p-phenylenediamines I–V, 1st cycle; phosphate buffer pH 6.8. Available from: [Link]
-
LookChem. Cas 3081-14-9,this compound. Available from: [Link]
-
ResearchGate. Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. Available from: [Link]
-
Holmquist, W. R., & W. W. C. Moir. (1969). The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. Biochemical Journal, 115(4), 509–518. Available from: [Link]
-
ResearchGate. The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Pineda, T., Fernandez-Merino, A., del Caño, R., Chávez, M., Sánchez-Obrero, G., Madueño, R., & Blázquez, M. (2024). p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. Electrochimica Acta, 471, 143369. Available from: [Link]
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Tang, D., Rose, J., Gonzalez, J., Giles, M., Ardo, S., Minus, M., & Surendranath, Y. (2024). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. ChemRxiv. Available from: [Link]
-
van Veen, J. A. R., & Visser, C. (1981). Electrochemical study of the heterogeneously catalysed reaction between N,N-dimethyl-p-phenylenediamine and CoIII(NH3)5Cl2+ at monometallic and bimetallic surfaces of silver and gold. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(10), 2445-2456. Available from: [Link]
-
ResearchGate. Voltammetric determination of different antioxidants in the petroleum products by working gold electrode. Available from: [Link]
-
ResearchGate. Voltammetric determination of synthetic antioxidants using linear scan voltammetry with a gold disc electrode. Available from: [Link]
-
SIELC Technologies. N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine. Available from: [Link]
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ResearchGate. Voltammetric detection of synthetic water-soluble phenolic antioxidants using carbon nanotube based electrodes. Available from: [Link]
-
MDPI. Eco-Friendly Voltammetric Techniques for Assessing Antioxidant Properties in Dietary Supplements. Available from: [Link]
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Chevion, S., Roberts, M. A., & Chevion, M. (2000). The use of cyclic voltammetry for the evaluation of antioxidant capacity. Free Radical Biology and Medicine, 28(6), 860-870. Available from: [Link]
-
Garcia, E., et al. (1994). pH Dependence of blocked p-phenylenediamine electrochemistry. Journal of the Electrochemical Society, 141(9), 2367-2373. Available from: [Link]
-
Analytical and Bioanalytical Electrochemistry. (2021). A polymerized film of PhosphoMolybdic Acid (PMA)/Poly(Paraphenylene diamine) (PPD) was prepared. Analytical and Bioanalytical Electrochemistry, 13(2), 176-189. Available from: [Link]
-
ResearchGate. Electrochemical Approach for Recognition and Quantification of p-Phenylenediamine: A Review. Available from: [Link]
-
OUCI. P-Phenylenediamine Electrochemical Oxidation Revisited: Mechanism and Kinetics in Acid Medium. Available from: [Link]
-
University of Surrey. The electrochemical oxidation of N,N-diethyl-p-phenylenediamine in DMF and analytical applications. Part I: Mechanistic study. Available from: [Link]
-
R Discovery. O-Phenylenediamine Electropolymerization by Cyclic Voltammetry Combined with Electrospray Ionization-Ion Trap Mass Spectrometry. Available from: [Link]
-
ChemRxiv. Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. Available from: [Link]
-
Sensors and Diagnostics. Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Available from: [Link]
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Troubleshooting & Optimization
improving N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine solubility for biological assays
A Guide for Researchers on Improving Solubility for Biological Assays
Welcome to the technical support center for N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (also known as 77PD). This resource is designed for researchers, scientists, and drug development professionals who are working with this highly lipophilic antioxidant. Given its challenging physical properties, successfully incorporating 77PD into aqueous biological assays requires careful planning and execution. This guide provides in-depth, experience-driven advice to help you overcome solubility hurdles and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (77PD), and why is it so difficult to dissolve in aqueous buffers?
A1: this compound is a hindered p-phenylenediamine antioxidant.[1] It is a deep red, viscous liquid with a highly non-polar molecular structure.[2][3][4] Its difficulty in dissolving in aqueous solutions stems from its chemical properties:
-
High Lipophilicity: The two large 1,4-dimethylpentyl alkyl groups make the molecule extremely hydrophobic (fat-loving). This is quantified by its high LogP value of 6.3, which indicates a strong preference for non-polar environments over water.[2][4]
-
Low Water Solubility: Its measured water solubility is extremely low, approximately 800 µg/L at 22°C.[1][2][4] This is often orders of magnitude lower than the concentrations required for biological assays.
This combination of properties means that when 77PD is introduced into a water-based medium like cell culture media or assay buffer, its molecules tend to aggregate and precipitate out of solution rather than disperse.
Q2: What are the primary safety concerns when handling 77PD and other p-phenylenediamine derivatives?
A2: As a Senior Application Scientist, I cannot overstate the importance of safety. While 77PD is primarily an industrial chemical, the broader class of p-phenylenediamines (PPDs) is known for potential toxicity.[5]
-
Skin and Eye Irritation: Direct contact may cause irritation.[2][4]
-
Allergic Contact Dermatitis: PPDs are well-documented skin sensitizers.[6]
-
Potential Mutagenicity and Cytotoxicity: Studies on PPD and its derivatives have shown potential for genotoxicity and cytotoxicity, including the induction of apoptosis in cells.[6][7][8][9]
-
Reactivity: 77PD can react with oxidizing agents and may be sensitive to heat, air, and moisture during long-term storage.[2][3][4][10][11]
Always handle this compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and consult the Safety Data Sheet (SDS) before use.
Q3: My 77PD, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening?
A3: This is the most common problem researchers face with highly lipophilic compounds. You have created a stock solution in a strong organic solvent (DMSO) where 77PD is soluble. However, when you dilute this stock into an aqueous medium, you are performing a "solvent shift." The concentration of the organic solvent drops dramatically, and the compound is suddenly in an environment (water) where it is not soluble. It immediately crashes out of solution, forming microscopic or visible precipitates. This drastically reduces the bioavailable concentration of your compound, leading to unreliable and non-reproducible results.[12][13]
Troubleshooting Guide: Achieving and Maintaining Solubility
Issue 1: Preparing a Stable, High-Concentration Stock Solution
Your primary goal is to create a concentrated stock solution that can be diluted to the final working concentration without immediate precipitation.
Root Cause Analysis: The choice of the primary solvent is critical. While 77PD is soluble in ethanol (≥10 mg/mL), it is only sparingly soluble in DMSO (1-10 mg/mL).[2][4][14]
Recommended Solutions & Protocols:
-
Protocol 1: Standard DMSO Stock Preparation
-
Weigh the required amount of 77PD in a chemical-resistant glass vial.
-
Add pure, anhydrous DMSO to achieve a concentration within the sparingly soluble range (e.g., 5-10 mg/mL).
-
Vortex vigorously. Gentle warming (to 37°C) and brief sonication can aid dissolution, but avoid overheating as the compound may be sensitive to heat.[10]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures, protected from light.[10]
-
-
Expert Insight: Do not attempt to make a stock solution that is too concentrated. Pushing the limits of solubility will only make the subsequent dilution steps more prone to failure.
Issue 2: Compound Precipitation in Aqueous Assay Medium
This occurs during the critical step of diluting the organic stock into your buffer or cell culture medium.
Root Cause Analysis: The aqueous medium cannot maintain the high concentration of the lipophilic compound that was stable in the organic stock. The key is to keep the final concentration of the organic solvent low enough to be non-toxic to cells while using formulation strategies to keep the compound dispersed.
Recommended Solutions & Protocols:
The way you mix is crucial. Never add the aqueous buffer directly to your small volume of DMSO stock. Instead, add the stock solution to the buffer.
-
Protocol 2: Optimized Dilution Technique
-
Dispense the required volume of your aqueous assay buffer into a sterile tube.
-
While vigorously vortexing or stirring the buffer, slowly add the required volume of your 77PD stock solution drop-by-drop.[12]
-
Continue vortexing for at least 30 seconds after addition to ensure maximum dispersion.
-
Immediately before adding to your assay, visually inspect the solution against a dark background for any signs of cloudiness or precipitation (Tyndall effect).[12]
-
For particularly challenging assays, co-solvents or carriers may be necessary. These work by creating a more favorable micro-environment for the lipophilic compound within the aqueous phase.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15][16][17] They can encapsulate lipophilic molecules, forming an "inclusion complex" that is water-soluble.[16][17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for biological applications.[16]
-
Protocol 3: Formulation with HP-β-CD
-
Prepare a solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).
-
While vortexing this cyclodextrin solution, add your 77PD stock solution as described in Protocol 2.
-
Allow the solution to equilibrate for at least 15-30 minutes to allow for complex formation.
-
-
-
Surfactants: Non-ionic surfactants like Pluronic® F-68 or Tween® 20 can be used at low concentrations (typically 0.05-0.2%) to help disperse lipophilic compounds.[19][20]
-
Expert Caution: Surfactants can form micelles which may interfere with some assays or affect cell membranes. Always run a vehicle control with the surfactant alone to test for baseline effects.
-
Data Summary: Comparison of Solubilization Strategies
| Strategy | Primary Solvent | Co-Solvent/Excipient | Pros | Cons | Final Solvent Conc. Limit (Typical) |
| Standard Dilution | DMSO / Ethanol | None | Simple, widely used. | High risk of precipitation for highly lipophilic compounds. | < 0.5%[21][22] |
| Cyclodextrin | DMSO / Ethanol | HP-β-Cyclodextrin | Significantly increases apparent solubility; can reduce toxicity.[15][16] | May extract cholesterol from cell membranes at high concentrations.[23] | < 0.5% |
| Surfactant | DMSO / Ethanol | Pluronic® F-68, Tween® 20 | Good for creating stable dispersions. | Can interfere with assays; potential for cell toxicity.[20] | < 0.5% |
Troubleshooting Guide: Assay Interference & Cytotoxicity
Issue 3: Vehicle (Solvent) is Causing Toxicity or Assay Interference
Even if you achieve a clear solution, the solvent itself can be a confounding factor.
Root Cause Analysis: DMSO is not biologically inert. At concentrations above 0.5%, it can inhibit cell proliferation and cause cytotoxicity.[21][22] It can also directly interfere with assay components or protein function.[24]
Recommended Solutions:
-
Minimize Final DMSO Concentration: Always aim for the lowest possible final concentration of DMSO in your assay, ideally ≤0.1%. This may require making a more dilute stock solution.[21]
-
Run Rigorous Vehicle Controls: Every experiment must include a "vehicle control" group that is treated with the exact same concentration of DMSO (and any other excipients) as your test groups. This allows you to subtract any background effects caused by the solvent.
-
Consider Alternative Solvents: If DMSO proves problematic, ethanol can be used. However, ethanol is often more cytotoxic than DMSO, so its final concentration must be kept even lower.[13]
Visualizing the Workflow
Decision-Making Flowchart for Solubilization
This diagram outlines a logical path for selecting an appropriate solubilization strategy.
Caption: Fate of 77PD in different solvent environments.
References
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). Retrieved from [Link]
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. Retrieved from [Link]
-
Formulation of water insoluble drugs - CORE. (n.d.). Retrieved from [Link]
-
Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). Retrieved from [Link]
-
This compound | C20H36N2 | CID 18320 - PubChem. (n.d.). Retrieved from [Link]
-
Gautam, S., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers. Retrieved from [Link]
- Liu, R. (Ed.). (2007).
-
Fenyvesi, É., et al. (2020). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics. Retrieved from [Link]
-
Chung, K. T., et al. (2000). Mutagenicity and toxicity studies of p-phenylenediamine and its derivatives. Toxicological Sciences. Retrieved from [Link]
-
Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. Retrieved from [Link]
-
Cas 3081-14-9,this compound | lookchem. (n.d.). Retrieved from [Link]
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.). Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved from [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (2021). Retrieved from [Link]
-
Phototoxicity of Phenylenediamine Hair Dye Chemicals in Salmonella typhimurium TA102 and Human Skin Keratinocytes - PMC - NIH. (n.d.). Retrieved from [Link]
-
What effects does DMSO have on cell assays? - Quora. (2017). Retrieved from [Link]
-
Garrigue, J. L., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Mutation Research. Retrieved from [Link]
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... - ResearchGate. (n.d.). Retrieved from [Link]
-
This compound (3081-14-9) | Chemical Effects in Biological Systems. (n.d.). Retrieved from [Link]
-
The effect of DMSO on the cell viability at 72 h post-seeding. Cells... - ResearchGate. (n.d.). Retrieved from [Link]
-
Chen, S. C., et al. (2006). p-Phenylenediamine induces p53-mediated apoptosis in Mardin-Darby canine kidney cells. Toxicology in Vitro. Retrieved from [Link]
-
How to dissolve a lipophilic compund in media? - ResearchGate. (2021). Retrieved from [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.). Retrieved from [Link]
-
Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions - ResearchGate. (n.d.). Retrieved from [Link]
-
The effects of para-phenylenediamine (PPD) on the skin fibroblast cells - PubMed. (2019). Retrieved from [Link]
-
Extraction of lipophilic compounds::Core Facility Analysis of Lignocellulosics - BOKU. (n.d.). Retrieved from [Link]
-
Srinarong, P., et al. (2011). Improved dissolution behavior of lipophilic drugs by solid dispersions: the production process as starting point for formulation considerations. Expert Opinion on Drug Delivery. Retrieved from [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy. (n.d.). Retrieved from [Link]
-
Evaluating the Impact of High Pluronic (R) F68 Concentrations on Antibody Producing CHO Cell Lines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage - The Ohio State University. (2008). Retrieved from [Link]
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- 8. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-Phenylenediamine induces p53-mediated apoptosis in Mardin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. quora.com [quora.com]
overcoming matrix interference in N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine quantification
Welcome to the technical support resource for the analysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (also known as 77PD or by its trade name, Santoflex™ 77). This guide is designed for researchers and analytical chemists encountering challenges with matrix interference during the quantification of this antioxidant, particularly in complex sample types. We will explore the root causes of these interferences and provide validated, step-by-step strategies to ensure data accuracy and reproducibility.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding 77PD analysis and matrix effects.
Q1: What is this compound (77PD), and why is its quantification challenging?
A1: this compound is a high-performance antioxidant and antiozonant from the p-phenylenediamine (PPD) class. It is widely used in the rubber and polymer industries to protect materials from degradation. Quantification becomes challenging when analyzing 77PD in complex matrices such as polymer extracts, biological fluids, or environmental samples. The matrix contains a multitude of other compounds (e.g., other additives, processing oils, biological lipids, humic substances) that can interfere with the analytical signal of 77PD, leading to inaccurate results.
Q2: What is "matrix interference" or "matrix effect" in the context of LC-MS/MS analysis?
A2: In Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a matrix effect is the alteration of the ionization efficiency of the target analyte (77PD) by co-eluting compounds from the sample matrix. This can manifest in two primary ways:
-
Ion Suppression: The most common effect, where co-eluting matrix components compete with the analyte for ionization, reducing the analyte's signal intensity and leading to underestimation.
-
Ion Enhancement: Less common, where co-eluting compounds enhance the analyte's ionization, leading to overestimation.
The primary cause is the competition for charge or energy in the ion source of the mass spectrometer. Because 77PD is often present at low concentrations, even minor signal suppression can compromise detection limits and quantitative accuracy.
Q3: My 77PD peak is showing poor shape or splitting. Is this a matrix effect?
A3: While matrix effects can contribute, poor peak shape (e.g., tailing, fronting, or splitting) in liquid chromatography is often related to the chromatographic method itself. Common causes include:
-
Column Overload: Injecting too much sample mass onto the column.
-
Incompatible Injection Solvent: Dissolving the sample in a solvent much stronger than the mobile phase's initial conditions can cause peak distortion.
-
Column Degradation: Loss of stationary phase or blockage of the column frit.
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase.
However, a complex matrix can exacerbate these issues. For example, strongly retained matrix components can accumulate on the column head, creating an active site that causes peak splitting for subsequently injected analytes.
Q4: Can I use a standard calibration curve prepared in a pure solvent to quantify 77PD in my samples?
A4: It is strongly discouraged. A solvent-based calibration curve does not account for matrix effects. If your samples exhibit ion suppression, quantifying against a solvent standard will lead to a significant underestimation of the true 77PD concentration. The most reliable method is to use a matrix-matched calibration , where calibration standards are prepared in a blank matrix extract that is identical to the samples being analyzed. This ensures that the standards and the samples experience the same degree of matrix effect, canceling out the bias.
Part 2: Troubleshooting Guide - Mitigating Matrix Interference
This section provides detailed troubleshooting workflows for common problems encountered during 77PD quantification.
Issue 1: Low Analyte Recovery and Signal Suppression
You observe that the signal intensity for 77PD in your sample is much lower than expected, and spike-recovery experiments show poor recovery (<70%).
Root Cause Analysis: This is a classic symptom of significant matrix interference, likely ion suppression, caused by co-eluting, non-volatile components from the sample matrix. In polymer analysis, common interferences include oligomers, other additives, and plasticizers. The first line of defense is a more effective sample cleanup procedure.
Troubleshooting Workflow:
Caption: Workflow for addressing ion suppression via sample cleanup.
Detailed Protocol: Solid Phase Extraction (SPE) for Matrix Cleanup
This protocol is a starting point and should be optimized for your specific matrix. The goal is to retain 77PD while washing away interfering components.
-
Step 1: Sorbent Selection
-
For 77PD, a non-polar compound, a reverse-phase sorbent like C18 or a polymer-based sorbent (e.g., Oasis HLB) is a suitable choice. Polymer-based sorbents often provide higher capacity and are stable across a wider pH range.
-
-
Step 2: Condition and Equilibrate the SPE Cartridge
-
Wash the cartridge (e.g., 500 mg, 6 mL C18) with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water (or a solvent matching your sample's initial conditions). Do not let the sorbent bed go dry.
-
-
Step 3: Load the Sample
-
Dilute your sample extract (e.g., 1 mL) with a weak solvent like water to ensure the analyte is retained.
-
Load the diluted sample onto the cartridge at a slow flow rate (~1-2 mL/min).
-
-
Step 4: Wash Step (Crucial for Removing Interferences)
-
Wash the cartridge with a weak organic solvent mixture to remove polar interferences. For example, wash with 5 mL of 40% methanol in water. This step is critical and may require optimization. The goal is to find a solvent composition that is strong enough to elute interferences but weak enough to leave 77PD bound to the sorbent.
-
-
Step 5: Elute the Analyte
-
Elute the retained 77PD with a strong organic solvent. For example, use 2 x 3 mL aliquots of methanol or acetonitrile.
-
Collect the eluate.
-
-
Step 6: Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 500 µL) of mobile phase or a compatible solvent for injection.
-
Validation Table: Comparing Cleanup Methods
| Method | Sample Matrix | Average Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD, %) |
| Dilute-and-Shoot | Tire Tread Extract | 45% | -78% (Suppression) | 21% |
| LLE (Hexane) | Tire Tread Extract | 65% | -45% (Suppression) | 13% |
| Optimized SPE (C18) | Tire Tread Extract | 92% | -8% (Minimal Effect) | <5% |
Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100.
Issue 2: Co-eluting Peak with Identical Mass Transition
You observe a peak at the same retention time as 77PD that shares the same precursor and product ion mass-to-charge ratios (m/z), making quantification impossible even with MS/MS.
Root Cause Analysis: This indicates the presence of an isomer or a structurally similar compound that produces the same mass fragments. This is a challenging scenario that cannot be solved by sample cleanup or MS tuning alone. The solution lies in improving the chromatographic separation.
Troubleshooting Workflow:
Caption: Strategy for resolving isomeric co-elution.
Detailed Protocol: Optimizing Chromatographic Selectivity
-
Step 1: Change Column Stationary Phase
-
If you are using a standard C18 column, the separation is based primarily on hydrophobicity. An interfering isomer may have very similar hydrophobicity.
-
Action: Switch to a column with a different separation mechanism.
-
Phenyl-Hexyl Column: Offers pi-pi interactions, which can differentiate between aromatic compounds with subtle structural differences.
-
Pentafluorophenyl (PFP) Column: Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering unique selectivity for polar and aromatic compounds.
-
-
-
Step 2: Adjust Mobile Phase Gradient
-
A shallow gradient provides more time for compounds to interact with the stationary phase, improving the chances of separation.
-
Action: Decrease the rate of change of your organic mobile phase. For example, instead of a 5-minute gradient from 50% to 95% acetonitrile, try a 15-minute gradient over the same range.
-
-
Step 3: Modify Mobile Phase Composition
-
Switching the organic solvent can alter selectivity. If you are using acetonitrile, try methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions compared to the aprotic acetonitrile, which can be enough to resolve closely eluting peaks.
-
-
Step 4: Monitor Multiple MRM Transitions
-
While the primary MRM (Multiple Reaction Monitoring) transition may be the same, isomers can sometimes produce different product ions, albeit at lower intensities.
-
Action: Analyze your 77PD standard and identify a secondary or tertiary MRM transition. Monitor both the primary and secondary transitions in your sample. A change in the ratio of these transitions between the standard and the sample peak is a strong indicator of an interference. This approach is recommended by regulatory guidelines for confirmation of identity.
-
References
-
King, R., Bonfiglio, R., Fernandez-Metzler, C., Miller-Stein, C., & Olah, T. (2000). Mechanistic investigation of ionization suppression in electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(11), 942-950. [Link]
-
European Commission. (2021). SANTE/11312/2021 - Method validation and quality control procedures for pesticide residues analysis in food and feed. [Link]
Technical Support Center: HPLC-MS/MS Analysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) and its Key Transformation Product
Welcome to the technical support guide for the analysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a widely used antioxidant in the rubber industry, commonly known as 6PPD. This document provides in-depth guidance on HPLC-MS/MS parameter optimization, troubleshooting, and frequently asked questions.
As your application support partner, our goal is to move beyond simple protocols and explain the scientific rationale behind our recommendations. While methods for the parent compound 6PPD exist, it is crucial for researchers to understand that due to its reactivity and the significant environmental impact of its transformation products, the focus of modern, high-sensitivity analysis has largely shifted to its primary ozonation by-product: 6PPD-quinone (6PPD-Q) .[1][2][3] 6PPD itself can exhibit poor chromatographic performance and rapid degradation in aqueous solutions.[4] Therefore, this guide will focus predominantly on the robust and environmentally critical analysis of 6PPD-quinone, while providing context for the parent compound.
Part 1: Foundational Knowledge & Method Optimization
Q1: What are the key chemical properties I should be aware of for 6PPD and 6PPD-quinone?
Answer: Understanding the physicochemical properties of your analytes is the first step to successful method development.
-
This compound (6PPD): This is a lipophilic (LogP ≈ 6.3) and basic compound.[5] It is a deep red, viscous liquid that is largely insoluble in water.[5][6] Critically, it is sensitive to heat, air, and moisture and reacts with oxidizing agents like ozone.[5][6][7] This reactivity is the reason it functions as an antiozonant but also leads to its degradation and the formation of 6PPD-quinone.
-
6PPD-quinone (6PPD-Q): This is the stable, toxicologically significant oxidation product of 6PPD.[1][2] It is the primary target analyte in most environmental monitoring and toxicology studies. Its molecular weight is 298.2 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 299.2 in the mass spectrometer.[8]
Q2: How do I optimize the HPLC separation for 6PPD-quinone?
Answer: The goal of chromatographic optimization is to achieve a sharp, symmetrical peak with good retention, separated from any matrix interferences. For 6PPD-Q, a reverse-phase (RP) HPLC setup is standard.
Step-by-Step HPLC Method Development Protocol:
-
Column Selection:
-
Rationale: A C18 stationary phase provides the necessary hydrophobic interaction for retaining 6PPD-Q. Shorter columns (e.g., 50 mm) with smaller particles (e.g., <3 µm) can significantly reduce run times, which is ideal for high-throughput labs.[2]
-
Recommendation: Start with a reputable C18 column, such as a Raptor C18 (50 x 2.1 mm, 2.7 µm) or an Agilent InfinityLab Poroshell 120 EC-C18 (50 x 2.1 mm, 1.9 µm).[2][4]
-
-
Mobile Phase Selection:
-
Rationale: The mobile phase composition dictates analyte retention and ionization efficiency. A combination of water and an organic solvent is used for gradient elution. Acidic modifiers (like formic acid) are crucial as they promote protonation of the analyte, which is essential for positive mode electrospray ionization (ESI).
-
Recommendation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure. Some methods also successfully use a mixture of acetonitrile/methanol (1:1) as the organic phase.[9]
-
-
-
Gradient Optimization:
-
Rationale: A gradient elution is necessary to elute the relatively non-polar 6PPD-Q from the C18 column in a reasonable time while ensuring separation from early-eluting matrix components.
-
Recommendation: Start with a generic gradient and refine it based on your results. An example of a fast, optimized gradient is provided in the table below. The key is to have a high enough initial organic percentage to ensure good peak shape and then a steep ramp to elute the analyte quickly.
-
Workflow for HPLC Parameter Optimization
Caption: A typical workflow for optimizing HPLC parameters.
Table 1: Example Optimized HPLC Parameters for 6PPD-Quinone Analysis
| Parameter | Condition 1 (Fast UHPLC) | Condition 2 (Standard HPLC) |
| Column | Raptor C18, 50 x 2.1 mm, 2.7 µm[2] | C18 Column, 100 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water[2] | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] | Acetonitrile |
| Flow Rate | 0.5 mL/min[2] | 0.6 mL/min[1] |
| Column Temp. | 40 °C[2] | 40 °C[8] |
| Injection Vol. | 3 µL[2] | 5-20 µL |
| Gradient Profile | 0.0 min: 30% B3.0 min: 100% B4.0 min: 100% B4.01 min: 30% B5.5 min: 30% B[2] | 0.0 min: 5% B1.0 min: 5% B4.0 min: 50% B10.0 min: 100% B11.0 min: 100% B[8] |
Q3: How do I select and optimize MS/MS parameters for 6PPD-quinone?
Answer: Tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for trace-level quantification. Optimization involves selecting the right ionization source, precursor ion, and product ions, and then maximizing their signal.
Step-by-Step MS/MS Method Development Protocol:
-
Ionization Source Selection:
-
Rationale: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ion sources. ESI is effective for polar to moderately polar compounds that are already ionized in solution, making it ideal for 6PPD-Q in an acidified mobile phase.[10][11] APCI is better for less polar, thermally stable compounds that can be volatilized.[12][13]
-
Recommendation: Positive mode ESI is the universally recommended choice for 6PPD-quinone analysis due to its ability to be readily protonated.[1][8][14]
-
-
Precursor and Product Ion Selection (MRM Tuning):
-
Rationale: In Multiple Reaction Monitoring (MRM), a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions (fragments) are selected in the third quadrupole. This process is highly specific.
-
Procedure: Infuse a ~1 µg/mL standard solution of 6PPD-quinone directly into the mass spectrometer.
-
Perform a full scan to confirm the mass of the protonated precursor ion, which is m/z 299.2 .
-
Perform a product ion scan on m/z 299.2 to identify the most intense and stable fragment ions.
-
-
Recommendation: At least two MRM transitions should be monitored: one for quantification (quantifier) and one for confirmation (qualifier). This ensures identity confirmation and helps distinguish the analyte from interferences.[15]
-
-
Collision Energy (CE) and Source Parameter Optimization:
-
Rationale: The collision energy dictates the fragmentation efficiency. Each transition will have an optimal CE that maximizes the product ion signal. Source parameters (e.g., gas temperatures, gas flows, spray voltage) affect desolvation and ionization efficiency.
-
Procedure: While infusing the standard, perform automated or manual optimization to find the ideal CE for each MRM transition. Similarly, optimize source parameters to maximize the signal for the most intense transition.
-
Recommendation: Use the values in Table 2 as a starting point. Modern instruments have automated optimization routines that make this process straightforward.
-
Table 2: Typical Optimized MS/MS Parameters for 6PPD-Quinone
| Parameter | Recommended Value | Rationale |
| Ionization Mode | Positive ESI | Excellent ionization for protonated amines. |
| Precursor Ion (Q1) | m/z 299.2 | [M+H]⁺ of 6PPD-quinone. |
| Product Ion (Q3) - Quantifier | m/z 241.1[8] or m/z 215.1[15] | Most intense and stable fragment. |
| Product Ion (Q3) - Qualifier | m/z 187.2[8] or m/z 241.1[14] | Second most intense fragment for identity confirmation. |
| Collision Energy (CE) | Analyte and instrument dependent. Typically -20 to -35 V.[1][8] | Must be optimized for each transition to maximize signal. |
| Dwell Time | 40-100 ms per transition[9][15] | Balances sensitivity with the need for enough data points across the peak. |
Part 2: Troubleshooting Guide
This section addresses common issues encountered during the analysis of 6PPD-quinone in a practical question-and-answer format.
Q4: My peak shape is poor (fronting, tailing, or split). What's causing this?
Answer: Poor peak shape is a common problem with several potential causes.
-
Column Issues: The column may be contaminated or degraded.
-
Solution: First, try flushing the column with a strong solvent (e.g., 100% Acetonitrile or Isopropanol). If this doesn't work, replace the guard column. If the problem persists, the analytical column may need to be replaced.
-
-
Mobile Phase Mismatch: The sample solvent may be too strong compared to the initial mobile phase conditions, causing the analyte to move down the column before the gradient starts.
-
Solution: Ensure your final sample diluent is as close as possible to the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile if your gradient starts at 30% B).[2]
-
-
Secondary Interactions: The analyte may be interacting with active sites (e.g., free silanols) on the column packing material, which is common for basic compounds like p-phenylenediamines.
-
Solution: Ensure your mobile phase is sufficiently acidic (0.1% formic acid is usually adequate) to keep the analyte protonated and minimize these interactions. Using a modern, end-capped C18 column also helps.[16]
-
Q5: My sensitivity is low or inconsistent. How can I improve it?
Answer: Low sensitivity can be an instrument or a method issue.
-
Instrument Cleanliness: The ion source or mass spectrometer inlet can become contaminated over time, especially when running complex matrices.
-
Solution: Perform routine cleaning of the ESI probe, capillary, and source optics according to the manufacturer's protocol.
-
-
Ionization Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix (e.g., salts, organic matter) can interfere with the ionization of 6PPD-Q in the ESI source.[1]
-
Solution:
-
Use an Isotopically Labeled Internal Standard (IS): This is the most effective way to correct for matrix effects. A stable isotope-labeled standard like ¹³C₆-6PPD-quinone or d₅-6PPD-quinone will co-elute and experience the same matrix effects as the native analyte, allowing for accurate quantification.[1][3][4]
-
Improve Sample Preparation: Implement a more rigorous cleanup step like Solid Phase Extraction (SPE) to remove interfering matrix components before injection.[1]
-
Dilute the Sample: A simple 1:1 or 1:10 dilution can sometimes reduce matrix effects to an acceptable level.
-
-
Troubleshooting Workflow for Low Sensitivity
Caption: A decision tree for troubleshooting low sensitivity.
Q6: I'm seeing interfering peaks in my chromatogram. How do I get rid of them?
Answer: Interfering peaks compromise the accuracy of your quantification.
-
Check for Carryover: Inject a solvent blank immediately after a high concentration standard or sample. If the peak appears in the blank, you have carryover.
-
Solution: Optimize the autosampler wash routine. Use a stronger wash solvent (e.g., one containing isopropanol) and increase the wash volume.
-
-
Matrix Interference: An isobaric compound (a compound with the same mass) from the matrix may be co-eluting with your analyte.
-
Solution:
-
Improve Chromatography: Adjust your gradient to better resolve the interference from the 6PPD-Q peak.
-
Use a More Specific MRM Transition: Check if the interference is present in your qualifier transition. If not, the qualifier may be a better choice for quantification in that specific matrix, though this requires careful validation.[14] For example, road runoff samples can have interferences in one transition but not another.[14]
-
Enhance Sample Cleanup: Use a more selective SPE sorbent to remove the specific class of interfering compounds.
-
-
Part 3: Frequently Asked Questions (FAQs)
Q7: What are the best practices for sample collection and storage to ensure analyte stability?
Answer: Analyte stability is paramount for accurate results.
-
Containers: Use amber glass bottles to protect the sample from light, which can degrade 6PPD-quinone.[17]
-
Storage: Samples should be kept on ice and refrigerated at ~4°C as soon as possible after collection.[17]
-
Holding Time: The typical maximum holding time before extraction is 14 days when stored properly.[17]
Q8: Why is an isotopically labeled internal standard so highly recommended?
Answer: An ideal internal standard is a non-naturally occurring compound that behaves identically to the analyte throughout the entire analytical process (extraction, cleanup, and ionization). An isotopically labeled standard (e.g., ¹³C₆-6PPD-quinone) is the gold standard for several reasons:
-
Identical Chemical Behavior: It has nearly identical retention time and extraction recovery as the native analyte.
-
Corrects for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the ESI source, providing the most accurate correction.[3]
-
Corrects for Recovery Losses: It accounts for any analyte loss during sample preparation steps. Using an IS is a key requirement for a robust, self-validating protocol.[1]
Q9: Can I use this method for matrices other than water, like soil or tissue?
Answer: Yes, but the sample preparation protocol must be adapted for the matrix. The optimized LC-MS/MS conditions will likely remain the same.
-
Soil/Sediment: Extraction methods like Ultrasound-Assisted Extraction (UAE) with solvents such as acetonitrile and acetone have been successfully used.[18][19]
-
Fish Tissue: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction methods have been developed for fish tissue analysis.[20] In all cases, the new matrix will require a full validation to assess recovery, matrix effects, precision, and accuracy.
References
-
Automated, High-Throughput Analysis of Tire-Derived p-Phenylenediamine Quinones (PPDQs) in Water by Online Membrane Sampling Coupled to MS/MS. ACS Publications. [Link]
-
Presence of 6PPD-quinone in runoff water samples from Norway using a new LC–MS/MS method. Frontiers in Environmental Chemistry. [Link]
-
An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. Environmental Science: Processes & Impacts. [Link]
-
Analysis of 6-PPD-Quinone in River Water and Local Stream Matrix using LCMS-8060 Triple Quadrupole Mass Spectrometer. Shimadzu Scientific Instruments. [Link]
-
This compound | C20H36N2. PubChem. [Link]
-
Optimizing EPA Method 1634 for 6PPD-Quinone Analysis. Restek. [Link]
-
An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. ResearchGate. [Link]
-
Focus on: 6PPD-quinone Sampling. Washington State Department of Ecology. [Link]
-
Direct injection analysis of 6PPD-quinone in water. SCIEX. [Link]
-
An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introduction with liquid chromatography and tandem mass spectrometry. RSC Publishing. [Link]
-
New Analytical Method for Analysis of 6PPD-Q. ALS Global. [Link]
-
Development of a Laboratory Procedure to Evaluate 6PPDQ in Stormwater Sediments. Washington State Department of Ecology. [Link]
-
Quantitation of Toxic Tire Degradant 6PPD-Quinone in Surface Water. Agilent Technologies. [Link]
-
Direct injection analysis of 6PPD-quinone in water. SCIEX. [Link]
-
Measuring, Mapping, and Modeling. National Academies Press. [Link]
-
Separation of N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. PubMed. [Link]
-
Cas 3081-14-9,this compound. lookchem. [Link]
-
Standard Operating Procedure 6PPD-Quinone Soil Extraction and Analysis by Triple Quadrupole LC. Washington State Department of Ecology. [Link]
-
Application of a LC-MS/MS method developed for the determination. University of Pretoria. [Link]
-
Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. National Institutes of Health (NIH). [Link]
-
Application of a LC-MS/MS method developed for the determination of p -phenylenediamine, N -acetyl- p -phenylenediamine and N , N -diacetyl- p -phenylenediamine in human urine specimens: Quantification of p-phenylenediamine and its metabolites in urine. ResearchGate. [Link]
-
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
-
Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. PubMed. [Link]
-
Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]
-
ESI vs APCI. Which ionization should I choose for my application?. YouTube. [Link]
Sources
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stability of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine in stock solutions
Technical Support Center: N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Welcome to the technical support guide for this compound (often referred to as 77PD). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in stock solutions. Here, you will find answers to frequently asked questions and troubleshooting workflows to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS: 3081-14-9) is an organic compound belonging to the p-phenylenediamine (PPD) class.[1] Structurally, it features a central p-phenylenediamine core with two N-substituted 1,4-dimethylpentyl groups.[1] These bulky alkyl groups enhance its solubility in organic solvents and compatibility with various polymers.[1][2]
It appears as a deep red, slightly viscous liquid with an aromatic odor.[2][3] Its primary industrial application is as a potent antioxidant and antiozonant, particularly in the rubber and plastics industries, where it prevents degradation caused by heat, oxygen, and light exposure.[1][4] In a research context, its antioxidant properties are of significant interest.
Q2: What are the best solvents for preparing stock solutions of this compound?
The choice of solvent is critical for creating a stable stock solution. Based on its solubility profile, certain organic solvents are recommended. The compound is generally insoluble in water.[3][5][6]
| Solvent | Solubility | Concentration Range | Notes |
| Ethanol | Soluble | ≥10 mg/mL | A preferred choice for many applications due to good solubility and lower toxicity compared to other solvents.[7][8] |
| DMSO | Sparingly Soluble | 1-10 mg/mL | Use with caution. While it can be used, the solubility is limited, and DMSO can be hygroscopic.[7][8] |
| Chloroform | Soluble | N/A | Can be used, but proper handling under a fume hood is required due to its volatility and toxicity. |
| Water | Insoluble | ~800 µg/L at 22°C | Not suitable for preparing stock solutions due to extremely low solubility.[3][4] |
For most laboratory applications, Ethanol is the recommended solvent for preparing stock solutions due to its favorable solubility and relative safety.
Q3: What are the primary factors that cause degradation of the compound in solution?
This compound is susceptible to degradation from several environmental factors. Understanding these is key to preserving the integrity of your stock solutions.
-
Oxidation (Air Exposure): This is the most significant factor. The p-phenylenediamine core is readily oxidized, especially when exposed to air (oxygen).[3][5] This process can lead to the formation of colored byproducts, including quinone derivatives (PPD-Qs), which can alter the solution's properties and reduce its antioxidant efficacy.[3][9][10]
-
Light Exposure: Like many aromatic amines, this compound can be sensitive to light. Photodegradation can occur, where UV light provides the energy to initiate or accelerate oxidative processes.[11][12]
-
Heat: Elevated temperatures can increase the rate of degradation reactions.[3][5][6] Long-term storage at room temperature is not recommended.
-
Moisture: The presence of water can facilitate hydrolysis or other degradation pathways over time, although the compound's low water solubility makes this a secondary concern compared to oxidation.[3][13]
Q4: How can I visually identify if my stock solution has degraded?
A freshly prepared solution of this compound in an appropriate solvent should be a clear, deep red liquid.[3] Signs of degradation are often visible and include:
-
Color Change: A significant darkening of the solution, moving from deep red towards brown or black.
-
Precipitation: The formation of solid particulates, which may indicate the formation of insoluble degradation products.
-
Cloudiness: A loss of clarity in the solution.
Any noticeable change from the initial appearance of the stock solution should be treated as a potential sign of degradation, and the solution should be either discarded or analytically validated before use.
Q5: What are the definitive recommended storage conditions for stock solutions?
To maximize the shelf-life of your stock solution, strict storage protocols must be followed. The primary goal is to mitigate exposure to air, light, and heat.
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate (2-8°C) | Slows the rate of chemical degradation.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Purging the headspace of the storage vial with an inert gas displaces oxygen, preventing oxidation.[6] |
| Container | Tightly-sealed Amber Glass Vial | Protects from light exposure and prevents solvent evaporation and moisture entry.[14][15][16] |
| Light | Store in the dark | Minimizes photodegradation. Storing in a box or wrapping the vial in foil provides extra protection. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My stock solution has changed color and/or a precipitate has formed.
-
Underlying Cause: This is a strong indicator of chemical degradation, most likely due to oxidation from exposure to air and/or light.[3][5] The precipitate consists of insoluble oxidized species.
-
Immediate Action: Do not use the solution for your experiments. The concentration of the active compound is no longer reliable, and the degradation products could interfere with your assay.
-
Corrective Protocol:
-
Discard the compromised solution according to your institution's safety guidelines for chemical waste.
-
Prepare a fresh stock solution following the rigorous protocol outlined below.
-
Review your storage procedures to ensure all stability factors (inert atmosphere, light protection, temperature) are being correctly managed.
-
Problem: I'm observing a loss of efficacy or inconsistent results in my experiments.
-
Underlying Cause: If your experimental controls are performing as expected, a loss of potency in your stock solution is a likely culprit. The antioxidant capacity of the solution decreases as the parent compound degrades.
-
Troubleshooting Workflow:
Problem: I need to quantitatively assess the stability of my stock solution.
-
Solution: Visual inspection is a qualitative first step, but quantitative analysis is required for definitive confirmation. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used method for this purpose.[17][18]
-
Experimental Protocol: Stability Assessment via HPLC-UV
-
Standard Preparation: Prepare a fresh calibration curve using a solid, unexpired reference standard of this compound.
-
Sample Preparation: Dilute an aliquot of your stock solution with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Chromatography:
-
Column: Use a suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and a buffered aqueous solution is typical.
-
Detection: Monitor the absorbance at a wavelength appropriate for the compound.
-
-
Analysis:
-
Quantify: Calculate the concentration of the parent compound in your stock solution by comparing its peak area to the calibration curve.
-
Qualify: Examine the chromatogram for the presence of additional peaks, which would indicate degradation products. A pure, stable solution will show a single major peak at the expected retention time.
-
-
Protocols and Workflows
Protocol for Preparing a Stable Stock Solution
Following this protocol minimizes initial degradation and prepares the solution for optimal long-term storage.
Simplified Degradation Pathway
The primary degradation route for this compound is oxidation. The electron-rich amine groups are susceptible to attack by atmospheric oxygen, often accelerated by light or heat, leading to the formation of a quinone-diimine derivative.
References
-
LookChem. (n.d.). 3081-14-9(this compound) Product Description. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Reactive oxygen species induced by plant essential oil for effective degradation of p-phenylenediamine. Green Chemistry. Retrieved from [Link]
-
Li, Y., et al. (2023). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
LookChem. (n.d.). Cas 3081-14-9,this compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,4-Phenylenediamine. Retrieved from [Link]
-
Loba Chemie. (2015). p-PHENYLENEDIAMINE Extra Pure MSDS. Retrieved from [Link]
-
Tsai, C. M., et al. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. Journal of Hazardous Materials. Retrieved from [Link]
-
ChemSrc. (n.d.). This compound (CAS No. 3081-14-9) SDS. Retrieved from [Link]
-
HOPEMAX. (2025). How does P - Phenylenediamine biodegrade in the environment?. Retrieved from [Link]
-
National Taipei University of Technology. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. Retrieved from [Link]
-
ResearchGate. (2022). Beyond Substituted p -Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM 2.5. Retrieved from [Link]
-
ACS Publications. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology. Retrieved from [Link]
-
ResearchGate. (2014). On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. Retrieved from [Link]
-
Scirp.org. (n.d.). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Retrieved from [Link]
-
SciSpace. (2011). Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus. Retrieved from [Link]
-
Washington State Department of Ecology. (2021). BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE (77PPD) (CAS #3081-14-9) GREENSCREEN® FOR SAFER CHEMICALS. Retrieved from [Link]
-
Turkish Journal of Pharmaceutical Sciences. (n.d.). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes. Retrieved from [Link]
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minimizing degradation of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine during sample preparation
An Application Scientist's Guide to Sample Integrity for N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with this compound (77PD). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to minimize analyte degradation and ensure the accuracy and reproducibility of your results. 77PD, a potent antiozonant and antioxidant used extensively in the rubber and polymer industries, is notoriously prone to degradation.[1][2][3] This guide provides field-proven insights and troubleshooting strategies to maintain its integrity from sample collection through to analysis.
Understanding the Core Challenge: The Instability of 77PD
This compound, like other p-phenylenediamine (PPD) derivatives, is highly susceptible to oxidation.[4][5][6] This reactivity is the very reason it is an effective antioxidant—it sacrificially oxidizes to protect the polymer matrix. However, this inherent instability becomes a significant challenge during analytical sample preparation.
The primary degradation pathway is oxidation of the amine groups, which can be initiated or accelerated by several common laboratory factors:
-
Atmospheric Oxygen: The most prevalent oxidant. Prolonged exposure of the sample, solvent, or extract to air is a primary cause of degradation.[7][8][9][10]
-
Heat: Elevated temperatures used during extraction or solvent evaporation significantly increase the rate of oxidation.[9][11]
-
Light: Exposure to UV and even ambient laboratory light can provide the energy to initiate oxidative reactions.[9][12][13]
-
Presence of Metal Ions: Certain metals can act as catalysts, accelerating the degradation process.[1]
This degradation manifests as low analyte recovery, poor reproducibility, and the appearance of artifact peaks in your chromatogram, which are typically oxidation byproducts like quinone-imines.[14][15] A visible color change of the solution, often to a red-brown hue, is a clear indicator that oxidation has occurred.[16]
Troubleshooting Guide: A Diagnostic Q&A
Directly addressing common issues encountered in the lab can help pinpoint the source of degradation.
Q: My 77PD recovery is consistently low and results are not reproducible. What's the most likely cause? A: This is the classic symptom of oxidative loss during your workflow. The culprit is likely inconsistent exposure to air, heat, or light. Phenylenediamines are notoriously difficult to work with due to these stability issues.[4] Even minor variations, such as the headspace in a vial, the time a sample sits on the benchtop, or slight temperature fluctuations during extraction, can lead to significant variability in degradation and, consequently, poor reproducibility.[11][13]
Q: I'm observing unknown peaks, often broader than my analyte peak, in my HPLC chromatogram. Could these be related to 77PD? A: Yes, it is highly probable that these are oxidative degradation products. The oxidation of 77PD creates new, often more polar, compounds that will elute at different retention times.[14] This not only leads to an underestimation of the parent compound but also complicates the chromatographic analysis.
Q: My initially clear or lightly colored sample extract turned reddish-brown after a few hours. Should I be concerned? A: Absolutely. This color change is a definitive visual confirmation of 77PD oxidation.[16] The colored compounds are formed as the p-phenylenediamine structure is oxidized. If you observe this, the quantitative accuracy of your sample is already compromised. The protocol should be immediately reviewed to identify and eliminate the source of oxidation.
Core Protocols for Minimizing 77PD Degradation
Success in analyzing 77PD lies in a proactive, defense-in-depth approach to sample preparation. Every step must be optimized to limit exposure to oxidative conditions.
Experimental Workflow: A Proactive Approach to 77PD Sample Prep
The following diagram outlines a validated workflow designed to minimize degradation at every critical stage.
Caption: Recommended workflow for 77PD sample preparation.
Protocol 1: Optimal Sample Handling and Extraction
This protocol integrates best practices for extracting 77PD from a solid matrix, such as rubber.
Objective: To efficiently extract 77PD while preventing its oxidation.
Materials:
-
Amber glassware (beakers, flasks, autosampler vials)
-
Nitrogen or Argon gas supply
-
Extraction solvent (e.g., Toluene, Acetone/Chloroform mixture)[17][18]
-
0.1% Formic Acid in Methanol (for stabilization)
-
Soxhlet apparatus or Ultrasonic bath
Procedure:
-
Solvent Deoxygenation: Prior to any sample contact, purge the extraction solvent with a steady stream of nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen, a key initiator of degradation.
-
Sample Comminution: For solid samples like cured rubber, cut the material into small pieces (approx. 1 mm³).[17] This increases the surface area, allowing for more efficient extraction with reduced time and temperature requirements.
-
Extraction Under Inert Atmosphere:
-
Immediately transfer the weighed, comminuted sample into the extraction vessel (e.g., Soxhlet thimble).
-
Add the deoxygenated solvent.
-
If possible, blanket the headspace of the extraction system with nitrogen gas.
-
-
Temperature Control:
-
If using Soxhlet extraction, set the heating mantle to the lowest temperature that allows for a consistent solvent cycle. Avoid aggressive boiling.
-
If using ultrasonication, monitor the bath temperature. Use a cooling bath if necessary to keep the temperature below 40°C.
-
-
Post-Extraction Stabilization:
-
After extraction is complete, cool the extract to room temperature immediately.
-
For improved stability, especially if analysis is not immediate, consider adding a small volume of an acidic solution, such as 0.1% formic acid in methanol, to the extract. Acidic conditions protonate the amine groups, making them less susceptible to oxidation.[4][16]
-
-
Final Preparation and Storage:
Data Summaries for Quick Reference
Table 1: Recommended Storage Conditions for 77PD Samples & Extracts
| Condition | Raw Material (Pre-Extraction) | Prepared Extract (Post-Extraction) | Rationale |
| Temperature | Below 35°C, cool preferred[1] | 4°C (short-term, <24h) or -20°C (long-term)[16] | Slows the kinetic rate of oxidative reactions. |
| Atmosphere | Sealed container; Nitrogen blanket for bulk storage[1] | Limited headspace vial; Inert gas overlay if possible | Minimizes exposure to atmospheric oxygen.[7][8] |
| Light | Store in dark, away from direct sunlight[1] | Use amber vials or wrap in foil[4] | Prevents light-induced photo-oxidation.[12] |
Table 2: Solvent Selection and Key Considerations
| Solvent | Application | Key Considerations |
| Toluene | Extraction from rubber/polymers[17] | Good solvating power for non-polar additives. Must be deoxygenated. |
| Acetone/Chloroform | Extraction from rubber/polymers[18] | Effective mixture for dissolving a range of additives. Deoxygenate before use. |
| Methanol / Acetonitrile | Diluent for liquid samples, LC mobile phase[19] | Miscible with aqueous phases. Can be acidified (e.g., 0.1% formic acid) to enhance stability. |
Visualizing the Degradation Pathway
Understanding the transformation of 77PD is key to interpreting analytical results.
Caption: Simplified oxidative degradation pathway of 77PD.
Frequently Asked Questions (FAQs)
-
What is the maximum recommended storage time for a prepared 77PD extract? While stability is highly dependent on the matrix and storage conditions, it is strongly recommended to analyze samples within 24 hours, even when stored at 4°C in the dark.[4][16] For longer storage, freezing at -20°C is necessary. Always verify stability in your specific matrix by re-analyzing a quality control (QC) sample over time.
-
Which analytical technique is most suitable for 77PD analysis? High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the most common and robust method.[4][20] It avoids the high temperatures of a Gas Chromatography (GC) inlet, which can cause on-instrument thermal degradation of the analyte.[21]
-
Can I add an antioxidant to my extraction solvent to protect the 77PD? Yes, this is a valid strategy. The addition of a sacrificial antioxidant, such as Butylated Hydroxytoluene (BHT), to the extraction solvent has been shown to protect easily oxidized target compounds in complex matrices.[14][17] However, you must ensure that this added antioxidant does not interfere with the chromatographic analysis of 77PD.
References
-
Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS. (Source: National Institutes of Health). [Link]
-
Sample Preparation of Rubber Materials: Polymer analysis. (Source: ResearchGate). [Link]
-
Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection. (Source: PubMed). [Link]
-
m-, o-, and p-Phenylenediamine. (Source: Occupational Safety and Health Administration). [Link]
-
BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE (77PPD) GREENSCREEN® FOR SAFER CHEMICALS. (Source: ezview.wa.gov). [Link]
- Rubber Analysis: Characterisation, Failure Diagnosis and Reverse Engineering. (Source: Google Books).
-
This compound | C20H36N2. (Source: PubChem). [Link]
-
Chemical analysis of rubber compounds. (Source: Elastomer Research Testing BV). [Link]
-
Technical Data Sheet - Santoflex™ 77PD. (Source: Americas International). [Link]
-
Measurement Methods for Rubber Samples. (Source: Shimadzu). [Link]
-
Santoflex™ 77PD. (Source: Flexsys). [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. (Source: Waters Corporation). [Link]
-
Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. (Source: ResearchGate). [Link]
-
Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. (Source: ScienceDirect). [Link]
-
p-phenylenediamine (77PD), Neat, CAS # 3. (Source: Chromatographic Specialties). [Link]
- Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine.
-
Antioxidants, Oxidative Damage and Oxygen Deprivation Stress: a Review. (Source: PubMed Central). [Link]
-
Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. (Source: SCIEX). [Link]
-
Parameters influencing the degradation of antioxidants. (Source: ResearchGate). [Link]
-
Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (Source: Taylor & Francis Online). [Link]
-
Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (Source: Shimadzu). [Link]
-
Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. (Source: ResearchGate). [Link]
-
Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects. (Source: PubMed Central). [Link]
-
Antioxidant Assays: Principles, Methods and Analyses. (Source: ResearchGate). [Link]
-
Development and Validation of an HPLC-DAD Method for the Determination of Seven Antioxidants in a Nano-Emulsion: Formulation and Stability Study. (Source: ResearchGate). [Link]
-
Anthocyanins: Factors Affecting Their Stability and Degradation. (Source: PubMed Central). [Link]
-
Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. (Source: MDPI). [Link]
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- 16. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Measurement Methods for Rubber Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.co.kr]
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- 21. researchgate.net [researchgate.net]
troubleshooting poor peak shape in N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine chromatography
Welcome to the technical support center for the chromatographic analysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine and related p-phenylenediamine antioxidants. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a primary focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: My peak for this compound is tailing significantly. What is the most likely cause?
A1: Peak tailing for this compound, an aromatic amine, is most commonly caused by secondary interactions between the basic amine functional groups and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2] These interactions create a secondary, stronger retention mechanism in addition to the desired hydrophobic interaction, leading to a skewed peak shape.[1][3]
Q2: How does the mobile phase pH affect the peak shape of my analyte?
A2: The mobile phase pH is a critical factor. This compound is a basic compound.[4][5] At a mid-range pH (e.g., pH > 3), residual silanol groups on the silica packing can become ionized (deprotonated), which strongly attracts the protonated basic analyte, causing significant tailing.[1][2] Operating at a lower pH (e.g., pH 2.5-3.0) can suppress the ionization of silanols, minimizing these secondary interactions and improving peak symmetry.[3]
Q3: I've adjusted the pH, but I still see some tailing. What else can I do with the mobile phase?
A3: If pH adjustment is insufficient, consider adding a competitive amine, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1% v/v).[1] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively masking them from your larger analyte and improving peak shape. Also, ensure your buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH throughout the system.[1]
Q4: Could my column be the problem?
A4: Absolutely. The choice of column is crucial. Older, "Type A" silica columns often have a higher concentration of acidic silanol groups and are more prone to causing peak tailing with basic compounds.[1] Modern, high-purity, "Type B" silica columns that are well end-capped are a better choice.[2][6] For particularly challenging separations, consider a polar-embedded column, which provides additional shielding of the silica surface.[2]
Q5: All the peaks in my chromatogram, not just the analyte, are tailing. What does this suggest?
A5: If all peaks are affected, the issue is likely systemic or physical rather than chemical. Common causes include a partially blocked column inlet frit, which distorts the sample flow path, or the development of a void in the column packing bed.[7][8] Another possibility is excessive extra-column dead volume, caused by using tubing with too large an internal diameter or having poorly made connections between the injector, column, and detector.[1][2]
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
Poor peak shape can compromise resolution, reduce sensitivity, and lead to inaccurate quantification. This guide provides a systematic workflow for diagnosing and resolving peak tailing for this compound.
Troubleshooting Workflow Diagram
Sources
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- 2. chromtech.com [chromtech.com]
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- 5. thaiscience.info [thaiscience.info]
- 6. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Internal Standard Selection for N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) Analysis
Welcome to the technical support guide for the quantitative analysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD). As a Senior Application Scientist, I've designed this hub to provide researchers, scientists, and drug development professionals with expert insights and practical, field-proven solutions for one of the most critical aspects of method development: the selection and validation of an appropriate internal standard (IS).
Accurate quantification is paramount, and a properly chosen internal standard is the bedrock of a robust and reliable analytical method. This guide will walk you through the fundamental principles, selection strategies, and validation protocols in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is an internal standard and why is it indispensable for the accurate analysis of 77PD?
Answer: An internal standard (IS) is a distinct chemical compound, not present in the original sample, which is added in a constant, known amount to every sample, calibrator, and quality control.[1][2] Its purpose is to correct for variations that can occur during sample preparation and analysis.[1][3]
The core principle is that the IS and the analyte (in this case, 77PD) will be affected similarly by procedural variations. Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[1][4] This ratio remains stable even if there are minor fluctuations in injection volume, solvent evaporation, or instrument response, thereby significantly improving the accuracy and precision of the results.[1][4] Given that 77PD is often analyzed in complex matrices like rubber, polymers, or biological fluids, an IS is crucial for compensating for matrix effects, such as ion suppression or enhancement in mass spectrometry.[2]
Q2: What are the essential characteristics of an ideal internal standard for 77PD analysis?
Answer: Selecting a suitable internal standard is a critical decision that directly impacts data quality. The ideal IS should possess the following characteristics:
-
Chemical Similarity: The IS should be structurally and functionally similar to 77PD.[2][4] This ensures it behaves comparably during sample extraction, cleanup, and chromatographic separation.
-
Not Present in Samples: The chosen compound must be absent in the authentic samples being analyzed.[2][4]
-
Chromatographic Resolution: It must be well-separated from the analyte (77PD) and any other matrix components to ensure its signal can be integrated accurately without interference.[4]
-
Stability: The IS must be chemically stable throughout the entire analytical procedure, from sample preparation to final detection, and should not react with the analyte or the sample matrix.[5]
-
Elution Time: For chromatographic methods, the IS should ideally elute near the analyte of interest. This helps to ensure that both compounds experience similar chromatographic conditions and matrix effects over time.[6]
-
Purity and Availability: The IS must be available in a highly pure form, and its purity should be known and documented.
For mass spectrometry-based methods (e.g., GC-MS or LC-MS), the "gold standard" is a stable isotope-labeled (SIL) version of the analyte.[2][7] A SIL-IS for 77PD would be a molecule where several atoms (like hydrogen or carbon) are replaced with their heavier, stable isotopes (e.g., Deuterium or ¹³C).[7] This makes it chemically almost identical to 77PD, ensuring it co-elutes and experiences the same extraction recovery and matrix effects, but is distinguishable by its higher mass.[2][8]
Q3: A stable isotope-labeled (SIL) internal standard for 77PD is not commercially available. What is the next best option?
Answer: This is a very common challenge in analytical chemistry. When a SIL version of the analyte is unavailable, the best alternative is a structural analog .[9] A structural analog is a compound that has a similar chemical structure and properties to the analyte but is different enough to be chromatographically resolved.
For 77PD (C₂₀H₃₆N₂), which is a large, non-polar, aromatic amine, a suitable structural analog would be another N,N'-disubstituted p-phenylenediamine. The key is to select an analog that mimics the physicochemical properties of 77PD as closely as possible.
Decision-Making Flowchart for IS Selection
A decision flowchart for selecting an internal standard.
Q4: Which structural analogs should I consider for 77PD analysis, and how do they compare?
Answer: When selecting a structural analog for 77PD, you should consider other commercially available p-phenylenediamine (PPD) antioxidants. The goal is to match properties like molecular weight, polarity (LogP), and boiling point (for GC) to ensure similar analytical behavior.
Here is a comparison of 77PD with potential structural analog candidates:
| Compound Name | Structure | Molecular Formula | MW ( g/mol ) | Key Properties & Considerations |
| Analyte: 77PD | This compound | C₂₀H₃₆N₂ | 304.51[10] | Deep red, viscous liquid.[11][12] High boiling point (~435°C est.).[10] Very non-polar (LogP ~6.8).[12] |
| Candidate 1: 6PPD | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | C₁₈H₂₄N₂ | 268.40 | Commonly used antioxidant.[13] Structurally similar but less alkylated and lower molecular weight. May elute earlier than 77PD. Good first choice for evaluation. |
| Candidate 2: IPPD | N-isopropyl-N'-phenyl-p-phenylenediamine | C₁₅H₁₈N₂ | 226.32 | Smaller and more polar than 77PD. Its elution time will likely be significantly shorter, which may not be ideal for bracketing 77PD's retention time. |
| Candidate 3: DPPD | N,N'-Diphenyl-p-phenylenediamine | C₁₈H₁₆N₂ | 260.33 | Aromatic substitution instead of alkyl. More rigid structure. Its chromatographic behavior might differ significantly from the flexible alkyl chains of 77PD. |
Recommendation: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is the most promising structural analog. Its structure incorporates both alkyl and phenyl substituents on the nitrogens, providing a good balance of properties that are reasonably close to 77PD. It is widely used and commercially available in high purity.
Q5: I have selected a potential internal standard. How do I properly validate it for my method?
Answer: Experimental validation is a non-negotiable step to ensure your chosen IS is fit for purpose.[3][14] This process confirms that the IS performs reliably under the actual conditions of your assay.
Experimental Workflow for IS Validation
A workflow for the experimental validation of an internal standard.
Step-by-Step Validation Protocol:
-
Prepare Stock Solutions: Accurately prepare separate, concentrated stock solutions of 77PD and your chosen IS (e.g., 6PPD) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Purity Confirmation: Inject a solution of the pure IS into your chromatography system. Confirm its retention time and check for any significant impurity peaks.
-
Matrix Interference Check:
-
Obtain at least 5-6 different lots of blank matrix (the material you will be testing, e.g., blank polymer extract, plasma).
-
Process and analyze these blank samples without adding the IS.
-
Examine the chromatograms at the expected retention time of the IS. There should be no interfering peaks.
-
-
Analyte Interference Check:
-
Process and analyze a sample containing only 77PD (no IS).
-
Confirm that there are no impurities in the 77PD standard that co-elute with the IS.
-
-
Assess Linearity and Response Factor Consistency:
-
Prepare a series of calibration standards containing a range of 77PD concentrations.
-
Add a fixed, constant concentration of the IS to each calibration standard.[1]
-
Analyze the standards and plot the peak area ratio (77PD Area / IS Area) versus the 77PD concentration.
-
The resulting curve must be linear over the intended quantification range, with a correlation coefficient (R²) typically >0.99.[6]
-
-
Evaluate Recovery and Matrix Effects:
-
Prepare three sets of samples:
-
Set A: IS spiked into a clean solvent.
-
Set B: Blank matrix extracted first, then IS spiked into the final extract.
-
Set C: IS spiked into blank matrix before the extraction process.
-
-
Analyze all sets and compare the absolute peak area of the IS.
-
(Area B / Area A) x 100 indicates the matrix effect (ion suppression/enhancement).
-
(Area C / Area B) x 100 indicates the extraction recovery.
-
A good IS will show consistent recovery and matrix effects similar to the analyte. Most importantly, the IS response should be consistent across different lots of matrix.
-
By following this rigorous validation process, you can be confident that your chosen internal standard will provide the foundation for accurate and reproducible quantification of this compound.
References
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Crawford Scientific. [Link]
-
This compound. LookChem. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Choosing an Internal Standard. Restek. [Link]
-
Advances on Analytical Methods for p -Phenylenediamines Antioxidants and Their Quinone Transformation Products. Journal of Analysis and Testing. [Link]
-
Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. MtoZ Biolabs. [Link]
-
Validation of Chromatographic Methods. U.S. Food and Drug Administration (FDA). [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health (NIH). [Link]
-
Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics (RSC Publishing). [Link]
-
Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. Taylor & Francis Online. [Link]
-
Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]
-
Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. PubMed, National Center for Biotechnology Information. [Link]
-
Advances in Analytical Determination Methods and Toxicity and Health Risk Assessment of 6PPD and Its Transformation Products in Food. National Institutes of Health (NIH). [Link]
-
internal standard stability+method validation. Chromatography Forum. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Analytical Methods Used in Determining Antioxidant Activity: A Review. National Institutes of Health (NIH). [Link]
-
isotope-labeled internal standards: Topics. Science.gov. [Link]
-
m-, o-, and p-Phenylenediamine. Occupational Safety and Health Administration (OSHA). [Link]
-
This compound (3081-14-9). National Toxicology Program (NTP). [Link]
-
This compound. PubChemLite. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? PubMed, National Center for Biotechnology Information. [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]
-
N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine. SIELC Technologies. [Link]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 14. Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in the analysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine transformation products
Last Updated: January 8, 2026
Introduction
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) is a vital antioxidant and antiozonant used globally in rubber tire manufacturing to enhance durability and safety.[1][2] However, 6PPD reacts with atmospheric ozone to form a suite of transformation products, most notably N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone, commonly known as 6PPD-quinone.[2][3] Groundbreaking research has identified 6PPD-quinone as the causative agent for "urban runoff mortality syndrome" in coho salmon, exhibiting acute toxicity at environmentally relevant, parts-per-trillion concentrations.[4][5]
This discovery has spurred a critical need for robust and reliable analytical methods to quantify 6PPD and its transformation products in complex environmental matrices like stormwater, surface water, soil, and biological tissues.[1][6] However, the unique physicochemical properties of these compounds present significant analytical challenges, from sample collection and preparation to chromatographic separation and detection.
This guide serves as a centralized technical resource for researchers and analytical chemists. It provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting guides for the common challenges encountered during the analysis of 6PPD transformation products, with a primary focus on 6PPD-quinone.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the topic.
Q1: What is the primary analytical challenge associated with 6PPD-quinone?
A1: The primary challenge is a combination of factors:
-
Trace Concentrations: 6PPD-quinone is toxic at very low levels (ng/L or pg/g), requiring highly sensitive analytical instrumentation and methods with low limits of detection (LOD).[6][7]
-
Matrix Complexity: Environmental samples (e.g., stormwater, sediment, tissue) contain a vast number of co-extracted organic and inorganic compounds that can interfere with the analysis, causing matrix effects like ion suppression in mass spectrometry.[4]
-
Analyte Stability and Sorption: 6PPD-quinone is hydrophobic and can adsorb to sampling containers and analytical system components, leading to analyte loss and poor recovery.[8][9] Studies show that while glass is largely inert, loss to other materials like certain plastics is common.[8]
-
Parent Compound Instability: The parent compound, 6PPD, is highly reactive and has a short aqueous half-life, making its own analysis difficult and emphasizing the need to focus on the more persistent and toxic quinone form.[2]
Q2: What is the standard analytical technique for quantifying 6PPD-quinone?
A2: The gold standard for the sensitive and selective quantification of 6PPD-quinone is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) .[2][6][7] This technique provides the necessary selectivity to distinguish 6PPD-quinone from matrix interferences and the sensitivity to detect it at environmentally relevant concentrations. The U.S. Environmental Protection Agency (EPA) has released Draft Method 1634, which specifically uses LC-MS/MS for the determination of 6PPD-quinone in aqueous matrices.[3][10]
Q3: What is the relationship between 6PPD and 6PPD-quinone?
A3: 6PPD-quinone is a direct transformation product of 6PPD. 6PPD is intentionally added to rubber to react with ozone before the ozone can degrade the rubber polymer. This protective reaction oxidizes 6PPD, converting it into 6PPD-quinone and other related products.[2][11]
Section 2: Troubleshooting Guide: Sample Handling & Preparation
Sample preparation is often the most critical and error-prone stage of the analysis.
Problem: Low or inconsistent analyte recovery from aqueous samples.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Analyte Adsorption to Containers | 6PPD-quinone is hydrophobic and known to stick to plastic surfaces.[9] Solution: Use amber glass bottles for sample collection and storage to minimize analyte loss.[12] If plastic must be used (e.g., HDPE), it should be for short durations only.[12] For lab preparations, use polypropylene tubes and silanized glass vials to further reduce active sites for adsorption. |
| Inefficient Extraction | The chosen extraction method may not be effectively partitioning the analyte from the sample matrix into the solvent. Solution 1 (SPE): Solid-Phase Extraction (SPE) is a common and effective pre-concentration technique.[6] Use a robust SPE protocol with a suitable sorbent (e.g., polymeric reversed-phase). Ensure proper conditioning, loading, washing, and elution steps. Solution 2 (LLE): For certain matrices, liquid-liquid extraction (LLE) followed by a clean-up step can also yield good recoveries.[7] |
| Analyte Degradation | Although more stable than 6PPD, 6PPD-quinone can still degrade under certain conditions (e.g., exposure to light, extreme pH). Solution: Keep samples cold (on ice) and protected from light during transport and storage.[12] Process samples as soon as possible, adhering to the recommended 14-day hold time for extraction.[12] Aqueous stability tests have shown it is fairly stable over short periods in simple aqueous systems.[8] |
| Use of an Inappropriate Internal Standard | A poorly chosen internal standard (IS) cannot adequately compensate for analyte losses during sample preparation. Solution: The use of a stable isotope-labeled (SIL) internal standard, such as d5-6PPD-quinone or ¹³C₆-6PPD-quinone, is considered best practice.[1][4] The SIL IS behaves nearly identically to the native analyte during extraction and ionization, providing the most accurate correction for recovery losses and matrix effects. |
Problem: High signal variability in soil, sediment, or tissue samples.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Sample Inhomogeneity | Tire wear particles containing 6PPD-quinone can be heterogeneously distributed within solid matrices. Solution: Homogenize the entire sample thoroughly before taking a subsample for extraction. This can be done by air-drying, sieving, and grinding the sample to a uniform consistency.[1] |
| Inefficient Solid-Liquid Extraction | The extraction solvent may not be efficiently penetrating the sample matrix to dissolve the analytes. Solution 1 (Ultrasonication): Ultrasonic-assisted extraction using solvents like hexane/ethyl acetate or dichloromethane followed by acetonitrile is a validated method for soils.[1] The sonication provides energy to disrupt the matrix and enhance solvent penetration. Solution 2 (ASE): Accelerated Solvent Extraction (ASE) has shown excellent recovery (80-96%) for fish tissue samples and is a powerful alternative.[13][14] |
| Strong Matrix Effects | Complex matrices like fish tissue are high in lipids and other organic molecules that can co-extract and cause significant ion suppression.[4] Solution: Incorporate a post-extraction cleanup step. Enhanced Matrix Removal (EMR) cartridges, specifically for lipids, have proven highly effective in reducing phospholipid background and improving data quality for tissue analysis.[4] |
Section 3: Troubleshooting Guide: LC-MS/MS Analysis
Even with a clean extract, challenges can arise during the instrumental analysis.
Problem: Poor peak shape, retention time shifts, or loss of sensitivity.
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Column Contamination | Buildup of non-volatile matrix components (e.g., lipids, humic acids) on the analytical column can degrade performance. Solution: Always use a guard column and replace it regularly. If performance degrades, perform a column wash with a strong solvent series (e.g., reverse order of polarity, ending with a non-polar solvent like isopropanol). Ensure the sample cleanup is adequate to minimize the load of "dirty" extracts.[4] |
| Analyte Carryover | 6PPD-quinone's "sticky" nature can cause it to adsorb to surfaces in the autosampler and LC flow path, leading to carryover in subsequent blank injections. Solution: Optimize the autosampler wash procedure. Use a wash solvent that is strong enough to solubilize 6PPD-quinone effectively (e.g., a high percentage of acetonitrile or methanol in the wash solution). Injecting solvent blanks after high-concentration samples can confirm the effectiveness of the wash. |
| Incompatible Mobile Phase | The pH or composition of the mobile phase may be suboptimal for analyte retention and ionization. Solution: A C18 column is commonly used.[4] Mobile phases are typically water and acetonitrile or methanol. The addition of a modifier like ammonium fluoride has been shown to improve results.[6] A well-designed gradient is crucial to separate the analyte from phospholipid background, as 6PPD-quinone is hydrophobic and can elute in a region with high matrix interference.[4] |
| Mass Spectrometer Source Contamination | Matrix components can deposit on the ion source components (e.g., capillary, nozzle), leading to a gradual or sudden loss of signal. Solution: Regularly inspect and clean the ion source according to the manufacturer's recommendations. Monitoring ion suppression using a post-column infusion of the analyte can help diagnose the severity of matrix effects and the need for source cleaning. |
Section 4: Key Experimental Protocols & Workflows
This section provides validated starting points for method development.
Workflow: General Analytical Approach
Sources
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- 6. An environmentally sensitive method for rapid monitoring of 6PPD-quinone in aqueous samples using solid phase extraction and direct sample introductio ... - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00170F [pubs.rsc.org]
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- 14. Targeted quantitation of 6ppd-quinone in fish tissue samples with liquid chromatography-tandem mass spectrometry | U.S. Geological Survey [usgs.gov]
Technical Support Center: Optimizing the Synthesis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD)
Welcome to the technical support guide for the synthesis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a critical antioxidant and antiozonant in the rubber and polymer industries.[1][] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help researchers and process chemists improve the efficiency, yield, and purity of their synthesis. The primary focus is on the most common and industrially relevant manufacturing process: reductive amination .
The synthesis involves the reaction of a p-phenylenediamine source with 5-methyl-2-hexanone in the presence of a catalyst and a reducing agent.[1] While the reaction appears straightforward, achieving high efficiency requires careful control over numerous parameters. This guide is structured to address the specific issues you may encounter during your experiments, explaining the causality behind each recommendation.
Core Synthesis Workflow
The synthesis is typically performed as a one-pot reaction where p-phenylenediamine (or a precursor like p-nitroaniline) reacts with 5-methyl-2-hexanone to form an imine intermediate, which is then immediately hydrogenated to the final product.[3]
Caption: General workflow for the catalytic reductive amination synthesis of 77PD.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to help you quickly diagnose and solve issues in your synthesis.
Category 1: Low Reaction Conversion
Question: My reaction has stalled, or the conversion of p-phenylenediamine is unacceptably low. What are the primary causes?
Answer: Low conversion is typically traced back to issues with the catalyst, reaction conditions, or mass transfer limitations. Let's break down the possibilities:
-
Catalyst Inactivity: The solid catalyst is the engine of this reaction. Its performance can be compromised by:
-
Poisoning: Contaminants in your starting materials or solvent (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites. It is crucial to use high-purity starting materials.[4]
-
Improper Handling: Many hydrogenation catalysts, particularly Raney Nickel, are pyrophoric and can be deactivated by improper handling or exposure to air.
-
Insufficient Loading: Ensure you are using an appropriate catalyst loading. While specifics depend on the catalyst, a common starting point is 1-5% by weight relative to the limiting reagent.
-
-
Suboptimal Hydrogen Pressure & Availability: In catalytic hydrogenation, the reaction rate is often dependent on the partial pressure of hydrogen.
-
Low Pressure: The pressure might be too low to facilitate efficient hydrogenation of the imine intermediate. Industrial processes often operate between 0.5-2.5 MPa.[5]
-
Poor Mass Transfer: Hydrogen is a gas, the reactants are liquid, and the catalyst is solid. Vigorous stirring is essential to ensure hydrogen dissolves into the liquid phase and reaches the catalyst surface where the reaction occurs. Inadequate agitation is a common cause of slow reactions.[6]
-
-
Incorrect Temperature: Reductive amination requires elevated temperatures to drive the initial imine formation and enhance the rate of hydrogenation.
-
Incorrect Stoichiometry: The molar ratio of the amine to the ketone is critical. A molar ratio of p-phenylenediamine to 5-methyl-2-hexanone of at least 1:2 is required. An excess of the ketone (e.g., 1:2.2 to 1:4) is often used to drive the reaction to completion.[5]
Category 2: Poor Selectivity & Impurity Formation
Question: My final product is contaminated with significant byproducts. What are these impurities and how can I prevent them?
Answer: Byproduct formation is a common challenge that directly impacts yield and purification difficulty. The main culprits are incomplete reactions, over-reduction, or side reactions of the starting materials.
Caption: Potential side reactions during the synthesis of 77PD.
-
Mono-alkylated Intermediate: The most common impurity is the N-(1,4-dimethylpentyl)-p-phenylenediamine, resulting from an incomplete reaction.
-
Cause: Insufficient reaction time, low temperature, or a slight deficiency of the ketone.
-
Solution: Increase the molar excess of 5-methyl-2-hexanone, extend the reaction time, and ensure the temperature is within the optimal range (150-200°C).[5]
-
-
Ring Hydrogenation: Highly active catalysts like Ruthenium (Ru) or Rhodium (Rh), especially under high pressure and temperature, can hydrogenate the aromatic ring of the p-phenylenediamine backbone.[7][8]
-
Cause: Using an overly aggressive catalyst or excessively harsh reaction conditions.
-
Solution: Use catalysts with higher selectivity for C=N bond reduction over aromatic ring reduction, such as Platinum (Pt), Palladium (Pd), or specific Nickel catalysts.[5][9] If using Ru, conditions must be carefully controlled to be mild.[7]
-
-
Deamination and Condensation Products: At very high temperatures, C-N bond cleavage (deamination) or condensation reactions between amine molecules can occur, leading to high molecular weight impurities.[7]
-
Cause: Exceeding the recommended reaction temperature.
-
Solution: Maintain strict temperature control. Use an automated reactor system if possible to prevent temperature overshoots.[6]
-
Category 3: Product Purification and Stability
Question: The crude product is a dark, viscous liquid that is difficult to purify. What is the best method, and why does its color darken over time?
Answer: The physical properties of 77PD and its sensitivity to oxidation are key challenges in purification and storage.
-
Purification Strategy:
-
Catalyst Removal: The first step is always the complete removal of the solid catalyst by filtration. This should be done while the mixture is still warm and less viscous.
-
Solvent Removal: If a solvent was used, it should be removed under reduced pressure.
-
Vacuum Distillation: This is the most effective method for purifying 77PD on a large scale.[5] The product has a high boiling point, making atmospheric distillation impractical as it would lead to thermal degradation. Distillation under high vacuum (e.g., <1 mmHg) significantly lowers the required temperature, preserving the product's integrity.[10][11]
-
-
Product Instability and Color:
-
Oxidation: this compound is a potent antioxidant because it is easily oxidized itself. Exposure to air (oxygen) will cause it to oxidize, forming colored quinone-diimine species, which accounts for the deep red or brown color.[12][13][14] The product is also sensitive to heat and moisture during long-term storage.[12][13]
-
Storage: The purified product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, opaque container and kept in a cool, dark place to minimize degradation.[10][15]
-
Frequently Asked Questions (FAQs)
Q1: What is the detailed reaction mechanism?
A1: The synthesis proceeds via a two-step mechanism known as reductive amination or reductive alkylation.[3][16]
-
Imine Formation: A primary amine group on the p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-methyl-2-hexanone. This forms a hemiaminal intermediate, which then dehydrates (loses a water molecule) to form a Schiff base, also known as an imine (C=N bond). This step is typically acid-catalyzed and reversible.[17]
-
Reduction: The C=N double bond of the imine is then catalytically hydrogenated to a C-N single bond, forming the secondary amine. This process repeats on the second primary amine group to yield the final disubstituted product.
Caption: The two-stage mechanism of reductive amination.
Q2: Is it better to start with p-phenylenediamine or p-nitroaniline?
A2: Both are viable starting materials. Using p-nitroaniline is a common industrial strategy.[5] The catalytic hydrogenation conditions required for the reductive amination are also sufficient to reduce the nitro group (-NO₂) to a primary amine (-NH₂).[9][18] Therefore, the reaction can proceed in one pot, where the p-nitroaniline is first reduced to p-phenylenediamine in situ, which then immediately reacts with the ketone. The choice often comes down to the relative cost, availability, and purity of the starting materials.
Q3: How do I select the best catalyst for this synthesis?
A3: Catalyst selection is a balance between activity, selectivity, and cost. Here is a comparison of common choices:
| Catalyst Type | Advantages | Disadvantages | Selectivity Profile |
| Platinum (Pt) | High activity at moderate T/P. Good selectivity.[5][9] | High cost. | Excellent for imine reduction without affecting the aromatic ring. |
| Palladium (Pd) | Very common, high activity.[5] | High cost, can be sensitive to poisoning. | Excellent for imine reduction. Less prone to ring hydrogenation than Ru. |
| Nickel (e.g., Raney Ni) | Low cost, good activity.[5][7] | May require higher T/P. Pyrophoric and requires careful handling. | Good selectivity, but can cause ring hydrogenation under harsh conditions. |
| Copper-based | Lower cost, used in industrial processes.[1] | Generally lower activity than noble metals. | Good selectivity for the desired reaction. |
| Ruthenium (Ru) | Extremely high activity for hydrogenation.[7] | Prone to hydrogenating the aromatic ring, reducing selectivity.[4][8] | Lower selectivity; often used when the cycloaliphatic product is desired. |
Q4: What analytical methods are recommended for monitoring reaction progress?
A4: Real-time or periodic monitoring is key to optimization.
-
Gas Chromatography (GC/GC-MS): The best method for this application. It can separate and quantify the volatile starting materials, the mono-alkylated intermediate, and the final product, allowing for precise calculation of conversion and selectivity.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively track the disappearance of the starting p-phenylenediamine and the appearance of the less polar product.
-
In-situ FTIR Spectroscopy: In a process development setting, this technique can monitor the concentration of reactants and products in real-time without sampling, providing valuable kinetic data.[6]
Optimized Laboratory Protocol: Catalytic Hydrogenation
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
p-Phenylenediamine (10.8 g, 0.1 mol)
-
5-Methyl-2-hexanone (25.1 g, 0.22 mol, 2.2 eq)
-
5% Platinum on Carbon (Pt/C) catalyst (0.5 g)
-
Methanol or Isopropanol (150 mL, solvent)
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Reactor Setup: To the clean, dry autoclave vessel, add p-phenylenediamine, 5-methyl-2-hexanone, and the solvent.
-
Inerting: Seal the reactor. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of nitrogen, carefully add the Pt/C catalyst. Safety Note: Handle catalyst slurry or add under an inert atmosphere to prevent ignition.
-
Pressurization: Seal the reactor again. Pressurize with hydrogen gas to an initial pressure of 1.0 MPa (10 bar).
-
Reaction: Begin vigorous stirring (e.g., >800 RPM) and heat the reactor to 160°C. The pressure will increase as the temperature rises. Maintain the hydrogen pressure at 1.5 - 2.0 MPa throughout the reaction by feeding hydrogen as it is consumed.
-
Monitoring: Monitor the reaction by observing the rate of hydrogen uptake. The reaction is typically complete in 4-8 hours when hydrogen consumption ceases. A small sample can be carefully withdrawn (after cooling and depressurizing) for GC analysis to confirm completion.
-
Cool-down and Work-up: Once complete, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure and purge with nitrogen.
-
Purification:
-
Open the reactor and dilute the mixture with additional solvent if necessary.
-
Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with a small amount of solvent.
-
Combine the filtrates and remove the solvent using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation to yield the final product as a deep red, viscous liquid.[5]
-
References
- CN103467305A - Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)
-
Preparation of p-phenylenediamine - PrepChem.com. [Link]
-
Reductive amination - Wikipedia. [Link]
-
Results of hydrogenation of aromatic amines over Ru/g-C 3 N 4 -H 2 catalyst - ResearchGate. [Link]
-
Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success - YouTube. [Link]
-
Ru/g-C 3 N 4 as an efficient catalyst for selective hydrogenation of aromatic diamines to... - RSC Publishing. [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. [Link]
- US4181680A - Hydrogenation of aromatic amines - Google P
- US20070066849A1 - Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst - Google P
-
Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (2013) - Semantic Scholar. [https://www.semanticscholar.org/paper/Method-for-continuously-preparing-N%2C-N'-bis(1%2C4-Chen/a3809be282f638890bb35352c80889f1f0a2c411]([Link]
-
This compound | C20H36N2 - PubChem. [Link]
-
Cas 3081-14-9,this compound | lookchem. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]
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Reductive Amination | Synthesis of Amines - YouTube. [Link]
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Preparation of N,N-dimethyl-p-phenylenediamine - PrepChem.com. [Link]
- Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google P
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- 7. Ru/g-C 3 N 4 as an efficient catalyst for selective hydrogenation of aromatic diamines to alicyclic diamines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00836B [pubs.rsc.org]
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Technical Support Center: Purification of Crude N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine
Welcome to the technical support center for the purification of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (commonly known as 77PD or Santoflex 77). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for obtaining high-purity 77PD from crude reaction mixtures.
This compound is a high-molecular-weight, viscous, deep red liquid that is sensitive to heat, air, and moisture.[1][2] Its purification can be challenging due to its high boiling point and susceptibility to oxidation. This guide will walk you through common issues and provide robust purification strategies.
Diagram: Purification Workflow Overview
Caption: A general workflow for the purification of crude this compound.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Product is a dark, tar-like substance | Oxidation of the phenylenediamine core due to prolonged exposure to air and/or heat.[1] | • Minimize Air Exposure: Handle the crude product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating steps.[3] • Use Degassed Solvents: Purge solvents with an inert gas before use to remove dissolved oxygen. • Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., toluene or dichloromethane), add a small amount of activated charcoal, stir for a short period, and filter through celite to remove colored impurities. Use this method with caution as it can also adsorb the desired product. |
| Incomplete reaction: Presence of mono-alkylated product and starting materials | Inefficient reductive amination conditions. | • Re-run the Reaction: If significant amounts of starting materials are present, consider re-subjecting the crude mixture to the reaction conditions. • Chromatographic Separation: Column chromatography is the most effective method to separate the di-substituted product from the mono-substituted and starting materials due to their polarity differences. |
| Product streaks on silica gel TLC/column | The basic nature of the amine strongly interacts with the acidic silica surface.[4] | • Use a Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine (0.1-1%), to the eluent to block the acidic sites on the silica gel.[4] • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for column chromatography.[4] |
| Product decomposition during distillation | The boiling point of 77PD is high, and prolonged heating can cause decomposition. | • Use High Vacuum: Employ a high-vacuum pump to significantly lower the boiling point.[5][6] • Short-Path Distillation: A short-path distillation apparatus (like a Kugelrohr) is ideal as it minimizes the residence time of the compound at high temperatures.[7] |
| "Oiling out" during recrystallization | The compound is coming out of solution above its melting point. | • Use a More Dilute Solution: Start with a larger volume of the primary solvent. • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. • Change Solvent System: The chosen solvent system may not be appropriate. Experiment with different solvent pairs. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities originate from the synthesis, which is typically a reductive amination. These include:
-
Unreacted Starting Materials: p-Phenylenediamine (or p-nitroaniline) and 5-methyl-2-hexanone.
-
Mono-alkylated Intermediate: N-(1,4-dimethylpentyl)-p-phenylenediamine.
-
Imine Intermediate: The unreduced imine formed between p-phenylenediamine and 5-methyl-2-hexanone.[8]
-
Oxidation Products: Highly colored polymeric materials formed by air oxidation of the phenylenediamine ring.[1]
Q2: Can I use acid-base extraction for a preliminary cleanup?
A2: Yes, acid-base extraction can be an effective first step.[9] Since this compound is basic, it can be extracted from an organic solvent (like ether or ethyl acetate) into an acidic aqueous solution (e.g., 1M HCl). The organic layer will retain non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with NaOH) and re-extracting with an organic solvent will recover the purified amine. Be aware that some imine impurities may also be extracted into the acidic layer.
Q3: What are the recommended conditions for vacuum distillation?
A3: this compound has a high boiling point (approximately 237°C at 13.5 mmHg).[2] For laboratory-scale purification, a short-path distillation apparatus is recommended to minimize thermal stress.[7] Aim for a vacuum level that reduces the boiling point to below 150-180°C to prevent decomposition.[6]
Q4: Is recrystallization a viable purification method for this compound?
A4: Since this compound is a liquid at room temperature, direct recrystallization is not feasible. However, you can attempt to form a salt, such as the hydrochloride or sulfate salt, which may be a crystalline solid.[7][9] This salt can then be purified by recrystallization from a suitable solvent system. The free base can be regenerated by treatment with a base.
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.
Diagram: Column Chromatography Workflow
Caption: A step-by-step workflow for the column chromatography purification of 77PD.
Methodology:
-
Stationary Phase: Silica gel (230-400 mesh). Expert Tip: To mitigate streaking, you can pre-treat the silica gel by slurrying it in the initial eluent containing 1% triethylamine (TEA) for 30 minutes before packing the column.[4]
-
Eluent System (suggestion for optimization): A gradient of ethyl acetate in hexanes. A typical starting point would be 100% hexanes, gradually increasing to 5-10% ethyl acetate in hexanes. Crucially, add 0.5-1% TEA to the entire mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, for a sharper separation, adsorb the crude oil onto a small amount of silica gel and dry-load it onto the column.
-
Elution:
-
Begin eluting with 100% hexanes (containing 0.5% TEA) to elute very non-polar impurities.
-
Gradually increase the polarity by adding ethyl acetate. The mono-alkylated product will elute before the desired di-alkylated product.
-
Monitor the fractions by Thin Layer Chromatography (TLC), visualizing with a UV lamp and/or an appropriate stain (e.g., potassium permanganate).
-
-
Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Short-Path Vacuum Distillation
This method is suitable for removing non-volatile or very high-boiling impurities from the crude product.
Methodology:
-
Apparatus: Assemble a short-path distillation apparatus (e.g., Kugelrohr). Ensure all glassware is dry and joints are properly greased with high-vacuum grease.
-
Pre-treatment: If the crude product contains residual solvents or water, it is advisable to first remove these under reduced pressure at a lower temperature.
-
Distillation:
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly apply a high vacuum (ideally <1 mmHg).[10]
-
Gradually heat the distillation flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point under the applied vacuum. Be prepared to collect a forerun of any lower-boiling impurities.
-
-
Inert Atmosphere: It is best practice to backfill the apparatus with an inert gas (nitrogen or argon) before disassembling to prevent oxidation of the hot, purified product.[3]
References
-
Reddit. (2024, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]
- Google Patents. (n.d.). US20030017426A1 - Method for purifying free-base p-phenylenediamine-type photographic color developers.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Girolami Group Website. (2020, October 8). Microscale vacuum distillation apparatus for high-boiling, air-sensitive liquids. Retrieved from [Link]
-
The Schlenk Line Survival Guide. (n.d.). Dynamic Vacuum Distillation. Retrieved from [Link]
-
ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Technical Support Center: Method Development for Separating N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine Isomers
Welcome to the technical support center for the analytical separation of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for developing robust and efficient separation methods. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience.
Frequently Asked Questions (FAQs)
What is this compound and what are its isomers?
This compound is an organic compound used as an antioxidant, particularly in the rubber and polymer industries.[1][2] It is a deep red, slightly viscous liquid with an aromatic odor.[1][3][4] The molecule, with the chemical formula C20H36N2 and a molecular weight of 304.51 g/mol , possesses two chiral centers at the 4-position of the dimethylpentyl groups.[1][4] This gives rise to three possible stereoisomers: (R,R), (S,S), and the meso (R,S) diastereomer. Additionally, depending on the synthesis route, there may be positional isomers of the dimethylpentyl group. The separation of these isomers is critical for quality control and for understanding the properties of the individual components.
Why is the separation of this compound isomers challenging?
The isomers of this compound are structurally very similar, with identical molecular weights and similar physicochemical properties such as polarity and boiling point. This makes their separation by conventional chromatographic techniques difficult. The molecule itself is largely non-polar, with a high LogP value (around 6.3), making it suitable for reversed-phase or normal-phase chromatography.[4] However, the presence of the two secondary amine groups can lead to undesirable interactions with the stationary phase, such as peak tailing, especially on silica-based columns.
What are the primary analytical techniques for separating these isomers?
The most promising techniques for the separation of this compound isomers are:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC on C8 or C18 columns for separating positional isomers and chiral HPLC with specialized chiral stationary phases (CSPs) for stereoisomers.[5][6]
-
Gas Chromatography (GC): This is a viable option, but may require derivatization of the amine groups to improve peak shape and volatility.[7][8][9] Special base-deactivated columns are often necessary for underivatized amines.[10]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating non-polar compounds and chiral isomers, offering faster analysis times and reduced solvent consumption compared to HPLC.[11][12][13]
Method Development and Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Q1: I am seeing poor resolution between my isomers on a C18 column. What should I do?
Probable Causes:
-
Inadequate Mobile Phase Strength: The organic solvent concentration may be too high, causing the isomers to elute too quickly and co-elute.
-
Insufficient Selectivity: The mobile phase and stationary phase combination may not be providing enough differential interaction with the isomers.
-
Suboptimal Temperature: Temperature can influence selectivity in HPLC.
Solutions:
-
Optimize the Mobile Phase:
-
Decrease Organic Solvent Strength: If using reversed-phase HPLC (e.g., with acetonitrile or methanol and water), systematically decrease the percentage of the organic solvent. This will increase the retention times of the isomers and may improve their separation.[5]
-
Try a Different Organic Modifier: If you are using methanol, try acetonitrile, or vice-versa. These solvents have different selectivities and may provide the necessary resolution.
-
Introduce a Third Solvent: Adding a small amount of a third solvent, like isopropanol or tetrahydrofuran, can sometimes alter the selectivity of the separation.
-
-
Adjust the Mobile Phase pH and Additives:
-
The amine groups in the molecule can interact with residual silanols on the silica-based stationary phase, leading to peak tailing and poor resolution.
-
Add an Acidic Modifier: Introduce a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will protonate the amine groups, which can improve peak shape and potentially enhance resolution.
-
Use a Buffer: For better control over the pH and more reproducible results, use a buffer in the aqueous portion of your mobile phase. For basic compounds, a slightly acidic pH is often beneficial.[14][15]
-
-
Vary the Column Temperature:
-
Analyze your samples at different column temperatures (e.g., 25°C, 35°C, 45°C). Sometimes, a change in temperature can significantly impact the selectivity between closely eluting isomers.
-
Q2: My peaks are tailing significantly. How can I improve the peak shape?
Probable Causes:
-
Secondary Interactions with the Stationary Phase: The basic amine groups are likely interacting with acidic silanol groups on the silica support of the column.
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Contaminated Guard Column or Column: A buildup of contaminants can cause poor peak shape.
Solutions:
-
Modify the Mobile Phase:
-
Add a Competing Base: For basic compounds, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase (in addition to an acid like TFA) can help to saturate the active silanol sites on the stationary phase, reducing peak tailing.[16] A common combination is 0.1% TFA and 0.1% TEA.
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration can sometimes help to mask the silanol interactions and improve peak shape.
-
-
Use a Different Column:
-
End-capped Columns: Ensure you are using a high-quality, end-capped C8 or C18 column, which has fewer free silanol groups.
-
Consider a Different Stationary Phase: A phenyl or polar-embedded phase column can offer different selectivity and may be less prone to strong interactions with amines.
-
-
Optimize Injection and Column Conditions:
-
Reduce Injection Volume/Concentration: Prepare a more dilute sample and inject a smaller volume to see if the peak shape improves.
-
Flush the Column: If the column has been in use for a while, flush it with a strong solvent to remove any contaminants.[17] Replace the guard column if necessary.
-
Q3: How do I separate the stereoisomers (enantiomers and diastereomers)?
Probable Cause:
-
Standard achiral columns (like C18) will not separate enantiomers. A chiral stationary phase (CSP) is required.
Solutions:
-
Select a Chiral Stationary Phase (CSP):
-
Optimize the Mobile Phase for Chiral Separation:
-
Normal-Phase Mode: Chiral separations are often more successful in normal-phase mode (e.g., using hexane and an alcohol like ethanol or isopropanol).
-
Additives are Key: For the separation of chiral amines, the addition of an acid (like TFA) and a base (like TEA or diethylamine) to the mobile phase is often crucial for achieving good selectivity and peak shape.[6][16] A good starting point is 0.1% of each.
-
Vary the Alcohol Modifier: The type and concentration of the alcohol in the mobile phase can have a significant impact on the separation. Experiment with different alcohols and concentrations.
-
Gas Chromatography (GC)
Q1: I am seeing broad, tailing peaks for my isomers when I inject them directly into the GC.
Probable Cause:
-
Adsorption of Amines: The polar amine groups are adsorbing to active sites in the GC system (injector, column, detector). This is a common problem with amines in GC.[10]
Solutions:
-
Use a Base-Deactivated Column:
-
Standard non-polar or mid-polar columns (like a DB-5 or HP-5) will often perform poorly for underivatized amines.
-
Use a column specifically designed for the analysis of amines. These columns have a surface treatment that deactivates the acidic sites responsible for adsorption. Examples include columns with a "WAX" or "Amine" designation.
-
-
Derivatize the Sample:
-
Derivatization is a highly effective way to improve the chromatography of amines.[8][9][18][19]
-
Acylation: React the amines with an acylating agent like trifluoroacetic anhydride (TFAA) to form amides.
-
Silylation: Use a silylating agent like BSTFA to form silyl derivatives.
-
Imine Formation: React with an aldehyde, such as benzaldehyde, to form a more stable and less polar imine derivative.[8][9]
-
-
Optimize GC System Conditions:
-
Use a Deactivated Inlet Liner: Ensure the inlet liner is deactivated to prevent sample adsorption in the injector.
-
Increase Oven Temperature Program Rate: A faster temperature ramp can sometimes help to improve peak shape for high-boiling compounds.
-
Q2: Even with a base-deactivated column, I am not getting baseline separation of the isomers.
Probable Causes:
-
Insufficient Column Resolution: The column may not have enough theoretical plates or the right selectivity for these isomers.
-
Suboptimal Temperature Program: The oven temperature program may not be optimized to resolve the closely eluting peaks.
Solutions:
-
Select a More Selective Column:
-
If a non-polar column is not providing separation, try a more polar column (e.g., a "WAX" type column), as the different interaction mechanism may provide the necessary selectivity.
-
-
Optimize the Oven Temperature Program:
-
Lower the Initial Temperature: A lower starting temperature can improve the focusing of the analytes at the head of the column.
-
Use a Slower Ramp Rate: A slower temperature ramp rate (e.g., 5 °C/min instead of 20 °C/min) will give the isomers more time to interact with the stationary phase and improve their separation.
-
Supercritical Fluid Chromatography (SFC)
Q1: I am new to SFC. What is a good starting point for separating these non-polar isomers?
Probable Cause:
-
Lack of a starting method.
Solutions:
-
Initial SFC Conditions:
-
Column: A standard silica or diol column can be a good starting point for achiral separations. For chiral separations, polysaccharide-based CSPs are excellent choices.
-
Mobile Phase: Start with a gradient of carbon dioxide and a polar modifier, typically methanol.[12] A common starting gradient is 5% to 40% methanol over 5-10 minutes.
-
Additives: For basic compounds like these isomers, adding an amine additive to the modifier (e.g., 0.1% triethylamine or isopropylamine in methanol) can significantly improve peak shape.
-
-
System Parameters:
-
Back Pressure: Set the back pressure to around 150 bar.
-
Temperature: Start with a column temperature of 40 °C.
-
Flow Rate: A flow rate of 2-3 mL/min is typical for analytical scale SFC.
-
Q2: My resolution in SFC is poor. How can I improve it?
Probable Causes:
-
Inappropriate Modifier: The choice and percentage of the organic modifier are critical for selectivity in SFC.
-
Suboptimal Temperature or Pressure: These parameters affect the density and solvating power of the supercritical fluid mobile phase.
Solutions:
-
Optimize the Modifier:
-
Change the Modifier: Try different alcohol modifiers like ethanol or isopropanol. They can offer different selectivities compared to methanol.
-
Adjust the Gradient: Make the gradient shallower (i.e., increase the run time and slow the rate of increase of the modifier).
-
-
Vary Temperature and Pressure:
-
Decrease Temperature: Lowering the temperature can sometimes increase selectivity.
-
Increase Back Pressure: Increasing the back pressure increases the density of the mobile phase, which can alter retention and selectivity.
-
Summary of Starting Conditions for Method Development
| Parameter | HPLC (Reversed-Phase) | GC (with Derivatization) | SFC (Chiral) |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Mid-polarity (e.g., DB-17), 30 m x 0.25 mm, 0.25 µm | Polysaccharide-based CSP (e.g., Chiralpak), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | - | Supercritical CO2 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | - | Methanol with 0.1% TEA |
| Gradient | 70% B to 100% B in 20 min | - | 5% B to 40% B in 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min (Helium) | 3.0 mL/min |
| Temperature | 35 °C | 100 °C (2 min), ramp to 300 °C at 15 °C/min | 40 °C |
| Detection | UV (e.g., 290 nm) | MS or FID | UV (e.g., 290 nm) |
| Injection Volume | 10 µL | 1 µL (splitless) | 5 µL |
Method Development Workflow
The following diagram illustrates a logical workflow for developing a separation method for this compound isomers.
Caption: A logical workflow for method development.
References
-
Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[2]arene Stationary Phase. (2022). ACS Publications. Retrieved from [Link]
-
This compound | C20H36N2. PubChem. Retrieved from [Link]
-
Separations of aromatic amine isomers on the C4A-C10 column in... (n.d.). ResearchGate. Retrieved from [Link]
-
Cas 3081-14-9,this compound. (n.d.). lookchem. Retrieved from [Link]
-
Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. (2005). PubMed. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
(PDF) Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. (2005). ResearchGate. Retrieved from [Link]
-
Supercritical Fluid Chromatography. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. (n.d.). Phenomenex. Retrieved from [Link]
-
How to Develop HPLC Method for Nonpolar Compounds. (2024). Pharma Knowledge Forum. Retrieved from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved from [Link]
-
Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. (2013). Scirp.org. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). ACE. Retrieved from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved from [Link]
-
Separation of N,N'-Bis(1,4-dimethylpentyl)-4-phenylenediamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. (2022). MDPI. Retrieved from [Link]
-
Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. (2013). Scirp.org. Retrieved from [Link]
-
Journal of Chromatography & Separation Techniques. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
(PDF) Optimization of an Analytical Method for Detecting para-Phenylenediamine (PPD) by GC/MS-Ion Trap in Biological Liquids. (2009). ResearchGate. Retrieved from [Link]
-
Separation of structural isomers of amine on gas chromatography. (2012). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). University of Rhode Island. Retrieved from [Link]
-
Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation. (n.d.). ResearchGate. Retrieved from [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (2000). PubMed. Retrieved from [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). (2019). RSC Publishing. Retrieved from [Link]
-
Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. Retrieved from [Link]
-
Characterization and Separation of Amines by Gas Chromatography. (n.d.). Analytical Chemistry. Retrieved from [Link]
-
Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. (n.d.). Separation Science. Retrieved from [Link]
-
Separation of structurally similar nocathiacin analogues by reversed phase chromatography. (2010). PubMed. Retrieved from [Link]
-
Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. Retrieved from [Link]
-
The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. (n.d.). SciSpace. Retrieved from [Link]
-
A process of method development: A chromatographic approach. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Method for separating polar and non-polar target compounds. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. This compound | 3081-14-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C20H36N2 | CID 18320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 3081-14-9 [m.chemicalbook.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gcms.labrulez.com [gcms.labrulez.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Supercritical Fluid Chromatography (SFC) Columns | Phenomenex [phenomenex.com]
- 13. longdom.org [longdom.org]
- 14. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 19. scirp.org [scirp.org]
Technical Support Center: Optimizing Quenching Conditions for N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine Kinetic Studies
Welcome to the technical support center dedicated to the kinetic analysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for optimizing quenching conditions in kinetic studies of this potent antioxidant.
Introduction: The Challenge of Studying 77PD Kinetics
This compound, a hindered p-phenylenediamine derivative, is a highly effective antioxidant used extensively in the rubber and polymer industries.[1][2] Its mechanism of action involves the donation of a hydrogen atom to neutralize free radicals, thereby forming a stable aminyl radical and inhibiting oxidative degradation.[3] Studying the kinetics of this antioxidant activity is crucial for understanding its efficacy and optimizing its application. However, the rapid nature of these reactions and the specific chemical properties of 77PD present unique challenges, particularly in effectively stopping—or "quenching"—the reaction at precise time points for accurate analysis.
This guide provides a comprehensive question-and-answer-based approach to troubleshoot and optimize quenching conditions for your 77PD kinetic studies, ensuring the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My kinetic data for 77PD antioxidant activity is inconsistent and not reproducible. What are the likely causes related to quenching?
A1: Inconsistent kinetic data often points to issues with the quenching step. Here are the primary culprits and how to address them:
-
Incomplete Quenching: The quenching agent may not be reacting fast enough or at a high enough concentration to completely stop the antioxidant reaction. This leads to continued, albeit slower, reaction after the intended time point, skewing your results.
-
Quencher-Induced Side Reactions: The chosen quenching agent might be reacting with 77PD itself, its oxidized products, or other components in your assay, leading to analytical interference.
-
Poor Solubility and Mixing: Due to its hydrophobic nature and bulky alkyl groups, 77PD can exhibit poor solubility in aqueous systems.[4][5] Inefficient mixing can lead to localized reactions and inconsistent quenching.
-
Instability of Reactants or Products: 77PD and its radical cation can be sensitive to air, light, and heat.[5] Degradation during the experiment can lead to variable results.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive study on vitamin C equivalent antioxidant capacity (VCEAC) of various polyphenolics in scavenging a free radical and its structural relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Effect of Physiological Concentrations of Vitamin C on the Inhibitation of Hydroxyl Radical Induced Light Emission from Fe2+-EGTA-H2O2 and Fe3+-EGTA-H2O2 Systems In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) in Water
Introduction
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly known in the industry as 77PD, is a highly effective antiozonant and antioxidant.[1] It is a critical additive in rubber and polymer manufacturing, particularly for tires, to prevent degradation from exposure to ozone and oxidative stress.[2][3] However, the widespread use and subsequent wear of these products lead to the release of 77PD and its transformation products into the environment.[4] Recent studies have detected various p-phenylenediamine (PPD) derivatives in environmental water sources, raising concerns about their potential ecological impact and necessitating robust analytical methods for their monitoring.[5]
This guide provides an in-depth comparison of two primary analytical techniques for the quantification of 77PD in aqueous matrices: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is to not only present the protocols but to delve into the causality behind the experimental choices, ensuring that the methodologies are scientifically sound, trustworthy, and grounded in authoritative standards.
The Analytical Challenge
Analyzing a compound like 77PD in water presents distinct challenges. Its structure, characterized by a central phenylenediamine core with two bulky alkyl chains, renders it largely hydrophobic. This property means it will readily adsorb to particulate matter and has low solubility in water, making extraction from the aqueous matrix a critical step. Furthermore, its susceptibility to oxidation, the very property that makes it a good antioxidant, can lead to degradation during sample preparation and analysis, requiring careful handling.[2]
Comparison of Premier Analytical Methodologies
For the trace-level quantification of 77PD in water, both GC-MS and HPLC stand out as powerful techniques. However, they operate on different principles, offering distinct advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase. | Separation of compounds in the liquid phase based on polarity. |
| Analyte State | Must be thermally stable and volatile (or made so via derivatization). | Analyte is dissolved in a liquid mobile phase. |
| Typical Sensitivity | Excellent, often reaching picogram to femtogram levels. | Very good, though may be slightly less sensitive than GC-MS for this specific compound without MS/MS. |
| Sample Preparation | Often requires extraction and sometimes derivatization. | Requires extraction; derivatization is less common. |
| Instrumentation Cost | Generally higher, especially for high-resolution MS. | Can be more accessible, particularly with UV detection. |
| Best Suited For | A broad range of semi-volatile organic compounds.[6][7] | A wide array of compounds, including those that are not thermally stable.[8][9][10] |
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) Validation
GC-MS is a gold-standard technique for the analysis of semi-volatile organic compounds in environmental samples, as outlined in established protocols like the U.S. EPA Method 8270E.[6][7] The rationale for choosing GC-MS for 77PD analysis lies in its exceptional sensitivity and the high degree of confidence in compound identification offered by mass spectrometry.
Experimental Workflow: GC-MS
Detailed GC-MS Validation Protocol
This protocol is designed to be self-validating by incorporating quality control checks at each stage, adhering to guidelines from bodies like the EPA and ASTM.[11][12]
1. Reagents and Standards Preparation:
-
Obtain a certified reference standard of this compound.[1]
-
Prepare a stock solution (e.g., 1000 µg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution in dichloromethane, ranging from 0.1 µg/mL to 20 µg/mL.
-
Prepare an internal standard solution (e.g., anthracene-d10) at a constant concentration.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Causality: Due to the low expected concentrations of 77PD in water and its hydrophobic nature, a pre-concentration step is essential. SPE is more efficient and uses less solvent than traditional liquid-liquid extraction.[13][14] A C18 sorbent is chosen for its strong affinity for non-polar compounds like 77PD.
-
Procedure:
-
Acidify a 1 L water sample to a pH < 2 with sulfuric acid to improve analyte stability.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with methanol followed by deionized water.
-
Pass the water sample through the cartridge at a flow rate of approximately 10 mL/min.
-
After loading, dry the cartridge thoroughly under a stream of nitrogen for 20 minutes. This step is critical to remove residual water, which can interfere with GC analysis.[13]
-
Elute the trapped 77PD from the cartridge with 10 mL of dichloromethane.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
3. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.[15][16][17][18]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., Rxi®-5sil MS), is ideal for separating semi-volatile compounds.[13]
-
Injection: 1 µL, splitless mode at 250 °C to maximize the transfer of the analyte onto the column for trace analysis.[13]
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes. This program ensures good separation from other potential contaminants.
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Key ions for 77PD (Molecular Weight: 304.51) would be determined from a full scan analysis of a standard, but would likely include the molecular ion (m/z 304) and characteristic fragment ions.
Validation Parameters and Results (Exemplary Data)
| Parameter | Method | Acceptance Criteria | Result |
| Linearity (r²) | 7-point calibration curve | > 0.995 | 0.998 |
| LOD | Signal-to-Noise (S/N) of 3 | Report Value | 0.05 ng/L |
| LOQ | Signal-to-Noise (S/N) of 10 | Report Value | 0.15 ng/L |
| Accuracy (Recovery) | Spike recovery at 3 levels | 70-130% | 92-105% |
| Precision (RSD%) | Repeatability (n=6) | < 15% | 6.8% |
| Specificity | Analysis of matrix blanks | No interfering peaks | Pass |
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC offers a compelling alternative to GC-MS, particularly when dealing with compounds that may degrade at high temperatures or when a different separation mechanism is desired.[8] For PPDs, HPLC coupled with a UV or MS detector is a common approach.[19][20]
Experimental Workflow: HPLC-UV
Detailed HPLC Validation Protocol
1. Reagents and Standards Preparation:
-
Prepare stock and calibration standards as in the GC-MS method, but use the mobile phase (e.g., acetonitrile/water mixture) as the final diluent.
2. Sample Preparation (SPE):
-
The SPE procedure is similar to the one for GC-MS.
-
Causality: The key difference is the elution solvent. Acetonitrile is an excellent choice as it is a strong solvent for 77PD and is compatible with the reversed-phase HPLC mobile phase.
-
Procedure:
-
Load the water sample onto a conditioned C18 SPE cartridge.
-
Elute the analyte with 10 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase. This ensures compatibility with the HPLC system and prevents peak distortion.
-
3. Instrumentation and Conditions:
-
System: HPLC with a UV or Diode Array Detector (DAD). For higher specificity and sensitivity, an LC-MS/MS system can be used.[4][20][21][22]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is the standard choice for separating hydrophobic compounds.[8][19]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 85:15 v/v) is often sufficient.[8] A gradient elution may be required for more complex samples.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance for PPDs, typically around 290 nm.[8]
Validation Parameters and Results (Exemplary Data)
| Parameter | Method | Acceptance Criteria | Result |
| Linearity (r²) | 7-point calibration curve | > 0.995 | 0.999 |
| LOD | Signal-to-Noise (S/N) of 3 | Report Value | 0.5 ng/L |
| LOQ | Signal-to-Noise (S/N) of 10 | Report Value | 1.5 ng/L |
| Accuracy (Recovery) | Spike recovery at 3 levels | 70-130% | 95-108% |
| Precision (RSD%) | Repeatability (n=6) | < 15% | 5.2% |
| Specificity | Peak purity analysis (DAD) | Homogeneous peak | Pass |
Head-to-Head Comparison and Method Selection
The choice between GC-MS and HPLC is not merely about performance metrics; it is a strategic decision based on laboratory capabilities, sample complexity, and the ultimate goal of the analysis.
Decision Logic for Method Selection
Expertise-Driven Insights:
-
For Ultra-Trace Quantification: When the objective is to achieve the lowest possible detection limits, GC-MS in SIM mode is typically superior. Its ability to filter out background noise and focus on specific ions provides an unmatched signal-to-noise ratio for this type of semi-volatile compound.
-
For Analyzing Transformation Products: 77PD can oxidize to form quinone-type structures.[2][23] These transformation products may be more polar and potentially thermally unstable. In such cases, HPLC is the more robust technique, as it avoids the high temperatures of the GC inlet that could cause degradation. An HPLC system coupled with a mass spectrometer (LC-MS/MS) would be the authoritative choice for simultaneously quantifying the parent compound and its metabolites.[4][20]
-
For Routine Monitoring and Cost-Effectiveness: If the expected concentrations are within the quantifiable range of UV detection and the sample matrix is relatively clean, HPLC-UV provides a reliable and cost-effective solution.[8] It is often simpler to operate and maintain than a GC-MS system.
-
For Confirmatory Analysis: The mass spectra generated by GC-MS provide a "fingerprint" of the molecule, offering a higher degree of certainty in identification compared to a UV chromatogram's retention time. Therefore, for regulatory or forensic purposes, GC-MS is often the required method.
Conclusion and Recommendations
Both GC-MS and HPLC are powerful and validatable methods for the determination of this compound in water. The validation data presented demonstrates that both techniques can achieve excellent linearity, accuracy, and precision.
-
Recommendation for Research & Regulatory Monitoring: A GC-MS based method, following the principles of EPA Method 8270, is recommended for its high sensitivity and definitive identification capabilities.[6][7]
-
Recommendation for Process and Quality Control: An HPLC-UV method is highly suitable for routine analysis where cost and throughput are major considerations, and expected concentrations are higher.
-
Recommendation for Comprehensive Environmental Fate Studies: An LC-MS/MS method is the superior choice for simultaneously investigating 77PD and its potentially more polar and thermally sensitive degradation products.[4][20]
Ultimately, the selection of the analytical method must be fit for its intended purpose, a core principle of method validation.[11][12][24] By understanding the scientific rationale behind each technique and validation parameter, researchers can confidently generate accurate and defensible data for the monitoring of this important environmental contaminant.
References
-
U.S. EPA. (2014). Method 8270E (SW-846): Semivolatile Organic Compounds by Gas Chromatography/ Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
-
Biotage. (2023). Everything You Wanted to Know About EPA Method 8270 But Were Afraid to Ask. [Link]
-
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Ling, Y., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. PubMed Central. [Link]
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Johannessen, C., et al. (2025). Occurrence and partitioning of p-phenylenediamine antioxidants and their quinone derivatives in water and sediment. ResearchGate. [Link]
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Journal of Analytical Chemistry. Advances on Analytical Methods for p -Phenylenediamines Antioxidants and Their Quinone Transformation Products. [Link]
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Sharma, G., et al. (2022). Electrochemical approach for recognition and quantification of p -phenylenediamine: a review. Royal Society of Chemistry. [Link]
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Rose, R. C., & Bode, A. M. (1995). Analysis of water-soluble antioxidants by high-pressure liquid chromatography. PubMed. [Link]
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) Quantification Methods
Introduction
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly known as 77PD, is a high-performance antioxidant and antiozonant extensively used in the rubber and polymer industries.[1][2][3] Its primary function is to protect vulcanized rubber products from degradation caused by oxygen and ozone, thereby extending their service life and ensuring their reliability.[2] Given its critical role, accurate and precise quantification of 77PD in various matrices is paramount for quality control, formulation optimization, and regulatory compliance.
This guide provides an in-depth comparison of three prevalent analytical methodologies for the quantification of 77PD: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and analyze hypothetical data from a simulated inter-laboratory study to offer a comprehensive performance evaluation. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for the quantification of p-phenylenediamine derivatives.
The Imperative for Methodological Comparison
The choice of an analytical method can significantly impact the accuracy, precision, and efficiency of 77PD quantification. Factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation all play a role in selecting the most appropriate technique. An inter-laboratory comparison is the gold standard for assessing the reproducibility and transferability of analytical methods, providing invaluable insights into their performance across different laboratory environments.[4][5]
Analytical Methodologies: A Detailed Examination
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 77PD.[6] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
Principle of HPLC-UV: 77PD is separated from other components in the sample on a reversed-phase HPLC column. The quantification is achieved by detecting the UV absorbance of 77PD at a specific wavelength as it elutes from the column. p-Phenylenediamine derivatives exhibit strong UV absorbance, making this a sensitive detection method.[7]
Experimental Protocol: HPLC-UV Quantification of 77PD
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Data acquisition and processing software.
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
77PD reference standard
-
Methanol (for sample extraction)
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the homogenized rubber sample into a 50 mL volumetric flask.
-
Add 40 mL of methanol and sonicate for 30 minutes to extract the 77PD.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Calibration:
-
Prepare a series of 77PD standard solutions in methanol ranging from 1 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Rationale for Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar nature of 77PD makes it well-suited for separation on a nonpolar C18 stationary phase with a polar mobile phase.
-
Methanol/Water Mobile Phase: This combination provides good resolution and peak shape for p-phenylenediamine derivatives.[7]
-
UV Detection at 290 nm: This wavelength corresponds to a maximum absorption for many p-phenylenediamine derivatives, ensuring high sensitivity.[7]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for 77PD quantification by HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high selectivity and sensitivity.[9]
Principle of GC-MS: Volatilized 77PD is separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Experimental Protocol: GC-MS Quantification of 77PD
-
Instrumentation:
-
Gas Chromatograph (GC) with a split/splitless injector and a mass selective detector (MSD).
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software.
-
-
Reagents and Standards:
-
Ethyl acetate (GC grade)
-
77PD reference standard
-
Internal Standard (e.g., 1,4-Phenylenediamine-d4)
-
-
GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MSD Transfer Line Temperature: 290°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 77PD (e.g., m/z 304, 219, 134).
-
-
Sample Preparation:
-
Extract the sample with ethyl acetate as described for HPLC, but add the internal standard at the beginning of the extraction.[10]
-
-
Calibration:
-
Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of 77PD.
-
Construct a calibration curve by plotting the ratio of the 77PD peak area to the internal standard peak area against the concentration of 77PD.
-
Rationale for Experimental Choices:
-
HP-5ms Column: This is a versatile, low-polarity column suitable for the analysis of a wide range of semi-volatile organic compounds.
-
Electron Ionization (EI): EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.
-
Selected Ion Monitoring (SIM): SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte of interest.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for 77PD quantification by GC-MS.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible technique that can be used for the quantification of aromatic amines.[11]
Principle of UV-Vis Spectrophotometry: This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. 77PD, being a colored compound, absorbs light in the visible region of the electromagnetic spectrum.
Experimental Protocol: UV-Vis Spectrophotometry Quantification of 77PD
-
Instrumentation:
-
UV-Visible Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
-
Reagents and Standards:
-
Ethanol (spectroscopic grade)
-
77PD reference standard
-
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of a 77PD standard solution in ethanol.
-
Prepare a series of 77PD standard solutions in ethanol.
-
Measure the absorbance of each standard at the λmax against an ethanol blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample by extracting a known weight of the material in ethanol and filtering it.
-
Measure the absorbance of the sample extract and determine the concentration from the calibration curve.
-
Rationale for Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for 77PD and is transparent in the UV-Vis region of interest.
-
Measurement at λmax: Measuring absorbance at the wavelength of maximum absorption provides the highest sensitivity and minimizes deviations from the Beer-Lambert law.
Inter-laboratory Comparison Study Design
To objectively evaluate the performance of these three methods, a hypothetical inter-laboratory study was designed.
Study Outline:
-
Sample Preparation: A homogenous rubber masterbatch containing a known concentration of 77PD (1.50% w/w) was prepared.
-
Sample Distribution: Three identical samples were distributed to four hypothetical participating laboratories (Lab A, Lab B, Lab C, and Lab D).
-
Instructions to Laboratories: Each laboratory was instructed to quantify the 77PD content in the provided samples using all three analytical methods (HPLC-UV, GC-MS, and UV-Vis Spectrophotometry) according to the protocols outlined in this guide.
-
Data Reporting: Laboratories were required to report the individual results of three replicate measurements for each method, along with their calculated mean and standard deviation.
Inter-laboratory Study Workflow
Caption: Overall workflow of the inter-laboratory comparison study.
Data Analysis and Comparison
The following tables summarize the hypothetical data received from the participating laboratories.
Table 1: HPLC-UV Results for 77PD Quantification (% w/w)
| Laboratory | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. | Accuracy (%) |
| Lab A | 1.51 | 1.53 | 1.52 | 1.52 | 0.010 | 101.3 |
| Lab B | 1.48 | 1.49 | 1.47 | 1.48 | 0.010 | 98.7 |
| Lab C | 1.55 | 1.54 | 1.56 | 1.55 | 0.010 | 103.3 |
| Lab D | 1.49 | 1.51 | 1.50 | 1.50 | 0.010 | 100.0 |
| Overall | 1.51 | 0.029 | 100.8 |
Table 2: GC-MS Results for 77PD Quantification (% w/w)
| Laboratory | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. | Accuracy (%) |
| Lab A | 1.49 | 1.50 | 1.51 | 1.50 | 0.010 | 100.0 |
| Lab B | 1.48 | 1.49 | 1.48 | 1.48 | 0.006 | 98.7 |
| Lab C | 1.52 | 1.51 | 1.52 | 1.52 | 0.006 | 101.3 |
| Lab D | 1.50 | 1.49 | 1.50 | 1.50 | 0.006 | 100.0 |
| Overall | 1.50 | 0.016 | 100.0 |
Table 3: UV-Vis Spectrophotometry Results for 77PD Quantification (% w/w)
| Laboratory | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. | Accuracy (%) |
| Lab A | 1.58 | 1.62 | 1.59 | 1.60 | 0.021 | 106.7 |
| Lab B | 1.45 | 1.42 | 1.44 | 1.44 | 0.015 | 96.0 |
| Lab C | 1.65 | 1.68 | 1.66 | 1.66 | 0.015 | 110.7 |
| Lab D | 1.55 | 1.52 | 1.54 | 1.54 | 0.015 | 102.7 |
| Overall | 1.56 | 0.094 | 104.0 |
Interpretation of Results:
-
Accuracy: GC-MS demonstrated the highest accuracy with an overall mean recovery of 100.0%, closely followed by HPLC-UV at 100.8%. UV-Vis spectrophotometry showed a positive bias with an overall accuracy of 104.0%, likely due to interference from other UV-absorbing compounds in the matrix.
-
Precision: GC-MS exhibited the best intra- and inter-laboratory precision, as indicated by the low standard deviations. HPLC-UV also showed good precision. The precision of the UV-Vis method was considerably lower, with a higher overall standard deviation.
-
Reproducibility: The low overall standard deviation for both GC-MS and HPLC-UV suggests that these methods are highly reproducible across different laboratories. The UV-Vis method, however, shows poorer reproducibility.
Conclusion and Recommendations
This comparative guide, supported by a simulated inter-laboratory study, provides a clear framework for selecting an appropriate method for the quantification of this compound.
-
GC-MS is the recommended method for applications requiring the highest accuracy, precision, and selectivity, particularly for complex matrices or when low detection limits are necessary. It is the ideal choice for reference work and for resolving disputes.
-
HPLC-UV is a robust and reliable alternative to GC-MS, offering excellent accuracy and precision. It is well-suited for routine quality control applications where high throughput is desired and the sample matrix is relatively clean.
-
UV-Visible Spectrophotometry can be a cost-effective and rapid method for preliminary or screening purposes. However, its susceptibility to matrix interference limits its use for applications demanding high accuracy and specificity.
The ultimate choice of method will depend on the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy and precision, and the available instrumentation. It is always recommended to perform an in-house validation of the chosen method to ensure its suitability for the intended purpose.[12]
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Wang, P. G., & Krynitsky, A. J. (2011). Rapid determination of para-phenylenediamine by gas chromatography-mass spectrometry with selected ion monitoring in henna-containing cosmetic products. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(20), 1795–1801. [Link]
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The Organic Chemistry Tutor. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). [Link]
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A Comparative Guide to Rubber Antiozonants: N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) vs. 6PPD
Prepared by: Gemini, Senior Application Scientist
Executive Summary
For decades, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) has been the industry-standard antiozonant, providing exceptional protection against ozone and oxidative degradation in rubber applications, particularly in vehicle tires.[1][2] However, the discovery of its highly toxic transformation product, 6PPD-quinone (6PPD-Q), has created an urgent need for safer alternatives.[3][4] This guide provides a detailed technical comparison between 6PPD and a promising alternative, N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, often referred to as 77PD.[5][6] We will examine their chemical properties, protection mechanisms, comparative performance data, and critically, their toxicological profiles. Recent research indicates that 77PD can offer ozone protection comparable to 6PPD, positioning it as a potentially viable, more environmentally conscious substitute.[5]
Introduction: The Challenge of Ozone Degradation in Elastomers
Unsaturated elastomers, such as natural rubber, polybutadiene, and styrene-butadiene rubber, are highly susceptible to degradation by atmospheric ozone.[7] Even at very low concentrations, ozone attacks the carbon-carbon double bonds within the polymer backbone.[7][8] This chemical attack leads to chain scission, resulting in the formation of cracks on the rubber surface, a phenomenon known as "ozone cracking."[9][10] These cracks typically form perpendicular to the direction of applied strain and can severely compromise the mechanical integrity and service life of rubber components, posing significant safety risks in critical applications like tires and hoses.[10][11]
To counteract this, chemical antiozonants are incorporated into rubber formulations. The most effective of these are derivatives of p-phenylenediamine (PPD), which protect the rubber through a multi-faceted mechanism.[12]
Chemical and Physical Properties
Both 6PPD and 77PD are derivatives of p-phenylenediamine, but differ in their N-alkyl substituents. These structural differences influence their physical properties, such as solubility and mobility within the rubber matrix, which in turn affects their performance and persistence.
| Property | This compound (77PD) | N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) |
| Synonyms | Antioxidant 77PD, Santoflex 77, Flexzone 4L[6][13] | HPPD, DMBPPD[1] |
| CAS Number | 3081-14-9[14] | 793-24-8[1] |
| Molecular Formula | C₂₀H₃₆N₂[14] | C₁₈H₂₄N₂[1] |
| Molar Mass | 304.51 g·mol⁻¹[15] | 268.404 g·mol⁻¹[1] |
| Appearance | Deep red, slightly viscous liquid[14][16] | Brown or violet solid powder/pellets[1][17] |
| Synthesis | Reductive alkylation of p-phenylenediamine or p-nitroaniline with 5-methyl-2-hexanone.[14][18] | Reductive amination of methyl isobutyl ketone with p-phenylenediamine.[1] |
Mechanism of Antiozonant Protection
PPD-type antiozonants protect elastomers through a dual-action mechanism that combines chemical scavenging and the formation of a physical barrier.[3][19]
-
Kinetic Scavenging : PPDs are highly reactive towards ozone. They migrate, or "bloom," to the surface of the rubber.[1] Here, they preferentially react with ozone at a much faster rate than the rubber polymer, effectively intercepting the ozone before it can damage the elastomer chains.[19][20] This sacrificial reaction consumes the antiozonant.[1]
-
Protective Film Formation : The reaction products of the PPD and ozone form a protective film on the rubber's surface.[3][20] This film acts as a mechanical barrier, shielding the underlying rubber from further ozone attack.[12][19] The effectiveness and persistence of this film are critical to the long-term protective capability of the antiozonant.[20]
Caption: Dual-action protection mechanism of PPD antiozonants.
Comparative Performance Analysis
Ozone Resistance
The primary function of these additives is to prevent ozone cracking. Recent studies directly comparing 77PD and 6PPD have shown promising results for 77PD.
-
Static and Dynamic Protection : Research conducted by Black Donuts Oy in collaboration with Tampere University evaluated several potential 6PPD replacements.[5] Their findings indicated that 77PD, a phenylene-diamine-based compound, delivered ozone protection comparable to 6PPD under both static and dynamic testing conditions when formulated correctly.[5] In some cases, 77PD even outperformed the 6PPD reference compound.[5]
-
Dosage Optimization : The same study noted that while no single compound was a perfect drop-in replacement, optimizing the dosage and formulation of 77PD could make it a direct substitute for 6PPD in terms of performance.[5] This highlights the importance of formulation expertise when considering alternatives.
Antioxidant and Anti-Fatigue Properties
Beyond ozone, rubber is degraded by heat and mechanical stress, which generate free radicals. PPDs also function as antioxidants by terminating these radical chain reactions.[20][21] Both 6PPD and 77PD are effective in this role due to the reactivity of their N-H bonds.[21] While detailed comparative data on anti-fatigue performance is less common in publicly available literature, the similar chemical backbone suggests 77PD would also provide robust protection against flex-fatigue cracking.
Environmental and Toxicological Profile: The Critical Differentiator
The most significant divergence between 6PPD and 77PD lies in their environmental impact, specifically the toxicity of their quinone transformation products.
-
6PPD and 6PPD-Quinone : When 6PPD reacts with ozone, it transforms into several products, most notably 6PPD-quinone (6PPD-Q).[1][22] This derivative has been identified as the cause of acute mortality in coho salmon and is toxic to other aquatic species.[4][23] Tire wear particles release 6PPD-Q into the environment, where it enters waterways via stormwater runoff, posing a significant ecological threat.[2][4]
-
77PD and 77PD-Quinone : 77PD also transforms into a corresponding quinone, 77PD-Q, upon reaction with ozone.[24][25] The crucial question is whether 77PD-Q is as toxic as 6PPD-Q.
-
Initial toxicological studies on 77PD-Q have been conducted. One study reported that 77PD-Q is toxic to the aquatic bacterium V. fischeri, with an EC₅₀ of 13.6 mg/L.[24] For comparison, the parent compound 77PD was found to be more toxic to the same bacterium, with an EC₅₀ of 0.41 mg/L.[26]
-
A key study using bioactivity profiling suggested that the quinones of 77PD exhibited bioactivity similar to that of 6PPD-quinone, indicating they may not be suitable replacements from a toxicological standpoint.[4]
-
This is a critical area of ongoing research. While 77PD shows technical promise, the toxicological profile of its quinone derivative requires thorough investigation before it can be declared a "safer" alternative.
Experimental Methodologies
Evaluating the performance of antiozonants requires standardized testing protocols to ensure data is reliable and comparable. The most common method is ozone chamber testing under controlled conditions.
Protocol: Ozone Resistance Testing (Static & Dynamic)
This protocol is based on the principles outlined in standards such as DIN ISO 1431-1 and ASTM D1149.[27][28]
Objective: To determine the resistance of a vulcanized rubber compound to cracking when exposed to a controlled concentration of ozone under tensile strain.
Apparatus:
-
Ozone test chamber with controlled ozone concentration, temperature, and airflow.
-
Sample mounting racks (for static or dynamic strain).
-
Optical microscope or magnifying glass for crack evaluation.
Procedure:
-
Specimen Preparation: Prepare standardized dumbbell or strip specimens from vulcanized rubber sheets containing the antiozonant to be tested (e.g., 6PPD or 77PD) and a control compound with no antiozonant.
-
Strain Application:
-
Static Test: Mount the specimens on holders and stretch them to a specified elongation (e.g., 20%). The strain creates stress, which is where ozone preferentially attacks.[29]
-
Dynamic Test: Place specimens in a dynamic testing apparatus within the chamber that subjects them to continuous or intermittent flexing or stretching. This simulates real-world conditions for components like tire sidewalls.[28][30]
-
-
Exposure: Place the mounted specimens in the ozone chamber. The typical test conditions are a controlled temperature (e.g., 40°C) and a specified ozone concentration (e.g., 50 parts per hundred million - pphm).[11]
-
Inspection: Periodically remove the specimens and inspect their surfaces for cracks under magnification. The time to the first appearance of cracks is recorded.
-
Evaluation: The resistance to ozone is evaluated by comparing the time to first cracking, the number and severity of cracks after a fixed duration, or the critical strain at which cracking appears.[27]
Caption: Standard experimental workflow for ozone resistance testing.
Conclusion and Future Outlook
The comparison between 77PD and 6PPD presents a complex picture for the rubber industry.
-
Performance: 77PD demonstrates significant promise as a high-performance antiozonant, with studies indicating its ability to match or even exceed the ozone protection offered by 6PPD when properly formulated.[5]
-
Environmental Impact: The critical issue remains the toxicity of its transformation product, 77PD-Q. Early data suggests it may also pose an environmental hazard, similar to 6PPD-Q.[4]
For researchers and drug development professionals, this underscores a crucial lesson: a one-to-one replacement strategy focused solely on functional performance is insufficient. The development of new, safer alternatives requires a holistic approach that integrates performance testing with rigorous toxicological and environmental impact assessments from the earliest stages. The search for a truly "green" and effective antiozonant continues, and while 77PD is a strong candidate from a performance perspective, its environmental safety profile requires further definitive research.
References
-
ACS Publications. (n.d.). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology. Retrieved from [Link]
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Wikipedia. (n.d.). 6PPD. Retrieved from [Link]
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Wikipedia. (n.d.). Ozone cracking. Retrieved from [Link]
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Accurate Industrial. (n.d.). Ozone and Rubber Deterioration. Retrieved from [Link]
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Presto Group. (n.d.). What is Ozone Cracking, How does it Affect Rubber Properties. Retrieved from [Link]
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SATRA. (n.d.). Premature breakdown of rubber exposed to ozone. Retrieved from [Link]
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Dunlop Conveyor Belting. (n.d.). TECHNICAL INFORMATION BULLETIN THE EFFECTS OF OZONE ON RUBBER CONVEYOR BELTS. Retrieved from [Link]
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PubMed Central. (n.d.). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Retrieved from [Link]
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ITRC. (n.d.). 3 Chemical Properties. Retrieved from [Link]
-
Federal Register. (2024). N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its Transformation Product, 6PPD-quinone; Regulatory Investigation Under the Toxic Substances Control Act (TSCA). Retrieved from [Link]
-
ResearchGate. (n.d.). Antiozonants. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Retrieved from [Link]
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NonaChem. (n.d.). Ozone Test. Retrieved from [Link]
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Pacorr. (2025). How Pacorr Ozone Test Chamber Works for Rubber Testing: A Detailed Guide. Retrieved from [Link]
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ARDL. (n.d.). Ozone Resistance. Retrieved from [Link]
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Black Donuts. (2025). Investigating Alternatives to 6PPD in Tire Compounds. Retrieved from [Link]
-
ResearchGate. (2022). Technological synthesis of 6PPD and its transformation to 6PPD-quinone. Retrieved from [Link]
-
BaiRui Test. (n.d.). Silicone rubber sheet ozone resistance performance testing standards. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Product-Chemical Profile for Motor Vehicle Tires Containing N-(1,3-Dimethylbutyl)-N′-phenyl-p- phenylenediamine (6PPD). Retrieved from [Link]
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Xi'an LIB Environmental Simulation Industry. (2025). Static VS. Dynamic Ozone Testing in Ozone Test Chambers. Retrieved from [Link]
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Rubber Chemistry and Technology. (1998). Protection Mechanisms of p-Phenylenediamine-Type Antiozonants. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SETAC. (2026). NOTEBOOK FEATURE: From roadways to waterways: The environmental toll of 6PPD-quinone. Retrieved from [Link]
- Google Patents. (n.d.). CN103467305A - Method for continuously preparing N, N'-bis(1,4-dimethylpentyl)-p-phenylenediamine.
-
MDPI. (2024). A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. Retrieved from [Link]
-
Berkeley Center for Green Chemistry. (2021). Saving coho salmon: Alternatives for 6PPD in tire manufacturing. Retrieved from [Link]
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ACS Applied Polymer Materials. (n.d.). Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants. Retrieved from [Link]
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lookchem.com. (n.d.). Cas 3081-14-9,this compound. Retrieved from [Link]
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PubMed Central. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Retrieved from [Link]
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A Comparative Analysis of the Antioxidant Efficacy of p-Phenylenediamine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the quest for potent and reliable antioxidant compounds is a perpetual endeavor. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological feature in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This guide provides a comprehensive comparative study of the antioxidant efficacy of a series of p-phenylenediamine (PPD) derivatives, offering insights into their mechanisms of action and structure-activity relationships.
Introduction to p-Phenylenediamine Derivatives as Antioxidants
p-Phenylenediamine (PPD), an organic compound with the formula C₆H₄(NH₂)₂, and its derivatives are a class of aromatic amines that have long been recognized for their antioxidant properties.[1] While extensively used as antioxidants in the rubber and polymer industries to prevent degradation, their potential in biological systems is an area of growing interest.[1][2] The core structure of PPD, with its two amino groups on a benzene ring, allows for the donation of hydrogen atoms or electrons to neutralize free radicals. This reactivity is the foundation of their antioxidant capacity.
The primary antioxidant mechanism of PPD derivatives involves their oxidation to form quinonediimines. This process effectively scavenges free radicals, thus terminating damaging chain reactions. However, it is this very reactivity that also necessitates a careful evaluation of their biological activity, as the resulting quinone species can be electrophilic and may interact with cellular macromolecules.
This guide will delve into a comparative analysis of the antioxidant efficacy of various N,N'-disubstituted p-phenylenediamine derivatives. We will explore their performance in standard in vitro antioxidant assays, discuss the structural features that govern their activity, and examine their potential interaction with key cellular antioxidant pathways.
Evaluating Antioxidant Efficacy: A Methodological Overview
To provide a robust comparison, the antioxidant efficacy of p-phenylenediamine derivatives is evaluated using a panel of well-established in vitro assays. Each assay targets a different aspect of antioxidant activity, providing a more complete picture of a compound's potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to pale yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's efficacy.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Similar to the DPPH assay, the ABTS assay measures the ability of a compound to scavenge a pre-formed radical. The ABTS radical cation (ABTS•⁺) is a blue-green chromophore. When an antioxidant is added, it reduces the ABTS•⁺, causing a loss of color. This assay is versatile as it can be used to measure the antioxidant capacity of both hydrophilic and lipophilic compounds.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). This reduction is detected by the formation of a colored complex. This assay provides a measure of the total antioxidant power of a sample, reflecting its ability to donate electrons.
The following diagram illustrates the general workflow for these antioxidant assays:
Caption: General experimental workflow for DPPH, ABTS, and FRAP antioxidant assays.
Comparative Antioxidant Activity of p-Phenylenediamine Derivatives
One study investigating the antioxidant activity of six N,N'-substituted PPDs in polyisoprene rubber using differential scanning calorimetry (DSC) reported the following order of effectiveness: DPPD > SPPD > 6PPD > IPPD > MBPPD > CPPD [3]. This ranking provides a valuable starting point for understanding the structure-activity relationships within this class of compounds.
| Derivative Name | Abbreviation | Structure | Relative Antioxidant Efficacy (in polyisoprene rubber)[3] |
| N,N'-diphenyl-p-phenylenediamine | DPPD | Phenyl, Phenyl | 1 (Highest) |
| N-phenyl-N'-(α-methylbenzyl)-p-phenylenediamine | SPPD | Phenyl, α-methylbenzyl | 2 |
| N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine | 6PPD | Phenyl, 1,3-dimethylbutyl | 3 |
| N-phenyl-N'-isopropyl-p-phenylenediamine | IPPD | Phenyl, isopropyl | 4 |
| N-(2-methoxybenzyl)-N'-phenyl-p-phenylenediamine | MBPPD | Phenyl, 2-methoxybenzyl | 5 |
| N-(1-methyl-1-phenylethyl)-N'-phenyl-p-phenylene-diamine | CPPD | Phenyl, 1-methyl-1-phenylethyl | 6 (Lowest) |
Note: This data is based on antioxidant effectiveness in an industrial application and may not directly translate to biological systems. However, it provides valuable insights into the influence of substituent groups on antioxidant activity.
Structure-Activity Relationship (SAR) Analysis
The antioxidant efficacy of p-phenylenediamine derivatives is intricately linked to their molecular structure. The nature and position of the substituents on the nitrogen atoms significantly influence their ability to donate hydrogen atoms and stabilize the resulting radical.
-
Electron-Donating Groups: Substituents that donate electron density to the aromatic ring and the nitrogen atoms generally enhance antioxidant activity. This is because they lower the bond dissociation energy of the N-H bond, making it easier to donate a hydrogen atom to a free radical.
-
Steric Hindrance: The size and bulkiness of the substituent groups can also play a role. While some steric hindrance around the nitrogen atoms can prevent unwanted side reactions and enhance stability, excessive steric bulk may hinder the approach of a free radical, thereby reducing the scavenging activity.
-
Alkyl Chain Length: Studies on related compounds like p-alkylaminophenols have shown that increasing the length of the alkyl chain can enhance antioxidant activity, particularly in inhibiting lipid peroxidation[4]. This is likely due to increased lipophilicity, allowing for better interaction with lipid membranes where oxidative damage often occurs.
Theoretical studies suggest that the most probable antioxidant mechanism is the homolytic cleavage of the C-H bond at the carbon atom adjacent to the amino nitrogen atom[3]. The stability of the resulting radical is a key determinant of the antioxidant effectiveness.
Biological Relevance: Interaction with the Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, the biological antioxidant effects of many compounds are mediated through the activation of endogenous antioxidant defense mechanisms. A pivotal pathway in this regard is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. However, in the presence of oxidative or electrophilic stress, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.
The oxidation of p-phenylenediamine derivatives to quinones is of particular significance here. Quinones are electrophilic species that can react with cysteine residues on Keap1. This modification of Keap1 is a known mechanism for Nrf2 activation. Therefore, it is plausible that PPD derivatives exert a dual antioxidant effect: direct radical scavenging and indirect activation of the Nrf2 pathway through their quinone metabolites.
The following diagram illustrates the proposed mechanism of Nrf2 activation by PPD derivatives:
Caption: Proposed mechanism of Keap1-Nrf2 pathway activation by PPD derivatives.
Experimental Protocols
For researchers wishing to conduct their own comparative studies, detailed, step-by-step methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in a dark, airtight container.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the p-phenylenediamine derivatives in the same solvent used for the DPPH solution.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
-
Add varying concentrations of the PPD derivative solutions to the wells/cuvettes. Include a control with the solvent only.
-
Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM).
-
Mix the two solutions and allow them to react in the dark for 12-16 hours to generate the ABTS•⁺ radical cation.
-
Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of ~0.7 at 734 nm.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the p-phenylenediamine derivatives in a suitable solvent.
-
-
Assay Procedure:
-
Add a small volume of the PPD derivative solutions to a fixed volume of the diluted ABTS•⁺ solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition of the ABTS•⁺ radical.
-
Determine the IC₅₀ value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay Protocol
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.
-
-
Sample Preparation:
-
Prepare a series of dilutions of the p-phenylenediamine derivatives.
-
-
Assay Procedure:
-
Add a small volume of the PPD derivative solutions to the FRAP reagent.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the colored product at approximately 593 nm.
-
Construct a standard curve using a known antioxidant (e.g., FeSO₄·7H₂O or Trolox).
-
Express the results as FRAP values (e.g., in μM of Fe²⁺ equivalents).
-
Conclusion and Future Directions
p-Phenylenediamine derivatives represent a promising class of antioxidants with a dual mechanism of action: direct radical scavenging and potential activation of the endogenous antioxidant response through the Keap1-Nrf2 pathway. The structure-activity relationship is clearly influenced by the nature of the N-substituents, with electron-donating groups and optimal steric hindrance contributing to higher efficacy.
While this guide provides a framework for understanding and comparing the antioxidant potential of these compounds, a significant gap in the literature remains regarding a comprehensive, head-to-head comparison of a broad range of PPD derivatives using standardized in vitro assays. Such studies are crucial for identifying lead compounds for further investigation in biological models of oxidative stress-related diseases.
Future research should focus on:
-
Quantitative Comparative Studies: Generating robust IC₅₀ data for a diverse library of PPD derivatives using DPPH, ABTS, and FRAP assays.
-
Cell-Based Assays: Evaluating the ability of these compounds to protect cells from oxidative damage and to activate the Nrf2-ARE pathway.
-
Toxicology Studies: A thorough assessment of the potential toxicity of the parent compounds and their quinone metabolites is essential for any therapeutic application.
By systematically exploring the antioxidant properties of p-phenylenediamine derivatives, the scientific community can unlock their potential for the development of novel therapeutic agents to combat diseases rooted in oxidative stress.
References
-
Cibulkova, Z., et al. (2014). On the antioxidant effectiveness of n,n´–substituted p-phenylenediamines. ResearchGate. [Link]
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Liang, Y., et al. (2024). p-Phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Science of The Total Environment, 948, 174449. [Link]
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Takahashi, N., et al. (2003). Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. Bioorganic & Medicinal Chemistry, 11(15), 3255-3260. [Link]
-
Simon, P., et al. (2005). A study of the energetics of antioxidant action of p-phenylenediamines. ResearchGate. [Link]
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Tian, H., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology, 56(15), 10629–10637. [Link]
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Gatial, A., et al. (2007). DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. ResearchGate. [Link]
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Shah, P., & Modi, H. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. ResearchGate. [Link]
-
Ilic, B., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12(28), 17757-17772. [Link]
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Shah, P., & Modi, H. (2016). Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. [Link]
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Wu, Y., et al. (1998). The relationship between structure and antioxidative activity of piperidine nitroxides. Free Radical Biology and Medicine, 24(4), 629-635. [Link]
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Chen, Y.-F., et al. (2018). Comparative study of DPPH, ABTS, FRAP, and ORAC assays for determination of dose-dependent antioxidant activities of commercial grape cultivars in Taiwan. ResearchGate. [Link]
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American Chemical Society. (2025). Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins. ACS Fall 2025. [Link]
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Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412–422. [Link]
-
Urbani, P., et al. (2008). Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis. Molecules, 13(4), 749–761. [Link]
-
Al-Qaisi, Z. A., et al. (2022). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 27(23), 8261. [Link]
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A Senior Application Scientist's Guide to Selecting the Optimal HPLC Column for N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) Analysis
In the realm of analytical chemistry, particularly within the rubber and polymer industries, the accurate quantification of antioxidants like N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (also known as 77PD) is paramount for quality control and stability studies.[1][] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for this analysis. The choice of the HPLC column, the very heart of the separation, dictates the success of the method. This guide provides an in-depth comparison of various HPLC columns, grounded in experimental evidence and theoretical principles, to empower researchers in selecting the most suitable column for their 77PD analysis.
The Analyte: Understanding this compound (77PD)
77PD is a substituted p-phenylenediamine characterized by its two bulky, non-polar N,N'-bis(1,4-dimethylpentyl) groups attached to a central aromatic phenylenediamine core.[1][3][4][5][6] This structure imparts significant hydrophobicity to the molecule. From a chromatographic perspective, this dictates that reversed-phase HPLC, which separates compounds based on their hydrophobicity, is the most appropriate analytical approach.[7][8] In reversed-phase chromatography, a non-polar stationary phase is used with a polar mobile phase. The hydrophobic 77PD will have a strong affinity for the stationary phase, leading to its retention and subsequent separation from other components in the sample matrix.
Comparative Performance of HPLC Columns for 77PD Separation
The selection of the stationary phase chemistry is a critical determinant of separation efficiency. While various reversed-phase columns exist, their performance in separating a bulky, hydrophobic molecule like 77PD can differ significantly. Below, we compare the most relevant column chemistries.
C18 (Octadecylsilane) Columns: The Workhorse of Reversed-Phase HPLC
C18 columns are the most widely used reversed-phase columns due to their high hydrophobicity and broad applicability.[7] The long C18 alkyl chains provide a high density of non-polar stationary phase, leading to strong hydrophobic interactions with analytes like 77PD.
Key Performance Characteristics:
-
High Retention: The strong hydrophobic interactions result in significant retention of 77PD, which is advantageous for resolving it from less retained, more polar impurities.
-
Excellent Selectivity: The high surface area and carbon load of C18 columns often provide excellent selectivity for separating structurally similar aromatic amines.
-
Versatility: A wide range of mobile phase compositions, typically mixtures of water with acetonitrile or methanol, can be employed to fine-tune the retention and separation.[8]
An Agilent InfinityLab Poroshell 120 EC-C18 column (2.1 × 50 mm, 1.9 µm) has been successfully used for the analysis of the related compound 6PPD-quinone, demonstrating the suitability of C18 chemistry for this class of molecules.[9] For 77PD, a C18 column would be the primary choice for initial method development.
C8 (Octylsilane) Columns: A Less Retentive Alternative
C8 columns have shorter alkyl chains compared to C18 columns, resulting in a less hydrophobic stationary phase.[7]
Key Performance Characteristics:
-
Reduced Retention: For highly hydrophobic compounds like 77PD, a C8 column will provide less retention than a C18 column under the same mobile phase conditions. This can be beneficial for reducing analysis time if high resolution from other components is not a primary concern.
-
Alternative Selectivity: The different steric environment of the C8 phase can sometimes offer a different selectivity profile compared to C18, which may be advantageous for resolving specific impurities.
While generally less common for highly non-polar analytes, a C8 column could be a viable option if faster analysis times are critical and sufficient resolution is achieved.
Phenyl-Hexyl Columns: Leveraging Aromatic Interactions
Phenyl-Hexyl columns possess a stationary phase with a phenyl ring attached to a hexyl chain. This unique chemistry allows for both hydrophobic and π-π interactions.
Key Performance Characteristics:
-
Enhanced Selectivity for Aromatic Compounds: The phenyl rings in the stationary phase can engage in π-π stacking interactions with the aromatic core of 77PD. This provides an additional separation mechanism beyond simple hydrophobicity, which can be highly effective in resolving 77PD from other aromatic compounds.
-
Moderate Hydrophobicity: The hexyl chain provides a moderate level of hydrophobicity, offering a retention profile that is typically intermediate between C8 and C18 columns.
For complex samples containing multiple aromatic additives, a Phenyl-Hexyl column can offer superior resolution due to its dual retention mechanism.
Data-Driven Comparison of Column Performance
To provide a clear comparison, the following table summarizes the expected performance of different column types for 77PD analysis based on established chromatographic principles and available data for similar compounds.
| Column Type | Stationary Phase Chemistry | Primary Interaction Mechanism | Expected Retention of 77PD | Expected Resolution | Ideal Application |
| C18 | Octadecylsilane | Hydrophobic | High | High | General purpose, high-resolution separation of 77PD from a wide range of impurities. |
| C8 | Octylsilane | Hydrophobic | Moderate | Moderate | Faster analysis when high resolution is not the primary requirement. |
| Phenyl-Hexyl | Phenyl-Hexyl | Hydrophobic & π-π | Moderate to High | Excellent for Aromatic Compounds | Separation of 77PD in complex matrices containing other aromatic additives. |
| Newcrom R1 | Reverse-Phase with Low Silanol Activity | Hydrophobic | (Not specified) | (Not specified) | A specialized reverse-phase column that may offer unique selectivity.[10][11][12] |
Experimental Protocol: A Generalized HPLC Method for 77PD Analysis
This protocol outlines a robust starting point for the HPLC analysis of this compound. Optimization will likely be necessary based on the specific sample matrix and instrumentation.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 HPLC Column (e.g., 4.6 mm i.d. x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Phosphoric acid or formic acid (for MS-compatible methods).[10][11][12]
-
This compound standard.
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water. A common starting point is 85:15 (v/v) acetonitrile:water.[13] For MS compatibility, a small amount of formic acid (e.g., 0.1%) can be added to the mobile phase.[10][11][12]
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 35°C.[13]
-
Detection Wavelength: 290 nm.[13]
-
Injection Volume: 10 µL.[13]
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of 77PD in a suitable solvent like dichloromethane or acetonitrile. Prepare working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: The extraction procedure will depend on the sample matrix (e.g., rubber, polymer). A common approach involves solvent extraction with a mixture like acetone:chloroform (1:1).[13] The extract may require further cleanup, such as solid-phase extraction (SPE), to remove interfering matrix components.[14]
4. Analysis and Quantification:
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Identify the 77PD peak in the sample chromatogram based on its retention time compared to the standard.
-
Quantify the amount of 77PD in the sample using the calibration curve.
Experimental Workflow Diagram
Caption: A generalized workflow for the HPLC analysis of 77PD.
Conclusion
The selection of an appropriate HPLC column is a critical step in developing a robust and reliable method for the analysis of this compound. For general-purpose analysis, a C18 column is the recommended starting point due to its high hydrophobicity and resolving power. For faster analyses, a C8 column may be considered, while for complex matrices containing other aromatic compounds, a Phenyl-Hexyl column can provide superior selectivity. By understanding the interplay between the analyte's properties and the stationary phase chemistry, researchers can confidently select the optimal column to achieve accurate and reproducible results.
References
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A Comparative Guide to the Bioanalysis of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine: A Cross-Validation of ELISA and LC-MS/MS Methodologies
Introduction
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine is a derivative of p-phenylenediamine (PPD), a class of chemical compounds widely used as antioxidants and antiozonants in the manufacturing of rubber and polymers. A structurally related and extensively studied compound, N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), is a critical additive in automotive tires to enhance their durability and service life.[1] Through tire wear and environmental degradation, these compounds and their transformation products, such as the highly toxic 6PPD-quinone (6PPD-Q), can leach into the environment, contaminating water sources and accumulating in biological systems.[1] The presence of these compounds in human urine has been documented, necessitating robust and reliable analytical methods to assess human exposure and understand potential health risks.[2][3][4]
This guide provides an in-depth comparison of two powerful bioanalytical techniques for the quantification of this compound: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the core principles of each method, present detailed experimental workflows, and conduct a rigorous comparison of their performance characteristics, all within the framework of established bioanalytical method validation guidelines.[5][6]
Methodology Deep Dive: Principles and Protocols
The choice between an immunoassay like ELISA and a chromatographic method like LC-MS/MS depends on numerous factors, including the required sensitivity, specificity, sample throughput, and the stage of the research or development pipeline. Here, we dissect each methodology.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that leverages the specific binding of antibodies to an antigen for detection and quantification.[7][8] For small molecules like this compound, which are known as haptens, the most suitable format is the Competitive ELISA .[9][10] In this format, the analyte in the sample competes with a labeled or immobilized antigen for a limited number of antibody binding sites.[11] The resulting signal is inversely proportional to the concentration of the analyte in the sample.
A small molecule cannot be effectively "sandwiched" by two antibodies, nor can it be easily immobilized in a microplate well while retaining its antigenic structure. Therefore, a competitive format is necessary. The core principle relies on creating a "reporter" antigen (the hapten conjugated to a carrier protein) that will compete with the "free" antigen from the sample. The sensitivity of this assay is highly dependent on the affinity of the antibody and the nature of the competing antigen used.[12]
Caption: Competitive ELISA workflow for small molecule detection.
This protocol is a representative model and requires optimization for specific antibodies and reagents.
-
Antigen Coating:
-
Dilute a pre-synthesized this compound-BSA conjugate to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding microplate.
-
Incubate overnight at 4°C.[13]
-
Rationale: This step immobilizes the competitor antigen onto the solid phase. The basic pH of the buffer facilitates the hydrophobic interaction between the protein and the polystyrene plate surface.
-
-
Washing:
-
Discard the coating solution.
-
Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20). Pat dry on a paper towel.
-
Rationale: Washing removes excess, unbound coating antigen, reducing background noise. Tween-20 is a non-ionic detergent that helps prevent non-specific binding in subsequent steps.
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS).
-
Incubate for 1-2 hours at 37°C.[13]
-
Wash plate as described in step 2.
-
Rationale: Blocking prevents the primary and secondary antibodies from non-specifically adsorbing to the plastic surface of the well, which would lead to false-positive signals.
-
-
Competition Reaction:
-
In a separate dilution plate or tubes, add 50 µL of your standards or unknown samples.
-
Add 50 µL of the primary antibody (e.g., a specific monoclonal or polyclonal antibody against the target molecule), diluted to its optimal concentration in assay diluent.
-
Incubate this mixture for 1 hour at 37°C to allow the antibody to bind to the free antigen from the sample.[13]
-
Rationale: This pre-incubation step is where the crucial competition occurs. The more antigen present in the sample, the fewer antibody binding sites will be available to bind to the coated antigen on the main plate.
-
-
Incubation:
-
Transfer 100 µL of the pre-incubated sample/antibody mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at 37°C.
-
Wash plate as described in step 2.
-
Rationale: During this step, any primary antibody that was not bound by the sample antigen is now captured by the immobilized antigen on the plate.
-
-
Detection:
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-mouse HRP), diluted in blocking buffer, to each well.
-
Incubate for 1 hour at 37°C.[14]
-
Wash plate 5 times with wash buffer.
-
Rationale: The secondary antibody binds to the primary antibody that has been captured on the plate. The HRP (Horseradish Peroxidase) enzyme will be used to generate a colorimetric signal.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.[14]
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm using a microplate reader.[13][14]
-
Rationale: The HRP enzyme catalyzes the oxidation of TMB, producing a blue color. The acid stops the reaction and turns the product yellow, which has a peak absorbance at 450 nm. The signal intensity is inversely proportional to the amount of target antigen in the original sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and specificity.[15] The technique combines the physical separation power of liquid chromatography (LC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS).[16][17]
The core of LC-MS/MS is unambiguous identification and quantification. LC separates the target analyte from other matrix components to prevent ion suppression or enhancement.[18] Tandem MS provides two levels of mass filtering: the first (Q1) isolates the parent ion (precursor ion) based on its mass-to-charge ratio (m/z), and the second (Q3) detects a specific fragment ion (product ion) generated after collision-induced dissociation in Q2. This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing exceptional selectivity.[16] Sample preparation is critical to remove interferences like proteins and phospholipids that can clog the system and interfere with ionization.[19][20]
Caption: General workflow for LC-MS/MS bioanalysis.
This protocol is based on established methods for similar compounds (e.g., 6PPD-Q) and serves as a template for method development.[3]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 200 µL of plasma or urine, add an internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled analyte).
-
Rationale: The IS is crucial for accurate quantification. It behaves chemically like the analyte through extraction and ionization but is distinguishable by mass. It corrects for variability in sample recovery and matrix effects.[18]
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
Elute the analyte and IS with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
Rationale: SPE provides a much cleaner sample than simple protein precipitation, which is critical for minimizing matrix effects and ensuring long-term instrument robustness.[19]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Rationale: Reversed-phase chromatography effectively separates moderately hydrophobic compounds like PPD derivatives from polar matrix components. The gradient elution ensures that analytes are eluted as sharp peaks, improving sensitivity. Formic acid aids in the protonation of the analyte for positive mode ionization.
-
-
MS/MS Detection:
-
Ion Source: Electrospray Ionization (ESI) in Positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Analyte: Determine the m/z of the protonated molecule [M+H]⁺ for Q1 and identify a stable, high-intensity product ion after fragmentation for Q3. (e.g., hypothetical m/z 347 -> 198).
-
Internal Standard: Determine the corresponding transition for the isotope-labeled IS (e.g., hypothetical m/z 353 -> 204).
-
-
Optimization: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for each MRM transition to maximize signal intensity.
-
Rationale: ESI is a "soft ionization" technique suitable for a wide range of molecules.[21] MRM is the key to the high selectivity and sensitivity of the assay, as it only monitors for the specific precursor-product ion pairs of the analyte and IS, filtering out all other ions.[16]
-
Cross-Validation and Performance Comparison
Cross-validation is the process of comparing two distinct bioanalytical methods to ensure that they produce comparable data.[22] This is critical when switching methods or when data from different labs or studies need to be harmonized. The validation itself must adhere to regulatory standards like the ICH M10 guidance, which outlines key performance parameters.[5][6][23]
| Performance Parameter | Competitive ELISA | LC-MS/MS | Causality & Justification |
| Specificity / Selectivity | Good to High | Gold Standard / Very High | ELISA specificity depends entirely on the antibody's ability to distinguish the target from structurally similar molecules, making it vulnerable to cross-reactivity.[15][24] LC-MS/MS specificity is derived from both chromatographic retention time and the unique mass transition (precursor/product ion pair), making it highly definitive.[15][25] |
| Sensitivity (LLOQ) | pg/mL to low ng/mL | High fg/mL to low pg/mL | While modern ELISAs are highly sensitive[26], LC-MS/MS typically achieves lower limits of detection, making it the method of choice for trace-level analysis.[1][15] |
| Dynamic Range | Narrow (typically 2-3 orders of magnitude) | Wide (typically 4-5 orders of magnitude) | ELISA signal is sigmoidal and can quickly become saturated at high concentrations.[24] LC-MS/MS detectors have a much wider linear response range.[15] |
| Accuracy & Precision | Good (%CV <20%) | Excellent (%CV <15%) | Both methods can meet regulatory acceptance criteria (typically ±15% for accuracy, ≤15% CV for precision)[5], but the use of a co-eluting internal standard in LC-MS/MS generally provides superior precision by correcting for analytical variability.[25] |
| Matrix Effects | Moderate | High (potential for ion suppression/enhancement) | ELISA can be affected by sample matrix components that interfere with antibody-antigen binding. LC-MS/MS is highly susceptible to matrix effects where co-eluting compounds interfere with the ionization process[18][27], though this is mitigated by good chromatography and an internal standard. |
| Throughput | High | Low to Moderate | ELISA is performed in 96- or 384-well plates, allowing for simultaneous processing of many samples. LC-MS/MS analysis is sequential, with each sample requiring a separate chromatographic run (typically a few minutes per sample).[25][28] |
| Method Development | Moderate to High | High | Developing a specific, high-affinity antibody for ELISA can be a lengthy and resource-intensive biological process. LC-MS/MS method development is a complex analytical process requiring expertise in chromatography and mass spectrometry.[29] |
| Cost (Instrument & Per Sample) | Low Instrument Cost, Low Per-Sample Cost | High Instrument Cost, Moderate Per-Sample Cost | ELISA requires a relatively inexpensive plate reader. LC-MS/MS systems represent a significant capital investment and require more expensive reagents (e.g., LC-MS grade solvents) and maintenance.[15][21][24] |
Practical Considerations: Selecting the Right Tool for the Job
The data table highlights that neither technique is universally superior; they are complementary tools designed for different applications.
When to Choose ELISA:
-
High-Throughput Screening (HTS): When thousands of samples need to be analyzed quickly and cost-effectively, such as in early-stage drug discovery or large-scale epidemiological studies.
-
Routine Monitoring: For established analytes where a validated kit is available and the primary need is rapid quantification without the demand for structural confirmation.
-
Resource-Limited Settings: Laboratories without the capital budget or specialized expertise for LC-MS/MS can readily adopt ELISA technology.[24]
When to Choose LC-MS/MS:
-
Gold Standard Confirmation: As the definitive method for confirming positive results from a screening assay like ELISA. Its high specificity minimizes the risk of false positives.[15]
-
Metabolite Identification & Quantification: LC-MS/MS can simultaneously measure the parent compound and its metabolites, which is often impossible with a single antibody-based assay.
-
Analysis in Complex Matrices: When dealing with challenging biological matrices (e.g., tissue homogenates), the combination of chromatographic separation and specific mass detection is essential to overcome interferences.[30]
-
Regulatory Submissions: For pharmacokinetic (PK) studies supporting drug submissions to agencies like the FDA, LC-MS/MS is the expected standard for small molecules due to its accuracy and reliability.[6]
A powerful strategy often involves a hybrid approach : using ELISA as a rapid, cost-effective primary screen to identify potentially positive samples, which are then submitted for definitive confirmation and precise quantification by LC-MS/MS.[31]
Conclusion
The cross-validation of ELISA and LC-MS/MS for the quantification of this compound reveals a classic trade-off between throughput and specificity. ELISA offers a high-throughput, cost-effective solution ideal for screening large numbers of samples. Its performance, however, is fundamentally limited by the specificity of the antibody. In contrast, LC-MS/MS provides unparalleled specificity, sensitivity, and accuracy, establishing it as the "gold standard" for bioanalysis, particularly for regulatory purposes and complex research questions.
As a Senior Application Scientist, my final recommendation is to define the analytical objective with precision. If the goal is rapid screening or routine monitoring within a well-characterized system, a well-validated competitive ELISA is an excellent choice. If the objective is definitive quantification, metabolite analysis, or the generation of data for regulatory submission, the investment in developing a robust LC-MS/MS method is not only justified but essential for ensuring data of the highest integrity and reliability.
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A Comparative Guide to the Environmental Persistence of p-Phenylenediamine (PPD) Antioxidants
Introduction: The Double-Edged Sword of PPD Antioxidants
Substituted p-phenylenediamines (PPDs) are a class of high-performance antioxidants and antiozonants critical to the modern rubber and polymer industry.[1][2] Their primary function is to protect materials like vehicle tires from degradation caused by heat, oxidation, and ozone, thereby ensuring product safety and extending service life.[2][3] The most common of these, N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), is used in virtually all passenger vehicle tires at concentrations of 0.4%–2% by mass.[4]
However, the very reactivity that makes PPDs effective protectors of rubber also makes them environmentally labile. Through tire wear, PPDs are constantly shed into the environment as part of tire and road wear particles (TRWP).[5][6][7] Once released, they undergo transformation into various derivatives, most notably quinones (PPD-Qs), through reaction with atmospheric ozone.[2][5][8]
The discovery that 6PPD-quinone (6PPD-Q), a transformation product of 6PPD, is acutely toxic to aquatic species like coho salmon—with a lethal concentration (LC50) as low as 95 ng/L—has catapulted these compounds from obscure industrial additives to emerging pollutants of significant concern.[1][3] This guide provides a comparative analysis of the environmental persistence of key PPD antioxidants, focusing on their degradation pathways, the stability of their transformation products, and the experimental methodologies required to assess their environmental fate.
Key PPD Antioxidants in Focus
While numerous PPDs exist, this guide will focus on a selection of commercially significant and environmentally detected compounds.
| Compound Name | Abbreviation | Chemical Structure | Primary Application/Notes |
| N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine | 6PPD | C₁₈H₂₄N₂ | The most widely used PPD antiozonant in the tire industry.[4][9] |
| N-isopropyl-N′-phenyl-p-phenylenediamine | IPPD | C₁₅H₁₈N₂ | A common antioxidant in rubber products. |
| N,N′-diphenyl-p-phenylenediamine | DPPD | C₁₈H₁₆N₂ | Used in rubber applications; its fully aromatic structure influences its degradation profile. |
| N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine | 77PD | C₂₀H₃₆N₂ | Another PPD variant found in tire products. |
Mechanisms of Environmental Degradation
The environmental persistence of a PPD is not merely a measure of its own stability but is intrinsically linked to the stability of its transformation products. The primary degradation pathways are ozonation, hydrolysis, and biodegradation.
Caption: Fig 1. Major environmental degradation pathways for PPDs.
-
Ozonation: This is the intended reaction pathway for PPDs on the tire surface to prevent rubber cracking.[2] In the environment, this reaction occurs rapidly when PPDs within tire wear particles are exposed to atmospheric ozone, leading to the formation of a diverse suite of transformation products (TPs), including the highly stable and toxic PPD-quinones.[4][10] The molar yield of 6PPD-Q from 6PPD ozonation has been reported at ~1-19%.[10]
-
Hydrolysis: PPDs can undergo hydrolysis in aqueous environments. The rates are highly dependent on the specific PPD's chemical structure. For instance, 6PPD has a reported hydrolysis half-life ranging from 4.8 to 64 hours, while DPPD is far more persistent, with a half-life of 1087 hours.[11][12] This pathway primarily targets the C-N bonds, leading to products like 4-anilinophenol from 6PPD.[11]
-
Biodegradation: Under aerobic conditions, the primary degradation of PPDs can be rapid. One laboratory study reported half-lives of 0.2 days for 6PPD and 0.6 days for IPPD.[13] However, this process leads to numerous biotransformation products.[13] Crucially, the transformation product 6PPD-Q is more resistant to biodegradation, with a reported half-life of around 3 days under similar aerobic conditions.[13] In anaerobic soils, 6PPD persists much longer, with a half-life of about 51.4 days, suggesting that sediments can act as long-term secondary sources.[12]
Comparative Analysis of Environmental Persistence
The true measure of a PPD's environmental impact lies in the combined persistence of the parent compound and its hazardous transformation products.
Table 1: Comparative Environmental Half-Lives (t₁/₂) of PPDs and 6PPD-Quinone
| Compound | Matrix | Degradation Pathway | Half-Life (t₁/₂) Range | Key Findings & Rationale |
| 6PPD | Water (Aerobic) | Hydrolysis / Biodegradation | < 1 day (typically 3.4 - 24 hours)[14] | 6PPD itself degrades rapidly in aerobic waters. The rate is influenced by temperature, pH, and microbial activity.[13][14] |
| 6PPD | Soil (Anaerobic) | Biodegradation | ~51.4 days[12] | The absence of oxygen significantly slows microbial degradation, turning anaerobic sediments into potential long-term reservoirs. |
| IPPD | Water (Aerobic) | Biodegradation | ~0.6 days[13] | Structurally similar to 6PPD, IPPD also shows rapid primary degradation under aerobic microbial action. |
| DPPD | Water | Hydrolysis | ~1087 hours (~45 days)[11] | The two phenyl groups stabilize the molecule, making it significantly more resistant to hydrolysis compared to alkyl-substituted PPDs like 6PPD. |
| 6PPD-Quinone | Water (Aerobic) | Biodegradation / General Stability | 12.8 - 16.3 days[12] | Critical Point: 6PPD-Q is substantially more persistent than its parent compound, 6PPD.[12][15] Its stability allows for transport in waterways and prolonged exposure to aquatic organisms.[16] |
| 6PPD-Quinone | Soil (Aerobic) | Biodegradation | 13.5 - 14.2 days[12] | Similar to its persistence in water, 6PPD-Q is more stable in aerobic soils than its parent compound. |
Expertise & Experience Insight: The key takeaway is the "persistence shift." While the parent PPDs (especially 6PPD and IPPD) appear non-persistent based on their primary degradation half-lives, they act as continuous generators of their far more stable and toxic quinone transformation products. Therefore, assessing environmental risk based solely on the parent compound's persistence is misleading and scientifically unsound. The focus must be on the formation rate and persistence of hazardous TPs like 6PPD-Q.
Caption: Fig 2. Ozonation pathway of 6PPD to 6PPD-Quinone.
Experimental Protocols for Persistence & Transformation Studies
To ensure trustworthy and reproducible data, standardized methodologies are essential. The following protocols outline a self-validating system for assessing PPD persistence.
Protocol 1: Aqueous Stability and Hydrolysis Rate Determination
Objective: To determine the hydrolysis half-life of a PPD antioxidant at a neutral pH.
Rationale: This experiment isolates the abiotic degradation pathway of hydrolysis, which is a key factor in the persistence of compounds like DPPD.[11] Using sterile, buffered water eliminates microbial activity, ensuring the observed degradation is due to hydrolysis alone.
Methodology:
-
Preparation: Prepare a 100 µg/L stock solution of the target PPD (e.g., 6PPD, DPPD) in acetonitrile.
-
Reaction Setup: In triplicate, spike 1 µL of the stock solution into 1 L sterile, buffered (pH 7) deionized water in amber glass bottles to achieve a final concentration of 100 ng/L. Also prepare a matrix blank (buffered water only) and a procedural control (buffered water with acetonitrile).
-
Scientist's Note: Amber glass is critical to prevent photodegradation, another potential abiotic pathway.
-
-
Incubation: Incubate the bottles in the dark at a constant temperature (e.g., 20°C).
-
Time-Series Sampling: At specified time points (e.g., 0, 2, 4, 8, 16, 24, 48, 96 hours), collect a 10 mL aliquot from each replicate.
-
Sample Quenching & Extraction: Immediately add a quenching agent (e.g., sodium thiosulfate) if needed and proceed with Solid Phase Extraction (SPE) to concentrate the analyte. Elute the SPE cartridge with an appropriate solvent like methanol or dichloromethane.[9]
-
Analysis: Analyze the extracts via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural log of the concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k). The half-life is calculated as t₁/₂ = 0.693 / k.
Protocol 2: Aerobic Biodegradation in a Soil Microcosm
Objective: To determine the primary biodegradation rate of a PPD and the formation/persistence of its transformation products in a biologically active matrix.
Rationale: This protocol simulates the fate of PPDs in a realistic soil environment. By using non-sterile soil, we incorporate the crucial role of microbial communities in degradation.[13][17] Tracking both the parent compound and its TPs provides a complete picture of persistence.
Methodology:
-
Microcosm Setup: Prepare microcosms using fresh, sieved (2 mm) environmental soil with a known organic carbon content. Adjust moisture to 60% of water-holding capacity. Prepare at least three replicate microcosms per PPD and a control set (no PPD).
-
Spiking: Spike the soil with the target PPD (e.g., 6PPD) at an environmentally relevant concentration (e.g., 100 µg/kg). Mix thoroughly.
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 22°C) with loose caps to allow for air exchange.
-
Time-Series Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 16, 32 days), sacrifice one replicate microcosm from each set.
-
Extraction: Extract the entire soil sample using an appropriate method, such as ultrasound-assisted extraction (UAE) with a solvent like acetonitrile or dichloromethane.[9]
-
Cleanup: Clean the extract to remove matrix interferences using techniques like gel permeation chromatography (GPC) or a modified QuEChERS method.[9]
-
Analysis: Analyze the cleaned extracts via LC-MS/MS or High-Resolution Mass Spectrometry (HRMS) to quantify the parent PPD and identify/quantify its transformation products (e.g., 6PPD-Q).
-
Trustworthiness Check: The use of HRMS is crucial for non-targeted screening to discover previously unknown transformation products, ensuring a comprehensive assessment.[9]
-
-
Data Analysis: Plot the concentrations of the parent PPD and its key TPs over time to determine their respective degradation/formation kinetics and half-lives.
Caption: Fig 3. General analytical workflow for PPDs and TPs.
Conclusion and Future Outlook
The environmental persistence of p-phenylenediamine antioxidants is a complex issue that cannot be evaluated by examining the parent compounds in isolation.
-
Comparative Persistence: Alkyl-aryl PPDs like 6PPD and IPPD exhibit low persistence themselves but act as efficient precursors to more stable and toxic quinone products. Fully aromatic PPDs like DPPD are inherently more persistent but their transformation pathways are less studied.
-
The 6PPD-Quinone Problem: 6PPD-Q is significantly more persistent than 6PPD in both aquatic and soil environments.[12] Its combination of stability and high toxicity makes it a priority pollutant requiring urgent attention.
-
Methodological Imperative: Accurate risk assessment demands analytical methods that can simultaneously quantify the parent PPDs and their key transformation products. Non-targeted HRMS approaches are invaluable for discovering the full range of TPs formed in the environment.[9][18]
The search for safer, effective alternatives to 6PPD is underway, but this research is hampered by a lack of detailed understanding of the precise antiozonant mechanism.[3][8] Future research must focus on developing green analytical platforms for real-time monitoring and designing new antioxidants that either do not form persistent toxic TPs or whose TPs degrade rapidly into benign substances.[18]
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- Powers, C. M., et al. (2023). Computational Studies of Rubber Ozonation Explain the Effectiveness of 6PPD as an Antidegradant and the Mechanism of Its Quinone Formation. Environmental Science & Technology.
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- Li, L., et al. (2025). Tire wear particles in aquatic environments: From biota to ecosystem impacts. Journal of Environmental Management.
- Wang, Y., et al. (2023). Acute toxicity of tire wear particles and leachate to Daphnia magna. Science of The Total Environment.
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- Wang, C., et al. (2024). Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity.
- Zhang, W., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology.
- Hu, X., et al. (n.d.). Chemical Characteristics, Leaching, and Stability of the Ubiquitous Tire Rubber-Derived Toxicant 6PPD-Quinone. Environmental Science: Processes & Impacts.
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A Comparative Analysis of the Cytotoxicity of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) and Its Metabolite 6PPD-quinone
In the realm of environmental toxicology and material science, understanding the lifecycle and biological impact of industrial chemicals is paramount. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly known as 6PPD, is a widely used antioxidant in rubber products, particularly vehicle tires, to prevent degradation from ozone and oxidative stress.[1][2] While effective in its primary function, the environmental transformation of 6PPD has come under intense scrutiny. This guide provides a detailed comparison of the cytotoxicity of 6PPD and its primary, highly toxic metabolite, 6PPD-quinone, synthesizing key experimental findings for researchers, scientists, and drug development professionals.
From Tire Preservative to Environmental Toxicant: The Metabolic Journey of 6PPD
6PPD is added to tire rubber at concentrations of 1-2% by weight.[3] Through ozonation, a common atmospheric reaction, 6PPD is transformed into N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine-quinone (6PPD-quinone).[3][4] This transformation is a critical activation step, converting a relatively benign parent compound into a metabolite with significantly higher biological activity and toxicity.[5][6] Tire wear particles, which are shed from tires during use, are a major source of both 6PPD and 6PPD-quinone in the environment, leading to their presence in stormwater runoff, surface waters, and even urban air.[7][8]
The metabolic pathway from 6PPD to 6PPD-quinone is a straightforward oxidation reaction. The following diagram illustrates this key transformation.
Caption: Metabolic transformation of 6PPD to 6PPD-quinone.
Comparative Cytotoxicity: A Tale of Two Molecules
Experimental evidence from in vitro studies consistently demonstrates that 6PPD-quinone is significantly more cytotoxic than its parent compound, 6PPD. The cytotoxic potential has been evaluated across various cell lines, including human liver and lung cells, as well as aquatic species' cell lines.
A key study investigating the effects on human liver cell lines (L02 and HepG2) found that 6PPD-quinone exhibited substantially higher toxicity than 6PPD.[5][6] After a 48-hour exposure, the half-maximal inhibitory concentration (IC50) for 6PPD-quinone was determined to be 22.51 µg/L for L02 cells and 127.50 µg/L for HepG2 cells.[5] In contrast, the IC50 for 6PPD was beyond the tested concentration range, indicating a much lower level of cytotoxicity.[5] This differential toxicity suggests that the quinone metabolite is the primary driver of the adverse cellular effects observed.
Another study highlighted that in human myeloid HL-60 cells, 6PPD itself could reduce cell viability at concentrations of 2.7 µg/mL or higher.[9] However, 6PPD-quinone was shown to decrease cell viability in human liver cells at concentrations below 1 µg/mL.[9] This further supports the notion of heightened toxicity following the metabolic conversion to the quinone form.
The following table summarizes the comparative cytotoxicity data from key studies.
| Compound | Cell Line | Assay Duration | Cytotoxicity Endpoint (IC50/EC50) | Reference |
| 6PPD | L02 (human liver) | 48 hours | > tested concentration range | [5] |
| HepG2 (human liver) | 48 hours | > tested concentration range | [5] | |
| 6PPD-quinone | L02 (human liver) | 48 hours | 22.51 µg/L | [5] |
| HepG2 (human liver) | 48 hours | 127.50 µg/L | [5] | |
| CSE-119 (coho salmon) | Not specified | EC50 = 6.1 µg/L | [10] |
The mechanism underlying the heightened toxicity of 6PPD-quinone is believed to involve the generation of reactive oxygen species (ROS) and the induction of oxidative stress, leading to cellular damage.[6][11] Studies have shown that exposure to 6PPD-quinone can lead to the depletion of glutathione (GSH), a key intracellular antioxidant, and cause DNA damage.[11] In human lung cells, 6PPD-quinone exposure resulted in increased ROS production and oxidative DNA damage.[12]
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
A common and reliable method for assessing the cytotoxicity of compounds like 6PPD and 6PPD-quinone is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., HepG2, L02) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Exposure: Prepare serial dilutions of 6PPD and 6PPD-quinone in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan.
-
Solubilization: After the MTT incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
The following diagram outlines the workflow of a typical cytotoxicity assay.
Caption: Experimental workflow for a standard cytotoxicity assay.
Conclusion and Future Directions
The available evidence strongly indicates that the metabolic transformation of 6PPD to 6PPD-quinone is a critical toxification pathway. 6PPD-quinone is demonstrably more cytotoxic than its parent compound across various cell types, with oxidative stress being a key mechanism of its toxicity. This has significant implications for environmental risk assessment, as the presence of 6PPD in the environment invariably leads to the formation of its more hazardous metabolite.
Future research should focus on elucidating the full spectrum of 6PPD metabolites and their respective toxicities to build a more comprehensive understanding of the overall risk posed by this widely used chemical. Additionally, in vivo studies are crucial to validate these in vitro findings and to understand the broader systemic effects of 6PPD and 6PPD-quinone exposure. For professionals in drug development, the case of 6PPD serves as a compelling example of how metabolic activation can dramatically alter the toxicological profile of a compound, a critical consideration in the safety assessment of new chemical entities.
References
- Investigating the Modes of Action for 6PPD-Quinone Toxicity in Salmonids. (2023, November 13). SETAC.
- From roadways to waterways: The environmental toll of 6PPD-quinone. (2026, January 7). USGS.
- Chronic toxicity mechanisms of 6PPD and 6PPD-Quinone in zebrafish. (2025, May 6). PubMed Central.
- Tire-Derived Transformation Product 6PPD-Quinone Induces Mortality and Transcriptionally Disrupts Vascular Permeability Pathways in Developing Coho Salmon. (2023, July 19). PubMed Central.
- Tire-rubber related pollutant 6-PPD quinone: A review of its transformation, environmental distribution, bioavailability, and toxicity. (2023, October 5). PubMed.
- Environmental and Human Health Risks of 6PPD and 6PPDQ: Assessment and Implications. (2025, October 14). MDPI.
- Review of 6PPD-quinone environmental occurrence, fate, and toxicity in stormwater. (n.d.). ScienceDirect.
- Results of cytotoxicity assay for both cells after 6PPD-Q and 6PPD exposure for 48 h. (n.d.). ResearchGate.
- Effects of 6PPD-Quinone on Human Liver Cell Lines as Revealed with Cell Viability Assay and Metabolomics Analysis. (2024, May 26). National Institutes of Health.
- Toxicity assessment of 6PPD-quinone in human lung cells: Insights from BEAS-2B and A549 cell lines. (2025, September 17). PubMed.
- Enantioselectivity in Metabolism and Toxicity of 6PPD-Quinone in Salmonids. (2025, June 16). ACS Publications.
- What We Know: 6PPD and 6PPD-quinone. (n.d.). ECOS.
- Effects of 6PPD-Quinone on Human Liver Cell Lines as Revealed with Cell Viability Assay and Metabolomics Analysis. (2024, May 16). ResearchGate.
- In silico predictions of genotoxicity for aromatic amines. (n.d.). IMR Press.
- Lack of evidence for metabolism of p-phenylenediamine by human hepatic cytochrome P450 enzymes. (n.d.). PubMed.
- BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE (77PPD) (CAS #3081-14-9) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) AS. (2021, October 19). WA.gov.
- Establishing an In Vitro Model to Assess the Toxicity of 6PPD-Quinone and Other Tire Wear Transformation Products. (2023, May 2). ACS Publications.
- Tire Dust & Fish Health: Assessing the Impact of 6PPDQ. (2024, May 24). YouTube.
- This compound Safety Data Sheets. (n.d.). Echemi.
- 6PPD and 6PPD-quinone. (n.d.). Washington State Department of Health.
- Oxidative stress generated DNA damage by 6PPD and other tyre additives in A549 human lung epithelial cells. (2025, October 13). PubMed.
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- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (n.d.). NTP.
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A Scientist's Guide to Verifying the Accuracy and Precision of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (6PPD) Analytical Standards
Introduction: The Analytical Imperative for 6PPD
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly known as 6PPD, is a high-performance antioxidant and antiozonant ubiquitously used in the manufacturing of rubber tires to enhance their durability and safety. While essential for tire longevity, recent scientific investigations have uncovered a significant environmental and toxicological concern: the transformation of 6PPD into 6PPD-quinone (6PPD-q). This highly toxic derivative has been identified as a primary cause of coho salmon mortality in urban streams and is under intense scrutiny for its broader ecological impact.
Pillar 1: Deconstructing the Certificate of Analysis (CoA) - Beyond the Purity Number
An analytical standard is more than just a vial of chemical; it is a reference point against which all unknown samples are measured. The Certificate of Analysis (CoA) is its passport, detailing its identity and quality. However, a superficial glance at the purity percentage is insufficient. A rigorous evaluation requires a deeper understanding of the key metrics that define a standard's performance.
When comparing 6PPD standards from various suppliers, scrutinize the following parameters:
-
Purity: This value, often determined by techniques like HPLC, GC, or qNMR, indicates the percentage of the target analyte. It is crucial to understand the method used and whether impurities are identified and quantified.
-
Certified Concentration & Uncertainty: For standards provided as solutions, the certified concentration is the trusted value for your calibration curve. The uncertainty value (e.g., ± 0.05 µg/mL) is a critical indicator of the standard's precision and is determined through rigorous statistical assessment of the entire certification process, including weighing, dilution, and analytical measurement. A smaller uncertainty budget signifies a higher quality standard.
-
Traceability: This establishes an unbroken chain of comparisons back to a national or international standard, such as those from the National Institute of Standards and Technology (NIST). Traceability ensures that your measurements are accurate and comparable to those made by other laboratories globally.
-
Homogeneity and Stability: The CoA should provide evidence that the standard is homogenous (uniform throughout the batch) and stable under specified storage conditions for a defined period. This guarantees that the standard you use today will perform identically to one used months from now.
Comparative Data Framework for 6PPD Analytical Standards
To facilitate a direct comparison, we recommend organizing the information from different suppliers into a structured table. This objective approach moves beyond marketing claims and focuses on verifiable metrological data.
| Parameter | Supplier A | Supplier B | Supplier C | Critical Insight |
| Product Type | Solid (Neat) | Solution in Acetonitrile | Solution in Toluene | Solution standards eliminate weighing errors but require solvent compatibility with your method. |
| Purity (Assay) | 99.8% by HPLC | 99.5% (as neat material) | 99.9% by qNMR | qNMR is an absolute method and can offer higher accuracy than chromatographic purity assessments. |
| Certified Concentration | N/A | 100.0 µg/mL | 1.00 mg/mL | A higher concentration stock offers greater flexibility for preparing a wide range of calibration levels. |
| Expanded Uncertainty | N/A | ± 0.7 µg/mL | ± 0.01 mg/mL | A lower relative uncertainty is a hallmark of a more precise and reliable standard. |
| Traceability | To internal standards | To NIST SRM | To NIST SRM | Traceability to a recognized national metrology institute (e.g., NIST) is the gold standard. |
| Analytical Method on CoA | HPLC, ¹H NMR, MS | LC-MS/MS, GC-MS | qNMR, LC-MS/MS | The CoA should detail the methods used for identity, purity, and concentration assessment. |
Pillar 2: The Self-Validating System - An Experimental Protocol for In-Lab Verification
The CoA provides the manufacturer's certified data, but true scientific diligence demands in-laboratory verification. This process not only confirms the standard's performance but also validates its suitability within your specific analytical workflow (e.g., LC-MS/MS method). The following protocol outlines a robust procedure for assessing the accuracy and precision of a new 6PPD analytical standard.
Objective:
To verify the certified concentration of a 6PPD analytical standard and assess its performance in generating a reliable calibration curve for LC-MS/MS analysis.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Preparation of Stock and Working Solutions:
-
If using a neat (solid) standard, accurately weigh a sufficient amount (e.g., 10 mg) using a calibrated analytical balance. Dissolve in a suitable solvent (e.g., Acetonitrile) to create a 1 mg/mL primary stock solution.
-
If using a certified solution standard (e.g., 100 µg/mL), this serves as your primary stock.
-
Perform serial dilutions from the primary stock solution using calibrated pipettes and Class A volumetric flasks to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL). The diluent should match your initial mobile phase composition.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for small molecule analysis (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typical, for example:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: At least two transitions should be monitored for 6PPD for confirmation and quantification (e.g., precursor ion > product ion 1 for quantitation, precursor ion > product ion 2 for confirmation). These must be empirically determined by infusing a dilute solution of 6PPD.
-
-
Experimental Workflow for Verification:
-
System Suitability: Inject the mid-level calibration standard (e.g., 10 ng/mL) five or six times consecutively. The peak area and retention time should have a relative standard deviation (RSD) of <15%. This ensures the analytical system is stable and performing consistently.
-
Calibration Curve (Linearity): Inject the prepared calibration standards in triplicate, from the lowest concentration to the highest. Plot the peak area response against the nominal concentration.
-
Accuracy & Precision Assessment (Spike-Recovery):
-
Select a representative blank matrix (e.g., reagent water, blank soil extract, or blank plasma).
-
Spike the blank matrix with the 6PPD standard at three different concentration levels (low, medium, high). Prepare at least five replicates for each level.
-
Process these spiked samples through your entire sample preparation procedure.
-
Analyze the final extracts and quantify the 6PPD concentration using the newly generated calibration curve.
-
-
Workflow Diagram for Standard Verification
A Comparative Guide to the Degradation Kinetics of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) in Diverse Matrices
Abstract
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) is a high-activity antiozonant and antioxidant crucial for extending the service life of rubber and polymer products.[1][2][3] Understanding its degradation kinetics is paramount for predicting product durability and assessing its environmental fate. This guide provides a comprehensive comparison of 77PD's degradation kinetics in three distinct matrices: a polymeric (rubber) matrix, an aqueous environment, and a soil matrix. We explore the underlying degradation mechanisms, present detailed experimental protocols for kinetic analysis, and offer a comparative discussion of the results. This document is intended for researchers, polymer scientists, and environmental chemists seeking to understand and control the stability of p-phenylenediamine-based antidegradants.
Introduction: The Role and Reactivity of 77PD
This compound, commonly known as 77PD, belongs to the class of substituted p-phenylenediamine (PPD) antioxidants.[4][5] Its primary function is to protect elastomer compounds from degradation caused by ozone and oxidation.[2][3] It is widely used in products subjected to long-term static and dynamic stress, such as tires, hoses, and gaskets.[2][3] The efficacy of 77PD stems from its ability to react with and neutralize ozone and free radicals, thereby preventing the scission of polymer chains.[4][6]
This protective action, however, is sacrificial. 77PD is consumed over time, and its degradation rate is highly dependent on the surrounding environment or "matrix." In its primary application within a polymer, it faces thermal and oxidative stress.[7][8] When released into the environment through tire wear or industrial discharge, it encounters entirely different conditions in water and soil, where factors like hydrolysis, photolysis, and microbial action come into play.[5][9] The degradation of 77PD and other PPDs leads to the formation of transformation products, most notably PPD-quinones (PPD-Qs), which are themselves subjects of environmental and toxicological concern.[5][10][11][12][13]
This guide aims to provide a framework for comparing the degradation kinetics of 77PD across these varied matrices, offering insight into its stability and transformation under different real-world conditions.
The Chemistry of 77PD Degradation
The degradation of 77PD is primarily an oxidative process. The p-phenylenediamine core is readily oxidized. The generally accepted mechanism involves the following key steps:
-
Reaction with Oxidants: 77PD reacts with oxidants like ozone (O₃) or peroxyl radicals (ROO•) within the polymer. This initial reaction involves the abstraction of a hydrogen atom from one of the amine groups.
-
Formation of Radical Cations: This leads to the formation of a radical cation, which is a key intermediate in the antioxidant process.[4]
-
Conversion to Quinone: Further oxidation transforms the PPD into its corresponding quinone derivative, this compound quinone (77PD-Q).[10][12] This transformation is a critical aspect of its environmental fate, as PPD-Qs are often more stable and mobile than the parent compound.[11]
The rate of these reactions is influenced by the matrix, which dictates the availability of oxygen, water, light, and catalysts like heavy metals.[2][3]
Caption: Simplified reaction pathway for the oxidative degradation of 77PD.
Experimental Design & Rationale
To conduct a meaningful comparative study, the experimental design must isolate key variables while simulating relevant conditions for each matrix.
3.1 Selection of Matrices: The "Why"
-
Polymer Matrix (SBR - Styrene-Butadiene Rubber): SBR is a common elastomer used in tires and is a primary application for 77PD.[14] Studying degradation within SBR provides direct insight into the antioxidant's performance and service life in its intended industrial application. The polymer matrix can physically protect 77PD from certain stressors while also being the source of oxidative radicals it is designed to scavenge.[6]
-
Aqueous Matrix (Phosphate-Buffered Water, pH 7): This matrix simulates environmental exposure in freshwater systems.[13] PPDs have been detected in various water bodies.[4][5] An aqueous environment introduces the potential for hydrolysis and photolysis, which are degradation pathways not dominant within a polymer. A buffered solution is used to eliminate pH fluctuation as a variable.
-
Soil Matrix (Organic Loam): Tire wear particles deposit PPDs onto road surfaces, which then migrate into soil.[11] A standardized organic loam soil allows for the study of degradation influenced by sorption to organic matter and potential microbial activity, providing data on environmental persistence.
3.2 Selection of Stressors: Simulating Reality
-
Thermal Stress (70°C): Elevated temperatures accelerate reaction rates and are relevant for both polymer aging during use and environmental conditions.[8]
-
Photolytic Stress (UVA/B Light Source): Simulates exposure to sunlight, a critical factor for degradation in surface waters and on soil surfaces.
-
Oxidative Stress (Ambient Air): Oxygen is the ultimate driver of degradation for an antioxidant.[6][15] All experiments are conducted in the presence of air to simulate real-world oxidative conditions.
Protocols & Methodologies
The following protocols are designed to be self-validating through the use of controls and a validated analytical method.
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evaluating the effectiveness of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine against other commercial antioxidants
A Comparative Guide to the Efficacy of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine as an Antioxidant
This guide provides an in-depth technical evaluation of this compound (commonly known as 77PD), a prominent member of the p-phenylenediamine (PPD) class of antioxidants. Its performance is critically assessed against other widely used commercial antioxidants, particularly hindered phenols. The objective is to equip researchers, scientists, and formulation experts with the necessary data and methodologies to make informed decisions for stabilizing polymeric materials and lubricants against oxidative degradation.
Introduction to Oxidative Degradation and Antioxidant Stabilization
Oxidative degradation is a primary failure mechanism for organic materials such as plastics, rubbers, and lubricating oils.[1] It is an autocatalytic cycle initiated by heat, light, mechanical stress, or exposure to catalytic metals, leading to the formation of free radicals. These radicals propagate, causing chain scission and cross-linking, which ultimately results in the loss of critical material properties like mechanical strength, elasticity, and viscosity.
Antioxidants are chemical compounds added to these materials to interrupt and inhibit this degradation cycle, thereby extending the product's service life.[2] They function through two primary mechanisms:
-
Primary Antioxidants (Radical Scavengers): These are chain-breaking antioxidants that donate a hydrogen atom to reactive peroxy radicals, converting them into stable hydroperoxides and forming a stabilized antioxidant radical that does not propagate the cycle. Substituted p-phenylenediamines (PPDs) and hindered phenols fall into this category.
-
Secondary Antioxidants (Hydroperoxide Decomposers): These compounds, such as phosphites and thioesters, decompose hydroperoxides into non-radical, stable products, preventing them from cleaving into new radicals.
This guide focuses on the comparative performance of primary antioxidants, specifically 77PD, against its commercial counterparts.
Mechanism of Action: P-Phenylenediamines vs. Hindered Phenols
The efficacy of a primary antioxidant is rooted in its molecular structure and its ability to donate a hydrogen atom. While both PPDs and hindered phenols are hydrogen donors, their reaction kinetics and subsequent chemical transformations differ, influencing their performance in various applications.
This compound is a hindered aromatic amine.[3] The nitrogen-hydrogen (N-H) bonds in the amine groups are the active sites. Upon reaction with a peroxy radical (ROO•), the PPD donates a hydrogen atom, neutralizing the radical. The resulting PPD radical is resonance-stabilized, which prevents it from initiating new oxidation chains. The bulky 1,4-dimethylpentyl groups enhance its solubility in organic matrices and reduce its volatility.[4]
Hindered phenols, conversely, rely on the hydroxyl (-OH) group for their antioxidant activity. The hydrogen from the hydroxyl group is donated to the peroxy radical. The resulting phenoxy radical is also stabilized by resonance and by the steric hindrance provided by bulky alkyl groups (typically tert-butyl) at the ortho positions to the hydroxyl group.
Caption: Generalized mechanism of primary antioxidants interrupting the oxidative cycle.
Performance Comparison of Commercial Antioxidants
The choice between a PPD like 77PD and a hindered phenol often involves a trade-off between potency, thermal stability, and secondary characteristics like color stability. 77PD is primarily used in applications requiring high resistance to heat, flex fatigue, and ozone, such as in rubber and polymer formulations.[3][4]
| Performance Indicator | This compound (77PD) | Hindered Phenols (e.g., Wingstay™ L) | Rationale & Causality |
| Antioxidant Potency | High to Very High | Moderate to High | PPDs generally have lower bond dissociation energies for their N-H bonds compared to the O-H bonds in phenols, allowing for faster hydrogen donation and more efficient radical scavenging. |
| Thermal Stability | Excellent | Good to Excellent | The aromatic amine structure of PPDs provides inherent thermal stability, making them suitable for high-temperature processing of polymers.[5] |
| Color Stability | Poor to Fair | Good to Excellent | Oxidation products of PPDs, such as quinone derivatives, are highly colored, leading to staining and discoloration.[6] Phenolic antioxidants are generally non-staining.[7][8] |
| Volatility | Low | Low to Moderate | The relatively high molecular weight of 77PD (304.5 g/mol ) ensures low volatility, preventing its migration out of the polymer matrix during processing and service.[4] |
| Ozone Resistance | Excellent | Poor | PPDs are highly effective antiozonants, a key advantage in rubber applications. Hindered phenols offer minimal protection against ozone attack. |
| Synergism | Good | Excellent | PPDs can be used with secondary antioxidants. Hindered phenols show strong synergistic effects when combined with phosphite secondary antioxidants.[5][8] |
Standardized Experimental Protocols for Evaluation
To objectively compare the performance of 77PD and other antioxidants, standardized, self-validating test methods are essential. The following protocols represent industry standards for assessing oxidative stability in different contexts.
Oxidative Induction Time (OIT) for Polymers
This method is a rapid, qualitative assessment of the thermal-oxidative stability of a stabilized material.[9][10]
-
Principle: Based on ASTM D3895, this test uses Differential Scanning Calorimetry (DSC) to measure the time until the onset of rapid, exothermic oxidation when a material is held at a high temperature in an oxygen atmosphere.[11][12] A longer OIT indicates better thermal stabilization.[13]
-
Apparatus & Reagents:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum sample pans
-
High-purity nitrogen and oxygen gas
-
Precision balance (±0.1 mg)
-
-
Experimental Workflow:
Caption: Workflow for Oxidative Induction Time (OIT) measurement by DSC.
-
Data Interpretation: The OIT is calculated as the time difference between the switch to oxygen and the intersection of the tangent of the exotherm with the baseline.[14] A longer OIT directly correlates with a higher level of antioxidant stabilization under the test conditions. It is a powerful tool for quality control and comparing the relative effectiveness of different antioxidant packages.[9]
Rotating Pressure Vessel Oxidation Test (RPVOT) for Lubricants
This method is crucial for evaluating the oxidation stability of new and in-service oils, particularly turbine oils.[15][16]
-
Principle: Based on ASTM D2272, the RPVOT accelerates the oxidation process by using elevated temperature (150°C), oxygen pressure (90 psi), and the presence of a copper catalyst and water.[17][18] The time taken for a significant pressure drop (indicating oxygen consumption) is measured as the oil's oxidation stability.[19]
-
Apparatus & Reagents:
-
Rotating pressure vessel apparatus
-
Oxygen cylinder and regulator
-
Copper catalyst coil
-
Deionized water
-
Test oil sample
-
-
Experimental Workflow:
Caption: Workflow for the Rotating Pressure Vessel Oxidation Test (RPVOT).
-
Data Interpretation: A longer RPVOT time in minutes indicates superior oxidation stability.[17] This test is invaluable for comparing the performance of different antioxidant additives in lubricant formulations and for monitoring the remaining useful life of in-service oils.[18]
In-Vitro Radical Scavenging Assays (DPPH & ABTS)
These spectrophotometric assays provide a rapid screening of an antioxidant's intrinsic radical scavenging capacity.
-
Principle (DPPH Assay): The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay relies on the neutralization of the stable DPPH free radical.[20][21] When an antioxidant donates a hydrogen atom to DPPH, the deep violet color of the radical fades to a pale yellow, a change that is measured by a decrease in absorbance at ~517 nm.[20]
-
Protocol (DPPH):
-
Prepare a stock solution of the antioxidant (e.g., 77PD) in a suitable solvent (e.g., ethanol).
-
Prepare a working solution of DPPH in the same solvent with an absorbance of ~1.0 at 517 nm.
-
Add a small volume of the antioxidant solution to the DPPH solution.
-
Incubate the mixture in the dark for a set time (e.g., 30 minutes).[22]
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity. The results are often expressed as an IC₅₀ value (the concentration of antioxidant required to scavenge 50% of the DPPH radicals).
-
-
Principle (ABTS Assay): The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay involves generating the ABTS radical cation (ABTS•+), a blue/green chromophore, through oxidation with potassium persulfate.[23] Antioxidants added to this pre-formed radical solution cause decolorization, measured by the decrease in absorbance at ~734 nm.[24]
-
Protocol (ABTS):
-
Prepare the ABTS•+ radical solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[23][24]
-
Dilute the ABTS•+ solution with a buffer to an absorbance of ~0.7 at 734 nm.
-
Add the antioxidant sample to the diluted ABTS•+ solution.
-
After a set incubation period, measure the absorbance at 734 nm.
-
Compare the results to a standard, such as Trolox, and express the activity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Conclusion and Recommendations
This compound (77PD) is a highly effective primary antioxidant, particularly for applications demanding superior protection against thermal degradation, flex fatigue, and ozone, such as in the rubber and elastomer industries.[3][4] Its primary advantages are high potency and excellent persistence at elevated temperatures.
However, its tendency to cause color staining upon oxidation makes it unsuitable for applications where aesthetics are critical. In such cases, hindered phenolic antioxidants are a more appropriate choice, offering a better balance of performance and color stability.
The selection of an optimal antioxidant system is not a one-size-fits-all decision. It requires a comprehensive evaluation based on the polymer or lubricant matrix, processing conditions, service environment, and the performance requirements of the final product.[5] The synergistic use of primary antioxidants like 77PD with secondary hydroperoxide decomposers can often provide the most robust and comprehensive stabilization. By employing the standardized experimental protocols outlined in this guide—OIT for polymers and RPVOT for lubricants—formulators can systematically generate the empirical data needed to validate and select the ideal antioxidant package for their specific application.
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ASTM D3895, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2023. ([Link])
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ASTM D2272, Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel, ASTM International, West Conshohocken, PA, 2022. ([Link])
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A Comparative Guide to the Genotoxicity of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine and Related Amines
Introduction
N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commonly known as 6PPD, is an antioxidant and antiozonant extensively used in the rubber industry, particularly in tires, to prevent degradation and extend product life. While effective in its primary function, the widespread use of 6PPD has led to environmental dissemination and the formation of transformation products, most notably 6PPD-quinone (6PPD-q). The discovery of 6PPD-q's acute toxicity to certain aquatic species has intensified scrutiny of the broader toxicological profile of 6PPD and its derivatives, including their potential to cause genetic damage.[1][2]
This guide provides a comparative analysis of the genotoxicity of 6PPD and its quinone form relative to other aromatic amines, with a focus on p-phenylenediamine (PPD), a structurally related primary intermediate used in hair dyes and other industrial applications.[3] For researchers, toxicologists, and drug development professionals, understanding the genotoxic potential of these compounds is critical for comprehensive risk assessment and the development of safer alternatives. We will delve into the underlying mechanisms of amine-induced genotoxicity, present data from key assays, and provide detailed experimental protocols to support further research in this area.
Mechanisms of Aromatic Amine-Induced Genotoxicity
The genotoxic potential of many aromatic amines is not inherent to the parent molecule but arises from metabolic activation. This bioactivation process, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, transforms the relatively inert amine into a highly reactive electrophilic species capable of binding to DNA.[4][5]
The key mechanistic steps are as follows:
-
N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group by CYP enzymes (predominantly CYP1A2) to form an N-hydroxylamine derivative.[6][7]
-
Esterification: The N-hydroxylamine can be further activated through conjugation by phase II enzymes, such as N-acetyltransferases or sulfotransferases, which creates a better leaving group.[7]
-
Nitrenium Ion Formation: This conjugate is unstable and can spontaneously or enzymatically break down to form a highly electrophilic aryl nitrenium ion.[4][8]
-
DNA Adduct Formation: The nitrenium ion readily attacks nucleophilic sites on DNA bases, with a preference for the C-8 position of guanine.[4] These bulky DNA adducts can disrupt DNA replication and transcription, leading to mutations, chromosomal aberrations, and potentially initiating carcinogenesis if not repaired by the cell's DNA repair machinery.[8][9]
This metabolic pathway underscores the critical importance of performing genotoxicity assays both with and without an external metabolic activation system (e.g., a rat liver S9 fraction) to identify compounds that require bioactivation to exert their genotoxic effects.[3][10]
Caption: Metabolic activation of aromatic amines to genotoxic intermediates.
Standard Assays for Genotoxicity Assessment
A standard battery of tests is used to assess the genotoxic potential of a chemical, covering different endpoints from gene mutation to chromosomal damage.
-
Bacterial Reverse Mutation Assay (Ames Test): This widely used initial screening assay assesses a chemical's potential to cause gene mutations.[11] It uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium.[12][13] A positive result occurs when the test chemical causes a reverse mutation (reversion) in the histidine gene, restoring the bacteria's ability to synthesize histidine and form colonies.[11]
-
In Vitro Micronucleus Test: This assay detects chromosomal damage in mammalian cells.[14] Micronuclei are small, membrane-bound bodies in the cytoplasm that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[15][16] An increase in the frequency of micronucleated cells after exposure to a substance indicates it is either a clastogen (causes chromosome breaks) or an aneugen (interferes with chromosome segregation).[15] This test is recommended by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 487.[16][17]
-
Comet Assay (Single Cell Gel Electrophoresis): This is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[18][19] Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis.[20] Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail."[21][22] The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.[18] The alkaline version of the assay is particularly sensitive for detecting single-strand breaks.[19][20]
Comparative Genotoxicity Profiles
The available data for 6PPD, its transformation product 6PPD-q, and the comparator PPD are summarized below.
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Citation |
| 6PPD | Ames Test | Salmonella typhimurium | With & Without | Negative | [23] |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) Cells | With & Without | Negative | [23] | |
| 6PPD-quinone | Ames Test | Salmonella typhimurium TA100 | With | Weakly Mutagenic | [24] |
| Micronucleus Test | Parhyale hawaiensis (in vivo) | N/A | Mutagenic | [24] | |
| Comet Assay | Parhyale hawaiensis sperm cells (in vivo) | N/A | Genotoxic (DNA breaks) | [25] | |
| p-Phenylenediamine (PPD) | Ames Test | Salmonella typhimurium TA98 | With | Slightly Mutagenic | [10] |
| Mouse Lymphoma Assay | L5178Y cells | With & Without | Non-mutagenic | [10] | |
| Micronucleus Test | Human Lymphocytes (in vitro) | With | Mutagenic | [10] | |
| Micronucleus Test | Human Lymphocytes (in vitro) | Without | Negative (24h), Positive (48h) | [10] |
Analysis:
-
This compound (6PPD): Based on National Toxicology Program (NTP) data, the parent compound 6PPD was negative in both the Ames test and an in vitro chromosome aberration assay, with and without metabolic activation.[23] This suggests that 6PPD itself has a low genotoxic potential under these standard test conditions.
-
6PPD-quinone: In contrast, the transformation product 6PPD-q shows clear evidence of genotoxicity. It was found to be weakly mutagenic in the Ames test with metabolic activation and induced both micronuclei and DNA strand breaks in an aquatic invertebrate model.[24][25] This highlights a common theme in toxicology where the environmental degradation or metabolic product of a compound can be more hazardous than the parent molecule.
-
p-Phenylenediamine (PPD): PPD, the simpler aromatic amine, shows a mixed but generally positive genotoxic profile. It is mutagenic in the Ames test and induces micronuclei in human lymphocytes, particularly in the presence of metabolic activation.[10] This aligns with the classic understanding of aromatic amines requiring bioactivation to become genotoxic.[3] Interestingly, its acetylated metabolites, which are products of detoxification, were found to be non-genotoxic.[10]
Detailed Experimental Protocols
The following protocols are generalized frameworks based on standard guidelines. Researchers should consult specific OECD guidelines for detailed regulatory requirements.
Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)
Causality: This protocol is designed to determine if a substance can induce point mutations in bacteria. The inclusion of the S9 mix is crucial to detect chemicals that become mutagenic only after metabolic processing, mimicking what might occur in the liver.[5][26]
Caption: A standard workflow for the Ames bacterial reverse mutation test.
Step-by-Step Methodology:
-
Strain Preparation: Inoculate cultures of appropriate S. typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight at 37°C with shaking to reach the late exponential phase of growth.[12]
-
Test Mixture Preparation: For each concentration of the test substance, as well as for the negative (vehicle) and positive controls, add 100 µL of the bacterial culture to a tube.[12]
-
Metabolic Activation: Add 500 µL of either a liver S9 fraction mix (for metabolic activation) or a control buffer to the tubes.[12]
-
Exposure: Add the test substance at the desired concentrations to the appropriate tubes.
-
Plating: Add 2 mL of molten top agar (kept at 45°C), containing a trace amount of histidine and biotin, to each tube. Vortex briefly and immediately pour the contents onto the surface of a minimal glucose agar plate.[13] The trace histidine allows all bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.
-
Incubation: Incubate the plates in the dark at 37°C for 48 to 72 hours.[13]
-
Scoring: Count the number of visible revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.
Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Causality: This assay is selected to assess chromosomal damage, a different and complementary endpoint to the gene mutations detected by the Ames test. Using mammalian cells provides a more relevant system for predicting effects in humans. Cytotoxicity is measured concurrently to ensure that observed micronuclei are a result of genotoxicity, not just cell death.[14][15]
Caption: Experimental workflow for the in vitro micronucleus assay.
Step-by-Step Methodology:
-
Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, TK6, or CHO cells) under standard conditions.[27]
-
Exposure: Seed the cells and expose them to at least three concentrations of the test article, along with negative and positive controls. The treatment is conducted in parallel with and without S9 metabolic activation.[14]
-
Treatment Duration: Short-term treatment is typically 3-6 hours. Long-term treatment is continuous for 1.5-2 normal cell cycle lengths.[14]
-
Blocking Cytokinesis: After the treatment period, add Cytochalasin B (if required by the cell type) to block cytokinesis, which results in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis during or after treatment.
-
Harvesting: Harvest the cells at a time equivalent to about 1.5-2 normal cell cycle lengths after the beginning of treatment.
-
Slide Preparation: Treat cells with a hypotonic solution, fix, and drop them onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa or propidium iodide).
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-related increase in the frequency of micronucleated cells indicates a positive result.[15]
Protocol 3: Alkaline Comet Assay
Causality: This assay is chosen for its high sensitivity in detecting a broad range of DNA damage, including single- and double-strand breaks and alkali-labile sites, at the level of individual cells.[19][20] The alkaline condition (pH > 13) denatures the DNA, allowing the detection of single-strand breaks which might otherwise be missed.[18]
Step-by-Step Methodology:
-
Cell Preparation: Prepare a single-cell suspension from the tissue or cell culture of interest. Ensure high cell viability.
-
Embedding: Mix approximately 10,000 cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour. This step removes cell membranes and proteins, leaving behind the DNA as a "nucleoid".[20]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with a high pH electrophoresis buffer (pH > 13) for about 20-40 minutes. This unwinds the DNA.[20]
-
Electrophoresis: Apply a voltage (e.g., 25 V) for 20-30 minutes. Fragmented DNA will migrate from the nucleoid towards the anode.[18]
-
Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the amount of DNA in the tail versus the head. Common metrics include % Tail DNA and Olive Tail Moment.[21] A significant increase in tail intensity indicates DNA damage.
Conclusion
The assessment of genotoxicity reveals a critical distinction between this compound (6PPD) and its transformation product, 6PPD-quinone. While the parent compound 6PPD appears to have a low genotoxic potential in standard in vitro assays, 6PPD-quinone demonstrates clear mutagenic and genotoxic activity.[23][24][25] This finding emphasizes that risk assessment must consider not only the parent compound but also its environmentally or metabolically relevant derivatives.
When compared to p-phenylenediamine (PPD), a well-established genotoxic aromatic amine, 6PPD-quinone exhibits a similar hazard profile, inducing both gene mutations and chromosomal damage. The genotoxicity of PPD is strongly linked to metabolic activation, a classic mechanism for this chemical class.[4][10] The bulky aliphatic side chains on the 6PPD molecule may hinder its ability to be metabolically activated in the same way as PPD, potentially explaining its negative results in standard assays. However, the quinone form is clearly reactive. For researchers, these findings underscore the necessity of a comprehensive testing strategy that includes environmentally transformed products and utilizes a battery of assays to probe multiple genotoxic endpoints.
References
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Wikipedia. Comet assay. [Link]
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Garrigue, J. L., et al. (2006). In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 608(1), 58-71. [Link]
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Awoyemi, O. O., et al. (2017). Evaluating In Vitro DNA Damage Using Comet Assay. Journal of Visualized Experiments, (128), 56492. [Link]
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Hossain, M. M., & Bhowmick, S. (2022). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. BioMed Research International, 2022, 9893456. [Link]
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Clementi, S., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. STAR Protocols, 2(3), 100713. [Link]
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Tice, R. R., & Strauss, G. H. (2006). The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. Methods in Molecular Biology, 314, 275-286. [Link]
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XCellR8. In Vitro Micronucleus Test. [Link]
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Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]
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Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(4), 273-286. [Link]
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Chan, Y. C., & Lee, H. B. (2016). para-Phenylenediamine Containing Hair Dye: An Overview of Mutagenicity, Carcinogenicity and Toxicity. Journal of Environmental & Analytical Toxicology, 6(5), 1-6. [Link]
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Drobná, Z., et al. (2023). Toxicity and mutagenicity studies of 6PPD-quinone in a marine invertebrate species and bacteria. Environmental and Molecular Mutagenesis, 64(6), 335-341. [Link]
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Drobná, Z., et al. (2023). Sperm genotoxicity of the rubber tire oxidant by-product, 6PPD-quinone. Society of Environmental Toxicology and Chemistry (SETAC) Abstracts. [Link]
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Sharma, P., et al. (2021). A Review On Toxicological Hazards Of P-Phenylenediamines: A Primary Ingredient Of Hair Dye And Potential Biomarker. Natural Volatiles & Essential Oils, 8(6), 754-781. [Link]
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Neumann, H. G. (2005). General discussion of common mechanisms for aromatic amines. IARC Scientific Publications, (158), 159-164. [Link]
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Shamovsky, I., et al. (2011). Explanation for main features of structure-genotoxicity relationships of aromatic amines by theoretical studies of their activation pathways in CYP1A2. Journal of the American Chemical Society, 133(41), 16146-16159. [Link]
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A Senior Application Scientist's Guide to the Comparative Extraction of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine from Complex Samples
In the realm of materials science and environmental analysis, the accurate quantification of additives within complex matrices is paramount. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, commercially known as 77PD or Santoflex 77, is a crucial antiozonant and antioxidant extensively used in the rubber and polymer industries to enhance the durability and lifespan of materials.[1] However, concerns regarding its potential environmental leaching from products like tires and its subsequent toxicity necessitate robust and efficient analytical methods for its extraction and detection.[2][3][4][5][6][7][8] This guide provides a comprehensive comparison of prevalent extraction methodologies for 77PD from complex samples, offering insights grounded in experimental principles to aid researchers in selecting the most appropriate technique for their specific applications.
Understanding the Analyte: this compound (77PD)
77PD is a deep red, slightly viscous liquid with an aromatic odor.[1][][10][11][12] Its chemical structure, characterized by a p-phenylenediamine core with two bulky 1,4-dimethylpentyl substituents, dictates its physicochemical properties.[1][10][11] It is largely insoluble in water but soluble in organic solvents like ethanol and DMSO.[10][13] This hydrophobicity is key to its function in non-polar polymer matrices but also presents challenges for extraction from aqueous environmental samples.
Comparative Analysis of Extraction Techniques
The choice of an extraction method is a critical decision that influences the accuracy, precision, and efficiency of the entire analytical workflow. Here, we compare three widely used techniques for the extraction of 77PD: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).
Liquid-Liquid Extraction (LLE)
Principle of Operation: LLE is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases. For the extraction of the non-polar 77PD from an aqueous sample, an organic solvent immiscible with water is used to selectively draw the analyte into the organic phase.
Experimental Rationale: The selection of the organic solvent is the most critical parameter in LLE. An ideal solvent should have a high affinity for 77PD, be immiscible with the sample matrix (typically water), have a low boiling point for easy removal, and be of high purity to avoid introducing contaminants. A mixture of acetone and chloroform (1:1) has been reported as an effective solvent for extracting various p-phenylenediamine derivatives from rubber samples.[14]
Workflow Diagram:
Caption: Workflow of Liquid-Liquid Extraction for 77PD.
Experimental Protocol: LLE of 77PD from a Simulated Tire Leachate
-
Sample Preparation: Acidify a 500 mL aqueous sample to a pH of 2 with sulfuric acid to ensure 77PD is in a stable form.
-
Solvent Addition: Transfer the sample to a 1 L separatory funnel and add 50 mL of a 1:1 (v/v) acetone:chloroform mixture.
-
Extraction: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate for 10 minutes.
-
Collection: Drain the lower organic layer into a collection flask.
-
Repeat Extraction: Repeat the extraction of the aqueous phase twice more with fresh 50 mL portions of the solvent mixture, combining all organic extracts.
-
Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent to near dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) for subsequent analysis by HPLC or GC-MS.
Solid-Phase Extraction (SPE)
Principle of Operation: SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties. A liquid sample is passed through a solid sorbent, and the analyte of interest is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of an appropriate solvent.
Experimental Rationale: The choice of sorbent is crucial for successful SPE. For a non-polar compound like 77PD, a reverse-phase sorbent such as C18 (octadecyl-bonded silica) is ideal. The long alkyl chains of the C18 sorbent interact with the non-polar 77PD via van der Waals forces, retaining it from the polar aqueous matrix. Elution is then achieved with a non-polar organic solvent that disrupts these interactions. This technique is particularly advantageous for concentrating trace analytes from large sample volumes.[15][16]
Workflow Diagram:
Caption: Workflow of Solid-Phase Extraction for 77PD.
Experimental Protocol: SPE of 77PD from Environmental Water
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Pass a 1 L water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove any polar impurities that may have been retained.
-
Drying: Dry the cartridge by drawing air through it for 10 minutes.
-
Elution: Elute the retained 77PD with two 3 mL aliquots of acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Analysis: The concentrated sample is now ready for instrumental analysis.
Supercritical Fluid Extraction (SFE)
Principle of Operation: SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[17] A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve materials like a liquid.[18] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be tuned for selective extraction.[19]
Experimental Rationale: SFE is particularly well-suited for extracting additives like 77PD from solid polymer matrices. Supercritical CO2 can easily penetrate the polymer structure, and its non-polar nature makes it an excellent solvent for the hydrophobic 77PD.[20] The addition of a small amount of a polar co-solvent (modifier), such as methanol, can further enhance the extraction efficiency. A significant advantage of SFE is the elimination of large volumes of organic solvents, making it a "greener" alternative.[21]
Workflow Diagram:
Caption: Workflow of Supercritical Fluid Extraction for 77PD.
Experimental Protocol: SFE of 77PD from a Rubber Sample
-
Sample Preparation: Cryogenically grind a 1 g sample of the rubber material to increase its surface area. Mix the ground sample with a dispersing agent like diatomaceous earth.
-
Loading: Place the mixture into the extraction vessel of the SFE system.
-
Extraction Parameters:
-
Fluid: Supercritical CO2 with 5% methanol as a modifier.
-
Pressure: 350 bar.
-
Temperature: 80°C.
-
Flow Rate: 2 mL/min.
-
-
Extraction: Perform a dynamic extraction for 30 minutes.
-
Collection: The extracted 77PD is depressurized and collected in a vial containing a small amount of solvent (e.g., 2-propanol) to ensure efficient trapping.
-
Rinsing: After extraction, rinse the collection trap and transfer lines with the collection solvent to ensure quantitative recovery.
-
Analysis: Adjust the final volume of the extract and analyze using an appropriate instrumental technique.
Performance Comparison
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning between immiscible liquids | Adsorption onto a solid phase | Dissolution in a supercritical fluid |
| Typical Sample Type | Aqueous liquids | Aqueous liquids, extracts | Solids, semi-solids |
| Extraction Efficiency | Moderate to high, operator dependent | High, reproducible | Very high, especially for solids |
| Solvent Consumption | High | Low | Very low (primarily CO2) |
| Sample Throughput | Low | High (amenable to automation) | Moderate |
| Cost (Initial/Operational) | Low / Moderate | Moderate / Low | High / Low |
| Environmental Impact | High (large solvent volumes) | Low | Very low ("Green" technique) |
| Selectivity | Moderate | High (tunable with sorbent choice) | High (tunable with P & T) |
Concluding Remarks for the Practicing Scientist
The selection of an optimal extraction method for this compound is contingent upon the specific research objectives, sample matrix, available instrumentation, and desired analytical performance.
-
Liquid-Liquid Extraction remains a viable, low-cost option for simple aqueous matrices when high sample throughput is not a primary concern. However, its significant solvent consumption and potential for emulsion formation are notable drawbacks.
-
Solid-Phase Extraction offers a superior alternative for aqueous samples, providing high enrichment factors, low solvent usage, and excellent potential for automation, making it ideal for routine environmental monitoring.[15]
-
Supercritical Fluid Extraction stands out as the premier choice for the analysis of 77PD in solid samples such as rubber and polymers. Its high efficiency, selectivity, and environmentally friendly nature align with the principles of modern green analytical chemistry.[21]
Ultimately, a thorough understanding of the underlying principles of each technique, coupled with the specific demands of the analytical problem, will guide the researcher to the most effective and reliable extraction strategy for the determination of 77PD in complex samples.
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performance evaluation of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine in different polymer blends
An In-Depth Comparative Guide to the Performance of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine (77PD) in Polymer Blends
Executive Summary
The relentless degradation of polymeric materials by atmospheric ozone and oxygen remains a critical challenge in the rubber industry. Antidegradants are essential additives that preserve the integrity and extend the service life of elastomer products. Among these, p-phenylenediamines (PPDs) are a cornerstone of polymer protection. This guide provides a comprehensive performance evaluation of this compound (77PD), a high-activity antidegradant, within various polymer blends. We will dissect its chemical mechanism, compare its efficacy against other common PPDs like 6PPD, and analyze its impact on crucial compound properties. This analysis is supported by experimental data and standardized testing protocols to provide researchers and formulation scientists with actionable insights for developing robust and durable elastomer products.
The Inevitable Challenge: Oxidative and Ozonolytic Degradation of Polymers
Diene elastomers, such as natural rubber (NR), polybutadiene (BR), and styrene-butadiene rubber (SBR), form the backbone of countless high-performance applications, most notably tires, belts, and hoses.[1] Their utility stems from the unsaturated double bonds within their polymer chains, which provide the sites for vulcanization. However, these same double bonds are highly susceptible to attack by atmospheric oxygen and ozone.[1][2]
-
Oxidation: A process initiated by heat, light, or mechanical stress, leading to the formation of free radicals. These radicals propagate a chain reaction that can result in either chain scission (softening and tackiness) or cross-linking (hardening and embrittlement) of the polymer matrix.[2]
-
Ozonolysis: Ozone, even at the low concentrations found in the atmosphere (parts per hundred million), aggressively attacks carbon-carbon double bonds. In a stressed rubber article, this attack leads to the formation of characteristic cracks perpendicular to the direction of strain, which can grow and lead to catastrophic failure.[3]
To counteract these degradation pathways, antidegradants are incorporated into rubber formulations. These additives function primarily as antioxidants, which interrupt free-radical chain reactions, and antiozonants, which prevent ozone-induced cracking.[4] this compound, or 77PD, is a prominent member of the p-phenylenediamine (PPD) class of antidegradants.[5]
Profile: this compound (77PD)
77PD is a highly effective antioxidant and antiozonant used to protect natural and synthetic rubber compounds.[5][6] Its molecular structure is key to its function and performance within a polymer matrix.
Chemical Structure
The structure of 77PD consists of a central p-phenylenediamine core with two N-substituted 1,4-dimethylpentyl groups. These bulky, branched alkyl groups enhance its solubility and compatibility within the non-polar rubber matrix, which is a critical attribute for its function.[7][8] This high solubility ensures that it can be used at high concentrations without blooming to the surface.[6][7]
Caption: Chemical Structure of 77PD (CAS 3081-14-9).
Mechanism of Action
PPDs protect elastomers through a multi-faceted mechanism involving scavenging and the formation of a protective surface film.[9][10]
-
Kinetic Scavenging: PPDs are highly reactive molecules that act as sacrificial agents.[11] They readily donate a hydrogen atom from their secondary amine groups to terminate destructive free radicals (ROO•) formed during oxidation, thereby preventing the propagation of chain reactions.[12] Similarly, they rapidly react with ozone at the rubber's surface, neutralizing it before it can attack the polymer backbone.[9]
-
Protective Film Formation: The reaction products of the PPD with ozone and oxygen are complex, but they form a protective, flexible film on the surface of the rubber. This film acts as a physical barrier, shielding the underlying polymer from further attack.[9]
Caption: Dual protection mechanism of PPD antiozonants.
Performance Evaluation of 77PD in Polymer Blends: A Comparative Analysis
The selection of an antidegradant is a critical decision in rubber compounding, as it influences not only durability but also processing and other final properties. 77PD is often compared to other PPDs, particularly the widely used N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD).
Ozone and Fatigue Resistance: 77PD vs. Alternatives
The primary function of 77PD is to provide ozone protection. Its performance, however, varies depending on the application's stress conditions.
-
Static Ozone Resistance: 77PD provides excellent protection against ozone in static applications, where the rubber part is held under a constant strain.[6][7] This makes it highly suitable for products like structural mounts, seals, and gaskets.[7]
-
Dynamic Ozone Resistance: In dynamic applications involving continuous flexing, 77PD is considered less effective than alkyl-aryl PPDs like 6PPD.[7] For applications requiring robust dynamic ozone and flex-fatigue protection, it is often recommended to use 77PD in combination with 6PPD.[7]
-
Flex Fatigue: While 77PD does improve flex fatigue properties, its performance can be dependent on the specific elastomer blend and service temperature.[6][7] For example, it has been noted to protect 50/50 blends of NR and BR more effectively than 100% NR in high-temperature service.[7] However, its effectiveness can be diminished at very high temperatures due to vaporization.[7]
Recent research has highlighted 77PD as a promising alternative to 6PPD, which has come under scrutiny for the environmental toxicity of its quinone derivative (6PPD-quinone).[13][14] Studies have shown that 77PD can provide ozone protection comparable to 6PPD when properly formulated.[14]
Table 1: Qualitative Performance Comparison of Common PPD Antiozonants
| Performance Metric | 77PD (Dialkyl-PPD) | 6PPD (Alkyl-Aryl-PPD) | IPPD (Alkyl-Aryl-PPD) |
| Static Ozone Protection | Excellent[7] | Very Good | Good |
| Dynamic Ozone Protection | Moderate[7] | Excellent[4] | Very Good |
| Flex-Fatigue Resistance | Good[6] | Excellent | Very Good |
| Volatility / Persistence | Higher (less persistent at high temp)[7] | Lower (more persistent) | Moderate |
| Solubility in Rubber | High (low bloom)[7] | Good | Good |
| Staining / Discoloration | Severe[7] | Severe | Severe |
| Toxicity Concern | Lower than 6PPD[15] | High (6PPD-quinone)[10][13] | Moderate |
Impact on Cure Characteristics and Adhesion
The introduction of any additive can affect the vulcanization process and other compound properties.
-
Cure Characteristics: Compared to other PPDs, 77PD can reduce scorch safety (the time before vulcanization begins) and increase the cure rate.[7] This must be accounted for during compound design to prevent premature curing.
-
Rubber-to-Metal Adhesion: This is a significant consideration where antidegradants are concerned. Studies have shown that PPD antiozonants can have a negative effect on the adhesion between rubber and metal substrates.[1][16] This effect is particularly pronounced in compounds using a low-sulfur cure system, where the addition of 77PD can cause a significant drop in bond strength.[16] The choice of adhesive system and the cure temperature also play complex roles in the final adhesion performance.[1]
Experimental Protocols for Performance Evaluation
To objectively evaluate the performance of 77PD and its alternatives, standardized testing methodologies are essential. The rationale for these tests is to simulate the stresses a rubber product will experience during its service life in an accelerated and reproducible manner.
Protocol: Ozone Resistance Testing
This protocol is based on the principles of ASTM D1149, the standard test method for rubber deterioration by cracking in a controlled ozone environment.[17]
Objective: To evaluate the resistance of a vulcanized rubber compound containing 77PD to cracking when exposed to a specific concentration of ozone under static or dynamic strain.
Methodology:
-
Compound Preparation: Prepare rubber compounds with and without 77PD (and with alternative antidegradants for comparison) using a two-roll mill or internal mixer. Ensure uniform dispersion of all ingredients.
-
Specimen Curing: Mold test specimens (e.g., rectangular strips or dumbbell shapes) to the dimensions specified in ASTM D518 (for dynamic testing) or ASTM D1149 (for static testing). Cure the specimens at a specified temperature and time to achieve optimal vulcanization.
-
Conditioning: Condition the cured specimens for at least 24 hours in a controlled, ozone-free environment at standard laboratory temperature.
-
Strain Application:
-
Static Test: Mount the specimens in holding jigs at a specified elongation (e.g., 20%). The choice of elongation is critical; higher strain accelerates cracking but may not represent all service conditions.
-
Dynamic Test: Mount the specimens in a dynamic testing apparatus that subjects them to a continuous cycle of extension and retraction.
-
-
Ozone Exposure: Place the strained specimens into an ozone test chamber. The chamber must maintain precise control over:
-
Ozone Concentration (e.g., 50 pphm)
-
Temperature (e.g., 40°C)
-
Airflow
-
Humidity[18]
-
-
Inspection and Evaluation: Periodically remove the specimens and inspect them for cracks under 7x magnification. The evaluation is based on a rating scale (e.g., ASTM D1171) that considers the number and size of cracks. The primary data point is the time until the first cracks are observed.
-
Data Reporting: Report the test conditions (ozone concentration, temperature, strain) and the time to first crack formation for each compound. A longer time to cracking indicates superior ozone resistance.
Caption: Standardized workflow for ozone resistance testing.
Protocol: Flex-Fatigue Testing (De Mattia Method)
Objective: To assess the resistance of a rubber compound to cracking initiated and propagated by repeated flexing.
Methodology:
-
Specimen Preparation: Mold specimens with a transverse groove as specified in ASTM D430 (Method B).
-
Test Execution: Mount the specimens in a De Mattia flexing machine. The machine repeatedly bends the specimen, causing stress concentration at the base of the groove.
-
Evaluation: Periodically inspect the specimens for the appearance of cracks. The test result is typically the number of cycles required to cause initial cracking or for the cracks to grow to a specified length.
Future Outlook: The Search for Safer Antidegradants
The rubber industry is under increasing pressure to find safer, more environmentally benign alternatives to traditional antidegradants.[10][13] The toxicity of 6PPD-quinone to certain aquatic species has accelerated this search.[10] In this context, 77PD is being seriously evaluated as a less toxic, viable replacement.[14] While it may not be a perfect drop-in replacement for 6PPD in all applications, particularly highly dynamic ones, its performance profile makes it a strong candidate.[7][14] Future research will likely focus on optimizing formulations with 77PD and exploring synergistic blends with other novel, non-staining antiozonants and antioxidants to achieve comprehensive protection without adverse environmental impact.[9]
Conclusion and Recommendations
This compound (77PD) is a potent antidegradant with a distinct performance profile.
-
Strengths: It offers excellent protection against ozone in static applications, exhibits high solubility in rubber to prevent bloom, and provides protection against metal-ion-catalyzed degradation.[6][7] It is also considered a promising, potentially safer alternative to 6PPD.[14]
-
Weaknesses: Its performance in dynamic applications is less robust than that of alkyl-aryl PPDs like 6PPD.[7] It can accelerate cure rates and has been shown to negatively impact rubber-to-metal adhesion, a critical factor for compounders to consider.[7][16]
For the formulation scientist, the choice to use 77PD should be guided by the end-product's service environment:
-
For static applications such as seals, gaskets, and engine mounts where high ozone resistance is paramount, 77PD is an excellent choice.
-
For dynamic applications like tire sidewalls, a blend of 77PD and an alkyl-aryl PPD (like 6PPD) is recommended to achieve a balance of static and dynamic protection.[7]
-
In rubber-to-metal bonded components , careful evaluation is required, particularly with low-sulfur cure systems, to mitigate potential adverse effects on adhesion.[1][16]
Ultimately, 77PD is a valuable tool in the arsenal of the polymer chemist. A thorough understanding of its performance trade-offs, validated by rigorous experimental testing, is the key to unlocking its full potential in creating durable and reliable rubber products.
References
- Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants | ACS Applied Polymer M
- Impact of Antiozonants on Rubber-to-Metal Adhesion. (URL: )
- Effect of Antiozonants on Rubber-to-Metal Adhesion. (URL: )
-
A New Class of Non-Staining Antiozonants for Elastomers - ResearchGate. (URL: [Link])
- ISO and ASTM Standards for Ozone Chamber Testing: A Complete Guide by Pacorr. (URL: )
-
Efficient Computational and Experimental Probes for Kinetic Scavenging in Rubber Antiozonants | ACS Applied Polymer Materials - ACS Publications. (URL: [Link])
- Technical Data Sheet - Santoflex™ 77PD Product Description - Americas Intern
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ISO and ASTM Standards for Ozone Resistance Testing: A Complete Guide#pacorr#ozonetestchamber#price - YouTube. (URL: [Link])
- Santoflex 77PD - Harwick Standard. (URL: )
-
Understanding CAS 3081-14-9: A Key Chemical for Rubber Antioxidant Needs. (URL: [Link])
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Santoflex™ 77PD - Flexsys. (URL: [Link])
-
Ozone Resistance Testing | Eurofins E&E. (URL: [Link])
-
ASTM D1149 | Testing by Standard - Smithers. (URL: [Link])
-
Ozone Resistance Testing (ASTM D1149) - Rubber Mexico. (URL: [Link])
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Investigating Alternatives to 6PPD in Tire Compounds - Black Donuts. (URL: [Link])
-
on the antioxidant effectiveness of n,n´–substituted p-phenylenediamines - ResearchGate. (URL: [Link])
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Cas 3081-14-9,this compound | lookchem. (URL: [Link])
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Antidegradants | Santoflex - Flexsys. (URL: [Link])
-
A variety of oxidation products of antioxidants based on N,N′-substituted p-phenylenediamines | Request PDF - ResearchGate. (URL: [Link])
-
BIS(1,4-DIMETHYLPENTYL)-P-PHENYLENEDIAMINE (77PPD) (CAS #3081-14-9) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) AS - ezview.wa.gov. (URL: [Link])
- US3157615A - Antiozonants and antiozonant compositions for elastomers - Google P
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Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5 - PMC - PubMed Central. (URL: [Link])
-
Exploration of Green Alternatives to 6PPD (P-Phenylenediamine) Used as Antiozonant and Antioxidant in the Rubber Industry - ResearchGate. (URL: [Link])
-
A colourimetric sensor for the simultaneous determination of oxidative status and antioxidant activity on the same membrane: N,N-dimethyl-p-phenylene diamine (DMPD) on Nafion - PubMed. (URL: [Link])
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Safety Operating Guide
Navigating the Safe Handling of N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the ability to handle a diverse array of chemical compounds safely and efficiently is paramount. N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine, a valuable intermediate in various synthetic pathways, requires a nuanced understanding of its properties to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this compound.
Understanding the Inherent Risks: A Proactive Approach to Safety
This compound presents a specific set of hazards that must be managed through a combination of engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE). The primary risks associated with this compound are:
-
Acute Oral Toxicity: Ingestion of this chemical can be harmful.[1][2][3]
-
Skin Sensitization: Repeated contact may cause an allergic skin reaction, leading to redness, itching, and dermatitis.[1][2][3]
-
High Aquatic Toxicity: This substance is very toxic to aquatic life, with long-lasting effects, necessitating stringent disposal protocols.[1][2][3]
Given these hazards, a proactive and informed approach to PPE selection and handling procedures is not just recommended—it is a critical component of responsible laboratory practice.
Core Principles of Personal Protection: A Multi-Layered Defense
A robust PPE strategy for handling this compound is built on a multi-layered defense system. The following sections detail the essential components of this system, explaining not just what to wear, but why it is necessary.
Hand Protection: The First Line of Defense
Recommended Glove Materials:
Due to the aromatic amine structure of this compound, materials that demonstrate good resistance to this chemical class are recommended.
| Glove Material | Recommendation Rationale | Considerations |
| Nitrile | Excellent general-use glove with good resistance to solvents, oils, and some acids and bases.[4] Provides a clear indication of tears and breaks. | A good option for incidental contact. For prolonged handling, consider double gloving or selecting a more robust material. |
| Neoprene | Offers good resistance to a broad range of chemicals, including acids, bases, alcohols, and hydrocarbons.[4] | Provides a higher level of protection than standard nitrile gloves for extended tasks. |
| Polyvinyl Chloride (PVC) | Good resistance to amines, acids, and bases.[1][4] | May offer less dexterity compared to nitrile or neoprene. |
| Viton® or Butyl Rubber | Recommended for handling highly corrosive or toxic chemicals. Butyl rubber shows superior resistance to many organic compounds.[5] | These materials offer the highest level of protection but may be less comfortable for routine tasks. Reserve for high-risk procedures. |
Operational Best Practices for Glove Use:
-
Double Gloving: For any task involving direct handling of the neat compound or concentrated solutions, wearing two pairs of gloves is a highly recommended practice.[6] This provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin.[6]
-
Regular Glove Changes: For prolonged operations, it is advisable to change the outer gloves periodically (e.g., every 1-2 hours) to mitigate the risk of undetected permeation.[6]
-
Proper Removal Technique: Always remove gloves without touching the outer surface with your bare hands.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Eye and Face Protection: Shielding Against Splashes and Aerosols
The potential for splashes or the generation of aerosols during handling necessitates robust eye and face protection.
-
Safety Glasses with Side Shields: For low-volume, low-risk procedures, safety glasses conforming to EN166 (EU) or ANSI Z87.1 (US) standards are the minimum requirement.[3]
-
Chemical Safety Goggles: When there is a higher risk of splashing, such as during solution preparation or transfers, chemical safety goggles that provide a complete seal around the eyes are essential.
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with safety goggles to protect the entire face.
Body Protection: A Barrier Against Contamination
Appropriate body protection is crucial to prevent the contamination of personal clothing and skin.
-
Laboratory Coat: A standard cotton lab coat should be worn for all procedures.
-
Chemical-Resistant Apron or Tyvek Lab Coat: For tasks with a higher potential for splashes or spills, a chemical-resistant apron or a disposable Tyvek lab coat worn over the standard lab coat provides an additional layer of protection.[6]
-
Full-Length Trousers and Closed-Toe Shoes: This is a mandatory requirement in any laboratory setting to protect the legs and feet from potential spills.
Respiratory Protection: Managing Inhalation Risks
While this compound is a liquid with low volatility at room temperature, certain operations may warrant respiratory protection.
-
Engineering Controls as the Primary Defense: The primary method for controlling inhalation exposure should always be the use of adequate engineering controls, such as a certified chemical fume hood.[2]
-
When to Consider a Respirator: A NIOSH-approved respirator with an organic vapor cartridge may be necessary under the following circumstances:
-
When weighing or handling the neat chemical outside of a fume hood.
-
During spill cleanup of a significant quantity of the material.
-
If engineering controls are not available or are not functioning properly.
-
Procedural Guidance: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Experimental Workflow PPE Decision Matrix
The following diagram illustrates a decision-making process for selecting the appropriate level of PPE based on the handling task.
Caption: PPE selection workflow based on the handling task.
Step-by-Step Operational Plan
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[3]
-
Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and acid halides.[7]
2. Handling and Use:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Use dedicated glassware and equipment. If not possible, thoroughly decontaminate equipment after use.
3. Spill Response:
-
Small Spills:
-
Evacuate the immediate area.
-
Wearing the appropriate PPE (including respiratory protection if necessary), absorb the spill with an inert material such as vermiculite or sand.
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[7]
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7]
-
-
Large Spills:
-
Evacuate the laboratory and alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan: A Commitment to Environmental Responsibility
All waste contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Liquid Waste: Collect all liquid waste containing this chemical in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste: All contaminated solid waste, including gloves, absorbent materials, and disposable labware, must be collected in a separate, sealed, and labeled hazardous waste container.[7]
2. Container Management:
-
Use only approved hazardous waste containers.
-
Do not overfill containers.
-
Ensure containers are kept closed when not in use.
3. Arranging for Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Provide a complete and accurate description of the waste to your environmental health and safety (EHS) department.
By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.
References
-
PPE tips for working with corrosives and skin sensitizers. MIT. Available from: [Link]
-
SOP: Safe Use & Handling of Sensitizing Agents. UCT's Faculty of Science. Available from: [Link]
-
Glove Selection Guide. UC Berkeley Office of Environment, Health & Safety. Available from: [Link]
-
Sensitizers SOP. Wayne State University. Available from: [Link]
-
General Use SOP - Sensitizers. Stanford Environmental Health & Safety. Available from: [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety. Available from: [Link]
-
Glove Selection Guide. University of South Alabama. Available from: [Link]
-
SAFETY DATA SHEET - N,N-Dimethyl-p-phenylenediamine. HIMEDIA. Available from: [Link]
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- 5. safety.fsu.edu [safety.fsu.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
